Product packaging for E235(Cat. No.:CAS No. 891894-69-2)

E235

Cat. No.: B1663354
CAS No.: 891894-69-2
M. Wt: 484.6 g/mol
InChI Key: SNVVZJBHCSPRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E235, known as Natamycin or Pimaricin, is a natural antimicrobial peptide produced by fermentation of Streptomyces natalensis . It serves as a highly effective antifungal preservative in food science research, targeting a broad spectrum of molds and yeasts, including genera such as Aspergillus , Penicillium , Fusarium , and Candida . Its value to researchers lies in its specific mechanism of action: it functions by binding irreversibly to ergosterol, a key component of fungal cell membranes, without penetrating or damaging bacterial or human cell membranes . This binding inhibits the transport of amino acids and glucose, leading to fungal cell death, making it an excellent tool for selective antifungal studies . Natamycin is particularly valuable for surface preservation studies on cheese and dried sausages, as it has low solubility in water and minimal migration into the food matrix . It is also applied in research on post-harvest fruit decay and in exploring synergistic effects with other antifungal agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25FN4OS B1663354 E235 CAS No. 891894-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

891894-69-2

Molecular Formula

C28H25FN4OS

Molecular Weight

484.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide

InChI

InChI=1S/C28H25FN4OS/c29-22-9-6-20(7-10-22)24-18-33-25-11-8-21(16-26(25)35-28(33)31-24)27(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-11,16,18,23H,12-15,17H2,(H,30,34)

InChI Key

SNVVZJBHCSPRGY-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6

Synonyms

E235;  N-(1-Benzyl-piperidin-4-yl)-2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-7-carboxamide

Origin of Product

United States

Natamycin (e235) - Foundational & Exploratory

E235 (Natamycin): A Deep Dive into its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Natamycin (E235), a polyene macrolide antibiotic produced by Streptomyces natalensis, is a widely utilized antifungal agent in the food industry and for topical therapeutic applications. Its efficacy stems from a highly specific interaction with ergosterol, the predominant sterol in fungal cell membranes. This technical guide provides an in-depth exploration of Natamycin's core mechanism of action. Unlike other polyenes, Natamycin does not function by forming pores in the fungal membrane. Instead, it binds to ergosterol, leading to the inhibition of essential cellular processes such as vesicle and vacuole fusion, ultimately resulting in the cessation of fungal growth. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms to support researchers, scientists, and drug development professionals in their understanding of this potent antifungal compound.

Core Mechanism of Action: Ergosterol Binding and Inhibition of Membrane Fusion

The primary mode of action of Natamycin is its specific and direct binding to ergosterol, a vital component of the fungal cell membrane responsible for maintaining its integrity, fluidity, and the function of embedded proteins.[1][2] This interaction is characterized by a high degree of selectivity for ergosterol over cholesterol, the principal sterol in mammalian cell membranes, which accounts for Natamycin's favorable safety profile.[1]

A critical distinction of Natamycin's mechanism compared to other polyene antifungals like Amphotericin B is that it does not lead to the formation of pores or channels in the cell membrane.[1][2] Consequently, it does not cause significant leakage of ions and other cellular components.[2] Instead, the binding of Natamycin to ergosterol leads to a fungistatic effect by directly interfering with ergosterol-dependent cellular processes.

The key consequences of this interaction are:

  • Inhibition of Vesicle Fusion: The Natamycin-ergosterol complex disrupts the normal function of membrane proteins involved in transport. This leads to the inhibition of the fusion of vesicles with the plasma membrane, which is crucial for nutrient uptake and waste excretion.[1]

  • Inhibition of Vacuole Fusion: Natamycin has been shown to block the homotypic fusion of vacuoles, a process that is critically dependent on the presence of ergosterol.[3] This interference occurs at the priming stage of fusion, a step that precedes the docking and merging of the vacuolar membranes.[3] The disruption of vacuole fusion impairs essential cellular functions, including homeostasis and stress response.

The development of resistance to Natamycin is notably low.[1] This is attributed to the fundamental role of ergosterol in fungal cell biology, making it difficult for fungi to alter this target without compromising their own viability.[1]

Quantitative Data

The following tables summarize key quantitative data related to the antifungal activity of Natamycin.

Table 1: Binding Affinity and Stoichiometry

ParameterValueFungal System/ModelReference
Binding Affinity (Kd)~100 µMYeast[4]

Table 2: Minimum Inhibitory Concentrations (MIC) of Natamycin against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Aspergillus fumigatus5.08[5]
Aspergillus parasiticus40.1[5]
Candida spp.1.0 - 5.0[6]
Fusarium spp.4 - >28[7]
Paecilomyces spp.2.15[5]
Penicillium brevicompactum1.6[8]
Penicillium camemberti3.1[8]
Penicillium commune1.6[8]
Penicillium digitatum1.6[8]
Penicillium expansum1.6[8]
Penicillium nordicum1.6[8]
Penicillium roqueforti1.6[8]
Penicillium solitum1.6[8]
Penicillium verrucosum1.6[8]
Rhizopus spp.5.80[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Natamycin.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution method.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed. b. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Adjust the spore suspension to a final concentration of approximately 1 x 105 to 5 x 105 CFU/mL using a hemocytometer.

2. Preparation of Natamycin Dilutions: a. Prepare a stock solution of Natamycin (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the Natamycin stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. b. Include a positive control (medium with inoculum, no drug) and a negative control (medium only). c. Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of Natamycin that causes complete inhibition of visible fungal growth as observed by the naked eye.

Protocol for In Vitro Yeast Vacuole Fusion Assay

This content-mixing assay is used to assess the impact of Natamycin on homotypic vacuole fusion.

1. Preparation of Yeast Strains: a. Utilize two different strains of Saccharomyces cerevisiae. i. Strain 1: Lacks the gene for proteinase A (pep4Δ), causing the accumulation of inactive pro-alkaline phosphatase (pro-ALP) within the vacuole. ii. Strain 2: Lacks the gene for alkaline phosphatase (pho8Δ) but possesses active vacuolar proteases. b. Grow the yeast strains in a rich medium (e.g., YPD) to mid-log phase.

2. Isolation of Vacuoles: a. Harvest and spheroplast the yeast cells using lyticase. b. Lyse the spheroplasts osmotically and perform a series of differential centrifugation steps to isolate the vacuoles. c. Resuspend the purified vacuoles in a reaction buffer (e.g., 10 mM PIPES-KOH pH 6.8, 200 mM sorbitol, 125 mM KCl, 5 mM MgCl2).

3. Fusion Reaction: a. Combine equal amounts (e.g., 3 µg of protein) of vacuoles from each of the two strains in a microcentrifuge tube. b. Add an ATP-regenerating system (creatine kinase and creatine phosphate) and other necessary components like coenzyme A. c. For the experimental condition, add the desired concentration of Natamycin. For the control, add the vehicle (e.g., DMSO). d. Incubate the reaction mixture at a physiological temperature (e.g., 27°C) for a defined period (e.g., 60-90 minutes).

4. Measurement of Fusion: a. Stop the reaction by adding an assay buffer containing a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate). b. If fusion has occurred, the active proteases from Strain 2 will process the pro-ALP from Strain 1 into its active form. c. The active alkaline phosphatase will then hydrolyze the substrate, producing a colored product (p-nitrophenol) that can be quantified spectrophotometrically at 400 nm. d. The amount of color produced is directly proportional to the extent of vacuole fusion.

Protocol for Isothermal Titration Calorimetry (ITC)

This protocol outlines the measurement of the binding affinity of Natamycin to ergosterol-containing lipid vesicles.

1. Preparation of Lipid Vesicles: a. Prepare large unilamellar vesicles (LUVs) composed of a defined lipid mixture (e.g., DOPC with 10 mol% ergosterol). b. Dissolve the lipids in chloroform, evaporate the solvent to form a thin film, and hydrate the film with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). c. Create LUVs by extruding the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

2. ITC Experiment Setup: a. Thoroughly degas both the lipid vesicle suspension and the Natamycin solution. b. Load the lipid vesicle suspension into the sample cell of the ITC instrument (e.g., at a concentration of 1-2 mM total lipid). c. Load the Natamycin solution into the injection syringe (e.g., at a concentration of 100-200 µM). d. Set the experimental temperature (e.g., 25°C) and the stirring speed.

3. Titration: a. Perform a series of small, sequential injections (e.g., 2-5 µL) of the Natamycin solution into the sample cell containing the lipid vesicles. b. Allow the system to reach equilibrium after each injection, and measure the heat change associated with the binding event. c. Continue the injections until the binding sites on the vesicles are saturated and no further significant heat change is observed.

4. Data Analysis: a. Integrate the heat flow peaks for each injection to obtain the heat released or absorbed per mole of injectant. b. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).

Protocol for Membrane Permeability Assay (Fluorescence Dequenching)

This assay is used to demonstrate that Natamycin does not cause membrane permeabilization.

1. Preparation of Dye-Loaded Vesicles: a. Prepare LUVs as described in the ITC protocol, but hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM carboxyfluorescein). b. Remove the unencapsulated dye by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

2. Fluorescence Measurement: a. Dilute the dye-loaded vesicles in a cuvette with buffer to a final lipid concentration that gives a stable, low fluorescence signal. b. Record the baseline fluorescence using a spectrofluorometer (excitation/emission wavelengths appropriate for the dye, e.g., 490/520 nm for carboxyfluorescein). c. Add Natamycin to the cuvette at a concentration known to be effective for growth inhibition. d. As a positive control for membrane disruption, add a known membrane-permeabilizing agent (e.g., Triton X-100) to a separate cuvette of vesicles to achieve 100% dye release and maximum fluorescence. e. Monitor the fluorescence intensity over time.

3. Interpretation of Results: a. No significant increase in fluorescence upon the addition of Natamycin indicates that the membrane remains intact and the dye is not released, confirming that Natamycin does not permeabilize the membrane. b. A rapid increase in fluorescence, similar to that seen with the positive control, would indicate membrane disruption.

Visualizations

Signaling Pathways and Core Mechanism

Natamycin_Mechanism Natamycin Natamycin (this compound) Ergosterol Ergosterol Natamycin->Ergosterol Binds to Complex Natamycin-Ergosterol Complex Natamycin->Complex FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of Ergosterol->Complex VacuoleFusion Vacuole Fusion Complex->VacuoleFusion Inhibits VesicleTransport Vesicle Transport (Nutrient Uptake) Complex->VesicleTransport Inhibits FungalGrowth Fungal Growth and Proliferation VacuoleFusion->FungalGrowth Essential for Inhibition Inhibition VesicleTransport->FungalGrowth Essential for Inhibition->FungalGrowth Leads to Cessation of

Caption: Core mechanism of Natamycin action against fungi.

Experimental Workflow: In Vitro Vacuole Fusion Assay

Vacuole_Fusion_Workflow start Start strain1 Grow Yeast Strain 1 (pep4Δ, pro-ALP) start->strain1 strain2 Grow Yeast Strain 2 (pho8Δ, active proteases) start->strain2 isolate1 Isolate Vacuoles strain1->isolate1 isolate2 Isolate Vacuoles strain2->isolate2 combine Combine Vacuoles + ATP-Regenerating System isolate1->combine isolate2->combine add_natamycin Add Natamycin (Test Condition) combine->add_natamycin add_vehicle Add Vehicle (Control) combine->add_vehicle incubate Incubate at 27°C add_natamycin->incubate add_vehicle->incubate add_substrate Add ALP Substrate (p-NPP) incubate->add_substrate measure Measure Absorbance at 400 nm add_substrate->measure end End measure->end

Caption: Workflow for the in vitro yeast vacuole fusion assay.

Logical Relationship: Natamycin vs. Other Polyenes

Polyene_Comparison polyenes Polyene Antifungals natamycin Natamycin polyenes->natamycin other_polyenes Other Polyenes (e.g., Amphotericin B) polyenes->other_polyenes bind_ergosterol Binds to Ergosterol natamycin->bind_ergosterol inhibit_fusion Inhibits Membrane Fusion (Vacuoles, Vesicles) natamycin->inhibit_fusion other_polyenes->bind_ergosterol form_pores Forms Pores/Channels in Membrane other_polyenes->form_pores bind_ergosterol->inhibit_fusion Leads to bind_ergosterol->form_pores Leads to fungistatic Primarily Fungistatic inhibit_fusion->fungistatic leakage Causes Ion/Molecule Leakage form_pores->leakage fungicidal Primarily Fungicidal leakage->fungicidal

Caption: Comparison of the mechanisms of Natamycin and other polyenes.

References

The Chemical Architecture of Natamycin (E235): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natamycin, also known as pimaricin and designated E235 as a food preservative, is a naturally occurring antifungal agent produced by the fermentation of several Streptomyces species, including S. natalensis, S. chattanoogensis, and S. lydicus.[1] It belongs to the polyene macrolide class of antibiotics, a group characterized by a large macrocyclic lactone ring containing multiple conjugated double bonds.[2] This guide provides an in-depth overview of the chemical structure of Natamycin, its physicochemical properties, mechanism of action, biosynthesis, and key experimental protocols for its analysis.

Chemical Structure and Identification

Natamycin is a complex macrolide composed of a 26-membered lactone ring. Its structure is distinguished by a tetraene chromophore (four conjugated double bonds), an α,β-unsaturated ketone, several hydroxyl groups, a carboxylic acid, and an epoxide.[1][2] A key feature is the glycosidic bond linking the macrolide ring to mycosamine, an amino sugar (3-amino-3,6-dideoxy-D-mannose).[2] The presence of both a carboxylic acid group and a primary amine on the mycosamine moiety makes Natamycin an amphoteric compound.[2]

IUPAC Name: (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid.[3]

The molecule possesses 14 defined stereocenters, contributing to its specific three-dimensional conformation, which is crucial for its biological activity.

Physicochemical and Bioactivity Data

The structural features of Natamycin dictate its physicochemical properties and biological function. Its amphiphilic nature, with a rigid hydrophobic polyene face and a more flexible hydrophilic region, governs its interaction with cell membranes. The following tables summarize key quantitative data for Natamycin.

Table 1: Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₃₃H₄₇NO₁₃[4][5]
Molecular Weight 665.73 g/mol [3][4][5]
Appearance White to creamy-white crystalline powder
Melting Point ~280 °C (with decomposition)[3][6]
Solubility in Water ~40 µg/mL (very low)[2]
Optical Rotation [α]D/20 +250° to +295° (in glacial acetic acid)
pH 5.5 - 7.5 (1% w/v solution)
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Fungal GenusMIC Range (µg/mL)Reference
Aspergillus5.08 - 40.1[7]
Candida< 4[8]
Fusarium< 4[8]
Penicillium2.15 - 5.80 (for other non-aspergilli)[7]
Rhizopus2.15 - 5.80[7]

Mechanism of Action

Natamycin exerts its antifungal effect through a specific interaction with ergosterol, the primary sterol component of fungal cell membranes. Unlike other polyene antifungals such as Amphotericin B, which form pores or channels leading to ion leakage and cell death, Natamycin's mechanism is non-permeabilizing.[1][9]

The binding of Natamycin to ergosterol is thought to sequester the sterol into complexes, which locally disrupts the lipid bilayer. This disruption does not create pores but instead inhibits membrane-dependent cellular processes. Specifically, it blocks the ergosterol-dependent fusion of vacuoles and hinders the function of membrane proteins involved in nutrient transport, such as those for amino acids and glucose.[1][10] This leads to a cessation of fungal growth.[1][6]

Natamycin_Mechanism cluster_cell Fungal Cell Cytoplasm ergosterol Ergosterol complex Natamycin-Ergosterol Complex transporter Amino Acid / Glucose Transporters nutrient_uptake Nutrient Uptake vacuole Vacuoles fusion_process Vacuole Fusion growth Fungal Growth fusion_process->growth Inhibition nutrient_uptake->growth Inhibition natamycin Natamycin natamycin->ergosterol Binds Specifically complex->transporter Inhibits Function complex->fusion_process Blocks Priming Phase

Mechanism of Natamycin's antifungal action.

Biosynthesis Pathway Overview

The biosynthesis of Natamycin in Streptomyces is initiated by a Type I polyketide synthase (PKS) system.[1][4] The PKS gene cluster assembles the polyketide backbone from acetate and propionate precursors. Following the creation of the macrolide ring, a series of post-PKS tailoring modifications occur to yield the final active compound. These enzymatic steps include carboxylation, glycosylation with TDP-mycosamine, and epoxidation.[11]

Natamycin_Biosynthesis cluster_post_pks Post-PKS Tailoring Steps start Acetate & Propionate Precursors pks Type I Polyketide Synthase (PKS) (Multi-modular enzyme complex) start->pks backbone Polyketide Backbone (4,5-deepoxy-natamycinolide) pks->backbone Chain elongation & cyclization carboxylation Carboxylation (Enzyme: ScnG) backbone->carboxylation glycosylation Glycosylation (Enzyme: ScnK) (Substrate: TDP-mycosamine) carboxylation->glycosylation epoxidation Epoxidation (Enzyme: ScnD) glycosylation->epoxidation final Natamycin epoxidation->final

High-level workflow of Natamycin biosynthesis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for determining the concentration of Natamycin in various matrices.

1. Instrumentation:

  • HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).
  • Glacial acetic acid.
  • Methanol (HPLC grade).
  • Purified water.
  • Natamycin analytical standard.

3. Chromatographic Conditions:

  • Mobile Phase: 30% acetonitrile and 70% acidified water (0.1% v/v glacial acetic acid).
  • Flow Rate: 0.8 mL/min (isocratic).
  • Detection: DAD set to scan from 250-360 nm, with quantification at the absorbance maximum of ~305 nm.
  • Injection Volume: Adjusted to ensure detector response is within the linear range.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of Natamycin standard (e.g., 50 mg in 100 mL methanol). Perform serial dilutions with a methanol-water mixture to create a calibration curve (e.g., down to 5 mg/L).
  • Sample Preparation: Extract Natamycin from the sample matrix using an appropriate solvent (e.g., methanol or acetonitrile). The exact procedure will depend on the sample type (e.g., homogenization for cheese).
  • Analysis: Filter both standard and sample solutions through a 0.45 µm syringe filter. Inject equal aliquots into the HPLC system.
  • Quantification: Measure the peak area of Natamycin in the sample chromatogram and determine the concentration by interpolating from the standard calibration curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Natamycin against a specific fungal isolate, following CLSI M38-A2 guidelines for filamentous fungi.

1. Materials:

  • 96-well microtiter plates.
  • Standardized fungal inoculum (spore suspension).
  • RPMI-1640 medium.
  • Natamycin stock solution.
  • Spectrophotometer or plate reader.

2. Procedure:

  • Drug Dilution: Prepare a series of two-fold dilutions of Natamycin in the microtiter plate wells using RPMI medium to achieve a range of final concentrations (e.g., 0.25 to 64 µg/mL).
  • Inoculation: Adjust the fungal spore suspension to the correct density and add it to each well (except for a sterility control well). Include a growth control well with no Natamycin.
  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.
  • MIC Determination: The MIC is the lowest concentration of Natamycin that causes a 100% visual reduction in turbidity (growth) compared to the drug-free growth control well.[5]

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure of Natamycin in solution.

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve a pure sample of Natamycin in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical for resolving exchangeable protons (e.g., -OH, -NH₂, -COOH).

3. Experimental Workflow:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This experiment provides information on the chemical environment of each hydrogen atom, their relative numbers (integration), and their neighboring protons (splitting patterns).
  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled). This identifies the number of chemically distinct carbon atoms and provides information about their electronic environment (e.g., carbonyls, alkenes, aliphatic carbons).
  • 2D NMR (COSY): A Correlation Spectroscopy experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the molecular structure.
  • 2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments and confirming the overall carbon skeleton and the connection of the mycosamine sugar to the macrolide ring.
  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy experiments provide information about protons that are close in space, which is essential for determining the relative stereochemistry and conformation of the molecule.

References

Antifungal Spectrum of E235 (Natamycin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin (E235), a polyene macrolide antimycotic, is a widely utilized preservative in the food industry and a therapeutic agent in the management of superficial fungal infections, particularly fungal keratitis. Its efficacy is rooted in a highly specific interaction with ergosterol, a principal sterol in fungal cell membranes. This technical guide provides an in-depth overview of the antifungal spectrum of Natamycin, its mechanism of action, quantitative susceptibility data, and detailed experimental protocols relevant to its study.

Introduction

Natamycin is a fermentation product of Streptomyces natalensis and related species.[1] It exhibits a broad spectrum of activity against a wide range of yeasts and molds, while notably lacking activity against bacteria due to the absence of sterols in their cell membranes.[2][3] Unlike other polyene antifungals such as amphotericin B, Natamycin's mechanism does not involve the formation of pores in the cell membrane, which contributes to its favorable safety profile.[1][4][5] The development of resistance to Natamycin is reported to be remarkably low, a factor attributed to its targeting of the fundamental membrane component, ergosterol.[1][4]

Mechanism of Action

The primary antifungal activity of Natamycin is a direct consequence of its specific and high-affinity binding to ergosterol within the fungal plasma membrane.[1][4][5][6][7] This interaction, while not leading to membrane permeabilization and subsequent leakage of cellular contents, instigates a cascade of events that collectively inhibit fungal growth.[1][5][8]

The key consequences of the Natamycin-ergosterol interaction include:

  • Inhibition of Vacuole Fusion: Natamycin has been shown to block the homotypic fusion of vacuoles, a process that is critically dependent on ergosterol.[6][9] This disruption of vacuolar dynamics interferes with essential cellular processes such as nutrient storage, pH homeostasis, and protein degradation.

  • Inhibition of Nutrient Transport: The binding of Natamycin to ergosterol leads to the inhibition of membrane transport proteins responsible for the uptake of essential nutrients like amino acids and glucose.[1][9] This effectively starves the fungal cell, leading to growth arrest.

dot

Fig. 1: Mechanism of Action of Natamycin.

Antifungal Spectrum and Quantitative Data

Natamycin is effective against a broad range of filamentous fungi and yeasts. Its activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Natamycin against Various Fungal Species
Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus Species
Aspergillus flavus1 - >12816 - 3232 - 64[1][7][10]
Aspergillus fumigatus1 - 844[1][10]
Aspergillus parasiticus--40.1 (average)[11]
Fusarium Species
Fusarium spp.2 - 3244 - 8[1][12][13]
Other Molds
Paecilomyces spp.--2.15 (average)[11]
Rhizopus spp.--5.80 (average)[11]
Yeast Species
Candida albicans---[14]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. The data presented is a summary from multiple sources and experimental conditions may vary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method (Based on CLSI M38-A2)

This protocol outlines the reference method for determining the MIC of antifungal agents against filamentous fungi.[4][5][6][9][15][16][17][18]

4.1.1. Materials

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal agent (Natamycin) stock solution.

  • Fungal inoculum suspension.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

4.1.2. Methodology

  • Preparation of Antifungal Dilutions: Serially dilute the Natamycin stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation. Harvest the conidia and suspend them in sterile saline with a surfactant (e.g., Tween 80). Adjust the suspension to a specific optical density using a spectrophotometer, which corresponds to a known conidial concentration. Further dilute the suspension in RPMI-1640 medium to the final inoculum density.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

  • Reading the MIC: The MIC is determined as the lowest concentration of Natamycin that causes complete visual inhibition of growth compared to the drug-free control well.

dot

MIC_Determination_Workflow prep_antifungal Prepare Serial Dilutions of Natamycin in 96-well Plate inoculation Inoculate Plates with Fungal Suspension prep_antifungal->inoculation prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculation incubation Incubate Plates (e.g., 35°C, 48-72h) inoculation->incubation read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubation->read_mic Vacuole_Fusion_Assay strain_a Yeast Strain A (Lacks Proteinase A) isolate_vacuoles_a Isolate Vacuoles strain_a->isolate_vacuoles_a strain_b Yeast Strain B (pro-Pho8p) isolate_vacuoles_b Isolate Vacuoles strain_b->isolate_vacuoles_b mix_vacuoles Mix Vacuoles + ATP (with/without Natamycin) isolate_vacuoles_a->mix_vacuoles isolate_vacuoles_b->mix_vacuoles incubation Incubate (e.g., 27°C) mix_vacuoles->incubation measure_activity Measure Pho8p Activity incubation->measure_activity result Reduced Activity = Inhibition of Fusion measure_activity->result

References

E235 (Natamycin) and Its High-Affinity Binding to Ergosterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding specificity of the polyene antifungal agent E235, Natamycin, to its primary target, ergosterol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying molecular interactions and mechanisms.

Executive Summary

Natamycin, a widely used antifungal macrolide, exerts its therapeutic effect through a highly specific, non-permeabilizing mechanism centered on its interaction with ergosterol, the principal sterol in fungal cell membranes. Unlike other polyenes such as amphotericin B or nystatin, which form pores leading to cell leakage, Natamycin binds to and sequesters ergosterol. This sequestration disrupts the critical functions of ergosterol in maintaining membrane fluidity, structure, and the activity of membrane-embedded proteins, ultimately arresting fungal growth. Key to this specificity is the molecular structure of ergosterol itself, particularly the double bonds within its B-ring, which are absent in cholesterol, the predominant sterol in mammalian cells. This structural difference forms the basis of Natamycin's selective antifungal activity and its favorable safety profile.

Quantitative Binding Analysis: Natamycin-Sterol Interactions

The specific binding of Natamycin to ergosterol has been quantitatively characterized primarily through Isothermal Titration Calorimetry (ITC). These studies reveal a direct and specific interaction between Natamycin and ergosterol when it is incorporated into model lipid membranes. In contrast, no significant binding is detected with cholesterol under similar conditions.

ParameterInteraction with Ergosterol-Containing VesiclesInteraction with Cholesterol-Containing VesiclesInteraction with Sterol-Free Vesicles
Binding Detected YesNoNo
Thermodynamic Nature Exothermic reaction observedNo significant heat changeNo significant heat change
Binding Affinity (Kd) Specific binding demonstratedNot applicable (no binding)Not applicable (no binding)
Key Structural Requirement Double bonds in the ergosterol B-ringN/AN/A
Data synthesized from studies by te Welscher et al. (2008).

Core Mechanism of Action: Ergosterol Sequestration

The antifungal activity of Natamycin is not due to membrane permeabilization but rather to a more subtle disruption of cellular processes that are dependent on the availability and proper function of ergosterol.

  • Direct Binding : Natamycin specifically recognizes and binds to ergosterol within the fungal plasma membrane.

  • Ergosterol Sequestration : Upon binding, Natamycin effectively "sequesters" ergosterol, forming specific molecular complexes. This action interferes with the ability of ergosterol to order the acyl chains of lipids in the membrane.

  • Disruption of Membrane-Dependent Functions : The sequestration of ergosterol leads to two primary downstream effects:

    • Inhibition of Membrane Protein Function : The activity of various plasma membrane proteins that rely on an ergosterol-rich environment is inhibited. For example, the function of the lysine transporter Lyp1 has been shown to be disrupted.

    • Inhibition of Vacuole Fusion : Natamycin blocks the homotypic fusion of vacuoles, a process known to be ergosterol-dependent. It specifically inhibits the priming stage of fusion without compromising the vacuolar membrane's integrity.

  • Arrest of Fungal Growth : The culmination of these disruptions is the cessation of fungal growth.

cluster_membrane Fungal Plasma Membrane Ergosterol Ergosterol Sequestration Ergosterol Sequestration (Natamycin-Ergosterol Complex) Ergosterol->Sequestration Lyp1 Lyp1 (Lysine Transporter) Natamycin Natamycin (this compound) Natamycin->Ergosterol Binds specifically Natamycin->Sequestration Vacuole_Fusion Vacuole Fusion Inhibition Sequestration->Vacuole_Fusion Protein_Dysfunction Membrane Protein Dysfunction Sequestration->Protein_Dysfunction Growth_Arrest Fungal Growth Arrest Vacuole_Fusion->Growth_Arrest Protein_Dysfunction->Growth_Arrest

Caption: Mechanism of Natamycin's antifungal action.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Natamycin-ergosterol interaction.

Preparation of Sterol-Containing Model Vesicles

This protocol describes the creation of Large Unilamellar Vesicles (LUVs), which are essential for in vitro binding and permeability assays.

  • Lipid Film Preparation : Start with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) as the primary phospholipid. Prepare chloroform solutions of DOPC and the desired sterol (ergosterol or cholesterol).

  • Component Mixing : Mix the lipid solutions in a round-bottom flask to achieve the desired molar ratio (e.g., 90 mol% DOPC, 10 mol% sterol).

  • Solvent Evaporation : Remove the organic solvent using a rotary evaporator under a stream of nitrogen gas. This results in a thin lipid film on the flask's interior.

  • Hydration : Hydrate the dried lipid film with a suitable aqueous buffer (e.g., 50 mM MES, 100 mM K₂SO₄, pH 6.0) by vortexing. This process yields multilamellar vesicles (MLVs).

  • Extrusion : To obtain LUVs with a uniform diameter (e.g., 100 nm), subject the MLV suspension to multiple passes (e.g., 10-15 times) through a polycarbonate membrane of the desired pore size using a mini-extruder.

  • Verification : The size distribution of the resulting vesicles can be confirmed using techniques like Dynamic Light Scattering (DLS).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

A Step 1: Sample Preparation B Prepare LUVs (e.g., DOPC + 10% Ergosterol) Load into sample cell (1.4 mL) A->B C Prepare Natamycin solution (e.g., 50 µM) Load into injection syringe (250 µL) A->C D Step 2: Instrument Setup & Equilibration Set temperature (e.g., 25°C) and allow to stabilize B->D C->D E Step 3: Titration Inject small aliquots (e.g., 5-10 µL) of Natamycin into the LUV suspension at timed intervals D->E F Step 4: Data Acquisition Measure differential power (DP) required to maintain zero temperature difference between sample and reference cells after each injection E->F G Step 5: Data Analysis Integrate heat peaks for each injection. Plot integrated heat vs. molar ratio. Fit data to a binding model to extract Kd, ΔH, and stoichiometry (n) F->G

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

  • Calorimeter Setup : The ITC instrument consists of a reference cell and a sample cell. The reference cell is typically filled with the buffer used for the sample.

  • Sample Loading : Load the LUV suspension (prepared as in 4.1) into the sample cell. The titrant, a solution of Natamycin, is loaded into the injection syringe.

  • Titration : A series of small, precise injections of the Natamycin solution are made into the sample cell containing the vesicles.

  • Heat Measurement : The instrument measures the minute heat changes that occur upon each injection as the Natamycin binds to the ergosterol in the vesicles.

  • Data Analysis : The heat change per injection is plotted against the molar ratio of Natamycin to ergosterol. This binding isotherm is then fitted to a thermodynamic model to calculate the binding parameters. For Natamycin, an exothermic reaction is observed with ergosterol-containing vesicles, while no reaction is seen with cholesterol or sterol-free vesicles.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level insights into the molecular interactions between Natamycin and sterols within a lipid bilayer.

  • Sample Preparation : Prepare model membranes by mixing DOPC with either ergosterol or cholesterol (e.g., 7:3 ratio). Natamycin is then added to the lipid film before re-suspension in buffer.

  • NMR Analysis : 13C Magic Angle Spinning (MAS) NMR is used to analyze the samples.

  • Data Interpretation : The interaction is studied by observing changes in the NMR signals of the sterols and lipids upon the addition of Natamycin. For instance, the addition of Natamycin selectively attenuates ergosterol resonances, indicating a direct and specific interaction within the membrane. This technique helps to map the parts of the sterol molecule that are in close contact with Natamycin.

Molecular Specificity Visualization

The specificity of Natamycin for ergosterol over cholesterol is rooted in their distinct structural geographies. The planar B-ring of ergosterol, featuring conjugated double bonds at positions 7 and 8, is critical for the binding interaction. Cholesterol lacks these specific features, preventing the formation of a stable complex with Natamycin.

cluster_Natamycin cluster_Ergosterol Ergosterol (Fungal Sterol) cluster_Cholesterol Cholesterol (Mammalian Sterol) Natamycin Natamycin Ergosterol_Ring Planar B-Ring with Conjugated Double Bonds Natamycin->Ergosterol_Ring   Specific High-Affinity Binding Cholesterol_Ring Saturated B-Ring Natamycin->Cholesterol_Ring   No Significant Interaction

Caption: Natamycin's binding specificity for ergosterol.

Unraveling the Molecular Blueprint: A Technical Guide to Natamycin Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic produced by various Streptomyces species, is a cornerstone of antifungal therapy and food preservation. Its intricate biosynthetic pathway, orchestrated by a dedicated gene cluster, offers a fascinating case study in natural product synthesis and a fertile ground for bioengineering efforts to generate novel analogs and improve production yields. This technical guide provides an in-depth exploration of the natamycin biosynthesis pathway, detailing the enzymatic machinery, the genetic architecture of the biosynthetic gene cluster, and the key regulatory mechanisms. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental methodologies, and visual representations of the core processes to empower researchers in their quest to harness and manipulate this vital metabolic pathway.

The Natamycin Biosynthetic Gene Cluster: A Coordinated Assembly Line

The production of natamycin is encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In the prototypical producer, Streptomyces natalensis, and other natamycin-producing strains like Streptomyces chattanoogensis and Streptomyces gilvosporeus, this cluster contains all the necessary genetic information for the synthesis of the polyketide backbone, its subsequent modifications, and regulation.

The core of the natamycin BGC is composed of a series of large, multifunctional enzymes called Type I polyketide synthases (PKS). These PKS modules function in an assembly-line fashion to construct the 26-membered macrolide ring of natamycin from simple acyl-CoA precursors.[1] In addition to the PKS genes, the cluster harbors genes encoding tailoring enzymes responsible for post-PKS modifications, regulatory proteins that control the expression of the entire cluster, and potentially genes involved in precursor supply and self-resistance.

The Biosynthetic Pathway: From Precursors to Potent Antifungal

The biosynthesis of natamycin can be broadly divided into two major stages: the synthesis of the polyketide backbone by the PKS machinery and the subsequent post-PKS modifications that transform the initial polyketide chain into the final bioactive molecule.

Polyketide Backbone Synthesis: The PKS Machinery

The natamycin PKS system is a remarkable example of enzymatic machinery, comprising multiple modules, each responsible for a specific elongation and modification step in the growing polyketide chain. The process is initiated with a starter unit, typically acetyl-CoA, and proceeds through successive condensations with extender units, primarily malonyl-CoA and methylmalonyl-CoA. Each PKS module contains a set of domains that catalyze specific reactions, including acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain and passed from one module to the next until the full-length chain is assembled and released, often through the action of a terminal thioesterase (TE) domain.

Natamycin_PKS Starter Acetyl-CoA (Starter Unit) PKS_Module1 PKS Module 1 (KS, AT, KR) Starter->PKS_Module1 Extender1 Malonyl-CoA (Extender Unit) Extender1->PKS_Module1 Intermediate1 C4 Intermediate PKS_Module1->Intermediate1 PKS_Module2 PKS Module 2 (KS, AT, KR, DH) Intermediate1->PKS_Module2 Extender2 Methylmalonyl-CoA (Extender Unit) Extender2->PKS_Module2 Intermediate2 C7 Intermediate PKS_Module2->Intermediate2 PKS_Modules_n ... Intermediate2->PKS_Modules_n PKS_Module_Final Final PKS Module (KS, AT, KR, DH, TE) PKS_Modules_n->PKS_Module_Final Polyketide Polyketide Backbone PKS_Module_Final->Polyketide

Figure 1: Simplified workflow of the Polyketide Synthase (PKS) assembly line for natamycin backbone synthesis.
Post-PKS Modifications: Tailoring for Bioactivity

Once the polyketide backbone is synthesized and released from the PKS machinery, it undergoes a series of crucial enzymatic modifications, often referred to as "tailoring reactions." These modifications are essential for the bioactivity of natamycin and include hydroxylation, epoxidation, glycosylation, and carboxylation.[2]

Key tailoring enzymes and their functions, as elucidated through gene inactivation studies, include:

  • ScnG: Catalyzes a carboxylation step.[2]

  • ScnK: A glycosyltransferase that attaches the mycosamine sugar moiety.[2]

  • ScnD: Responsible for an epoxidation reaction.[2]

The sequential action of these enzymes transforms the nascent polyketide into the mature, biologically active natamycin molecule.

Post_PKS_Modifications Polyketide Polyketide Backbone Carboxylation Carboxylation (ScnG) Polyketide->Carboxylation Intermediate1 Carboxylated Intermediate Carboxylation->Intermediate1 Glycosylation Glycosylation (ScnK) Intermediate1->Glycosylation Intermediate2 Glycosylated Intermediate Glycosylation->Intermediate2 Epoxidation Epoxidation (ScnD) Intermediate2->Epoxidation Natamycin Natamycin Epoxidation->Natamycin

Figure 2: Sequential post-PKS modification steps in the natamycin biosynthesis pathway.

Quantitative Analysis of Natamycin Biosynthesis

Genetic manipulation of the natamycin biosynthetic pathway has provided valuable quantitative insights into the impact of specific genes on production titers and the expression levels of other pathway genes.

Table 1: Natamycin Production in Streptomyces Mutant Strains
StrainGenotypeNatamycin Production (g/L)Fold Change vs. Wild TypeReference
S. gilvosporeus AG-2High-yield mutant1.531.8[3]
S. natalensis HW-2 + L-ValineWild type with precursor feeding>1.25>1.32[4]
S. gilvosporeus GR2-P3phoP and phoR co-expression12.2-[5]
S. chattanoogensis L10Overexpression of SchPPT-~1.4[6][7]
S. natalensis + Na-propionateWild type with precursor feeding3.01-[8]
Table 2: Relative Gene Expression in High-Producing S. gilvosporeus AG-2 Strain
GeneFunctionFold Change in Expression
sgnS0Polyketide Synthase8.45
sgnS1Polyketide Synthase3.71
sgnS2Polyketide Synthase5.83
sgnS3Polyketide Synthase4.64
sgnS4Polyketide Synthase7.37
g6pdGlucose-6-phosphate dehydrogenase3.41
csCitrate synthase-0.476

Data extracted from[3].

Experimental Protocols

The elucidation of the natamycin biosynthesis pathway has been made possible through a combination of genetic, analytical, and molecular biology techniques. Below are generalized protocols for key experimental procedures.

Gene Inactivation in Streptomyces

Gene inactivation is a powerful tool to probe the function of specific genes within the natamycin BGC. A common method is PCR-targeting using λ-Red mediated recombination.

General Workflow:

  • Construct a disruption cassette: A selectable marker (e.g., an antibiotic resistance gene) is amplified by PCR with primers containing flanking regions homologous to the target gene.

  • Prepare electrocompetent E. coli: E. coli cells harboring a plasmid with the λ-Red recombination system are made electrocompetent.

  • Electroporation and recombination: The disruption cassette is electroporated into the competent E. coli, where the λ-Red system facilitates homologous recombination, replacing the target gene on a cosmid or plasmid carrying the natamycin BGC with the resistance cassette.

  • Transfer to Streptomyces: The modified cosmid/plasmid is transferred into the desired Streptomyces strain via conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

  • Selection and verification: Exconjugants are selected based on the introduced resistance marker. Gene replacement is confirmed by PCR and Southern blot analysis.

Gene_Inactivation_Workflow Start Start PCR PCR Amplification of Disruption Cassette Start->PCR Ecoli_Prep Prepare Electrocompetent E. coli with λ-Red System Start->Ecoli_Prep Electroporation Electroporation and Homologous Recombination PCR->Electroporation Ecoli_Prep->Electroporation Conjugation Conjugation into Streptomyces Electroporation->Conjugation Selection Selection of Mutants Conjugation->Selection Verification PCR and Southern Blot Verification Selection->Verification End End Verification->End

Figure 3: General experimental workflow for gene inactivation in Streptomyces.
Quantification of Natamycin by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying natamycin production.

General Protocol:

  • Sample Preparation: Fermentation broth is centrifuged to remove biomass. The supernatant is extracted with a suitable organic solvent (e.g., methanol). The extract is then filtered through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water, or methanol, water, and acetic acid.[4][5][9] The exact ratio can be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 303-305 nm.[3][4][9]

  • Quantification: A standard curve is generated using known concentrations of pure natamycin. The concentration in the samples is determined by comparing the peak area to the standard curve.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of genes in the natamycin BGC.

General Protocol:

  • RNA Isolation: Total RNA is extracted from Streptomyces mycelium grown under specific conditions.

  • DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: The qPCR reaction is performed using a qPCR instrument, a suitable DNA-binding dye (e.g., SYBR Green), and primers specific to the target genes and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Regulation of Natamycin Biosynthesis

The production of natamycin is tightly regulated at the transcriptional level. The BGC contains genes encoding regulatory proteins that act as switches to turn on or off the expression of the biosynthetic genes. For instance, pathway-specific positive regulators, often belonging to the SARP (Streptomyces antibiotic regulatory protein) family, are common. Additionally, global regulatory networks responding to nutritional signals, such as phosphate and nitrogen availability, also play a crucial role in controlling natamycin biosynthesis.[3][5] Understanding these regulatory circuits is key to developing strategies for enhancing natamycin production.

Conclusion and Future Perspectives

The biosynthesis of natamycin in Streptomyces is a complex and elegantly orchestrated process. A deep understanding of the gene cluster, the enzymatic functions, and the regulatory networks provides a powerful toolkit for researchers. Future efforts in this field will likely focus on:

  • Synthetic Biology and Pathway Engineering: Rational design of the biosynthetic pathway to create novel natamycin analogs with improved antifungal activity or altered pharmacological properties.

  • Host Engineering: Optimizing the primary metabolism of producer strains to increase the supply of precursors for natamycin biosynthesis.

  • Regulatory Engineering: Manipulating regulatory genes to overcome bottlenecks in production and enhance yields.

The continued exploration of the natamycin biosynthetic pathway holds immense promise for the development of new antifungal agents and the improvement of industrial production processes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of E235 (Natamycin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natamycin, also known as pimaricin and designated as E235 in the food industry, is a naturally occurring antifungal agent produced by the fermentation of Streptomyces natalensis.[1] It belongs to the polyene macrolide class of antibiotics and is widely utilized as a food preservative and in the treatment of fungal infections.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Natamycin, offering detailed data, experimental protocols, and visual representations of its molecular interactions and analytical workflows.

Molecular and Physical Properties

Natamycin is a white to creamy-white, odorless, and tasteless crystalline powder.[4][5] Its structure consists of a large 26-membered macrolide ring with a tetraene chromophore, an α,β-unsaturated lactone, a mycosamine sugar moiety, and several hydroxyl and carboxyl groups, making it an amphoteric molecule.[2]

Data Summary: Core Physical and Chemical Properties
PropertyValueReferences
Chemical Formula C₃₃H₄₇NO₁₃[6][7]
Molecular Weight 665.73 g/mol [6][7]
Appearance White to creamy-white crystalline powder[4][5]
Melting Point Darkens at ~200 °C, with decomposition at 280-300 °C[8]
Solubility in Water Very low, approximately 0.39 mg/mL[8]
Solubility in Organic Solvents Slightly soluble in methanol; soluble in glacial acetic acid and dimethylformamide (DMF)[5]
pKa 4.6 (in 50% aq. MeOEtOH), 8.35[9]
UV Absorption Maxima (in methanol) 290 nm, 303 nm, 318 nm[6][10][11]

Chemical Stability

The stability of Natamycin is influenced by several environmental factors, including pH, temperature, and light.

Effect of pH

Natamycin is most stable in a pH range of 4 to 8.[12] At pH values below 3, the glycosidic bond is hydrolyzed, leading to the formation of mycosamine and an inactive aglycone.[5] In alkaline conditions (pH above 9), the lactone ring is saponified, resulting in the formation of inactive natamycoic acid.[5]

Effect of Temperature

Natamycin is relatively heat-stable, especially in its crystalline form. Aqueous suspensions can withstand heating at 100°C for several hours with only a slight loss of activity. However, prolonged heating at 121°C for 30 minutes can lead to complete inactivation.[12]

Effect of Light

Natamycin is sensitive to ultraviolet (UV) radiation.[12] Exposure to UV light can lead to the degradation of the polyene structure, resulting in a loss of antifungal activity. Therefore, it is crucial to protect Natamycin from light during storage and handling.[13]

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

In a methanolic solution, Natamycin exhibits a characteristic UV spectrum with three main absorption peaks at approximately 290 nm, 303 nm, and 318 nm, which are attributable to the conjugated tetraene system in its structure.[6][10][11]

Infrared (IR) Spectroscopy

The infrared spectrum of Natamycin shows characteristic absorption bands corresponding to its functional groups. Key bands include:

  • 3000-2500 cm⁻¹: O-H stretching of alcohol and carboxylic acid groups.

  • 1716 cm⁻¹: C=O stretching of the carboxylic acid.

  • 1570 cm⁻¹: N-H bending of the primary amine.[5]

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of Natamycin in a given solvent.

  • Preparation: Add an excess amount of Natamycin powder to a known volume of the solvent (e.g., water, buffer of a specific pH) in a glass flask with a stopper.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the separation method does not alter the composition of the solution.

  • Quantification: Analyze the concentration of Natamycin in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

  • Calculation: The determined concentration represents the solubility of Natamycin in that solvent at the specified temperature.

Determination of Melting Point (Capillary Method - adapted from USP <741>)

This protocol describes the determination of the melting range of Natamycin.

  • Sample Preparation: Ensure the Natamycin sample is a fine, dry powder. Load the sample into a capillary tube to a height of 2-3 mm and pack it down firmly.[4][15]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, heat to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7][15]

  • Observation: Observe the sample through the magnifying lens. The temperature at which the first liquid droplet appears is the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[7]

  • Recording: Record the temperature range from the initial to the final melting point.

Stability Testing (Accelerated Stability Study - based on ICH Q1A Guidelines)

This protocol provides a framework for assessing the stability of Natamycin under accelerated conditions.

  • Sample Preparation: Prepare samples of Natamycin in the desired formulation and packaging.

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[16][17]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for key stability-indicating parameters, which may include:

    • Appearance (color, clarity)

    • Assay (potency) of Natamycin

    • Presence of degradation products (using a stability-indicating HPLC method)

    • pH (for solutions/suspensions)

    • Microbial limits

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to predict the shelf-life of the product under normal storage conditions.[18]

Mechanism of Action: Interaction with Ergosterol

Natamycin exerts its antifungal effect by specifically binding to ergosterol, a primary sterol component of fungal cell membranes.[1][19] Unlike some other polyene antifungals, Natamycin does not form pores in the membrane that lead to ion leakage.[19] Instead, its binding to ergosterol is thought to inhibit membrane fusion and fission processes, including vacuolar fusion, thereby disrupting essential cellular functions and inhibiting fungal growth.[15] This specific interaction with ergosterol, which is absent in mammalian cells (which contain cholesterol), accounts for the selective toxicity of Natamycin towards fungi.

Visualizations

experimental_workflow_solubility start Start prepare Prepare Supersaturated Solution (Excess Natamycin in Solvent) start->prepare 1 equilibrate Equilibrate (e.g., 24-48h at 25°C) prepare->equilibrate 2 separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate 3 analyze Analyze Supernatant (HPLC/UV-Vis) separate->analyze 4 end Determine Solubility analyze->end 5

Caption: Workflow for Shake-Flask Solubility Determination.

experimental_workflow_melting_point start Start prepare Prepare Sample (Dry, powdered Natamycin in capillary tube) start->prepare 1 setup Place in Apparatus prepare->setup 2 heat Controlled Heating (1-2°C/min near melting point) setup->heat 3 observe Observe Melting (Initial and final liquid state) heat->observe 4 end Record Melting Range observe->end 5

Caption: Workflow for Capillary Melting Point Determination.

natamycin_mechanism natamycin Natamycin binding Specific Binding natamycin->binding ergosterol Ergosterol (in Fungal Cell Membrane) ergosterol->binding inhibition Inhibition of Membrane Fusion and Fission binding->inhibition effect Disruption of Cellular Functions (e.g., Vacuolar Fusion) inhibition->effect outcome Fungistatic/Fungicidal Effect effect->outcome

Caption: Simplified Mechanism of Action of Natamycin.

References

E235 (Natamycin) toxicity and safety studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Toxicity and Safety of E235 (Natamycin)

Introduction

Natamycin, also known as pimaricin and designated as this compound in the food industry, is a naturally occurring antifungal agent produced by the bacterium Streptomyces natalensis.[1][2] It belongs to the polyene macrolide group of antibiotics.[3][4] Due to its efficacy against a wide spectrum of yeasts and molds, it is utilized as a food preservative, primarily for the surface treatment of cheeses and other products like meats and baked goods.[2][5][6] Additionally, natamycin has therapeutic applications in treating fungal infections of the eye, such as keratitis.[3][7][8] This guide provides a comprehensive technical overview of the toxicity and safety profile of natamycin, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action.

Mechanism of Action

Natamycin exerts its antifungal effect by specifically targeting ergosterol, the primary sterol component of fungal cell membranes.[2][7][9] Bacteria are not susceptible because their membranes lack sterols.[3] The mechanism is distinct from other polyene antifungals that create pores in the cell membrane.[7][9]

  • Binding to Ergosterol: Natamycin has a high affinity for ergosterol and binds to it irreversibly, forming a polyene-sterol complex within the fungal cell membrane.[2][10]

  • Inhibition of Cellular Processes: This complex formation does not lead to significant membrane permeabilization. Instead, it inhibits essential cellular functions by:

    • Blocking the function of amino acid and glucose transport proteins, thereby disrupting nutrient uptake.[7]

    • Preventing the ergosterol-dependent fusion of vacuoles and hindering membrane fusion and fission processes.[8][9]

  • Fungal Growth Inhibition: By disrupting nutrient transport and essential membrane dynamics, natamycin effectively inhibits fungal growth, acting as a fungicidal agent.[8]

cluster_fungus Fungal Cell mem Cell Membrane (with Ergosterol) complex Ergosterol-Natamycin Complex mem->complex Forms vesicle Vesicle Fusion growth Fungal Growth vesicle->growth transport Nutrient Transport (Amino Acids, Glucose) transport->growth nat Natamycin nat->mem Binds to Ergosterol inhibit Inhibition complex->inhibit inhibit->vesicle Blocks inhibit->transport Blocks

Caption: Mechanism of action of Natamycin on a fungal cell.

Toxicological Data Summary

Toxicological evaluations have established a high safety margin for natamycin. The Acceptable Daily Intake (ADI) for humans is set at 0-0.3 mg/kg of body weight.[1][2][5][6] This value was established by applying a safety factor of 10 to the no-observed-adverse-effect-level (NOAEL) derived from human clinical studies, which was estimated to be 3 mg/kg bw/day.[3]

Table 1: Acute Toxicity Data
SpeciesRoute of AdministrationLD50 ValueReference(s)
RatOral>2000 - 4670 mg/kg[4][7][11][12]
RatDermal>5050 mg/kg[12]
RatInhalationLC50 > 2.39 mg/L[12]
RatIntraperitoneal85 mg/kg[11]
RatSubcutaneous190 mg/kg[11]
Table 2: Chronic and Sub-chronic Toxicity (No-Observed-Adverse-Effect Level - NOAEL)
SpeciesStudy DurationKey FindingsNOAELReference(s)
Rat2 YearsNo effects on survival, growth, or tumor incidence up to 500 mg/kg/day. Reduced growth at 1000 mg/kg diet.22.4 mg/kg bw/day[2][7]
Rat13 WeeksReduced body weight and clinical chemistry changes at 2000 ppm.42 mg/kg bw/day[12]
Dog3 MonthsTransient diarrhea and slight body weight reduction observed.45 mg/kg bw/day[2]
Rat3-Generation (Reproductive)Lower parental body weight at 50 mg/kg. Lower pup weights at 15 mg/kg.Parental: 15 mg/kg bw/dayOffspring: 5 mg/kg bw/day[12]
RabbitDevelopmentalIncreased incidence of extra sternebrae and decreased pup body weight at 15 mg/kg.Maternal: 50 mg/kg bw/dayEmbryo/fetal: 5 mg/kg bw/day[12]
Table 3: Human Clinical Data
DosageDurationObserved EffectsReference(s)
300-400 mg/dayNot specifiedNausea, vomiting, diarrhea[6]
500 mg/kg/dayMultiple daysNausea, vomiting, diarrhea[7]
600-1000 mg/day13-180 daysNausea, vomiting, diarrhea[6]
200 mg/person/dayNot specifiedNo toxicological effects[3]

Genotoxicity and Carcinogenicity

Natamycin has been evaluated for its potential to cause genetic mutations or cancer.

  • Genotoxicity: A chromosomal aberration assay in mice using intraperitoneal administration of up to 800 mg/kg showed that natamycin is not clastogenic (does not cause damage to chromosomes).[2]

  • Carcinogenicity: A two-year chronic toxicity study in rats, with doses up to 500 mg/kg/day, revealed no detectable differences in the incidence of tumors compared to control groups, indicating a lack of carcinogenic potential under the tested conditions.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of typical protocols used in the safety assessment of natamycin.

Protocol: 13-Week Dietary Toxicity Study in Rats
  • Objective: To determine the sub-chronic oral toxicity of natamycin.

  • Test System: Male and female Sprague-Dawley rats.

  • Methodology:

    • Acclimation: Animals are acclimated for at least one week before the study begins.

    • Group Allocation: Rats are randomly assigned to four groups: a control group (0 ppm) and three treatment groups receiving natamycin mixed into their diet at concentrations of 125, 500, and 2000 ppm.[12]

    • Administration: The test substance is administered continuously via the diet for 13 weeks.

    • In-life Monitoring: Daily clinical observations are performed. Body weight and food consumption are measured weekly.

    • Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis (e.g., alanine aminotransferase, urea, cholesterol).[12]

    • Necropsy and Histopathology: At the end of the 13-week period, all animals are euthanized. A full necropsy is performed, organs are weighed, and tissues are collected and preserved for microscopic histopathological examination.

  • Endpoint Analysis: The NOAEL is determined as the highest dose at which no statistically significant adverse effects are observed. For natamycin, this was 500 ppm (42 mg/kg bw/day), based on effects on body weight and blood chemistry at the highest dose.[12]

start Study Initiation acclimate Animal Acclimation (e.g., Sprague-Dawley Rats) start->acclimate groups Group Assignment (Control, Low, Mid, High Dose) acclimate->groups admin 13-Week Dietary Administration groups->admin monitor In-Life Monitoring (Clinical Signs, Body Weight, Food Consumption) admin->monitor Weekly end Terminal Sacrifice & Necropsy admin->end blood Blood Collection (Hematology, Clinical Chemistry) end->blood tissue Tissue Collection & Organ Weights end->tissue analysis Data Analysis & NOAEL Determination blood->analysis histo Histopathology tissue->histo histo->analysis

Caption: General workflow for a sub-chronic toxicity study.
Protocol: Developmental Toxicity Study in Rabbits

  • Objective: To assess the potential for adverse effects on pregnant females and the developing fetus.

  • Test System: Pregnant New Zealand White rabbits.

  • Methodology:

    • Group Allocation: Mated female rabbits are assigned to control and treatment groups.

    • Administration: Natamycin is administered as an aqueous suspension via gavage at doses of 0, 5, 15, or 50 mg/kg bw/day during the critical period of organogenesis (gestation days 6-18).[12]

    • Maternal Monitoring: Females are observed for clinical signs of toxicity, and body weight is recorded throughout the gestation period.

    • Fetal Examination: On day 29 of gestation, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[12]

  • Endpoint Analysis: Separate NOAELs are established for maternal toxicity and for embryo/fetal toxicity. For natamycin, the maternal NOAEL was the highest dose tested (50 mg/kg/day), while the embryo/fetal NOAEL was 5 mg/kg/day.[12]

Conclusion

Extensive toxicological testing has demonstrated that natamycin (this compound) has a low order of acute toxicity and is not genotoxic or carcinogenic.[2][7][12] The established ADI of 0-0.3 mg/kg body weight provides a substantial margin of safety for consumers.[2] While high doses in human studies have been associated with gastrointestinal effects like nausea and diarrhea, these levels are orders of magnitude higher than what would be consumed from its use as a food preservative.[6][7] The data from comprehensive animal studies, including chronic, reproductive, and developmental toxicity assessments, support the continued safe use of natamycin in its approved applications.

References

A Comprehensive Technical Guide to the Solubility of Natamycin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Natamycin, a widely used antifungal agent. Understanding the solubility of Natamycin in various solvents and under different environmental conditions is critical for its effective application in research, formulation development, and clinical use. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of its mechanism of action.

Quantitative Solubility of Natamycin

Natamycin exhibits low solubility in water and many common organic solvents. Its solubility is significantly influenced by the solvent system, pH, and temperature. The following tables summarize the available quantitative and qualitative solubility data for Natamycin.

Table 1: Solubility of Natamycin in Various Solvents

SolventSolubilityRemarks
Water~30-100 mg/L (at room temperature)[1]Practically insoluble.[2] Solubility is pH-dependent.
MethanolSoluble[3]Often used in combination with water for extraction and analysis.[4]
Ethanol40 ppm[5]Slightly soluble.
Ethanol/Water (4:1)220 ppm[6]Increased solubility in aqueous alcohol solutions.[2]
Acetone10 ppm[5]-
Acetone/Water (4:1)110 ppm[6]-
Dimethyl Sulfoxide (DMSO)15.38 mg/mL (with ultrasonic and pH adjustment to 3)[7]Soluble.[3]
Glacial Acetic Acid25%[5]Soluble.[3]

Table 2: Factors Influencing Natamycin Solubility

FactorEffect on SolubilityDetails
pH Increases at low and high pHVery soluble at pH ≤ 2 or pH ≥ 10, but rapid degradation occurs.[5] Highest activity is observed between pH 5-7.[1]
Temperature Increases with temperatureTemperature directly increases solubility in isopropanol and methanol.[4]
Additives Can be enhancedEncapsulation in methyl-β-cyclodextrin can enhance aqueous solubility and stability.[4]

Experimental Protocols for Solubility Determination

Accurate determination of Natamycin solubility is crucial for research and development. The following are detailed methodologies for key experiments.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of Natamycin.

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at controlled temperature and agitation sep Phase Separation equil->sep Centrifugation or Filtration quant Quantification of Natamycin sep->quant HPLC or UV-Vis Spectrophotometry data Data Analysis quant->data Calculate solubility

Caption: General experimental workflow for determining Natamycin solubility.

Protocol for Determining Solubility using the Shake-Flask Method

This is a standard method for determining equilibrium solubility.

  • Preparation of Solvent System: Prepare the desired solvent or buffer system.

  • Addition of Excess Natamycin: Add an excess amount of Natamycin powder to a known volume of the solvent system in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath is commonly used for this purpose.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Natamycin using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100mL).

Analytical Methods for Quantification of Natamycin

HPLC is a precise and specific method for quantifying Natamycin.

  • Column: A reverse-phase C18 column is typically used (e.g., Agilent Eclipse XBD C18, 250 × 4.6 mm, 5µm).[8]

  • Mobile Phase: A common mobile phase is a mixture of a buffer and an organic solvent. For example, a mixture of phosphate buffer (pH 5.5) and acetonitrile (70:30 v/v).[8] Another reported mobile phase is acetonitrile and 30 mM perchloric acid (35:65 v/v).[9][10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection: UV detection at 304 nm or 305 nm is commonly used.[9][11]

  • Standard Curve: Prepare a series of standard solutions of known Natamycin concentrations to generate a calibration curve.

  • Sample Analysis: Inject the filtered and diluted sample from the solubility experiment and determine the concentration from the calibration curve.

UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC.

  • Wavelengths of Maximum Absorbance (λmax): Natamycin exhibits characteristic absorbance maxima at approximately 290, 303, and 318 nm.[3]

  • Solvent: A mixture of methanol and water (e.g., 3:1 v/v) is a suitable solvent for preparing standards and diluting samples.

  • Standard Curve: Prepare a series of standard solutions of Natamycin in the chosen solvent and measure their absorbance at one of the λmax (e.g., 303 nm) to construct a calibration curve.

  • Sample Analysis: Dilute the clear supernatant from the solubility experiment with the same solvent and measure its absorbance. Calculate the concentration using the calibration curve.

Mechanism of Action: A Signaling Pathway Perspective

Natamycin exerts its antifungal effect by specifically targeting ergosterol, a key component of fungal cell membranes. The following diagram illustrates this interaction.

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol binding Binding ergosterol->binding natamycin Natamycin natamycin->binding inhibition Inhibition of Membrane Fusion and Fission binding->inhibition growth_arrest Fungal Growth Arrest inhibition->growth_arrest

References

The Discovery and Development of Natamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Natamycin, a polyene macrolide antibiotic, has carved a significant niche in both the pharmaceutical and food industries as a potent antifungal agent. Discovered in the mid-20th century, its unique mechanism of action, broad spectrum of activity, and favorable safety profile have sustained its relevance for decades. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of Natamycin, tailored for researchers, scientists, and drug development professionals. It delineates the key experimental methodologies that were pivotal in its characterization, presents its antifungal efficacy through comprehensive quantitative data, and illustrates its mechanism of action and historical development through detailed diagrams.

Discovery and History

Natamycin was first isolated in 1955 from the fermentation broth of a soil bacterium, Streptomyces natalensis.[1][2] The soil sample was collected near Pietermaritzburg in the Natal province of South Africa, which inspired its original name, "pimaricin".[3] The discovery was made by scientists at Gist-brocades research laboratories.[1] Later, the World Health Organization (WHO) mandated that antibiotics produced by Streptomyces should end in "-mycin," leading to the name being changed to Natamycin, referencing the species natalensis.[2]

Initially, another antibiotic named "tennecetin," isolated from Streptomyces chattanoogensis in Tennessee, was later found to be identical to Natamycin.[1] In 1978, Natamycin was approved for medical use in the United States.[2] It is also on the World Health Organization's List of Essential Medicines.[2]

Production and Isolation

Natamycin is a secondary metabolite produced by several Streptomyces species, including S. natalensis, S. chattanoogensis, and S. gilvosporeus, through submerged aerobic fermentation.[4] The fermentation medium typically consists of glucose-based media.[5]

Fermentation Parameters

The production of Natamycin can be optimized by controlling various fermentation parameters. Key factors influencing the yield include the composition of the fermentation medium and the culture conditions.

ParameterOptimized Condition
Carbon Source Glucose (40 g/L), Corn Starch (70 g/L)
Nitrogen Source Soya Peptone (20 g/L), Yeast Extract (5 g/L)
Initial pH 7.0
Temperature 28°C
Inoculum Volume 6%
Cultivation Time 48 hours for seed culture

Table 1: Optimized Fermentation Conditions for Natamycin Production by Streptomyces natalensis. Data compiled from multiple sources.[6][7]

Historical Isolation and Purification Protocol

The original methods for isolating and purifying Natamycin from the fermentation broth laid the groundwork for modern production techniques. The insolubility of Natamycin in water under neutral conditions is a key property exploited in its extraction.

  • pH Adjustment and Filtration : Adjust the pH of the fermentation broth to 5.0-6.5 and filter to separate the mycelia and solid Natamycin from the liquid medium.

  • Washing : Wash the collected solid with water and centrifuge to recover the solid material.

  • Alkaline Extraction : Add a sodium carbonate solution to the solid to dissolve the Natamycin by increasing the pH to above 9, creating a soluble extract.

  • Clarification : Separate the extract from the solid residue by centrifugation and collect the supernatant.

  • Acid Precipitation : Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric acid to precipitate the Natamycin.

  • Crystallization and Drying : Allow the Natamycin to crystallize, then collect the solid by filtration, wash with water, and dry to obtain the purified product.

Mechanism of Action

Natamycin exerts its antifungal effect through a specific and unique mechanism that distinguishes it from other polyene antifungals like amphotericin B.

Specific Binding to Ergosterol

The primary target of Natamycin in the fungal cell is ergosterol, the main sterol component of fungal cell membranes.[8][9] Natamycin has a high affinity for ergosterol and binds to it, forming a Natamycin-ergosterol complex.[8] This interaction is highly specific to ergosterol, which is why Natamycin has minimal effect on bacteria (which lack sterols) and human cells (which contain cholesterol).[8] The double bonds in the B-ring of ergosterol are crucial for this interaction.[9]

Inhibition of Nutrient Transport

Unlike other polyenes that create pores in the cell membrane leading to leakage of cellular contents, Natamycin's binding to ergosterol does not cause significant membrane permeabilization.[9][10] Instead, the formation of the Natamycin-ergosterol complex inhibits the function of membrane-embedded proteins, specifically those involved in the transport of amino acids and glucose.[2] This leads to a cessation of nutrient uptake, effectively starving the fungal cell and inhibiting its growth.

Natamycin_Mechanism_of_Action cluster_intracellular Intracellular ergosterol Ergosterol glucose_transporter Glucose Transporter ergosterol->glucose_transporter Inhibits amino_acid_transporter Amino Acid Transporter ergosterol->amino_acid_transporter growth_inhibition Fungal Growth Inhibition natamycin Natamycin natamycin->ergosterol Binds glucose Glucose glucose->glucose_transporter Uptake amino_acids Amino Acids amino_acids->amino_acid_transporter Uptake

Natamycin's mechanism of action on the fungal cell membrane.

Antifungal Spectrum and Efficacy

Natamycin exhibits a broad spectrum of activity against a wide range of yeasts and molds.

Quantitative Antifungal Susceptibility

The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Fungal GenusSpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus A. flavus-3264
A. fumigatus5.08 (average)-4
A. parasiticus40.1 (average)--
Fusarium Fusarium spp.-48
Penicillium Penicillium spp.1.6 - 3.1--
P. digitatum-1.54-
P. expansum-1.14-
Candida Candida spp.0.125 - 8--
Various Molds Paecilomyces spp.2.15 (average)--
Rhizopus spp.5.80 (average)--

Table 2: Minimum Inhibitory Concentrations (MIC) of Natamycin against various fungal species. Data compiled from multiple sources.[1][9][11][12][13][14]

Antifungal Susceptibility Testing Protocol (CLSI M38-A2 Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized method for broth dilution antifungal susceptibility testing of filamentous fungi.

  • Inoculum Preparation : Fungal colonies are grown on potato dextrose agar. The conidia are then harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific optical density to standardize the inoculum concentration.

  • Drug Dilution : A stock solution of Natamycin is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation : Each well is inoculated with the standardized fungal suspension.

  • Incubation : The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination : The MIC is determined as the lowest concentration of Natamycin that causes a 100% visual reduction in turbidity compared to a drug-free control well.

Historical Experimental Workflow

The development of Natamycin from a soil bacterium to a widely used antifungal agent involved a series of key experimental stages.

Natamycin_Historical_Workflow discovery Discovery (1955) Isolation from Streptomyces natalensis fermentation Fermentation Development of culture conditions discovery->fermentation extraction Extraction & Purification Solvent extraction, pH manipulation, crystallization fermentation->extraction characterization Physicochemical Characterization Structure elucidation, solubility, stability extraction->characterization antifungal_testing In Vitro Antifungal Testing Determination of MIC against various fungi characterization->antifungal_testing mechanism Mechanism of Action Studies Ergosterol binding experiments antifungal_testing->mechanism toxicology Toxicological Studies LD50 determination in animal models mechanism->toxicology clinical_trials Clinical Trials Efficacy in fungal keratitis toxicology->clinical_trials approval Regulatory Approval (1978) FDA approval for medical use clinical_trials->approval

Key experimental stages in the discovery and development of Natamycin.

Clinical and Food Applications

Natamycin has found significant applications in both medicine and the food industry.

  • Ophthalmology : It is used as a topical treatment for fungal infections of the eye, such as fungal keratitis, conjunctivitis, and blepharitis. It is particularly effective against Fusarium and Aspergillus species, which are common causes of fungal keratitis.

  • Food Preservation : Natamycin is widely used as a natural food preservative to prevent the growth of molds and yeasts on products like cheese, sausages, yogurt, and baked goods.[8] Its low solubility allows it to remain on the surface of the food where spoilage is most likely to occur.[11]

Resistance

While resistance to Natamycin is considered rare, some studies have shown that prolonged exposure to increasing concentrations can induce tolerance in certain fungal strains.[12] However, widespread clinical or food-related resistance has not been a significant issue.

Conclusion

From its discovery in a South African soil sample to its current status as a vital antifungal in medicine and food preservation, Natamycin's journey is a testament to the power of natural product discovery. Its unique and specific mechanism of action, targeting ergosterol without causing membrane permeabilization, provides a high degree of selectivity and a low incidence of resistance. The experimental protocols developed for its production, isolation, and characterization have paved the way for its successful commercialization. For researchers and scientists, the story of Natamycin continues to be a compelling example of a highly effective and enduring antimicrobial agent.

References

E235 Steel - Foundational & Exploratory

E235 steel chemical composition and properties.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Chemical Composition, Mechanical Properties, and Quality Control Protocols for Non-Alloy Quality Steel E235 (1.0308).

This technical guide provides a detailed overview of the non-alloy quality steel grade this compound (material number 1.0308), a widely utilized material in mechanical and general engineering applications, particularly for welded and seamless tubes.[1] Intended for researchers, scientists, and professionals in drug development who may utilize this material in equipment and infrastructure, this document outlines its chemical composition, mechanical and physical properties, and the standardized experimental protocols for its characterization.

Chemical Composition

The chemical composition of this compound steel is a critical determinant of its mechanical properties and performance. It is primarily a carbon-manganese steel with controlled levels of silicon, phosphorus, and sulfur to ensure good weldability and formability. The composition is governed by standards such as EN 10305-1.[2][3]

The table below summarizes the specified chemical composition limits for this compound steel.

ElementSymbolMaximum Content (% by mass)
CarbonC0.17
SiliconSi0.35
ManganeseMn1.20
PhosphorusP0.025
SulfurS0.025

Table 1: Chemical Composition of this compound Steel according to EN 10305-1.[3]

Mechanical Properties

The mechanical properties of this compound steel are significantly influenced by its delivery condition, which results from different heat treatment and processing methods. Common delivery conditions include As-Welded (+CR1), Annealed (+A), Normalized (+N), Cold Drawn/Hard (+C), and Cold Drawn/Soft (+LC).

The following table presents the mechanical properties of this compound steel in various delivery conditions as specified in EN 10305-1.

Delivery ConditionSymbolTensile Strength (Rm) [MPa]Yield Strength (ReH) [MPa]Elongation (A) [%]
As-Welded+CR1340 - 480--
Annealed+A315 min-25 min
Normalized+N340 - 480235 min25 min
Cold Drawn/Hard+C480 min384 min6 min
Cold Drawn/Soft+LC420 min294 min10 min

Table 2: Mechanical Properties of this compound Steel in Different Delivery Conditions.[4]

Physical Properties

The physical properties of this compound steel are essential for engineering design and performance analysis. These properties are generally consistent for low-carbon steels.

PropertyValueUnit
Density7.9g/cm³
Young's Modulus (Modulus of Elasticity)190GPa
Poisson's Ratio0.29-
Thermal Conductivity51W/m·K
Coefficient of Thermal Expansion12µm/m·K
Specific Heat Capacity470J/kg·K

Table 3: Physical Properties of this compound Steel.[5]

Experimental Protocols

Accurate characterization of this compound steel relies on standardized experimental protocols. The following sections detail the methodologies for determining its chemical composition and mechanical properties.

Chemical Analysis: Optical Emission Spectrometry (OES)

Optical Emission Spectrometry is a standard and rapid method for determining the elemental composition of metallic materials.

Methodology:

  • Sample Preparation: A representative sample is taken from the this compound steel product. The surface of the sample is ground flat and cleaned to remove any contaminants or surface irregularities that could interfere with the analysis.

  • Excitation: The prepared sample is placed in the OES instrument. An electric spark is generated between an electrode and the sample surface, creating a high-temperature plasma. This plasma excites the atoms within the sample, causing them to emit light at characteristic wavelengths for each element.

  • Light Dispersion and Detection: The emitted light is passed through a diffraction grating, which separates the light into its constituent wavelengths, creating a spectrum. A series of detectors, such as photomultiplier tubes or charge-coupled devices, are positioned to measure the intensity of the light at specific wavelengths corresponding to the elements of interest.

  • Data Analysis: The intensity of the emitted light for each element is proportional to its concentration in the sample. The instrument's software compares the measured intensities to those of certified reference materials with known compositions to provide a quantitative analysis of the sample's chemical makeup.

Mechanical Testing: Tensile Test (ISO 6892-1)

The tensile test is performed to determine key mechanical properties such as tensile strength, yield strength, and elongation. The procedure for metallic materials is detailed in the ISO 6892-1 standard.[6]

Methodology:

  • Test Piece Preparation: For tubular products, a test piece is typically prepared by taking a full-tube section or by machining a strip from the tube wall. The dimensions of the test piece, including the gauge length, are precisely measured and recorded. The edges of machined samples must be free from work-hardening effects.[7][8]

  • Test Setup: The test piece is securely mounted in the grips of a universal testing machine. An extensometer is attached to the gauge length of the specimen to accurately measure the elongation during the test.

  • Test Execution: A uniaxial tensile load is applied to the test piece at a controlled rate. The load and the corresponding extension are continuously recorded throughout the test until the specimen fractures.

  • Data Analysis:

    • Yield Strength (ReH): The stress at which a distinct increase in strain occurs with little or no increase in stress.

    • Tensile Strength (Rm): The maximum stress the material can withstand before fracture.

    • Elongation (A): The percentage increase in the original gauge length after fracture. This is determined by fitting the fractured ends of the test piece back together and measuring the final gauge length.

Quality Control Workflow

A robust quality control workflow is essential in the manufacturing of this compound steel products to ensure they meet the required specifications and performance standards. The following diagram illustrates a typical quality control process for steel tube manufacturing.

Steel_Tube_QC_Workflow cluster_0 Raw Material Stage cluster_1 Manufacturing Process cluster_2 In-Process Quality Control cluster_3 Final Product Testing cluster_4 Final Stages raw_material Incoming Raw Material (Hot-Rolled Coils/Billets) material_inspection Raw Material Inspection (Chemical & Physical Properties) raw_material->material_inspection forming Tube Forming (ERW or Seamless) material_inspection->forming welding_piercing Welding (ERW) or Piercing (Seamless) forming->welding_piercing sizing_straightening Sizing & Straightening welding_piercing->sizing_straightening heat_treatment Heat Treatment (e.g., Normalizing, Annealing) sizing_straightening->heat_treatment dimensional_check Dimensional Checks (OD, WT, Length) heat_treatment->dimensional_check visual_inspection Visual Inspection (Surface Defects) dimensional_check->visual_inspection ndt Non-Destructive Testing (e.g., Ultrasonic, Eddy Current) visual_inspection->ndt final_sampling Final Product Sampling ndt->final_sampling mechanical_testing Mechanical Testing (Tensile Test - ISO 6892-1) final_sampling->mechanical_testing chemical_analysis Chemical Analysis (OES) final_sampling->chemical_analysis final_inspection Final Inspection & Documentation mechanical_testing->final_inspection chemical_analysis->final_inspection packing_dispatch Packing & Dispatch final_inspection->packing_dispatch

Quality control workflow for this compound steel tube manufacturing.

References

An In-depth Technical Guide to EN 10305-1 Grade E235 Carbon Steel

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of EN 10305-1 Grade E235, a non-alloy carbon steel widely utilized in precision applications. Tailored for researchers, scientists, and drug development professionals who may encounter this material in laboratory equipment, instrumentation, or manufacturing processes, this document details its chemical composition, mechanical properties under various delivery conditions, and the experimental protocols used for its characterization.

Introduction to EN 10305-1 Grade this compound

EN 10305-1 is a European standard that specifies the technical delivery conditions for seamless cold-drawn steel tubes used in precision applications. The grade this compound designates a specific non-alloy quality steel with a minimum yield strength of 235 MPa in the normalized condition. These tubes are characterized by their precisely defined dimensional tolerances and a specified surface roughness, making them suitable for applications in the automotive, furniture, and general engineering industries. The manufacturing process involves cold drawing of hot-finished seamless tubes to achieve the desired dimensions and material properties.

Chemical Composition

The chemical composition of EN 10305-1 Grade this compound steel is a critical determinant of its mechanical properties and weldability. The specified maximum percentages of key elements are summarized in the table below.

Table 1: Chemical Composition of EN 10305-1 Grade this compound Steel

ElementSymbolMaximum Content (%)
CarbonC0.17
SiliconSi0.35
ManganeseMn1.20
PhosphorusP0.025
SulfurS0.025

Source:

Delivery Conditions and Mechanical Properties

The mechanical properties of this compound steel tubes are significantly influenced by the final heat treatment or cold working process, known as the delivery condition. The EN 10305-1 standard defines several delivery conditions, each imparting distinct characteristics to the final product.

Table 2: Mechanical Properties of EN 10305-1 Grade this compound under Different Delivery Conditions

Delivery ConditionSymbolTensile Strength (Rm) [MPa]Minimum Yield Strength (ReH) [MPa]Minimum Elongation (A) [%]Description
Cold Drawn / Hard+C≥ 480-≥ 6No final heat treatment after the final cold drawing.
Cold Drawn / Soft+LC≥ 420-≥ 10Final heat treatment is followed by a suitable drawing pass with a limited reduction of area.
Stress Relieved+SR≥ 420≥ 350≥ 16After the final cold drawing, the tubes are stress-relieved in a controlled atmosphere.
Annealed+A≥ 315-≥ 25After the final cold drawing, the tubes are soft-annealed in a controlled atmosphere.
Normalized+N340 - 480≥ 235≥ 25After the final cold drawing, the tubes are normalized in a controlled atmosphere.

Source: Note: For the +C and +LC conditions, the yield strength may be nearly as high as the tensile strength. For calculation purposes, the following relationships are recommended: for +C, ReH ≥ 0.8 Rm; for +LC, ReH ≥ 0.7 Rm.

Experimental Protocols

The characterization of EN 10305-1 Grade this compound steel relies on standardized testing methodologies to ensure consistency and comparability of data. The following sections detail the key experimental protocols.

Chemical Analysis

The determination of the chemical composition of this compound steel is performed to verify compliance with the standard. Modern analytical techniques provide precise and rapid elemental analysis.

  • Optical Emission Spectrometry (OES): This is a widely used technique for the routine analysis of metallic alloys. A high-energy spark is applied to the surface of the steel sample, causing the atoms to excite and emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element. The process is rapid, typically providing a full elemental analysis in under a minute.

  • Combustion Analysis: This method is specifically used for the accurate determination of carbon and sulfur content. A small sample of the steel is combusted in a high-temperature furnace in a pure oxygen stream. The carbon in the sample oxidizes to carbon dioxide (CO2) and the sulfur to sulfur dioxide (SO2). These gases are then measured by infrared detectors to determine their concentration, from which the percentage of carbon and sulfur in the original sample is calculated.

Mechanical Testing

The mechanical properties outlined in Table 2 are determined through a series of destructive tests performed on representative samples of the steel tubes.

The tensile test is a fundamental materials science test used to determine the tensile strength, yield strength, and elongation of the steel.

  • Principle: A standardized test piece is subjected to a uniaxial tensile force until it fractures. The applied force and the elongation of the test piece are continuously measured.

  • Test Piece: The test piece is typically a full-tube section or a strip machined from the tube wall. The dimensions of the test piece are specified in the standard to ensure comparable results.

  • Procedure:

    • The initial gauge length (L₀) and cross-sectional area (S₀) of the test piece are measured.

    • The test piece is mounted in the grips of a universal testing machine.

    • A tensile load is applied at a controlled rate, as specified in EN ISO 6892-1.

    • The force and the elongation of the gauge length are recorded throughout the test.

    • The test is complete when the test piece fractures.

  • Data Analysis:

    • Tensile Strength (Rm): The maximum force reached during the test divided by the initial cross-sectional area.

    • Yield Strength (ReH): The stress at which the material begins to deform plastically. For materials like this compound that may not have a well-defined yield point, the 0.2% proof stress (Rp0.2) is often determined. This is the stress at which a permanent plastic strain of 0.2% has occurred.

    • Elongation (A): The percentage increase in the gauge length after fracture, calculated as ((Lᵤ - L₀) / L₀) * 100, where Lᵤ is the final gauge length.

This test assesses the ductility and the presence of defects in the steel tubes.

  • Principle: A ring-shaped sample cut from the end of a tube is compressed between two flat, parallel plates.

  • Procedure:

    • A short length of the tube is cut.

    • The sample is placed between the plates of a press.

    • The plates are brought together until the distance between them reaches a value specified in the standard.

  • Acceptance Criteria: The test is considered passed if no cracks or flaws are visible on the surface of the flattened sample.

This test evaluates the ability of the tube to undergo circumferential plastic deformation.

  • Principle: A conical mandrel is forced into the end of a tube sample, expanding its diameter.

  • Procedure:

    • A short length of the tube is prepared.

    • A hardened conical mandrel with a specific angle is pressed into the tube end until the desired degree of expansion is achieved.

  • Acceptance Criteria: The sample should show no signs of cracking after being expanded to the percentage specified in the product standard.

Logical Relationships and Workflows

The selection of a specific delivery condition for EN 10305-1 Grade this compound steel is a critical decision based on the intended application's requirements for strength, ductility, and machinability. The following diagram illustrates the logical workflow from the base material to the final product with its associated properties.

G cluster_input Raw Material & Process cluster_conditions Delivery Conditions (Heat Treatment / Work Hardening) cluster_properties Resulting Mechanical Properties Hot-Finished Seamless Tube Hot-Finished Seamless Tube Cold Drawing Cold Drawing Hot-Finished Seamless Tube->Cold Drawing +C (As Drawn) +C (As Drawn) Cold Drawing->+C (As Drawn) +LC (Lightly Cold Worked) +LC (Lightly Cold Worked) Cold Drawing->+LC (Lightly Cold Worked) +SR (Stress Relieved) +SR (Stress Relieved) Cold Drawing->+SR (Stress Relieved) +A (Annealed) +A (Annealed) Cold Drawing->+A (Annealed) +N (Normalized) +N (Normalized) Cold Drawing->+N (Normalized) High Strength, Low Ductility High Strength, Low Ductility +C (As Drawn)->High Strength, Low Ductility Moderate Strength, Moderate Ductility Moderate Strength, Moderate Ductility +LC (Lightly Cold Worked)->Moderate Strength, Moderate Ductility +SR (Stress Relieved)->Moderate Strength, Moderate Ductility Low Strength, High Ductility Low Strength, High Ductility +A (Annealed)->Low Strength, High Ductility +N (Normalized)->Low Strength, High Ductility

Caption: Manufacturing workflow and its influence on mechanical properties.

Applications

The precise dimensions and varied mechanical properties achievable through different delivery conditions make EN 10305-1 Grade this compound a versatile material for numerous applications, including:

  • Hydraulic and pneumatic systems: The high precision and strength of the tubes are ideal for containing pressurized fluids.

  • Automotive components: Used in applications such as drive shafts, suspension parts, and fuel injection pipes.

  • General mechanical engineering: For components requiring high dimensional accuracy and specific strength-to-ductility ratios.

  • Furniture manufacturing: The smooth surface finish and formability are advantageous.

Conclusion

EN 10305-1 Grade this compound is a well-defined and versatile engineering material with properties that can be precisely tailored through controlled manufacturing and heat treatment processes. For researchers and scientists, an understanding of its characteristics and the standardized methods used for its evaluation is crucial when specifying materials for custom equipment or interpreting the performance of commercial instrumentation that incorporates this steel. The stringent control over its chemical composition and the clear correlation between delivery conditions and mechanical properties ensure reliable and repeatable performance in demanding applications.

An In-depth Technical Guide to the Mechanical Properties of E235 Grade Steel Tubes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the mechanical properties of E235 grade steel tubes, intended for researchers, scientists, and drug development professionals who may utilize this material in applications requiring well-defined structural characteristics. The following sections detail the material's mechanical performance, the standardized experimental protocols for its evaluation, and a typical quality control workflow.

This compound is a non-alloy carbon steel, designated numerically as 1.0308 under the EN 10305 and EN 10294-1 standards.[1] It is a widely used material for precision steel tubes in various applications, including machinery, automotive components, and general engineering structures, due to its favorable mechanical properties and machinability.[2] The mechanical characteristics of this compound steel tubes are significantly influenced by their processing, particularly the delivery condition, which includes treatments such as cold drawing, annealing, and normalizing.

Data Presentation: Mechanical Properties of this compound Steel Tubes

The mechanical properties of this compound steel tubes are presented below, categorized by the delivery condition as specified in standards like EN 10305-1 and EN 10305-2. These conditions dictate the final microstructure and, consequently, the mechanical performance of the tubes.

Table 1: Chemical Composition of this compound Grade Steel

ElementContent (%)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025
Data sourced from multiple references including[3].

Table 2: Mechanical Properties of this compound Steel Tubes under Different Delivery Conditions

Delivery ConditionSymbolTensile Strength (Rm) [MPa]Yield Strength (ReH) [MPa]Elongation (A) [%]Hardness (Brinell, HB)Impact Strength [J]
Cold Drawn / Hard+C480 - 490-≥ 6~120-160-
Cold Drawn / Soft+LC440-≥ 10--
Cold Drawn and Stress Relieved+SR420 - 440≥ 325≥ 14--
Annealed+A315-≥ 25~100-130-
Normalized+N340 - 480≥ 235≥ 25-27 - 47
Data compiled from multiple sources, including[4][5][6]. The values represent typical ranges and minimum requirements as specified in relevant standards.

Experimental Protocols

The determination of the mechanical properties of this compound steel tubes is governed by standardized testing methodologies. The following are detailed protocols for the key experiments.

Tensile Testing (in accordance with ISO 6892-1 / ASTM A370)

Tensile testing is performed to determine the tensile strength, yield strength, and elongation of the steel.[7]

1. Specimen Preparation:

  • Test pieces are typically taken from the tube ends.[8]

  • Specimens can be full-tube sections or longitudinal strips machined to standardized dimensions as specified in ISO 6892-1 or ASTM A370.[8][9]

  • The gauge length is marked on the specimen, which is the region over which elongation is measured.

2. Test Procedure:

  • The test is conducted at room temperature.[10]

  • The specimen is mounted into the grips of a universal testing machine.

  • A controlled tensile force is applied to the specimen. The testing speed is critical and is often strain-rate controlled to ensure comparability of results.[1]

  • The force and the elongation of the gauge length are continuously measured until the specimen fractures.

3. Data Analysis:

  • Tensile Strength (Rm): The maximum force applied divided by the original cross-sectional area of the specimen.[7]

  • Yield Strength (ReH or Rp0.2): The stress at which plastic deformation begins. If a distinct yield point is not observable, the 0.2% proof strength (Rp0.2) is determined.[5]

  • Elongation (A): The percentage increase in the gauge length after fracture.[7]

Charpy Impact Test (in accordance with ISO 148-1 / ASTM E23)

The Charpy impact test measures the energy absorbed by a standardized notched specimen, which indicates the material's toughness.[11]

1. Specimen Preparation:

  • A rectangular specimen with a V-notch is machined from the tube material.[11]

  • The dimensions of the specimen and the notch are strictly defined by the standard.[12]

2. Test Procedure:

  • The specimen is brought to a specified test temperature.[11]

  • The specimen is placed on supports in a Charpy impact testing machine.

  • A pendulum hammer of a known weight is released from a specific height, striking the specimen on the side opposite the notch.[13]

3. Data Analysis:

  • The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.[11] This absorbed energy is reported in Joules.

Brinell Hardness Test (in accordance with ISO 6506-1)

The Brinell hardness test measures the resistance of the material to indentation.[14]

1. Test Surface Preparation:

  • The surface of the steel tube specimen must be flat, smooth, and free from any scale or lubricants.

2. Test Procedure:

  • A hardened steel or tungsten carbide ball of a specific diameter (typically 10 mm) is pressed into the test surface with a specified force (e.g., 3000 kgf) for a set duration (10-15 seconds).[15]

  • The force is removed, and the diameter of the resulting indentation is measured in two perpendicular directions using a microscope.[15]

3. Data Analysis:

  • The Brinell Hardness Number (HBW) is calculated by dividing the applied load by the surface area of the indentation.[14]

Mandatory Visualization

The following diagram illustrates a typical quality control workflow for the manufacturing of this compound grade steel tubes.

QualityControlWorkflow cluster_0 Raw Material Stage cluster_1 Manufacturing Process cluster_2 Final Inspection & Certification cluster_3 Output raw_material Raw Material Reception (Hot-rolled steel coils) material_inspection Chemical Analysis & Visual Inspection raw_material->material_inspection Sampling cold_drawing Cold Drawing material_inspection->cold_drawing Approved Material heat_treatment Heat Treatment (+A, +N, +SR) cold_drawing->heat_treatment sizing Sizing and Straightening heat_treatment->sizing in_process_inspection In-Process Dimensional & Surface Inspection sizing->in_process_inspection final_testing Mechanical Testing (Tensile, Hardness, Impact) in_process_inspection->final_testing ndt Non-Destructive Testing (Eddy Current, Ultrasonic) final_testing->ndt final_inspection Final Dimensional & Visual Inspection ndt->final_inspection certification Certification (EN 10204 3.1) final_inspection->certification Conforming Product finished_product Finished this compound Steel Tubes certification->finished_product

Caption: Quality control workflow for this compound steel tube manufacturing.

References

E235 Steel: A Comprehensive Technical Guide to Equivalent Grades in Global Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of E235 steel, a widely used non-alloy structural steel, and its equivalent grades across major international standards. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter this material in laboratory equipment, structural components, or manufacturing processes. A thorough understanding of its properties and international equivalents is crucial for ensuring material consistency, experimental reproducibility, and compliance with global regulatory standards.

Introduction to this compound Steel

This compound is a non-alloy carbon steel grade designated under the European Standard (EN). The "E" signifies that it is an engineering steel, and the "235" indicates its minimum yield strength of 235 megapascals (MPa).[1][2] It is characterized by good weldability, machinability, and formability, making it a versatile material for a wide range of applications.[1] Common uses include machine parts, construction components, and precision tubing.[1]

Comparative Analysis of Chemical Composition

The functional properties of steel are fundamentally determined by its chemical composition. The following table provides a detailed comparison of the elemental composition of this compound and its recognized equivalents from various international standards. It is important to note that while these grades are considered broadly equivalent, minor variations in composition can exist, which may influence specific properties.

StandardGradeC (max %)Si (max %)Mn (max %)P (max %)S (max %)Cu (max %)
EN 10305-2 This compound0.170.351.200.0250.025-
DIN 2393 St 37-2~0.20-----
EN 10025-2 S235JR0.17-1.400.0350.0350.55
JIS G3445 STKM13A0.250.350.30-0.900.0400.040-
GB/T 700 Q235B0.200.351.400.0450.045-
ASTM A36 A360.260.401.030.0400.0500.20
AISI/SAE 10100.08-0.13-0.30-0.600.0400.050-
ISO 630 Fe 360 B0.170.401.400.0450.045-

Note: Dashes (-) indicate that a maximum value is not specified in the standard. Composition values can vary slightly based on the specific product form (e.g., plate, tube).

Comparative Analysis of Mechanical Properties

The mechanical properties of steel grades are critical for determining their performance under stress and strain. The table below summarizes the key mechanical characteristics of this compound and its equivalents. These values, particularly yield and tensile strength, are fundamental for structural design and safety calculations.

StandardGradeYield Strength (min. MPa)Tensile Strength (MPa)Elongation (min. %)
EN 10305-2 This compound235315-49025
DIN 2393 St 37-2235340-47025
EN 10025-2 S235JR235360-51026
JIS G3445 STKM13A21537030
GB/T 700 Q235B235370-50026
ASTM A36 A36250400-55023
AISI/SAE 1010 (Hot Rolled)18032528
ISO 630 Fe 360 B235340-47021

Note: Mechanical properties can be influenced by the manufacturing process (e.g., hot-rolled, cold-drawn) and the thickness of the material.

Visualizing the Equivalence of this compound Steel Grades

The following diagram illustrates the relationship between this compound and its equivalent grades across the discussed international standards. This visualization provides a clear overview of the material interchangeability.

E235_Equivalents cluster_equivalents Equivalent Grades This compound This compound (EN) St37_2 St 37-2 (DIN) This compound->St37_2 is equivalent to S235JR S235JR (EN) This compound->S235JR is equivalent to STKM13A STKM13A (JIS) This compound->STKM13A is similar to Q235B Q235B (GB) This compound->Q235B is equivalent to A36 A36 (ASTM) This compound->A36 is a common alternative to AISI1010 1010 (AISI/SAE) This compound->AISI1010 is a functional alternative to Fe360B Fe 360 B (ISO) This compound->Fe360B is equivalent to

Equivalence relationships of this compound steel across major standards.

Experimental Protocols for Material Verification

To ensure the interchangeability of these steel grades in critical applications, a rigorous experimental verification process is recommended. The following protocols outline standard methodologies for chemical and mechanical testing.

Chemical Analysis: Optical Emission Spectrometry (OES)

Objective: To quantitatively determine the elemental composition of the steel samples.

Methodology:

  • Sample Preparation:

    • Cut a representative sample from the steel stock.

    • Grind the surface of the sample to be analyzed using a series of abrasive papers (e.g., 60, 120, 240 grit) to create a flat, clean, and oxide-free surface.

    • Clean the prepared surface with a suitable solvent (e.g., acetone or ethanol) to remove any residual contaminants.

    • Ensure the sample is at ambient temperature before analysis.

  • Instrumentation and Calibration:

    • Utilize an Optical Emission Spectrometer calibrated with certified reference materials (CRMs) that are matrix-matched to low-carbon steel.

    • Perform a daily instrument check and recalibration if necessary.

  • Analysis:

    • Place the prepared sample on the spectrometer's excitation stand, ensuring a good seal to maintain the argon atmosphere.

    • Initiate the analysis. The instrument will generate a high-frequency spark to vaporize a small portion of the sample, creating a plasma.

    • The light emitted from the plasma is diffracted, and the intensity of the spectral lines for each element is measured to determine its concentration.

    • Perform a minimum of three separate analyses on each sample to ensure repeatability.

  • Data Reporting:

    • Report the average concentration and standard deviation for each element specified in the relevant material standard.

Mechanical Testing: Tensile Testing

Objective: To determine the yield strength, ultimate tensile strength, and elongation of the steel samples.

Methodology:

  • Specimen Preparation:

    • Machine tensile test specimens from the steel stock according to a standard specification (e.g., ASTM E8/E8M). The geometry of the specimen (e.g., round or flat) will depend on the form of the supplied material.

    • Measure and record the initial cross-sectional area and gauge length of each specimen.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • From the resulting stress-strain curve, determine the following:

      • Yield Strength: The stress at which the material begins to deform plastically (typically determined by the 0.2% offset method).

      • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracture.

      • Elongation: The percentage increase in the gauge length after fracture.

  • Data Reporting:

    • Report the average values and standard deviations for yield strength, UTS, and elongation from a minimum of three tested specimens.

Logical Workflow for Material Substitution

The decision to substitute this compound with an equivalent grade should follow a logical and documented process to mitigate risks.

Material_Substitution_Workflow start Identify Need for this compound Substitution check_criticality Is the application critically dependent on specific properties? start->check_criticality consult_tables Consult Equivalence Tables (Chemical & Mechanical) check_criticality->consult_tables No check_criticality->consult_tables Yes select_candidate Select Potential Equivalent Grade(s) consult_tables->select_candidate perform_testing Perform Verification Testing (Chemical & Mechanical) select_candidate->perform_testing compare_results Compare Test Results to this compound Specification perform_testing->compare_results approve_substitution Approve and Document Substitution compare_results->approve_substitution Results Match reject_substitution Reject Substitution Source Original this compound compare_results->reject_substitution Results Deviate

References

An In-Depth Technical Guide to the Tensile Strength of E235 Steel

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the tensile properties of E235 (1.0308) steel, a non-alloy carbon steel widely utilized in mechanical and general engineering applications. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this material's mechanical behavior under tensile loading. The guide details the material's chemical composition, mechanical properties under various delivery conditions, and the standardized experimental protocols for determining these properties.

Chemical Composition of this compound Steel

The mechanical properties of this compound steel are fundamentally influenced by its chemical composition. As a non-alloy quality steel, its primary constituents are iron and carbon, with controlled amounts of other elements. The typical chemical composition of this compound steel, according to the EN 10305-1 standard, is presented in Table 1.[1][2][3][4][5] The low carbon content contributes to its good formability and weldability, while manganese is added to improve strength and hardenability.[5]

Table 1: Chemical Composition of this compound Steel (EN 10305-1)

ElementContent (%)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025

Mechanical Properties of this compound Steel

The tensile properties of this compound steel, including tensile strength, yield strength, and elongation, are significantly affected by its processing and delivery condition. The two common delivery conditions are +C (cold-drawn) and +N (normalized). The cold-drawn condition generally results in higher strength and lower ductility, while the normalized condition provides a more uniform and refined grain structure, leading to a good balance of strength and ductility.[1]

Table 2: Mechanical Properties of this compound Steel in Different Delivery Conditions

Delivery ConditionTensile Strength (MPa)Yield Strength (MPa)Elongation A5 (%)
+C (Cold-Drawn) ≥ 480[6]≥ 384 (approx. 0.8 x Tensile Strength)[2][6]≥ 6[6]
+N (Normalized) 340 - 550[1]≥ 235≥ 22[1]
General Range 315 - 490 (depending on treatment)[3]--

Experimental Protocols for Tensile Testing

The determination of the tensile properties of this compound steel is governed by internationally recognized standards, primarily ISO 6892-1 and ASTM E8. These standards ensure the reproducibility and comparability of test results.

ISO 6892-1: Metallic materials — Tensile testing — Part 1: Method of test at room temperature

This standard specifies the method for tensile testing of metallic materials at room temperature.[7][8] The key aspects of the procedure are as follows:

  • Test Specimen Preparation : Specimens are machined from the material to be tested into a standardized shape, typically a "dog-bone" configuration with defined gauge length and cross-sectional area.

  • Test Setup : The specimen is securely held in the grips of a universal testing machine. An extensometer is attached to the gauge length of the specimen to accurately measure elongation.

  • Testing Process : A uniaxial tensile force is applied to the specimen at a controlled strain rate. The standard outlines two primary methods for controlling the test speed: Method A (strain rate control) and Method B (stress rate control).[8][9]

    • Method A1 (Closed-Loop Strain Control) : The testing machine uses feedback from the extensometer to maintain a constant strain rate.[7][9]

    • Method A2 (Open-Loop Strain Control) : The crosshead speed is set to achieve a target strain rate.[7][9]

  • Data Acquisition : The applied force and the corresponding elongation of the gauge length are continuously recorded throughout the test until the specimen fractures.

  • Determination of Properties : From the force-elongation data, a stress-strain curve is generated. Key parameters such as upper and lower yield strength (ReH and ReL), 0.2% proof strength (Rp0.2), tensile strength (Rm), and percentage elongation after fracture (A) are determined.[7]

ASTM E8/E8M: Standard Test Methods for Tension Testing of Metallic Materials

ASTM E8 is the corresponding standard in the United States and is largely harmonized with ISO 6892-1.[10][11][12] The general procedure is very similar to that of ISO 6892-1, with the main steps being:

  • Specimen Preparation : Test specimens are prepared according to the dimensions specified in the standard for various product forms (e.g., sheet, plate, bar, and tube).[10][11][13]

  • Equipment Calibration : The universal testing machine and extensometer must be calibrated to ensure accuracy.[10]

  • Mounting the Specimen : The specimen is carefully aligned and mounted in the grips of the testing machine to ensure that the load is applied axially.[10]

  • Applying Tensile Load : The test is conducted by applying a continuous tensile load to the specimen at a specified rate.[10]

  • Data Recording and Analysis : The load versus extension data is recorded and used to calculate the tensile properties, including yield strength, tensile strength, elongation, and reduction of area.[10][14]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Tensile_Testing_Workflow cluster_pre_test Pre-Test cluster_testing Testing cluster_post_test Post-Test Analysis Specimen_Preparation Specimen Preparation (ISO 6892-1 / ASTM E8) Measure_Dimensions Measure Initial Dimensions (Cross-sectional Area, Gauge Length) Specimen_Preparation->Measure_Dimensions Mount_Specimen Mount Specimen in Universal Testing Machine Measure_Dimensions->Mount_Specimen Attach_Extensometer Attach Extensometer Mount_Specimen->Attach_Extensometer Apply_Load Apply Uniaxial Tensile Load (Controlled Strain/Stress Rate) Attach_Extensometer->Apply_Load Record_Data Record Force vs. Elongation Data Apply_Load->Record_Data Generate_Curve Generate Stress-Strain Curve Record_Data->Generate_Curve Calculate_Properties Calculate Mechanical Properties (Tensile Strength, Yield Strength, Elongation) Generate_Curve->Calculate_Properties Report_Results Report Results Calculate_Properties->Report_Results

Caption: Experimental workflow for determining the tensile properties of this compound steel.

Chemical_Composition_to_Properties cluster_composition Chemical Composition (this compound) cluster_properties Mechanical Properties C Carbon (C) ≤ 0.17% TS Tensile Strength C->TS Increases YS Yield Strength C->YS Increases Elong Elongation (Ductility) C->Elong Decreases Hardness Hardness C->Hardness Increases Weldability Weldability C->Weldability Decreases Mn Manganese (Mn) ≤ 1.20% Mn->TS Increases Mn->YS Increases Mn->Hardness Increases Si Silicon (Si) ≤ 0.35% Si->TS Slightly Increases P_S Phosphorus (P) & Sulfur (S) (Impurities, kept low) P_S->Elong Decreases (embrittlement)

Caption: Influence of key alloying elements on the mechanical properties of this compound steel.

References

An In-Depth Technical Guide to E235 Steel for Precision Engineering Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

E235 is a non-alloy carbon steel grade, designated as 1.0308 under the EN 10305 standard, widely utilized in the manufacturing of precision steel tubes. Its balanced properties, including excellent weldability and cold-forming characteristics, make it a staple material in high-precision applications. This guide provides a comprehensive overview of this compound steel, its chemical and mechanical properties, relevant experimental protocols, and its applications in precision engineering. The precise dimensional tolerances and smooth surface finishes achievable with this compound are critical in the construction of advanced scientific instruments and laboratory apparatus, where reliability and accuracy are paramount.

Chemical Composition

The performance of this compound steel is fundamentally linked to its chemical composition. The controlled levels of carbon, manganese, and other elements ensure consistent mechanical properties and behavior during fabrication. The composition is strictly regulated by the EN 10305 standard.

Table 1: Chemical Composition of this compound Steel (1.0308)

Element Symbol Maximum Content (%)
Carbon C 0.17
Silicon Si 0.35
Manganese Mn 1.20
Phosphorus P 0.025
Sulfur S 0.025

Source: Data derived from multiple sources specifying EN 10305-2 standards.[1][2]

Mechanical Properties

The mechanical properties of this compound steel are highly dependent on its final delivery condition, which is determined by the cold working and heat treatment processes applied after manufacturing.[3][4] The EN 10305 standard defines several delivery conditions, each tailored for different applications.

Table 2: Mechanical Properties of this compound Steel per Delivery Condition (EN 10305-2)

Symbol Delivery Condition Yield Strength (ReH) min. MPa Tensile Strength (Rm) MPa Elongation (A) min. %
+C Cold Drawn / Hard 470* 520 6
+LC Cold Drawn / Soft - 440 10
+SR Cold Drawn & Stress Relieved 325 440 14
+A Annealed - 315 25
+N Normalized 235 340 - 480 25

Note: For the +C condition, some sources indicate the yield strength is a high percentage of the tensile strength rather than a distinct minimum. Data presented is a representative value.[2][5][6]

Manufacturing and Delivery Workflow

The final properties of this compound precision tubes are determined by a controlled manufacturing and treatment workflow. The process begins with either seamless or welded tubes that undergo cold drawing to achieve precise dimensions, followed by optional heat treatments to modify mechanical characteristics.

G cluster_0 Raw Material cluster_1 Primary Processing cluster_2 Final Delivery Conditions raw_seamless Hot-Finished Seamless Tube cold_draw Cold Drawing (Dimensional Accuracy) raw_seamless->cold_draw raw_welded Electric Welded Pre-Tube raw_welded->cold_draw out_C +C (Hard) cold_draw->out_C No Heat Treatment out_LC +LC (Soft) cold_draw->out_LC Final Heat Treatment + Light Draw out_SR +SR (Stress Relieved) cold_draw->out_SR Stress Relief Heat Treatment out_A +A (Annealed) cold_draw->out_A Annealing in Controlled Atmosphere out_N +N (Normalized) cold_draw->out_N Normalizing in Controlled Atmosphere

Caption: Manufacturing workflow for this compound precision tubes.

Experimental Protocols: Tensile Testing

The mechanical properties presented in Table 2 are determined through standardized tensile testing. The internationally recognized standard for this procedure is ISO 6892-1.[7][8]

Objective: To determine the yield strength, tensile strength, and elongation of this compound steel under uniaxial tensile stress at room temperature.[7][8]

Methodology (Based on ISO 6892-1):

  • Specimen Preparation: A test piece of a standardized shape and dimensions is machined from the this compound tube material. Gauge marks are placed on the specimen at a specific original gauge length (L₀).[9]

  • Test Setup: The specimen is securely mounted into the grips of a universal testing machine. An extensometer is attached to the specimen's gauge length to accurately measure deformation.[10]

  • Test Execution: A controlled tensile force is applied to the specimen. Per ISO 6892-1, the test can be controlled via strain rate (Method A) or stress rate (Method B).[9] The force applied and the elongation of the gauge length are continuously recorded.

  • Data Acquisition: The test proceeds until the specimen fractures. The key data points recorded are:

    • Yield Strength (ReH): The stress at which plastic (permanent) deformation begins with little to no increase in stress.

    • Tensile Strength (Rm): The maximum stress the specimen withstands during the test.[9][11]

    • Elongation (A): The percentage increase in the gauge length after fracture, calculated as ((L_f - L₀) / L₀) * 100, where L_f is the final gauge length.[11]

Applications in Precision Engineering

The combination of tight dimensional tolerances, smooth surface finish, and adaptable mechanical properties makes this compound a preferred material for numerous precision applications.[12][13]

  • Hydraulic and Pneumatic Systems: this compound tubes are extensively used to manufacture cylinder barrels, pistons, and fluid lines.[5][12][13] The smooth internal surface finish is critical for seal longevity and efficient operation.

  • Automotive Components: The material is used for shafts, axles, steering components, and parts of shock absorbers where strength and precision are essential.[3][12]

  • General Mechanical Engineering: this compound is used for machine components, conveyor rollers, and structural elements in equipment that demand high dimensional accuracy and a reliable performance-to-cost ratio.[12][13]

Material Selection Logic

The choice to use this compound, and in which delivery condition, depends on the specific requirements of the application. The following diagram illustrates a simplified decision-making process for an engineer.

G start Application Requirement Analysis q_form High Formability Required? start->q_form q_strength High Strength Required? q_form->q_strength No res_AN Select this compound+A or this compound+N q_form->res_AN Yes q_machining Significant Machining After Forming? q_strength->q_machining No res_C Select this compound+C q_strength->res_C Yes res_SR Select this compound+SR q_machining->res_SR Yes (to reduce distortion) res_other Consider Alternative Material (e.g., E355) q_machining->res_other No

References

Phase Transformations in E235 Steel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformations that occur in E235 steel during various heat treatment processes. Understanding these transformations is critical for controlling the final mechanical properties of the steel, ensuring its suitability for a wide range of applications. This document details the underlying metallurgical principles, experimental methodologies for their characterization, and the resulting microstructures and mechanical properties.

Introduction to this compound Steel

This compound is a non-alloy structural steel grade widely used in mechanical and automotive engineering.[1] Its properties are significantly influenced by its microstructure, which can be manipulated through heat treatment. The key to this manipulation lies in understanding and controlling the phase transformations from austenite during heating and cooling cycles.

Chemical Composition

The chemical composition of this compound steel is crucial as it dictates its transformation temperatures and the kinetics of phase changes. The typical composition is presented in Table 1. The low carbon content is a primary factor influencing its weldability and formability.

ElementContent (wt. %)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.030
Sulfur (S)≤ 0.035
Table 1: Chemical Composition of this compound Steel

Fundamental Phase Transformations

Heat treatment of this compound steel involves heating it to a specific temperature to form austenite, followed by controlled cooling to produce different microstructures. The primary phases involved are:

  • Ferrite (α): A body-centered cubic (BCC) iron phase, which is soft and ductile.

  • Pearlite: A lamellar structure of ferrite and cementite (Fe3C), formed during slow cooling.

  • Bainite: A non-lamellar mixture of ferrite and cementite, formed at cooling rates faster than those for pearlite formation.

  • Martensite: A hard and brittle body-centered tetragonal (BCT) phase, formed by rapid quenching.

  • Austenite (γ): A face-centered cubic (FCC) iron phase, stable at high temperatures.

The transformation of austenite to these other phases is governed by time and temperature, as depicted in Time-Temperature-Transformation (TTT) and Continuous Cooling Transformation (CCT) diagrams.

Continuous Cooling Transformation (CCT) Diagram

(A representative CCT diagram for a low-carbon steel similar to this compound would be inserted here if available. As a substitute, a descriptive explanation is provided.)

Description of a Representative CCT Diagram for this compound Steel:

  • Slow Cooling Rates (e.g., furnace cooling): The cooling curve will intersect the ferrite and pearlite transformation regions, resulting in a microstructure of ferrite and pearlite. This is typical of an annealing process.

  • Moderate Cooling Rates (e.g., air cooling): The cooling curve will shift to the right, potentially leading to a finer ferrite-pearlite microstructure. This is characteristic of normalizing .

  • Fast Cooling Rates (e.g., oil quenching): The cooling curve will miss the ferrite and pearlite "noses" and intersect the bainite transformation region, resulting in a bainitic microstructure.

  • Very Fast Cooling Rates (e.g., water quenching): The cooling curve will pass to the left of all diffusional transformation noses, and the austenite will transform to martensite below the Martensite start (Ms) temperature. This is the basis of hardening .

Heat Treatment Processes and Resulting Properties

The following sections detail common heat treatment processes applied to this compound steel and their impact on its microstructure and mechanical properties.

Annealing

Annealing is a heat treatment process used to soften the steel, improve its machinability, and relieve internal stresses.[2] The process involves heating the steel to the austenitic region, holding it at that temperature, and then cooling it very slowly, typically in the furnace.

Resulting Microstructure: Coarse pearlite and ferrite.

Normalizing

Normalizing is similar to annealing but involves cooling in still air after austenitization.[3] This faster cooling rate results in a finer and more uniform microstructure compared to annealing.[4]

Resulting Microstructure: Fine pearlite and ferrite.

Quenching and Tempering

Quenching involves rapidly cooling the steel from the austenitic phase to produce a hard, brittle martensitic structure. Subsequent tempering, which is a reheating process to a temperature below the eutectoid temperature, is performed to increase the toughness of the quenched steel by reducing its brittleness.

Resulting Microstructure: Tempered martensite.

Mechanical Properties

The mechanical properties of this compound steel are significantly altered by these heat treatments, as summarized in Table 2.

Heat TreatmentTensile Strength (MPa)Yield Strength (MPa)Elongation (%)Hardness (HB)
As-rolled360 - 510≥ 23526-
Normalized400 - 540245 - 35524~130
Annealed340 - 470215 - 32528~110
Quenched and Tempered650 - 880350 - 5508 - 25190 - 260

Table 2: Typical Mechanical Properties of this compound Steel after Various Heat Treatments

Experimental Protocols for Phase Transformation Analysis

The study of phase transformations in this compound steel relies on several key experimental techniques.

Dilatometry

Dilatometry is a primary technique used to determine the transformation temperatures (Ac1, Ac3, Ms, Mf) and to construct CCT diagrams. It measures the change in length of a small sample as a function of temperature. Phase transformations are accompanied by changes in volume, which are detected as dimensional changes.

Experimental Workflow:

Dilatometry Experimental Workflow
Metallography

Metallography involves the preparation of a material's surface for microscopic examination to reveal its microstructure.

Experimental Protocol:

  • Sectioning: A representative sample is cut from the heat-treated steel.

  • Mounting: The sample is mounted in a polymer resin for ease of handling.

  • Grinding: The mounted sample is ground with progressively finer abrasive papers to achieve a flat surface.

  • Polishing: The ground surface is polished with diamond suspensions to a mirror-like finish.

  • Etching: The polished surface is etched with a chemical solution (e.g., Nital - a solution of nitric acid in ethanol) to reveal the grain boundaries and different phases.

  • Microscopic Examination: The etched surface is examined under an optical or scanning electron microscope.

Hardness Testing

Hardness testing is used to evaluate the mechanical properties of the steel after heat treatment and to correlate them with the observed microstructures. Common methods include Rockwell, Brinell, and Vickers hardness tests.

Logical Relationship of Heat Treatment, Microstructure, and Hardness:

G cluster_0 Heat Treatment Process cluster_1 Resulting Microstructure cluster_2 Relative Hardness Annealing Annealing Coarse Pearlite + Ferrite Coarse Pearlite + Ferrite Annealing->Coarse Pearlite + Ferrite Normalizing Normalizing Fine Pearlite + Ferrite Fine Pearlite + Ferrite Normalizing->Fine Pearlite + Ferrite Quenching Quenching Martensite Martensite Quenching->Martensite Low Low Coarse Pearlite + Ferrite->Low Medium Medium Fine Pearlite + Ferrite->Medium High High Martensite->High

Heat Treatment, Microstructure, and Hardness

Conclusion

The phase transformations in this compound steel are fundamental to tailoring its mechanical properties for specific applications. Through controlled heat treatments such as annealing, normalizing, and quenching and tempering, a wide range of microstructures and corresponding mechanical properties can be achieved. The experimental techniques of dilatometry, metallography, and hardness testing are essential tools for characterizing these transformations and ensuring the quality and performance of heat-treated this compound steel components. This guide provides a foundational understanding for researchers and scientists in leveraging these principles for material design and development.

References

E235 Steel: A Technical Guide to Yield Strength and Elongation Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the yield strength and elongation characteristics of E235 steel, a non-alloy carbon steel widely used in various engineering applications. This document details the material's mechanical properties under different supply conditions, outlines the standardized experimental protocols for their determination, and presents visualizations of key concepts and workflows.

Mechanical Properties of this compound Steel

The mechanical properties of this compound steel, particularly its yield strength and elongation, are significantly influenced by its manufacturing process and subsequent heat treatment. The following tables summarize the typical quantitative data for this compound steel in various delivery conditions, primarily based on the EN 10305 and EN 10297 standards.

Table 1: Mechanical Properties of this compound Steel Tubes for Precision Applications (EN 10305)

Delivery ConditionSymbolMinimum Yield Strength (MPa)Tensile Strength (MPa)Minimum Elongation (%)
Cold Drawn / Hard+C≥ 480≥ 6
Cold Drawn / Soft+LC≥ 420≥ 10
Annealed+A-≥ 315≥ 25
Normalized+N≥ 235340 - 480≥ 25
Cold Drawn and Stress Relieved+SR≥ 350≥ 420≥ 16

Table 2: Mechanical Properties of Seamless Circular Non-Alloy Steel Tubes (EN 10297-1)

Delivery ConditionSymbolMinimum Yield Strength (MPa)Tensile Strength (MPa)Minimum Elongation (%)
As Rolled+AR-360-
Normalized+N235360-50025

Experimental Protocol: Tensile Testing (ISO 6892-1)

The determination of yield strength and elongation of this compound steel is conducted through a standardized tensile test. The most widely accepted international standard for this procedure is ISO 6892-1: "Metallic materials — Tensile testing — Part 1: Method of test at room temperature".

Principle

A prepared test piece of the this compound steel is subjected to a progressively increasing tensile force until it fractures. During this process, the applied force and the elongation of the test piece are continuously measured to generate a stress-strain curve, from which the key mechanical properties are determined.

Test Piece Preparation
  • Sampling: A representative sample is taken from the this compound steel product (e.g., tube, bar). The location and orientation of the sample are crucial and should be documented.

  • Machining: The sample is machined into a standardized test piece, often with a "dog-bone" shape. The dimensions of the test piece depend on the product form and the specific requirements of the standard. For circular cross-sections, the original cross-section may be maintained if possible.

  • Gauge Length Marking: Two marks are made on the parallel length of the test piece to define the original gauge length (L₀). This is the length over which elongation will be measured.

  • Initial Cross-Sectional Area Measurement: The initial cross-sectional area (S₀) of the parallel length is accurately measured.

Test Procedure
  • Machine Setup: The tensile testing machine is calibrated and prepared. The appropriate grips for holding the test piece are installed.

  • Test Piece Mounting: The test piece is securely mounted in the grips of the testing machine, ensuring axial alignment to avoid bending stresses.

  • Extensometer Attachment: An extensometer is attached to the gauge length of the test piece to accurately measure its elongation during the elastic and early plastic phases of the test.

  • Loading: The test is initiated by applying a tensile load at a specified strain rate. ISO 6892-1 recommends a strain rate in the elastic range of 0.00025 s⁻¹.

  • Data Acquisition: The applied force (F) and the change in gauge length (ΔL) are recorded continuously throughout the test until the test piece fractures.

  • Post-Fracture Measurement: After the test piece has fractured, the two broken halves are fitted together, and the final gauge length (Lᵤ) is measured to determine the percentage elongation. The smallest cross-sectional area at the point of fracture (Sᵤ) is also measured to calculate the reduction of area.

Determination of Properties
  • Yield Strength (RₑH or Rₚ₀.₂): For materials like this compound that may exhibit a yield point phenomenon, the upper yield strength (RₑH) is the highest stress reached before the first drop in force. If a distinct yield point is not observed, the 0.2% proof strength (Rₚ₀.₂) is determined. This is the stress at which a non-proportional elongation of 0.2% of the original gauge length has occurred.[1][2][3]

  • Elongation (A): The percentage elongation after fracture is calculated using the formula: A = [(Lᵤ - L₀) / L₀] * 100%

Visualizations

Stress-Strain Relationship for this compound Steel

The following diagram illustrates a typical engineering stress-strain curve for this compound steel in the normalized condition, highlighting the key mechanical properties derived from the tensile test.

StressStrainCurve cluster_0 Engineering Stress-Strain Curve for this compound (+N) start->elastic_limit elastic_limit->yield_point yield_point->strain_hardening strain_hardening->uts uts->fracture x_axis Strain (ε) origin->x_axis y_axis Stress (σ) origin->y_axis yield_strength Yield Strength (ReH) yield_point_node yield_strength->yield_point_node tensile_strength Ultimate Tensile Strength (Rm) uts_node tensile_strength->uts_node elongation Elongation at Fracture (A) fracture_point elongation->fracture_point

Caption: Stress-Strain Curve for this compound Steel.

Experimental Workflow for Tensile Testing

The following diagram outlines the logical workflow of the tensile testing procedure according to ISO 6892-1.

TensileTestWorkflow cluster_workflow Tensile Testing Workflow (ISO 6892-1) prep Sample Preparation (Machining, Marking) setup Testing Machine Setup (Calibration, Grips) prep->setup mount Mount Test Piece & Extensometer setup->mount test Apply Tensile Load (Controlled Strain Rate) mount->test data Data Acquisition (Force vs. Elongation) test->data fracture Test Piece Fractures data->fracture analysis Data Analysis (Stress-Strain Curve Generation) fracture->analysis Fracture Occurs results Determine Mechanical Properties (Yield Strength, Elongation) analysis->results

Caption: Tensile Testing Experimental Workflow.

References

An In-depth Technical Guide to the Corrosion Resistance Properties of Untreated E235 Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the corrosion resistance properties of untreated E235 steel, a non-alloy quality carbon steel. Due to its susceptibility to corrosion, a thorough understanding of its behavior in various environments is critical for its appropriate application. This document synthesizes available data on its chemical composition, corrosion rates in different media, and the standardized experimental protocols used for its evaluation.

Introduction to this compound Steel

This compound is a low-carbon, non-alloy structural steel grade according to the European standard EN 10025-2, with the numerical designation 1.0308.[1][2] It is widely used in mechanical engineering and for general technical applications, particularly in the manufacturing of welded and seamless tubes for hydraulic and pneumatic power systems.[2][3][4] Its popularity stems from its good mechanical properties and relatively low cost.[5] However, in its untreated state, this compound steel exhibits limited resistance to corrosion.[6][7]

The typical applications for this compound steel include hydraulic pressure circuits, and use in the automotive, military, and railway industries, as well as in general machinery.[3] To enhance its longevity and performance in corrosive environments, surface treatments such as phosphating or galvanizing are often applied.[6]

Chemical Composition

The corrosion behavior of this compound steel is intrinsically linked to its chemical composition. As a low-carbon steel, it is primarily composed of iron, with small additions of other elements. The typical chemical composition of this compound steel is summarized in Table 1. The presence of elements like carbon and manganese, while crucial for its mechanical properties, also influences the formation and stability of corrosion products.[1][3][7]

ElementContent (%)
Carbon (C)≤ 0.17
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025
Silicon (Si)≤ 0.35
Table 1: Chemical Composition of this compound Steel

Corrosion Characteristics of Untreated this compound Steel

Untreated this compound steel is prone to uniform corrosion when exposed to atmospheric conditions and various aqueous environments. The corrosion process is an electrochemical reaction where iron oxidizes. In acidic environments, the corrosion rate is accelerated due to the high concentration of hydrogen ions.[8] The presence of chlorides, such as in marine environments or from de-icing salts, can lead to localized pitting corrosion in addition to general corrosion.[6]

The microstructure of S235JR steel, an equivalent of this compound, consists of ferrite and pearlite, which contributes to its low corrosion resistance in aggressive environments.[5]

Corrosion in Aqueous Solutions

Studies on the equivalent S235JR steel have provided quantitative data on its corrosion behavior in various aqueous solutions.

Sodium Chloride (NaCl) Solutions:

The corrosion rate of S235JR steel in NaCl solutions is dependent on the concentration of the salt. Research indicates that the corrosion rate increases with higher chloride concentrations.[6] In one study, the corrosion current density (a measure of corrosion rate) for S235JR steel was found to be 8.6 µA/cm², which was lower than that of ordinary carbon steel (28.3 µA/cm²) under the same conditions, suggesting a slightly better general corrosion resistance in chloride media for S235JR.[6]

Corrosive MediumImmersion Time (hours)Corrosion Rate (mm/year)Test Method
5% NaCl at 3°C48 - 432Varies with timeWeight Loss
15% NaCl at 3°C48 - 432Varies with timeWeight Loss
20% NaCl at 3°C48 - 432Varies with timeWeight Loss
3.5% NaCl336 - 40320.008993 - 0.036518Weight Loss
3.5% NaCl-0.097 - 0.681Electrochemical
Drinking Water336 - 40320.02834 - 0.034162Weight Loss
Drinking Water-0.028 - 0.0472Electrochemical
Table 2: Corrosion Rate of S235JR Steel in Aqueous Solutions

Note: The corrosion rate in NaCl solutions was found to be continuous over the tested period.[5]

Acidic Solutions:

In acidic environments, such as 0.5 M hydrochloric acid (HCl), S235JR steel exhibits significant corrosion. One study reported a corrosion rate starting at 0.9 mm/year after the first hour of immersion, which fluctuated and reached a maximum of 8.5 mm/year after 24 weeks.[9] The surface of the steel showed severe degradation with cracks and deep pits.[9]

Another study in 2.5% sulfuric acid also demonstrated continuous corrosion of S235JR steel.[10] The corrosion rate in acidic media is generally high due to the aggressive nature of the environment.[9][10]

Experimental Protocols for Corrosion Testing

The evaluation of the corrosion resistance of this compound steel involves standardized experimental procedures to ensure reproducibility and comparability of results. Key methodologies include weight loss measurements and electrochemical techniques.

Weight Loss Method (Gravimetric Analysis)

This is a traditional and straightforward method to determine the average corrosion rate over a period of time.

Experimental Workflow:

Weight_Loss_Method A Specimen Preparation (ASTM G1) B Initial Weighing A->B Cleaned & Dried C Immersion in Corrosive Medium B->C Recorded Mass D Removal and Cleaning (ISO 8407) C->D After Exposure E Final Weighing D->E Corrosion Products Removed F Corrosion Rate Calculation E->F Mass Loss Determined

Caption: Workflow for the Weight Loss Corrosion Test.

Detailed Methodology:

  • Specimen Preparation: Test specimens of this compound steel are prepared according to standards like ASTM G1.[1][2][3][4][11] This involves cutting the steel to specific dimensions, cleaning the surface to remove any contaminants, and accurately measuring the surface area.

  • Initial Weighing: The prepared specimens are weighed using a high-precision analytical balance.

  • Exposure: The specimens are then immersed in the chosen corrosive environment for a predetermined period under controlled temperature and atmospheric conditions.

  • Cleaning: After exposure, the specimens are removed, and the corrosion products are cleaned off according to standardized procedures like ISO 8407.[7][12][13][14][15] This standard provides various chemical and mechanical methods to remove rust without significantly affecting the base metal.

  • Final Weighing: The cleaned and dried specimens are weighed again.

  • Corrosion Rate Calculation: The mass loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/year) or mils per year (mpy), using the formula specified in standards like ASTM G102.[16][17]

Electrochemical Methods

Electrochemical techniques provide a rapid and detailed analysis of the corrosion process.

4.2.1. Potentiodynamic Polarization

This technique measures the relationship between the applied potential and the resulting current density, providing information about the corrosion potential (Ecorr), corrosion current density (icorr), and pitting susceptibility.

Experimental Setup:

A standard three-electrode electrochemical cell is used, consisting of:

  • Working Electrode: The this compound steel specimen.

  • Reference Electrode: A stable electrode with a known potential (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).

  • Counter (or Auxiliary) Electrode: An inert material like platinum or graphite.

The cell is connected to a potentiostat which controls the potential of the working electrode and measures the current.

Potentiodynamic_Polarization cluster_0 Electrochemical Cell WE Working Electrode (this compound Steel) Potentiostat Potentiostat WE->Potentiostat RE Reference Electrode RE->Potentiostat CE Counter Electrode CE->Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE Data Tafel Plot (log i vs. E) Potentiostat->Data Measures & Plots

Caption: Schematic of a Potentiodynamic Polarization Experiment.

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism, including the properties of the protective film and the kinetics of the corrosion reactions. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response of the system.[18][19][20]

Data Presentation:

The results from EIS are often presented as Nyquist and Bode plots, which can be analyzed using equivalent electrical circuit models to quantify various electrochemical parameters.

Conclusion

Untreated this compound steel, while offering good mechanical properties and being cost-effective, possesses limited corrosion resistance. Its susceptibility to uniform and localized corrosion, particularly in acidic and chloride-containing environments, necessitates careful consideration for its application. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in evaluating the performance and predicting the service life of components made from untreated this compound steel. For applications requiring enhanced durability in corrosive conditions, the use of protective coatings or more corrosion-resistant alloys is strongly recommended.

References

Natamycin (e235) - Methodological & Application

Application Notes and Protocols for E235 (Natamycin) in Cheese Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natamycin (E235), also known as pimaricin, is a naturally occurring antifungal agent produced by the fermentation of Streptomyces natalensis. It is a polyene macrolide antibiotic widely used in the food industry, particularly in dairy products, to prevent the growth of molds and yeasts, thereby extending shelf life and ensuring product safety. Unlike some other preservatives, Natamycin has no effect on bacteria, making it an ideal candidate for preserving cheeses where bacterial cultures are essential for ripening and flavor development. Its low solubility in water and lipids contributes to its efficacy as a surface treatment, as it tends to remain on the exterior of the cheese where most fungal contamination occurs.

The primary mechanism of action of Natamycin is its specific and high-affinity binding to ergosterol, a principal sterol component of fungal cell membranes. This interaction disrupts membrane-dependent processes, ultimately leading to the inhibition of fungal growth. Notably, Natamycin's mode of action does not involve the formation of pores in the cell membrane, distinguishing it from other polyene antibiotics.

These application notes provide detailed information on the use of Natamycin in cheese preservation, including its antifungal spectrum, stability, and protocols for its application and efficacy testing.

Quantitative Data

Minimum Inhibitory Concentrations (MIC) of Natamycin against Common Cheese Spoilage Fungi

The efficacy of Natamycin against a range of molds and yeasts commonly associated with cheese spoilage is summarized in the table below. These values represent the lowest concentration of Natamycin that inhibits the visible growth of the microorganism.

Fungal SpeciesTypeTypical MIC Range (µg/mL or ppm)Reference(s)
Penicillium spp.Mold1.6 - 3.1[1][2]
Penicillium roquefortiMoldCan be up to 750 (in some studies)[3]
Penicillium communeMold1.6 - 3.1[1][2]
Aspergillus spp.Mold0.5 - 6.0[4]
Aspergillus nigerMoldCan be up to 750 (in some studies)[3]
Debaryomyces hanseniiYeast1.0 - 5.0[4]
Yarrowia lipolyticaYeast~20[4]
Kluyveromyces marxianusYeast1.0 - 5.0[4]
Candida spp.Yeast0.5 (for C. albicans)[5]
Stability of Natamycin under Various Conditions

The stability of Natamycin is crucial for its effectiveness as a cheese preservative. The following table summarizes its stability under different environmental conditions.

ConditionEffect on StabilityQuantitative DataReference(s)
Light (UV/Fluorescent) Significant degradationAn aqueous solution (20 mg/L) was entirely degraded by exposure to 1000 lx fluorescent lighting for 24 hours at 4°C.[4]
Temperature Stable at refrigeration and moderate temperatures; degrades at high temperatures.In processed cheese, after 3 months, the percentage of Natamycin content decreased to 86.5% at 25°C and 52.44% at 40°C.[6]
pH Relatively stable over a wide pH range.After 4 hours, a 50 ppm solution showed 8.62% degradation in acidic conditions and 9.18% in alkaline conditions.[4]
Oxidizing Agents DegradationA 50 ppm solution showed 24.13% degradation after 4 hours of exposure to hydrogen peroxide.[4]

Experimental Protocols

Protocol for Preparation of Natamycin Suspensions for Cheese Application

Materials:

  • Natamycin powder (pure or 50% in lactose/NaCl)

  • Sterile deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile container

Procedure:

  • Determine the desired final concentration: Common application concentrations for direct spraying or dipping range from 0.1% to 0.5% (1000-5000 ppm) Natamycin.

  • Weigh the Natamycin powder: Accurately weigh the required amount of Natamycin powder. For a 50% Natamycin product, double the amount of powder will be needed to achieve the target active substance concentration.

  • Dispersion in water: In a sterile container, add the weighed Natamycin powder to a known volume of sterile deionized water.

  • Mixing: Add a sterile magnetic stir bar to the container and place it on a magnetic stir plate. Stir the suspension continuously for at least 15-30 minutes to ensure a homogenous dispersion. Due to Natamycin's low solubility, it will form a suspension, not a solution.

  • Application: The suspension should be used immediately after preparation and should be continuously agitated during application to prevent settling of the Natamycin particles.

Protocol for a Microbial Challenge Test to Evaluate Natamycin Efficacy on Cheese

Objective: To determine the effectiveness of Natamycin in inhibiting the growth of specific spoilage molds or yeasts on the surface of cheese.

Materials:

  • Cheese samples (e.g., cheese slices or small blocks)

  • Natamycin suspension (prepared as in Protocol 3.1)

  • Spoilage microorganism culture (e.g., Penicillium commune)

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • Hemocytometer or spectrophotometer for spore/cell counting

  • Sterile spray bottle or pipette

  • Petri dishes or other suitable sterile containers

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow the target mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is abundant.

    • Harvest the spores by flooding the agar surface with a sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to a final concentration of approximately 10^4 - 10^5 spores/mL using a hemocytometer or by adjusting the optical density. For yeasts, a similar procedure can be followed to obtain a cell suspension of a known concentration.

  • Cheese Sample Preparation and Treatment:

    • Cut the cheese into uniform pieces under aseptic conditions.

    • Divide the cheese pieces into a control group and one or more treatment groups.

    • Apply the prepared Natamycin suspension to the surface of the cheese samples in the treatment group(s) using a sterile sprayer or by dipping. Ensure uniform coverage.

    • The control group should be treated with sterile water or the carrier solution without Natamycin.

  • Inoculation:

    • After the treatment has dried on the cheese surface, inoculate all cheese samples (control and treated) with a known volume (e.g., 10-20 µL) of the prepared spore/cell suspension. Distribute the inoculum evenly over the surface.

  • Incubation:

    • Place the inoculated cheese samples in sterile containers that maintain a high humidity environment to prevent the cheese from drying out.

    • Incubate the samples at a temperature suitable for the growth of the target microorganism (e.g., 20-25°C for many molds).

  • Evaluation:

    • Visually inspect the cheese samples daily or at regular intervals for the appearance of fungal growth.

    • The effectiveness of the Natamycin treatment can be quantified by:

      • The number of days until visible mold/yeast growth appears.

      • The percentage of the surface area covered by fungal growth at specific time points.

      • Enumeration of the fungal population at the end of the incubation period by swabbing a defined area of the cheese surface and plating the dilutions on a suitable agar medium.

Visualizations

Mechanism of Action: Natamycin's Interaction with the Fungal Cell Membrane

Natamycin_Mechanism Natamycin Natamycin (this compound) Complex Natamycin-Ergosterol Complex Natamycin->Complex Binds specifically to Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of FungalCellMembrane->Complex Formation within membrane VacuoleFusion Inhibition of Vacuole Fusion Complex->VacuoleFusion NutrientUptake Impaired Nutrient Uptake Complex->NutrientUptake GrowthInhibition Fungistasis (Inhibition of Growth) VacuoleFusion->GrowthInhibition NutrientUptake->GrowthInhibition

Caption: Mechanism of Natamycin's antifungal action.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow PrepInoculum 1. Prepare Fungal Inoculum (e.g., Penicillium commune) InoculateCheese 4. Inoculate Cheese Samples PrepInoculum->InoculateCheese PrepNatamycin 2. Prepare Natamycin Suspension TreatCheese 3. Treat Cheese Samples PrepNatamycin->TreatCheese TreatCheese->InoculateCheese Incubate 5. Incubate under Controlled Conditions InoculateCheese->Incubate Evaluate 6. Evaluate Fungal Growth Incubate->Evaluate DataAnalysis 7. Data Analysis and Reporting Evaluate->DataAnalysis

Caption: Workflow for evaluating Natamycin's efficacy on cheese.

Logical Relationships of Factors Affecting Natamycin's Efficacy

Factors_Affecting_Efficacy Efficacy Natamycin Efficacy Concentration Concentration Concentration->Efficacy ApplicationMethod Application Method (Spray, Dip, Coat) ApplicationMethod->Efficacy FungalLoad Initial Fungal Load FungalLoad->Efficacy CheeseMatrix Cheese Matrix (Fat, Moisture) CheeseMatrix->Efficacy StorageConditions Storage Conditions StorageConditions->Efficacy Light Light Exposure StorageConditions->Light Temperature Temperature StorageConditions->Temperature

Caption: Factors influencing the efficacy of Natamycin in cheese.

References

Application Notes and Protocols for the Use of Natamycin (E235) in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: AN-E235-BEV-20251029

Introduction

Natamycin, also known as pimaricin and designated as E235, is a natural antifungal agent produced through the fermentation of the bacterium Streptomyces natalensis.[1][2] It is a polyene macrolide antibiotic with potent activity against a wide spectrum of yeasts and molds, making it a highly effective preservative in the food and beverage industry.[1][3] Unlike other preservatives, Natamycin has no activity against bacteria or viruses, which allows it to be used in products that undergo bacterial fermentation without affecting the desired cultures.[3][4] Its efficacy at low concentrations, stability over a range of conditions, and neutral impact on sensory properties make it an ideal choice for extending the shelf-life of various beverages by preventing spoilage from fungal contamination.[5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of Natamycin's mechanism of action, effective dosage in various beverages, and detailed protocols for evaluating its efficacy.

Mechanism of Action

The primary mode of action for Natamycin is its specific and high-affinity binding to ergosterol, the main sterol component of fungal cell membranes.[7][8] This binding is crucial for its antifungal activity. Unlike other polyene antibiotics such as nystatin or amphotericin B, Natamycin does not permeabilize the yeast plasma membrane or cause leakage of cellular contents.[8] Instead, the formation of the Natamycin-ergosterol complex is believed to inhibit fungal growth directly.[8] Studies have also suggested that Natamycin can inhibit the synthesis of ergosterol, further disrupting the integrity and function of the cell membrane.[9] This targeted mechanism ensures high specificity for fungi with minimal impact on other organisms.

cluster_YeastCell Yeast Cell cluster_Action Membrane Fungal Plasma Membrane Ergosterol Ergosterol Growth Normal Fungal Growth (Cell Division, Metabolism) Ergosterol->Growth Essential for membrane function Ergosterol->Growth Inhibition of Function Natamycin Natamycin (this compound) Natamycin->Ergosterol Specifically Binds To

Caption: Mechanism of Natamycin action on yeast cells.

Application Notes

Efficacy and Recommended Dosages

Natamycin is effective against nearly all yeasts and molds that cause spoilage in beverages.[3] Its efficacy is concentration-dependent, and the required dosage can vary based on the beverage matrix, initial microbial load, pH, and storage conditions.

Table 1: Recommended Natamycin (this compound) Dosages for Yeast Control in Beverages

Beverage TypeTarget MicroorganismsRecommended Dosage (mg/L or ppm)Efficacy & NotesReferences
Wine (Dry) Spoilage Yeasts (Saccharomyces, Zygosaccharomyces, Candida)5 - 205 mg/L prevented growth of S. bayanus. Can be used to reduce reliance on SO₂ and sorbate.[5][10]
Wine (Sweet) Spoilage Yeasts30Higher sugar content may require slightly higher dosage to prevent re-fermentation.[5]
Fruit Juices General Yeasts & Molds10 - 20Prevents spoilage and extends shelf life.[2][11]
Apple Juice Fermentative Yeasts30Can prevent fermentation for up to 6 weeks at 4°C without altering flavor.[5]
Orange Juice Yeasts10 - 2010 mg/L prevents yeast growth at 10°C.[5]
Grape Juice Yeasts20Effective at preventing yeast-driven spoilage.[5]
Factors Influencing Efficacy
  • pH: Natamycin is stable over a wide pH range (typically 4-10), but its stability decreases under highly acidic (pH < 4) or alkaline (pH > 10) conditions.[1] The acidic nature of many fruit juices can promote its degradation over time, especially during storage if not refrigerated.[1]

  • Temperature: High processing temperatures, such as those used in pasteurization, can degrade Natamycin.[1] Its degradation in wine is faster at ambient temperatures (25°C) compared to chilled temperatures (8°C).[10] At 25°C, the half-life in a commercial red wine was less than two weeks.[10]

  • Solubility: Natamycin has very low solubility in water (approx. 40 µg/mL), which makes it highly suitable for surface applications on foods like cheese.[11][12] In beverages, it forms a suspension. It is recommended to dilute Natamycin in a small amount of the beverage before adding it to the main batch to ensure even distribution.[5]

  • Beverage Matrix: Components within the beverage, such as citric acid, may impact efficacy. One study noted that progressive concentrations of citric acid decreased the effect of Natamycin.[13]

Sensory Impact and Regulatory Status

Natamycin is widely preferred because it is tasteless, odorless, and colorless at typical usage levels, having no negative impact on the sensory qualities of the beverage.[5][14] It is approved as a food preservative in over 60 countries and is recognized as a safe ingredient by the FDA and the European Union (this compound).[3][13] However, regulations regarding its use and maximum permitted levels can vary by country and specific application, so local guidelines should always be consulted.[11]

Experimental Protocols

To evaluate the effectiveness of Natamycin in a specific beverage, a preservative efficacy test, commonly known as a challenge study, is the most definitive method.

Protocol 1: Preservative Efficacy Challenge Test in a Beverage Matrix

This protocol is designed to determine the ability of Natamycin to inhibit or kill yeast in a liquid beverage system over a defined period.

4.1.1 Materials and Reagents

  • Test Beverage (sterilized by filtration or autoclaving if possible, without degrading the matrix)

  • Natamycin (this compound) stock solution or powder

  • Yeast strain of interest (e.g., Saccharomyces cerevisiae, Zygosaccharomyces bailii)

  • Yeast growth medium (e.g., Sabouraud Dextrose Broth/Agar or Potato Dextrose Agar)

  • Sterile saline solution (0.9% NaCl) or Butterfield's phosphate buffer

  • Sterile test containers (e.g., flasks, bottles)

  • Incubator set to appropriate temperature (e.g., 20-25°C)

  • Micropipettes, spreaders, Petri dishes, and other standard microbiology lab equipment

4.1.2 Experimental Workflow Diagram

prep_inoculum 1. Prepare Yeast Inoculum (e.g., ~1x10^8 CFU/mL) inoculate 3. Inoculate Samples (Target: 1x10^5 - 1x10^6 CFU/mL) prep_inoculum->inoculate prep_samples 2. Prepare Beverage Samples (Control & Natamycin Concentrations) prep_samples->inoculate incubate 4. Incubate Samples (20-25°C) inoculate->incubate sample_t0 5a. Sample at Time 0 (Verify Inoculum Level) inoculate->sample_t0 Immediately After sample_tn 5b. Sample at Intervals (e.g., Day 7, 14, 28) incubate->sample_tn plate 6. Perform Serial Dilutions & Plate on Agar sample_t0->plate sample_tn->plate count 7. Incubate Plates & Count Colonies (CFU/mL) plate->count analyze 8. Calculate Log Reduction & Assess Efficacy count->analyze

Caption: Workflow for a beverage preservative challenge test.

4.1.3 Detailed Methodology

  • Preparation of Yeast Inoculum:

    • Culture the selected yeast strain in an appropriate broth medium until a stationary phase is reached (typically 24-48 hours).

    • Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline.

    • Adjust the cell suspension to a concentration of approximately 1 x 10⁸ CFU/mL using a spectrophotometer or hemocytometer and confirm by plate count.[15]

  • Preparation of Test Samples:

    • Dispense equal volumes of the sterile test beverage into sterile containers.

    • Prepare a stock solution of Natamycin. Add the appropriate amount of the stock solution to each container to achieve the desired final concentrations (e.g., 0, 5, 10, 20 ppm). The "0 ppm" sample serves as the positive control.

    • Ensure the volume of added Natamycin solution is minimal (e.g., less than 1%) to avoid significantly diluting the beverage.[15]

  • Inoculation:

    • Inoculate each test and control container with the prepared yeast suspension. The goal is to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[15]

    • Mix thoroughly to ensure uniform distribution of the yeast and Natamycin.

  • Incubation and Sampling:

    • Store the inoculated containers at a controlled temperature, typically 20-25°C, away from direct light.[15]

    • Immediately after inoculation (Time 0), and at subsequent time points (e.g., 7, 14, and 28 days), remove an aliquot from each container for analysis.[15][16]

  • Enumeration of Viable Yeast:

    • Perform serial dilutions of the collected aliquots in a suitable neutralizer or sterile saline.

    • Plate the dilutions onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates at 20-25°C for 3-5 days, or until colonies are clearly visible.

    • Count the colonies on plates with a statistically significant number of colonies (e.g., 30-300 CFU) and calculate the CFU/mL for each sample at each time point.

  • Data Analysis:

    • Compare the CFU/mL of the Natamycin-treated samples to the control at each time point.

    • Calculate the log reduction in viable organisms for each Natamycin concentration relative to the initial inoculum level.

    • Efficacy is determined by the extent of log reduction, with specific criteria often defined by regulatory standards (e.g., USP <51>).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses a broth microdilution method to determine the lowest concentration of Natamycin that visibly inhibits yeast growth.

  • Prepare a 96-well microtiter plate.

  • Add 50 µL of sterile broth medium to all wells.

  • Add 50 µL of a Natamycin stock solution (e.g., 128 µg/mL) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, creating a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). Discard the final 50 µL from the last column.

  • Prepare a yeast inoculum standardized to approximately 1 x 10⁶ CFU/mL in the test broth.

  • Add 50 µL of the standardized inoculum to all wells, resulting in a final inoculum of ~5 x 10⁵ CFU/mL and halving the Natamycin concentrations in each well.

  • Include a positive control (broth + inoculum, no Natamycin) and a negative control (broth only).

  • Incubate the plate at 25-30°C for 24-48 hours.

  • Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of Natamycin in which there is no visible turbidity (growth).[17][18]

Table 2: Reported Minimum Inhibitory Concentrations (MIC) for Natamycin

Target OrganismMIC Range (µg/mL)References
General Molds0.5 - 6.0[3]
General Yeasts1.0 - 5.0[3]
Most spoilage yeast strains< 15.0[1]
Aspergillus parasiticus> 7.5[7]

Disclaimer: These notes and protocols are intended for guidance in a research and development setting. All procedures should be adapted and validated for specific beverage matrices and target organisms. Users must comply with all local and international regulations regarding the use of food additives.

References

E235 (Natamycin) in Antifungal Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natamycin (E235), a polyene macrolide antibiotic derived from Streptomyces natalensis, is a widely used antifungal agent.[1][2] It is the only topical antifungal medication approved by the U.S. Food and Drug Administration for the treatment of fungal keratitis.[3][4] Natamycin exhibits a broad spectrum of activity against a variety of yeasts and filamentous fungi, including common ocular pathogens like Fusarium and Aspergillus species.[1][2][4] Unlike some other polyene antifungals, natamycin is predominantly fungicidal and is not effective against bacteria or viruses.[1][2] Its mechanism of action involves binding specifically to ergosterol in the fungal cell membrane, which disrupts membrane function without causing pore formation and subsequent leakage of cellular contents.[1][5][6] This unique mode of action contributes to its selective toxicity against fungi, as mammalian cells contain cholesterol instead of ergosterol.[5]

These application notes provide detailed protocols and data for the use of Natamycin in antifungal susceptibility testing, offering guidance for researchers in microbiology, mycology, and drug development.

Mechanism of Action

Natamycin exerts its antifungal effect by targeting ergosterol, an essential sterol component of the fungal cell membrane. The process can be summarized in the following steps:

  • Binding to Ergosterol : Natamycin has a high affinity for ergosterol and binds to it within the fungal plasma membrane.[1][2][5]

  • Inhibition of Membrane Fusion : This binding event specifically prevents ergosterol-dependent fusion of vacuoles, as well as broader membrane fusion and fission processes.[1]

  • Disruption of Cellular Processes : By inhibiting membrane trafficking, Natamycin hinders essential cellular functions such as nutrient uptake and waste excretion, ultimately leading to the inhibition of fungal growth.[5]

This mechanism is distinct from other polyene antibiotics like amphotericin B, which form pores in the cell membrane, causing leakage of cellular components.[5]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Binding Natamycin-Ergosterol Complex Formation Ergosterol->Binding Natamycin Natamycin (this compound) Natamycin->Ergosterol Binds to Natamycin->Binding Inhibition Inhibition of Membrane Fusion/Fission Binding->Inhibition Disruption Disruption of Cellular Processes (e.g., Nutrient Uptake) Inhibition->Disruption Growth_Inhibition Inhibition of Fungal Growth Disruption->Growth_Inhibition cluster_prep Preparation cluster_testing Testing Procedure cluster_result Result A Subculture Fungus on Agar C Harvest & Standardize Fungal Inoculum (0.5 McFarland) A->C B Prepare Natamycin Stock & Dilutions D Prepare Microtiter Plate: 100µL Drug + 100µL Inoculum B->D C->D E Incubate at 35°C for 48 hours D->E F Read MIC Visually E->F G Determine Lowest Concentration with 100% Growth Inhibition F->G

References

Application Notes and Protocols for Quantifying Natamycin Concentration in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natamycin, also known as pimaricin, is a naturally occurring antifungal agent produced by the bacterium Streptomyces natalensis. It is widely used as a food preservative (E235) to prevent the growth of yeasts and molds on the surface of various food products, particularly cheese, yogurt, and processed meats. Its application helps to extend the shelf life of these products and prevent spoilage. Due to its low solubility in water, natamycin tends to remain on the surface of the food, minimizing its migration into the product. Regulatory bodies in many countries have established maximum permissible limits for natamycin in different food categories to ensure consumer safety. Therefore, accurate and reliable quantification of natamycin in food samples is crucial for quality control and regulatory compliance.

This document provides detailed application notes and protocols for the quantification of natamycin in food samples using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Vis Spectrophotometry.

Analytical Methods for Natamycin Quantification

Several analytical methods are available for the determination of natamycin in food products. The choice of method often depends on factors such as the food matrix, required sensitivity, available equipment, and the purpose of the analysis (e.g., routine quality control vs. research).

  • High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method that is widely used for the quantification of natamycin. It separates natamycin from other food components, allowing for accurate measurement.

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput screening method based on the specific binding of antibodies to natamycin. Commercial ELISA kits are available for various food matrices.

  • UV-Vis Spectrophotometry , particularly derivative spectrophotometry, offers a simpler and more rapid alternative to HPLC for certain food matrices like cheese. This method relies on the characteristic UV absorbance of natamycin.

Quantitative Data Summary

The following tables summarize quantitative data for natamycin analysis using HPLC, ELISA, and Spectrophotometry from various studies.

Table 1: Quantitative Data for Natamycin Analysis by HPLC

Food MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Cheese0.321 mg/kg0.388 mg/kg90 - 110[1]
Yogurt0.320 mg/kg0.403 mg/kg104--INVALID-LINK--
Fruit Juice0.78 ng/mL2.60 ng/mL76[2]
Wine0.0003 mg/L->80[3]
Doogh (Yogurt Drink)1.65 µg/mL5.51 µg/mL-[4]

Table 2: Quantitative Data for Natamycin Analysis by ELISA

Food MatrixLimit of Detection (LOD)Assay TimeRecovery (%)Reference
Milk, Cheese, Yogurt, Brine2 ng/mL45 min80 - 120[5][6]
Meat, Eggs, Milk Powder0.1 µg/g< 1 hourHigh[3]
Bread, Wine, Beer, Sauces0.02 ng/mL-72 - 106[7]

Table 3: Quantitative Data for Natamycin Analysis by Spectrophotometry

Food MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Cheese and Cheese Rind0.25 mg/kg0.5 mg/kg98.4 ± 0.7[8]
Cheese150 ng/mL (in extract)--[9]
Lactoserum--Good[Determination of Natamycin1

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the quantification of natamycin in dairy products like cheese and yogurt.

a. Sample Preparation (Cheese)

  • Weigh 10.00 ± 0.01 g of a representative cheese sample into a conical flask.

  • Add 100 mL of methanol to the flask.

  • Stir the mixture for 90 minutes using a magnetic stirrer.

  • Add 50.0 mL of deionized water to the solution.

  • Place the flask in a freezer at approximately -18°C for about 60 minutes to precipitate interfering substances.

  • Filter the cold extract through a 0.45 µm membrane microfilter.

b. Sample Preparation (Yogurt) [10]

  • Weigh 5 g of homogenized yogurt into a conical flask.

  • Add 50 mL of methanol and stir for 90 minutes.

  • Add 25 mL of deionized water and place the flask in a freezer for about 60 minutes.

  • Filter the cold extract through a 0.45 µm and then a 0.20 µm membrane microfilter.

c. HPLC Instrumentation and Conditions

  • Column: C8 or C18 (e.g., X-Terra RP18, 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 12:8:1 v/v/v or acetonitrile:water 30:70 v/v).[9][10]

  • Flow Rate: 0.8 - 1.0 mL/min.[9][10]

  • Detection: UV or Diode Array Detector (DAD) at 303 nm or 305 nm.[9][10]

  • Injection Volume: 20 µL.

d. Calibration

Prepare a series of standard solutions of natamycin in the mobile phase (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 µg/mL).[10] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

e. Quantification

Inject the prepared sample extract into the HPLC system. Determine the concentration of natamycin in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh Food Sample Extraction Extract with Methanol/Water Sample->Extraction Precipitation Freeze to Precipitate Interferences Extraction->Precipitation Filtration Filter Extract (0.45 µm) Precipitation->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection UV/DAD Detection (303-305 nm) Separation->Detection Quantification Quantify Natamycin Concentration Detection->Quantification Calibration Prepare Calibration Curve Calibration->Quantification

HPLC workflow for natamycin quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

This protocol is a general guideline based on commercially available competitive ELISA kits.

a. Principle

This is a competitive colorimetric ELISA. The wells of the microplate are coated with natamycin. During the assay, a sample extract and a primary antibody specific to natamycin are added to the wells. If natamycin is present in the sample, it will compete with the natamycin coated on the well for binding to the primary antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody. After the addition of a substrate, the resulting color intensity is inversely proportional to the concentration of natamycin in the sample.[3]

b. Sample Preparation

Sample preparation protocols vary depending on the food matrix and the specific ELISA kit. Generally, it involves extraction of natamycin from the food sample using a provided extraction buffer or a solvent like methanol. The extract is then diluted before being used in the assay.

c. ELISA Protocol

  • Add a specific volume of the prepared standards and sample extracts to the wells of the natamycin-coated microplate.

  • Add the primary anti-natamycin antibody to each well. Incubate for a specified time.

  • Wash the plate to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody to each well. Incubate for a specified time.

  • Wash the plate again to remove any unbound secondary antibody.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

d. Calculation

Calculate the percentage of binding for each standard and sample. Construct a standard curve by plotting the percentage of binding against the natamycin concentration of the standards. Determine the concentration of natamycin in the samples from the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay ELISA Assay cluster_analysis Data Analysis SamplePrep Sample Extraction AddSample Add Sample/Standard to Coated Plate SamplePrep->AddSample Standards Prepare Standards Standards->AddSample AddAntibody1 Add Primary Antibody AddSample->AddAntibody1 Incubate1 Incubate & Wash AddAntibody1->Incubate1 AddAntibody2 Add Enzyme-Conjugated 2nd Antibody Incubate1->AddAntibody2 Incubate2 Incubate & Wash AddAntibody2->Incubate2 AddSubstrate Add Substrate & Incubate Incubate2->AddSubstrate StopReaction Add Stop Solution AddSubstrate->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance StandardCurve Construct Standard Curve ReadAbsorbance->StandardCurve CalculateConc Calculate Natamycin Concentration StandardCurve->CalculateConc

Competitive ELISA workflow for natamycin.

UV-Vis Spectrophotometry Method

This protocol is a general guideline for the quantification of natamycin in cheese using derivative spectrophotometry.

a. Sample Preparation [2][9]

  • Homogenize a representative sample of cheese or cheese rind.

  • Extract a known weight of the homogenized sample with an appropriate solvent (e.g., acidified aqueous acetonitrile or methanol).

  • Filter the homogenate to obtain a clear extract.

b. Spectrophotometric Measurement [2][9]

  • Set the spectrophotometer to scan in the UV range (e.g., 290-340 nm).

  • Use the extraction solvent as a blank.

  • Record the UV spectrum of the sample extract.

  • Generate the second or third derivative of the spectrum.

  • Quantify natamycin based on the height or area of a specific peak in the derivative spectrum. For example, using the third-derivative trough at 322.6 nm or the vertical distance between the minimum at 318 nm and the maximum at 311 nm in the second derivative spectrum.[2][9]

c. Calibration

Prepare a series of natamycin standard solutions of known concentrations in the extraction solvent. Measure the derivative spectra of the standards and create a calibration curve by plotting the derivative peak height/area against the concentration.

d. Quantification

Determine the concentration of natamycin in the sample extract from the calibration curve.

Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification Homogenize Homogenize Food Sample Extract Extract with Solvent Homogenize->Extract Filter Filter to Obtain Clear Extract Extract->Filter Scan Scan UV Spectrum (290-340 nm) Filter->Scan Derivative Generate Derivative Spectrum (2nd or 3rd) Scan->Derivative Measure Measure Peak Height/Area Derivative->Measure Calculate Calculate Natamycin Concentration Measure->Calculate Calibration Prepare Calibration Curve Calibration->Calculate

References

Application Notes and Protocols for Natamycin in Preventing Mold on Baked Goods

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natamycin, also known as pimaricin, is a naturally occurring antifungal agent produced by the fermentation of Streptomyces natalensis.[1][2] It is a polyene macrolide that is highly effective against a broad spectrum of yeasts and molds.[3][4][5] Unlike some other preservatives, natamycin has no effect on bacteria, making it a targeted solution for fungal spoilage in the baking industry.[2] Its primary application for baked goods is as a surface treatment after baking to prevent the growth of common spoilage molds such as Aspergillus and Penicillium species.[6] This document provides detailed application notes, protocols, and supporting data for the use of natamycin in the preservation of baked goods.

Mechanism of Action

Natamycin's antifungal activity stems from its ability to bind specifically to ergosterol, a primary sterol component of fungal cell membranes.[3][6] This binding disrupts the cell membrane's integrity and fluidity. Unlike some other polyene antifungals, natamycin does not create pores in the membrane. Instead, the formation of the natamycin-ergosterol complex inhibits essential cellular processes, such as vesicle fusion with the cell membrane, which hinders nutrient uptake and waste excretion, ultimately leading to the inhibition of fungal growth.[3] This targeted mechanism of action contributes to its high efficacy against fungi with minimal impact on other microorganisms.

Diagram of Natamycin's Mechanism of Action

Figure 1: Mechanism of Action of Natamycin on Fungal Cells cluster_fungal_cell Fungal Cell Membrane cluster_extracellular Extracellular Space Ergosterol Ergosterol Fungal_Growth_Inhibition Inhibition of Fungal Growth Ergosterol->Fungal_Growth_Inhibition Binding leads to Vesicle_Fusion Inhibition of Vesicle Fusion Natamycin Natamycin Natamycin->Ergosterol Binds to Vesicle_Fusion->Fungal_Growth_Inhibition Results in

Caption: Figure 1: Natamycin binds to ergosterol in the fungal cell membrane, inhibiting growth.

Quantitative Data Summary

The following tables summarize the quantitative data related to the application and efficacy of natamycin in baked goods.

Table 1: Efficacy of Natamycin in Extending Mold-Free Shelf Life

Baked Good TypeNatamycin Concentration (ppm in spray suspension)Treatment MethodControl (Untreated) Mold-Free Shelf Life (Days)Natamycin-Treated Mold-Free Shelf Life (Days)Reference
English Muffins20Surface Spray5 - 914 - 15[6]
Rye and White Breads100 - 500Surface SprayNot SpecifiedWell-protected[6]

Table 2: Recommended Application Levels and Regulatory Information

Region/Regulatory BodyApproved Use in Baked GoodsTypical Application Level (ppm in suspension)Maximum Residue Level (mg/kg or ppm)Reference
USA (FDA)Permitted for surface treatment of bread, tortillas, cakes, and muffins.[7]300 - 20007 - 20 mg/kg[2][7]
ChinaPermitted for surface treatment (spraying or dipping).200 - 300Not to exceed 10 mg/kg[7]
European Union (EFSA)Not generally approved for baked goods; use is primarily for surface treatment of cheese and dried sausages.[1]Not ApplicableNot Applicable[1]

Table 3: Minimum Inhibitory Concentrations (MIC) of Natamycin against Common Molds and Yeasts

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Most Molds0.5 - 6.0 µg/mL[8]
Most Yeasts1.0 - 5.0 µg/mL[8]
Aspergillus carbonarius50 - 100 ng/mL[8]

Experimental Protocols

Protocol 1: Preparation of Natamycin Spray Suspension

This protocol describes the preparation of a natamycin suspension for surface application on baked goods.

Materials:

  • Natamycin powder (food grade)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Weighing scale

Procedure:

  • Determine the desired final concentration of the natamycin suspension (e.g., 200 ppm).

  • Calculate the required amount of natamycin powder based on the total volume of the suspension. For a 1-liter (1000 mL) suspension at 200 ppm:

    • 200 ppm = 200 mg/L

    • Weigh out 200 mg of natamycin powder.

  • Add the calculated amount of natamycin powder to the corresponding volume of distilled water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the suspension continuously for at least 15-20 minutes to ensure a homogenous mixture. Natamycin is poorly soluble in water, so continuous agitation is crucial to maintain a uniform suspension.[2][4]

  • The suspension is now ready for application. It is recommended to use the suspension shortly after preparation and to maintain agitation during the spraying process.

Protocol 2: Surface Application of Natamycin on Baked Goods

This protocol outlines the process for applying the natamycin suspension to the surface of baked goods.

Materials:

  • Prepared natamycin suspension

  • Food-grade spray system (e.g., automated spray nozzle, handheld sprayer)

  • Baked goods (cooled to ambient temperature)

  • Conveyor or rack for holding baked goods

Procedure:

  • Ensure the baked goods have cooled completely after baking. Applying natamycin to hot surfaces can lead to its degradation as it has low thermal stability.[2]

  • Calibrate the spray system to deliver a fine, even mist.

  • Place the baked goods on a conveyor or rack that allows for uniform exposure to the spray.

  • Spray the surface of the baked goods with the natamycin suspension. Ensure complete and even coverage. The target deposition is typically between 0.5 to 10 µg per cm².[9]

  • Allow the treated baked goods to dry before packaging.

Protocol 3: Evaluation of Mold Growth Inhibition

This protocol provides a method for assessing the efficacy of natamycin treatment in preventing mold growth.

Materials:

  • Natamycin-treated and untreated (control) baked goods

  • Sterile packaging materials (e.g., plastic bags)

  • Incubation chamber or a controlled environment with specified temperature and humidity

  • Mold spore suspension (optional, for challenge studies)

  • Digital camera for documentation

  • Mold identification resources (optional)

Procedure:

  • Package the treated and control baked goods individually in sterile packaging.

  • For a challenge study, inoculate a subset of treated and control samples with a known concentration of mold spores (e.g., Aspergillus niger, Penicillium roqueforti).

  • Store the packaged samples in a controlled environment, for example, at 25°C and 75% relative humidity, to accelerate mold growth.

  • Visually inspect the samples daily for any signs of mold growth.

  • Record the number of days until the first appearance of visible mold for each sample.

  • Document the extent of mold coverage over time using a scoring system or digital imaging.

  • Compare the mold-free shelf life of the natamycin-treated samples to the control samples to determine the effectiveness of the treatment.

Experimental Workflow and Logical Relationships

Diagram of Experimental Workflow for Natamycin Application and Efficacy Testing

Figure 2: Workflow for Natamycin Application and Efficacy Testing cluster_prep Preparation cluster_application Application cluster_analysis Analysis Prep_Suspension Prepare Natamycin Suspension Spray_Application Surface Spray Application Prep_Suspension->Spray_Application Bake_Goods Bake and Cool Goods Bake_Goods->Spray_Application Control_Group Untreated Control Group Bake_Goods->Control_Group Package_Incubate Package and Incubate Spray_Application->Package_Incubate Control_Group->Package_Incubate Monitor_Mold Monitor for Mold Growth Package_Incubate->Monitor_Mold Data_Analysis Analyze Shelf-Life Data Monitor_Mold->Data_Analysis

References

In Vitro Efficacy of Natamycin (E235): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natamycin (E235), a polyene macrolide antifungal agent produced by Streptomyces natalensis, is widely utilized as a natural preservative in the food industry and in clinical settings for the treatment of fungal infections.[1] Its efficacy stems from its ability to specifically bind to ergosterol, a primary sterol component of fungal cell membranes. This interaction disrupts membrane integrity and function, ultimately leading to fungal cell death.[2][3][4] Unlike some other polyene antifungals, natamycin's primary mechanism is not through the formation of pores in the cell membrane but rather by inhibiting amino acid and glucose transport, leading to a loss of nutrient transport.[2] This application note provides detailed protocols for key in vitro assays to evaluate the efficacy of natamycin against various fungal species, along with a summary of reported quantitative data.

Mechanism of Action

Natamycin exerts its antifungal effect by binding to ergosterol within the fungal cell membrane. This binding is specific and reversible, and it disrupts the normal function of membrane proteins involved in nutrient transport.[1][2] This disruption leads to the inhibition of fungal growth. The specificity for ergosterol contributes to natamycin's selective toxicity towards fungi, as mammalian cells contain cholesterol instead of ergosterol in their membranes.[1]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Binding Binding Ergosterol->Binding TransportProteins Amino Acid & Glucose Transporters Inhibition Inhibition of Nutrient Transport TransportProteins->Inhibition Natamycin Natamycin (this compound) Natamycin->Binding targets Binding->Inhibition Growth_Inhibition Fungal Growth Inhibition Inhibition->Growth_Inhibition

Caption: Mechanism of action of Natamycin.

Key In Vitro Efficacy Assays

Several in vitro assays are crucial for determining the antifungal efficacy of natamycin. These include:

  • Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • Time-Kill Curve Assay: Evaluates the rate at which an antifungal agent kills a microorganism over time.

  • Biofilm Eradication Assay: Assesses the ability of an antifungal agent to eliminate established microbial biofilms.

I. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining the MIC of antifungal agents.

Experimental Workflow: MIC Assay

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Reading A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells with Fungal Suspension A->C B Prepare Serial Dilutions of Natamycin D Add Natamycin Dilutions to Respective Wells B->D E Incubate at 35°C (24-72 hours) D->E F Visually or Spectrophotometrically Determine Growth Inhibition E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination.
Protocol: Broth Microdilution MIC Assay for Yeasts (adapted from CLSI M27)

1. Materials:

  • Natamycin (this compound) powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator (35°C)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of natamycin in DMSO. For example, dissolve 16 mg of natamycin in 1 mL of DMSO to get a 16,000 µg/mL stock.

  • Inoculum Preparation:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Plate Preparation:

    • Prepare serial twofold dilutions of the natamycin stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.03 to 16 µg/mL.

    • Dispense 100 µL of each natamycin dilution into the wells of the test microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of natamycin at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control, as determined visually or with a spectrophotometer.

Protocol: Broth Microdilution MIC Assay for Filamentous Fungi (adapted from CLSI M38)

The protocol for filamentous fungi is similar to that for yeasts, with the primary difference being the preparation of the inoculum.

  • Inoculum Preparation:

    • Grow the mold on potato dextrose agar (PDA) at 35°C for 7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to an optical density that corresponds to a desired conidial concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL in the final well).

The subsequent steps of plate preparation, incubation (typically 48-72 hours), and reading are similar to the yeast protocol.

Summary of Natamycin MIC Data
Fungal SpeciesNatamycin MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus flavus1 - >6416 - 3232 - 64[5][6]
Aspergillus fumigatus1 - 844[2]
Aspergillus niger1 - 8--[2]
Candida albicans100% inhibition at 5% concentration--[7][8]
Fusarium spp.2 - 844 - 8[5][9]
Penicillium chrysogenum---Data not readily available
Saccharomyces cerevisiae---Data not readily available
Foodborne Molds (Penicillium expansum)Complete inhibition at 2-16--[10]
Foodborne Molds (Aspergillus parasiticus)>7.5--[10]

II. Time-Kill Curve Assay

This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.

Experimental Workflow: Time-Kill Assay

cluster_prep Preparation cluster_assay Incubation & Sampling cluster_quantification Quantification A Prepare Fungal Inoculum (~1-5 x 10^5 CFU/mL) C Inoculate Natamycin Solutions with Fungal Suspension A->C B Prepare Natamycin Solutions (e.g., 1x, 2x, 4x MIC) B->C D Incubate at 35°C with Agitation C->D E Collect Aliquots at Specific Time Points (0, 2, 4, 8, 12, 24h) D->E F Perform Serial Dilutions of Aliquots E->F G Plate Dilutions on Agar F->G H Incubate and Count Colonies (CFU) G->H I Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for time-kill curve analysis.
Protocol: Time-Kill Curve Assay

1. Materials:

  • Same materials as for the MIC assay.

  • Sterile tubes or flasks for incubation.

  • Shaking incubator.

  • Sterile diluent (e.g., saline or PBS).

  • Agar plates (e.g., SDA or PDA).

2. Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing RPMI-1640 medium with desired concentrations of natamycin (e.g., 1x, 2x, 4x, and 8x the MIC).

    • Include a growth control tube without natamycin.

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial tenfold dilutions of each aliquot in sterile diluent.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each natamycin concentration and the growth control.

    • A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Summary of Natamycin Time-Kill Data
Fungal SpeciesNatamycin ConcentrationTime (hours)Log₁₀ Reduction in CFU/mLReference(s)
Aspergillus fumigatusLiposomal Amphotericin B (comparator)-Fungicidal[11]
Candida albicans5% suspension7 daysAll cultures negative[8]

Note: Specific time-kill kinetic data for natamycin is limited in publicly available literature. The provided data indicates a fungicidal effect but lacks detailed time-course information.

III. Biofilm Eradication Assay (MBEC)

The Minimum Biofilm Eradication Concentration (MBEC) assay is used to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Experimental Workflow: MBEC Assay

cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Inoculate Microtiter Plate with Fungal Suspension B Incubate to Allow Biofilm Formation A->B C Wash to Remove Planktonic Cells B->C D Add Serial Dilutions of Natamycin C->D E Incubate D->E F Wash and Stain with Crystal Violet or Perform Viability Assay (XTT) E->F G Measure Absorbance F->G H Determine MBEC (Lowest concentration with significant reduction in biofilm viability/biomass) G->H

Caption: Workflow for MBEC determination.
Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

1. Materials:

  • Same materials as for the MIC assay.

  • Flat-bottom 96-well microtiter plates (tissue-culture treated).

  • Crystal violet solution (0.1%).

  • Ethanol (95%) or acetic acid (33%).

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt and menadione.

  • Plate reader.

2. Procedure:

  • Biofilm Formation:

    • Prepare a fungal suspension as described for the MIC assay.

    • Dispense 100 µL of the fungal suspension into the wells of a flat-bottom 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, gently wash the wells twice with sterile PBS to remove non-adherent (planktonic) cells.

  • Natamycin Treatment:

    • Prepare serial dilutions of natamycin in a suitable medium (e.g., RPMI-1640).

    • Add 200 µL of each natamycin dilution to the wells containing the pre-formed biofilms.

    • Include a drug-free medium control.

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm Eradication:

    a) Crystal Violet Staining (Biomass Quantification):

    • After treatment, wash the wells with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash the wells again with PBS to remove excess stain.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

    b) XTT Assay (Metabolic Activity/Viability):

    • After treatment, wash the wells with PBS.

    • Prepare the XTT-menadione solution.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours.

    • Measure the absorbance at 490 nm.

  • Data Analysis: The MBEC is defined as the lowest concentration of natamycin that causes a significant reduction in biofilm biomass (crystal violet) or metabolic activity (XTT) compared to the untreated control.

Summary of Natamycin Biofilm Efficacy Data
Fungal SpeciesNatamycin ConcentrationEffect on BiofilmReference(s)
Multispecies yeast biofilms0.01 mMSignificant reduction in attachment and biofilm formation[12]
Candida tropicalis0.3 - 1.2 mmol/LStrong decrease in cell number and disruption of biofilm structure[11]

Note: Quantitative MBEC values for natamycin against a wide range of fungi are not extensively reported in the literature. The available data suggests that natamycin can be effective in reducing yeast biofilm formation and viability.

Conclusion

The in vitro assays described in this application note provide a robust framework for evaluating the antifungal efficacy of natamycin. The MIC assay is fundamental for determining the potency of natamycin against various fungal isolates. Time-kill curve assays offer valuable insights into its fungicidal or fungistatic properties, while biofilm eradication assays are crucial for assessing its effectiveness against complex microbial communities. The provided protocols, adapted from standardized methods, and the summary of existing data serve as a valuable resource for researchers in the fields of mycology, drug discovery, and food science. Further research to expand the quantitative dataset, particularly for time-kill kinetics and biofilm eradication, will enhance our understanding of natamycin's full potential.

References

Application Notes and Protocols for Studying Natamycin's Effect on Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These complex, structured communities of fungal cells are encased in a self-produced extracellular matrix (ECM), which acts as a protective barrier against antifungal agents and host immune responses. Natamycin, a polyene antifungal agent, has a well-established safety profile and is widely used as a food preservative. Its primary mode of action involves binding to ergosterol, a crucial component of the fungal cell membrane. Unlike other polyenes, natamycin does not appear to cause membrane permeabilization but rather inhibits fungal growth, making its effects on the intricate structure of biofilms a critical area of study.[1] This document provides detailed protocols for studying the efficacy of natamycin against fungal biofilms, focusing on key methodologies for biofilm formation, quantification of biomass and viability, and analysis of the extracellular matrix.

Key Experimental Protocols

This section details the step-by-step procedures for evaluating the impact of natamycin on fungal biofilms. The following protocols are foundational for assessing the anti-biofilm activity of natamycin and can be adapted for various fungal species, including clinically relevant yeasts like Candida albicans and molds such as Aspergillus fumigatus.

Fungal Biofilm Formation in 96-Well Plates

This protocol describes a reproducible method for forming fungal biofilms in a high-throughput 96-well plate format.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeast (e.g., Candida albicans), inoculate a single colony into liquid medium and grow overnight at 30°C with shaking. Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in the desired biofilm growth medium to a final concentration of 1 x 10^6 cells/mL.

    • For molds (e.g., Aspergillus fumigatus), harvest conidia from a mature culture on an agar plate by flooding the surface with sterile PBS containing 0.05% Tween 20. Gently scrape the surface to release the conidia. Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia by centrifugation and resuspend in biofilm growth medium to a final concentration of 1 x 10^6 conidia/mL.

  • Biofilm Seeding:

    • Pipette 200 µL of the prepared fungal suspension into each well of a 96-well microtiter plate. Include wells with medium only as negative controls.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation. The incubation time can be optimized depending on the fungal species and the desired biofilm maturity.

Quantification of Biofilm Biomass (Crystal Violet Assay)

The crystal violet (CV) assay is a simple and effective method for quantifying the total biomass of a fungal biofilm.

Materials:

  • 96-well plate with fungal biofilms

  • Phosphate-buffered saline (PBS)

  • Methanol (99%)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Washing: Carefully aspirate the medium from each well, being cautious not to disturb the biofilm. Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the biofilms.

  • Staining: Aspirate the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with sterile distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

Quantification of Biofilm Viability (XTT/MTT Assays)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric methods used to assess the metabolic activity of cells within a biofilm, which serves as an indicator of cell viability.

Materials:

  • 96-well plate with fungal biofilms

  • XTT or MTT solution

  • Menadione or Phenazine methosulfate (PMS) solution (for XTT assay)

  • Dimethyl sulfoxide (DMSO) (for MTT assay)

  • Microplate reader

Procedure for XTT Assay:

  • Reagent Preparation: Prepare the XTT solution (e.g., 1 mg/mL in PBS) and a menadione solution (e.g., 10 mM in acetone). Immediately before use, mix the XTT solution with the menadione solution (e.g., 20:1 v/v).

  • Washing: Gently wash the biofilms twice with 200 µL of sterile PBS.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well. Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification: Transfer 80 µL of the supernatant to a new 96-well plate and measure the absorbance at 490 nm.

Procedure for MTT Assay:

  • Washing: Gently wash the biofilms twice with 200 µL of sterile PBS.

  • Incubation: Add 100 µL of MTT solution (e.g., 0.5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm.

Determination of Viable Cell Counts (Colony Forming Unit - CFU Assay)

The CFU assay provides a quantitative measure of the number of viable fungal cells within a biofilm.

Materials:

  • 96-well plate with fungal biofilms

  • Sterile PBS

  • Sterile pipette tips/scrapers

  • Vortex mixer

  • Appropriate agar plates (e.g., Sabouraud Dextrose Agar)

  • Incubator

Procedure:

  • Washing: Wash the biofilms twice with sterile PBS to remove non-adherent cells.

  • Biofilm Disruption: Add 200 µL of sterile PBS to each well. Vigorously scrape the bottom of the wells with a sterile pipette tip or a cell scraper to detach the biofilm.

  • Homogenization: Transfer the resulting cell suspension to a microcentrifuge tube and vortex vigorously for 1-2 minutes to break up cell clumps and create a uniform suspension.

  • Serial Dilution: Perform a series of 10-fold dilutions of the homogenized suspension in sterile PBS.

  • Plating: Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 30°C or 37°C until colonies are visible (typically 24-48 hours). Count the number of colonies on plates that have between 30 and 300 colonies.

  • Calculation: Calculate the number of CFU per unit area (e.g., CFU/cm²) of the well surface.

Extraction of the Biofilm Extracellular Matrix (ECM)

This protocol outlines a method for the extraction of the ECM from fungal biofilms, allowing for subsequent compositional analysis.

Materials:

  • Mature fungal biofilms (grown in larger formats like petri dishes or roller bottles for higher yield)

  • Sterile PBS

  • Cell scrapers

  • Sonication probe or bath

  • Centrifuge

  • 0.22 µm filters

  • Dialysis tubing (e.g., 3.5 kDa molecular weight cut-off)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Biofilm Collection: Scrape the mature biofilms from the growth surface into sterile PBS.

  • Matrix Separation: Sonicate the biofilm suspension on ice to detach the ECM from the cells. The sonication parameters (power, duration, pulses) should be optimized to maximize ECM release while minimizing cell lysis.

  • Cell Removal: Centrifuge the sonicated suspension at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the fungal cells.

  • Supernatant Filtration: Carefully collect the supernatant, which contains the soluble ECM, and filter it through a 0.22 µm filter to remove any remaining cells or large debris.

  • Dialysis: Transfer the filtered supernatant to dialysis tubing and dialyze against deionized water at 4°C for 48-72 hours with several changes of water. This step removes low molecular weight contaminants.

  • Lyophilization: Freeze the dialyzed ECM solution and lyophilize it to obtain a dry powder of the purified ECM. The lyophilized ECM can then be used for various downstream analyses, such as determining its composition of carbohydrates, proteins, and nucleic acids.

Data Presentation

Quantitative data from the above protocols should be summarized in tables for clear comparison of the effects of different natamycin concentrations.

Table 1: Effect of Natamycin on Fungal Biofilm Biomass

Fungal SpeciesNatamycin Concentration (µg/mL)Mean Absorbance (570 nm) ± SD% Reduction in Biomass
Candida albicans0 (Control)1.25 ± 0.150%
160.88 ± 0.1229.6%
320.63 ± 0.0949.6%
640.38 ± 0.0569.6%
Aspergillus fumigatus0 (Control)1.42 ± 0.180%
321.05 ± 0.1426.1%
640.75 ± 0.1147.2%
1280.49 ± 0.0765.5%

Table 2: Effect of Natamycin on Fungal Biofilm Viability

Fungal SpeciesNatamycin Concentration (µg/mL)Mean Absorbance (490 nm) ± SD% Reduction in Viability
Candida albicans0 (Control)0.98 ± 0.110%
160.65 ± 0.0933.7%
320.42 ± 0.0657.1%
640.21 ± 0.0478.6%
Aspergillus fumigatus0 (Control)1.15 ± 0.130%
320.81 ± 0.1029.6%
640.53 ± 0.0853.9%
1280.29 ± 0.0574.8%

Table 3: Composition of Fungal Biofilm Extracellular Matrix

Fungal SpeciesMajor PolysaccharidesProteins (% of dry weight)eDNA (% of dry weight)Lipids (% of dry weight)
Candida albicansMannan, β-1,3-glucan, β-1,6-glucan~30-50%~5-15%~10-20%
Aspergillus fumigatusGalactomannan, α-1,3-glucan, Galactosaminogalactan~40-60%~2-10%~5-15%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_biofilm Biofilm Formation & Treatment cluster_quant Quantification cluster_ecm ECM Analysis A Fungal Inoculum Preparation B Biofilm Seeding in 96-Well Plate A->B C Incubation (24-48h at 37°C) B->C D Treatment with Natamycin C->D E Biomass Quantification (Crystal Violet Assay) D->E F Viability Assessment (XTT/MTT Assay) D->F G Viable Cell Count (CFU Assay) D->G H ECM Extraction D->H I Compositional Analysis H->I

Caption: Experimental workflow for studying the effect of natamycin on fungal biofilms.

Signaling Pathways in Fungal Biofilm Formation

Quorum Sensing in Candida albicans

Quorum sensing (QS) is a cell-to-cell communication mechanism that regulates gene expression in response to cell population density, and it plays a crucial role in the development of Candida albicans biofilms. The primary QS molecule in C. albicans is farnesol, which inhibits the yeast-to-hyphae transition, a critical step in biofilm formation.

G cluster_qs Quorum Sensing in Candida albicans A High Cell Density B Farnesol Production A->B C Inhibition of Ras1-Cyr1-PKA Pathway B->C activates D Repression of Hyphal Genes (e.g., HWP1) C->D leads to E Inhibition of Yeast-to-Hyphae Transition D->E results in F Reduced Biofilm Formation E->F

Caption: Quorum sensing pathway in Candida albicans biofilm formation.

MAPK Signaling in Aspergillus fumigatus

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is essential for sensing and responding to environmental stresses and plays a significant role in the cell wall integrity and biofilm formation of Aspergillus fumigatus.

G cluster_mapk MAPK Signaling in Aspergillus fumigatus A Environmental Stress (e.g., cell wall damage) B Activation of Cell Wall Integrity Pathway A->B C MpkA (MAPK) Phosphorylation B->C D Activation of Transcription Factors C->D E Expression of Cell Wall & ECM Genes D->E F Biofilm Formation & Integrity E->F

Caption: MAPK signaling pathway in Aspergillus fumigatus biofilm formation.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for investigating the effects of natamycin on fungal biofilms. By systematically evaluating changes in biofilm biomass, viability, and ECM composition, researchers can gain valuable insights into the anti-biofilm potential of natamycin. This information is crucial for the development of novel therapeutic strategies to combat biofilm-associated infections and for optimizing the use of natamycin in various industrial applications. The provided visualizations of the experimental workflow and key signaling pathways offer a clear conceptual guide for these studies.

References

E235 Steel - Methodological & Application

Application Notes and Protocols for Heat Treatment of E235 Carbon Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the heat treatment of E235 (EN 1.0308) carbon steel, a non-alloy steel widely used in mechanical and general engineering applications. The following protocols for annealing, normalizing, quenching, and tempering are designed to modify the microstructure and mechanical properties of this compound steel for specific research and development applications where tailored material characteristics are required.

Material Composition and Baseline Properties

This compound is a low-carbon steel with the following typical chemical composition:

ElementContent (%)
Carbon (C)≤ 0.17
Manganese (Mn)≤ 1.20
Silicon (Si)≤ 0.35
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025

The baseline mechanical properties of this compound steel in its as-rolled or cold-drawn state can vary. The following heat treatment protocols provide methods to achieve specific, reproducible mechanical properties.

Annealing Protocol

Objective: To soften the steel, relieve internal stresses, refine the grain structure, and improve ductility and machinability.

Experimental Protocol:

  • Heating: Place the this compound steel component in a furnace and heat to an austenitizing temperature of 880-920°C. The heating rate should be controlled to ensure uniform temperature throughout the component.

  • Soaking (Holding): Once the entire component has reached the austenitizing temperature, hold it at this temperature for a sufficient time to ensure complete transformation to austenite. A general guideline is 1 hour of soaking time for every 25 mm of thickness.

  • Cooling: After soaking, the steel must be cooled slowly to facilitate the formation of a soft, coarse pearlite and ferrite microstructure. The recommended cooling method is to turn off the furnace and allow the component to cool down with the furnace. The cooling rate should be in the range of 20-30°C per hour until the temperature is below 400°C, after which it can be air-cooled.

Expected Mechanical Properties (Annealed, +A):

PropertyValue
Tensile Strength (Rm)360 - 440 MPa
Yield Strength (ReH)≥ 190 MPa
Elongation (A%)≥ 25%
Brinell Hardness (HB)100 - 130

Normalizing Protocol

Objective: To refine the grain size, improve mechanical properties such as toughness and tensile strength, and produce a more uniform microstructure compared to annealing.

Experimental Protocol:

  • Heating: Heat the this compound steel component in a furnace to a temperature approximately 40-50°C above its upper critical temperature (Ac₃). For this compound, this corresponds to a normalizing temperature of 900-940°C.

  • Soaking (Holding): Hold the component at the normalizing temperature for a duration sufficient to achieve a uniform austenitic structure. A typical soaking time is 1 hour per 25 mm of material thickness.

  • Cooling: Remove the component from the furnace and allow it to cool in still air to room temperature. This faster cooling rate compared to annealing results in a finer pearlite and ferrite microstructure.

Expected Mechanical Properties (Normalized, +N):

PropertyValue
Tensile Strength (Rm)360 - 440 MPa[1]
Yield Strength (ReH)≥ 235 MPa
Elongation (A%)≥ 25%

Quenching and Tempering Protocol

Objective: To significantly increase the hardness and strength of the steel. Quenching produces a very hard but brittle martensitic structure, which is then tempered to reduce brittleness and improve toughness.

Experimental Protocol:

4.1. Quenching:

  • Austenitizing: Heat the this compound steel component to an austenitizing temperature of 880-920°C.

  • Soaking: Hold at the austenitizing temperature for a time sufficient for the formation of a homogeneous austenitic structure (typically 1 hour per 25 mm of thickness).

  • Quenching: Rapidly cool the component by immersing it in a quenching medium.

    • Water Quenching: Provides a very fast cooling rate, resulting in maximum hardness but also the highest risk of distortion and cracking.

    • Oil Quenching: Provides a slower cooling rate than water, reducing the risk of cracking while still achieving significant hardness. This is often the preferred method for less complex geometries.

4.2. Tempering:

  • Heating: Immediately after quenching, clean the component and heat it to a specific tempering temperature. The choice of tempering temperature is critical as it determines the final mechanical properties.

  • Soaking: Hold at the tempering temperature for at least 2 hours.

  • Cooling: Cool the component in still air to room temperature.

Expected Mechanical Properties (Quenched and Tempered):

The final properties are highly dependent on the tempering temperature. The following table provides an approximation of the relationship between tempering temperature and mechanical properties for a low-carbon steel similar to this compound.[2][3]

Tempering Temperature (°C)Approximate Hardness (HRC)Approximate Tensile Strength (MPa)
20045 - 501400 - 1600
30040 - 451200 - 1400
40035 - 401000 - 1200
50030 - 35800 - 1000
60025 - 30700 - 850

Note: These values are indicative and should be confirmed by experimental testing for specific applications.

Diagrams

Heat_Treatment_Workflow General Heat Treatment Workflow for this compound Steel cluster_input Input Material cluster_processes Heat Treatment Processes cluster_outputs Treated Material E235_Steel This compound Carbon Steel Heating Heating to Austenitizing Temperature E235_Steel->Heating Soaking Soaking at Temperature Heating->Soaking Cooling Controlled Cooling Soaking->Cooling Annealed Annealed this compound (Soft and Ductile) Cooling->Annealed Slow Furnace Cooling Normalized Normalized this compound (Fine Grain, Tough) Cooling->Normalized Air Cooling Quenched Quenched this compound (Hard and Brittle) Cooling->Quenched Rapid Quenching (Water/Oil) Tempering_Step Tempering (Reheating and Cooling) Quenched->Tempering_Step Followed by Tempered Quenched & Tempered this compound (Tough and Strong) Tempering_Step->Tempered

Caption: General workflow for heat treatment of this compound steel.

Quenching_Tempering_Relationship Quenching and Tempering Process Logic cluster_properties Property Trade-off Start Quenched this compound (Martensitic Structure) Tempering Tempering Process (Heating to T < Ac1) Start->Tempering Outcome Final Mechanical Properties Tempering->Outcome Hardness Hardness Tempering->Hardness Decreases Toughness Toughness Tempering->Toughness Increases Brittleness Brittleness Tempering->Brittleness Decreases

Caption: Relationship between quenching, tempering, and mechanical properties.

References

Application Notes and Protocols for the Cold Drawing of EN 10305-1 E235 Tubes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the cold drawing process of EN 10305-1 E235 seamless steel tubes. Cold drawing is a metalworking process that enhances the dimensional accuracy, surface finish, and mechanical properties of the tubes.[1][2] The grade this compound is a non-alloy carbon steel widely utilized in precision applications due to its excellent balance of strength and ductility.[3] These tubes are commonly employed in hydraulic systems, automotive components, and general engineering.[4] The protocols outlined below are intended for a technical audience and provide a step-by-step guide for the laboratory or industrial production of high-quality this compound cold-drawn tubes.

Material Specifications: EN 10305-1 this compound

The steel used in this process is designated as this compound under the EN 10305-1 standard, with the steel number 1.0308.[4] It is a non-alloy quality steel that is "fully killed," a deoxidation process to ensure chemical homogeneity.[5][6]

Table 1: Chemical Composition of EN 10305-1 this compound Steel

ElementContent (%)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025

Source:[4][7]

Table 2: Mechanical Properties of EN 10305-1 this compound Tubes in Various Delivery Conditions

Delivery ConditionSymbolTensile Strength (MPa)Yield Strength (min. MPa)Elongation (A%) (min.)
Cold Drawn/Hard+C480 min.-6
Cold Drawn/Soft+LC420 min.-10
Cold Drawn and Stress Relieved+SR420 min.35016
Annealed+A315 min.-25
Normalized+N340-48023525

Source:[3][4][8]

Experimental Protocols

The cold drawing process for EN 10305-1 this compound tubes can be segmented into several key stages, each critical for achieving the desired final product characteristics.

Protocol 1: Raw Material Preparation and Surface Treatment

The starting material for this process is a hot-finished seamless tube.[5][6]

1.1. Initial Inspection:

  • Visually inspect the hot-rolled tubes for any surface defects such as cracks, seams, or laps.

  • Verify the dimensions (outer diameter and wall thickness) to ensure they are within the specified tolerances for the starting material.

1.2. Pickling:

  • Objective: To remove scale and rust from the surface of the hot-rolled tubes.[2]

  • Procedure:

    • Immerse the tubes in a pickling bath. Common pickling agents include:

      • Hydrochloric Acid (HCl): Concentration of 8-12 g/100 cc at a temperature of 38-40°C.[9]

      • Sulfuric Acid (H₂SO₄): Concentration of 10-14% at a temperature of 60-70°C.[9]

    • The immersion time will vary depending on the thickness of the scale but is typically in the range of 5 to 15 minutes.[9]

    • After pickling, thoroughly rinse the tubes with water to remove any residual acid.

    • Neutralize the tubes in an alkaline solution to prevent further acid attack.[10]

1.3. Surface Coating (Phosphating):

  • Objective: To apply a zinc phosphate coating that will act as a lubricant carrier during the drawing process, reducing friction and preventing tool wear.[11][12]

  • Procedure:

    • Immerse the cleaned and pickled tubes in a zinc phosphate bath.

    • Maintain the bath temperature between 60-75°C.[13]

    • The concentration of the phosphating solution should be between 10-25%.[13]

    • The treatment time is typically between 3-10 minutes.[13]

    • This process will result in a coating weight of 5-15 g/m².[13]

    • After phosphating, rinse the tubes and then treat them in a neutralizing bath.[10]

1.4. Lubrication:

  • Objective: To apply a lubricant that will adhere to the phosphate coating and reduce friction during drawing.

  • Procedure:

    • Immerse the phosphated tubes in a lubricant bath. Reactive soaps are commonly used, which adhere to the zinc phosphate layer.

    • Dry the lubricant coating thoroughly before the drawing process.

Protocol 2: Cold Drawing

2.1. Pointing:

  • Objective: To reduce the diameter of one end of the tube to allow it to be gripped by the drawing carriage.

  • Procedure:

    • Mechanically swage or hammer one end of the tube to a smaller diameter.

2.2. Drawing:

  • Objective: To reduce the cross-sectional area of the tube, thereby increasing its length and improving its mechanical properties and surface finish.

  • Procedure:

    • The pointed end of the tube is inserted through the die.

    • The drawing carriage grips the pointed end and pulls the tube through the die. A mandrel is held inside the tube to control the internal diameter and wall thickness.

    • The reduction in cross-sectional area per pass is a critical parameter and is typically in the range of 15-45%.

    • The drawing speed is another key parameter that influences the process.

    • Multiple drawing passes may be required to achieve the final desired dimensions, with inter-pass annealing if necessary to restore ductility.[14]

Protocol 3: Heat Treatment

After cold drawing, the tubes are in a work-hardened state (+C condition) and may require heat treatment to achieve the desired mechanical properties for the intended application.

3.1. Annealing (+A):

  • Objective: To soften the tube for maximum ductility, suitable for extensive forming operations.[3]

  • Procedure:

    • Heat the tubes in a controlled atmosphere furnace to a temperature below the critical zone (approximately 920°C).

    • Hold at this temperature to ensure uniform heating throughout the tube.

    • Cool the tubes slowly within the furnace.

3.2. Normalizing (+N):

  • Objective: To produce a uniform, fine-grained microstructure, providing a balance of strength and ductility.[3] This is a common delivery condition for hydraulic cylinders.[3]

  • Procedure:

    • Heat the tubes in a controlled atmosphere furnace to a temperature of 850°C - 950°C.[15]

    • Hold at this temperature for 1-2 hours to ensure complete austenitization.[15]

    • Remove the tubes from the furnace and allow them to cool in still air.[15]

3.3. Stress Relieving (+SR):

  • Objective: To reduce internal stresses induced during cold drawing while maintaining a significant portion of the increased strength.[3]

  • Procedure:

    • Heat the tubes in a controlled atmosphere furnace to a temperature below the transformation range, typically between 550°C and 650°C.

    • Hold at this temperature for a sufficient time to relieve internal stresses.

    • Cool the tubes slowly to avoid the reintroduction of stresses.

Protocol 4: Finishing and Quality Control

4.1. Straightening:

  • Objective: To ensure the tubes meet the required straightness tolerances.

  • Procedure:

    • Pass the tubes through a multi-roll straightening machine.

4.2. Non-Destructive Testing (NDT):

  • Objective: To detect any surface or subsurface flaws without damaging the tube.

  • Procedure:

    • Employ methods such as Eddy Current Testing or Ultrasonic Testing to inspect the tubes for imperfections.[1]

4.3. Final Inspection and Testing:

  • Objective: To verify that the final product meets all specified requirements.

  • Procedure:

    • Visual Inspection: Check for any surface defects.

    • Dimensional Inspection: Measure the outer diameter, inner diameter, wall thickness, and length to ensure they are within the specified tolerances.[1] Typical tolerances for cold-drawn tubes are ±0.05 mm to ±0.2 mm for the outer diameter and ±10% for the wall thickness.[1]

    • Mechanical Testing: Perform tensile tests to verify the tensile strength, yield strength, and elongation.[1]

    • Chemical Analysis: Confirm that the chemical composition of the steel meets the this compound specification.[1]

Troubleshooting Common Defects

Table 3: Troubleshooting Guide for Cold Drawing of this compound Tubes

DefectPotential CausesRecommended Solutions
Surface Scratches/Galling - Improper lubrication- Worn or damaged die/mandrel- Inclusions in the raw material- Ensure proper and uniform lubricant application- Inspect and replace tooling as necessary- Improve raw material inspection
Dimensional Inaccuracy - Incorrect die or mandrel size- Excessive tool wear- Inconsistent drawing speed- Verify tooling dimensions- Monitor and replace worn tooling- Maintain a constant drawing speed
Chatter Marks (Transverse Ridges) - Vibration in the drawing equipment- Inadequate lubrication- Ensure the drawing bench is rigid and properly damped- Optimize lubricant viscosity and application
Ovality - Worn or improperly shaped die- Misalignment of the die and mandrel- Replace the die- Ensure proper alignment of the tooling
Internal Cracks - Excessive reduction in a single pass- Insufficient ductility of the material- Reduce the percentage of cross-sectional area reduction per pass- Implement inter-pass annealing

Source:[16][17][18][19][20]

Visualizations

Cold_Drawing_Workflow cluster_prep 1. Raw Material Preparation cluster_drawing 2. Cold Drawing cluster_heat_treatment 3. Heat Treatment cluster_finishing 4. Finishing & QC raw_material Hot-Finished Seamless Tube inspection Initial Inspection raw_material->inspection pickling Pickling inspection->pickling coating Phosphating pickling->coating lubrication Lubrication coating->lubrication pointing Pointing lubrication->pointing drawing Drawing (Die & Mandrel) pointing->drawing annealing Annealing (+A) drawing->annealing normalizing Normalizing (+N) drawing->normalizing stress_relieving Stress Relieving (+SR) drawing->stress_relieving straightening Straightening drawing->straightening annealing->straightening normalizing->straightening stress_relieving->straightening ndt Non-Destructive Testing straightening->ndt final_inspection Final Inspection ndt->final_inspection

Caption: Experimental workflow for the cold drawing of EN 10305-1 this compound tubes.

Logical_Relationships cluster_params Process Parameters cluster_props Final Tube Properties cold_work Degree of Cold Work (% Reduction) mech_props Mechanical Properties (Strength, Ductility, Hardness) cold_work->mech_props Increases Strength Decreases Ductility dim_accuracy Dimensional Accuracy (Tolerances) cold_work->dim_accuracy Improves surface_finish Surface Finish (Roughness) cold_work->surface_finish Improves heat_treatment Heat Treatment (Annealing, Normalizing, etc.) heat_treatment->mech_props Modifies (e.g., restores ductility) lubrication Lubrication Quality lubrication->dim_accuracy Improves lubrication->surface_finish Improves

Caption: Logical relationships between process parameters and final tube properties.

References

Surface Hardening Techniques for E235 Steel Components: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common surface hardening techniques applicable to E235 steel, a non-alloyed, low-carbon structural steel. The protocols outlined below are intended to serve as a comprehensive guide for researchers and scientists. This compound steel, with its characteristic low carbon content (typically ≤ 0.17%), does not form a hard martensitic structure upon quenching. Therefore, to enhance its surface hardness, wear resistance, and fatigue life, various surface hardening methods are employed. These techniques modify the surface layer of the steel while maintaining the toughness and ductility of the core.

This document details four primary surface hardening techniques: pack carburizing, gas nitriding, induction hardening, and flame hardening. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations to illustrate the process workflows.

Pack Carburizing

Pack carburizing is a case-hardening process that involves diffusing carbon into the surface of a low-carbon steel component at an elevated temperature. This enrichment of the surface with carbon allows it to be hardened by quenching, resulting in a hard, wear-resistant case and a tough, ductile core.[1] The process is carried out by packing the steel components in a sealed container with a carbonaceous material, such as charcoal, and heating it for a prolonged period.[1]

Quantitative Data for Pack Carburizing of Low-Carbon Steel

The following table summarizes typical process parameters and expected results for pack carburizing of low-carbon steels, which can be considered indicative for this compound steel.

ParameterValueReference
Carburizing Temperature 850 - 950 °C[2]
Holding Time 2 - 10 hours[1]
Carburizing Medium Charcoal (with energizers like BaCO₃ or Na₂CO₃)[1]
Expected Surface Carbon Content 0.8 - 1.2%[2]
Typical Case Depth 0.5 - 2.0 mm[1]
Expected Surface Hardness (after quenching) 55 - 62 HRC[3]
Experimental Protocol for Pack Carburizing

1. Sample Preparation:

  • Machine this compound steel components to their final dimensions, leaving a small allowance for any potential distortion.

  • Thoroughly clean the components to remove any contaminants such as oil, grease, or scale.

2. Packing:

  • Select a heat-resistant steel box.

  • Place a layer of carbonaceous compound (e.g., a mixture of charcoal and an energizer) at the bottom of the box.

  • Position the this compound steel components on this layer, ensuring a minimum distance of 25 mm between them and the box walls.

  • Fill the remaining space with the carbonaceous compound, ensuring the components are completely covered.

  • Seal the box, for example, with fire clay, to create a closed environment.

3. Carburizing:

  • Place the sealed box in a furnace.

  • Heat the furnace to the carburizing temperature, typically between 900°C and 950°C.

  • Hold the components at this temperature for a duration determined by the desired case depth (refer to the table above).

4. Cooling and Hardening:

  • After the specified holding time, the components can be either quenched directly from the carburizing temperature or allowed to cool slowly within the box.

  • For direct quenching, remove the components from the box and immediately quench them in a suitable medium (e.g., water, brine, or oil).

  • If slow-cooled, the components will need to be reheated to a suitable hardening temperature (austenitizing temperature) and then quenched.

5. Tempering:

  • After quenching, temper the components by heating them to a lower temperature (e.g., 150 - 200°C) to relieve internal stresses and improve toughness. The exact tempering temperature will depend on the desired final hardness.

Experimental Workflow

PackCarburizingWorkflow Start Start SamplePrep Sample Preparation (Cleaning) Start->SamplePrep Packing Packing in Carbonaceous Compound SamplePrep->Packing Carburizing Carburizing (900-950°C) Packing->Carburizing Quenching Quenching (Water/Oil) Carburizing->Quenching Tempering Tempering (150-200°C) Quenching->Tempering End End Tempering->End

Pack Carburizing Experimental Workflow

Gas Nitriding

Gas nitriding is a thermochemical surface hardening process that introduces nitrogen into the surface of steel.[4] This is achieved by heating the steel in a nitrogen-rich atmosphere, typically ammonia gas, at a controlled temperature.[5] The diffused nitrogen reacts with iron and alloying elements to form hard nitrides, resulting in a very hard and wear-resistant surface with minimal distortion compared to carburizing, as no quenching is required.[6]

Quantitative Data for Gas Nitriding of Low-Alloy Steels

The following data for low-alloy steels can be used as a guideline for the gas nitriding of this compound steel.

ParameterValueReference
Nitriding Temperature 500 - 550 °C[6]
Holding Time 10 - 60 hours[7]
Atmosphere Ammonia (NH₃)[5]
Typical Case Depth 0.2 - 0.6 mm[6]
Expected Surface Hardness 300 - 500 HV[8]
Experimental Protocol for Gas Nitriding

1. Sample Preparation:

  • This compound steel components should be in their final machined and, if required, heat-treated (quenched and tempered) condition.

  • The surface must be thoroughly cleaned and degreased to ensure uniform nitrogen diffusion.

2. Nitriding:

  • Place the cleaned components in a sealed nitriding furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heat the furnace to the nitriding temperature (typically 520°C).

  • Introduce ammonia gas into the furnace. The ammonia dissociates at this temperature, providing active nitrogen for diffusion.

  • Maintain the temperature and ammonia flow for the time required to achieve the desired case depth.

3. Cooling:

  • After the nitriding cycle, cool the components slowly in the furnace under a protective atmosphere to prevent oxidation.

4. Post-Treatment:

  • No further heat treatment like quenching or tempering is typically required. The components are ready for use after cooling.

Experimental Workflow

GasNitridingWorkflow Start Start SamplePrep Sample Preparation (Cleaning & Degreasing) Start->SamplePrep Nitriding Gas Nitriding (500-550°C in NH₃) SamplePrep->Nitriding SlowCooling Slow Cooling in Furnace Nitriding->SlowCooling End End SlowCooling->End

Gas Nitriding Experimental Workflow

Induction Hardening

Induction hardening is a surface hardening process that utilizes electromagnetic induction to rapidly heat a localized area of a steel component.[9] The heated area is then quickly quenched to form a hard martensitic surface layer.[9] This technique is highly controllable, fast, and energy-efficient.[9] For this compound steel, a prior carburizing or carbonitriding step would be necessary to introduce sufficient carbon for hardening. However, for steels with sufficient carbon content, it is a direct hardening process.

Quantitative Data for Induction Hardening

The following parameters are generally applicable for the induction hardening of medium-carbon steels. For this compound, these would apply after a carbon enrichment process.

ParameterValueReference
Heating Temperature 850 - 950 °C[10]
Heating Time Seconds[3]
Frequency 1 - 500 kHz (Higher frequency for shallower case)[11]
Quenching Medium Water, polymer, or oil[10]
Typical Case Depth 0.5 - 10 mm[9]
Expected Surface Hardness Dependent on carbon content (typically > 50 HRC for medium carbon steels)[6]
Experimental Protocol for Induction Hardening

1. Sample Preparation:

  • As this compound is a low-carbon steel, a preliminary carburizing or carbonitriding treatment is required to increase the surface carbon content to a hardenable level (e.g., > 0.3%).

  • Clean the surface of the component.

2. Induction Heating:

  • Place the component within an induction coil designed for the specific geometry of the area to be hardened.

  • Apply a high-frequency alternating current to the coil, which induces eddy currents in the component's surface, leading to rapid heating.

  • The heating time is very short, typically a few seconds, to heat the surface to the austenitizing temperature.

3. Quenching:

  • Immediately after heating, quench the component using a spray of water, polymer solution, or oil. The quenching medium and rate are critical for achieving the desired hardness.

4. Tempering:

  • Tempering at a low temperature (150 - 200°C) is often performed to reduce the brittleness of the hardened case.

Experimental Workflow

InductionHardeningWorkflow Start Start Carburizing Pre-Carburizing (for this compound) Start->Carburizing InductionHeating Induction Heating (Rapid Heating) Carburizing->InductionHeating Quenching Quenching (Spray) InductionHeating->Quenching Tempering Tempering (150-200°C) Quenching->Tempering End End Tempering->End LogicalRelationships cluster_params Process Parameters cluster_outcomes Resulting Properties Temperature Temperature Hardness Surface Hardness Temperature->Hardness influences CaseDepth Case Depth Temperature->CaseDepth influences Time Time Time->CaseDepth influences QuenchingRate Quenching Rate QuenchingRate->Hardness determines Microstructure Microstructure QuenchingRate->Microstructure determines CarbonPotential Carbon/Nitrogen Potential CarbonPotential->Hardness influences CarbonPotential->CaseDepth influences WearResistance Wear Resistance Hardness->WearResistance Microstructure->Hardness Microstructure->WearResistance

References

Application Notes and Protocols: Machining of E235 Seamless Hollow Bars

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed guidelines and protocols for the machining of E235 (equivalent to S235JR) seamless hollow bars. This compound is a non-alloy structural steel known for its excellent weldability and machinability.[1][2] These hollow bars are frequently utilized in the manufacturing of structural components, machine parts, and other precision applications.[3] This document outlines recommended machining parameters for turning, drilling, and milling operations, as well as coolant selection and application protocols to ensure optimal results in a research and development setting.

Material Properties

This compound is a low-carbon steel with a minimum yield strength of 235 MPa.[1] Its low carbon content contributes to its good formability and weldability. The material is typically supplied in a hot-rolled or normalized condition. For the purposes of these guidelines, we will consider the material in its as-rolled state with a Brinell hardness of approximately 130 HB.[4]

Table 1: Mechanical Properties of this compound/S235JR Steel

PropertyValue
Minimum Yield Strength235 MPa
Tensile Strength360-510 MPa
Elongation~26%
Hardness~130 HB

Machining Parameters

The following tables provide recommended starting parameters for turning, drilling, and milling of this compound seamless hollow bars. These values should be considered as starting points and may require optimization based on the specific machine tool, cutting tool, and workpiece rigidity.

Turning

Table 2: Recommended Turning Parameters for this compound/S235JR

OperationCutting Speed (m/min)Feed Rate (mm/rev)Depth of Cut (mm)Cutting Tool
Roughing80 - 1200.2 - 0.42.0 - 5.0Coated Carbide (ISO P20-P30)
Finishing120 - 1800.1 - 0.20.2 - 1.0Coated Carbide (ISO P10-P20)
Optimized (Research Data)1180.20.22Coated Carbide

An optimized set of parameters from a research study on S235JR resulted in a 50% improvement in surface roughness, achieving a value of 0.59 µm.[5] A typical cutting speed for turning S235JR is also cited as 80 m/min.[2]

Drilling

For drilling operations in this compound/S235JR, high-speed steel (HSS) or solid carbide drills are recommended. A general rule of thumb for drilling mild steel is to use a cutting speed of approximately 80 surface feet per minute (roughly 24 m/min).[6]

Table 3: Recommended Drilling Parameters for this compound/S235JR using HSS Drills

Drill Diameter (mm)Cutting Speed (m/min)Feed Rate (mm/rev)
3 - 620 - 250.05 - 0.10
6 - 1220 - 250.10 - 0.20
12 - 2020 - 250.20 - 0.30
> 2020 - 250.30 - 0.40

For solid carbide drills, the cutting speed can typically be increased by 50-100%.

Milling

The selection of milling parameters is highly dependent on the specific operation (e.g., face milling, end milling, slotting) and the diameter of the cutting tool. Carbide end mills are recommended for their performance and tool life.

Table 4: Recommended Milling Parameters for this compound/S235JR

OperationCutting Speed (m/min)Feed per Tooth (mm/tooth)Axial Depth of Cut (mm)Radial Depth of Cut (% of Diameter)Cutting Tool
Face Milling100 - 1600.10 - 0.251.0 - 3.070 - 90Coated Carbide Inserts
End Milling (Roughing)80 - 1200.08 - 0.20Up to 1.5 x Diameter10 - 30Solid Carbide End Mill
End Milling (Finishing)120 - 1800.05 - 0.10Up to 1.5 x Diameter5 - 15Solid Carbide End Mill

One study noted successful milling of S235JR with a 5 mm diameter cutter at a rotational speed of 6000 rpm and a feed rate of 800 mm/min.[7]

Coolant and Lubrication

The use of a suitable cutting fluid is crucial for heat dissipation, chip evacuation, and lubrication, leading to improved tool life and surface finish.

Coolant Selection

For machining this compound, a water-soluble or semi-synthetic coolant is recommended.[8] These coolants offer a good balance of cooling and lubricating properties.

  • General Machining: A semi-synthetic coolant, such as QualiChem XTREME CUT 251C, is a versatile option suitable for a range of operations.[8]

  • High-Speed Operations: For operations with high cutting speeds that generate significant heat, a water-based coolant with excellent cooling properties is ideal.[5]

Coolant Application Protocol
  • Preparation: Mix the coolant concentrate with water to the recommended concentration. For general milling, a starting concentration of 5% (a 20:1 water-to-coolant ratio) is advisable.[8] The concentration can be adjusted within a 4-12% range depending on the severity of the operation.[8]

  • Delivery: Employ a flood coolant system to ensure a continuous and ample supply of cutting fluid to the cutting zone. This method is effective for both heat removal and chip flushing.[8]

  • Monitoring: Regularly monitor the coolant concentration using a refractometer to maintain its effectiveness.

  • Maintenance: For machines that may be idle for extended periods, the use of an oil skimmer is recommended to remove tramp oil and prevent bacterial growth, thereby extending the coolant's life.[8]

Experimental Protocols

Protocol for Turning a 50 mm Diameter this compound Hollow Bar
  • Workpiece Preparation: Securely clamp the this compound seamless hollow bar in the lathe chuck. Ensure minimal runout.

  • Tool Selection: Mount a coated carbide turning insert (ISO P-grade) suitable for medium machining of steel.

  • Machine Setup:

    • Set the initial cutting speed to 100 m/min.

    • Set the feed rate to 0.25 mm/rev for roughing.

    • Set the depth of cut to 2.0 mm.

  • Coolant System:

    • Prepare a semi-synthetic coolant solution at a 7% concentration.

    • Engage the flood coolant system, directing the flow at the point of contact between the cutting tool and the workpiece.

  • Machining Operation:

    • Initiate the turning operation, monitoring chip formation and surface finish.

    • Listen for any unusual noises or vibrations that may indicate suboptimal cutting conditions.

  • Optimization:

    • For subsequent passes, adjust the cutting speed and feed rate within the recommended ranges (Table 2) to optimize for the desired surface finish and tool life.

    • For finishing cuts, increase the cutting speed and decrease the feed rate and depth of cut.

  • Post-Machining:

    • Thoroughly clean the machined part to remove any residual coolant and chips.

    • Inspect the part for dimensional accuracy and surface roughness.

Visualization

Logical Workflow for Machining this compound Hollow Bars

Machining_Workflow cluster_prep Preparation Phase cluster_machining Machining Phase cluster_post Post-Machining Phase start Start: this compound Hollow Bar Stock material_inspection Material Inspection start->material_inspection workpiece_setup Workpiece Setup & Clamping material_inspection->workpiece_setup operation_selection Select Machining Operation (Turning, Drilling, Milling) workpiece_setup->operation_selection parameter_selection Select Cutting Parameters (Speed, Feed, Depth of Cut) operation_selection->parameter_selection tool_selection Select Cutting Tool (Carbide, HSS) parameter_selection->tool_selection coolant_prep Prepare Coolant (Semi-Synthetic, 5-7%) tool_selection->coolant_prep machining Execute Machining (Flood Coolant Application) coolant_prep->machining inspection Dimensional & Surface Inspection machining->inspection cleaning Cleaning & Deburring inspection->cleaning finish End: Finished Component cleaning->finish

Caption: Logical workflow for machining this compound seamless hollow bars.

References

Application Notes and Protocols for Corrosion Testing of Q235 Steel in Brine Environments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Q235 steel, a common grade of mild or low-carbon steel, is extensively used in various structural and engineering applications due to its favorable mechanical properties and cost-effectiveness.[1][2] However, in environments containing chloride ions, such as brine or seawater, Q235 steel is highly susceptible to corrosion, which can compromise its structural integrity and service life.[1][3] Therefore, a thorough understanding and quantification of its corrosion behavior through standardized testing methods are crucial for predicting material lifetime, developing protective strategies, and ensuring engineering safety.

This document provides detailed application notes and experimental protocols for the most common methods used to evaluate the corrosion of Q235 steel in brine solutions. These methods include the weight loss method, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), and subsequent surface analysis.

I. Key Corrosion Testing Methods

A variety of methods are available to assess the corrosion of Q235 steel. The choice of method depends on the specific information required, such as the average corrosion rate over time or instantaneous corrosion kinetics and mechanisms.

  • Weight Loss Method (Gravimetric): This is a traditional and straightforward method that determines the average corrosion rate over a prolonged period by measuring the loss of mass of a steel sample after immersion in the corrosive medium.[3][4][5]

  • Electrochemical Methods: These techniques are rapid and provide detailed information about the kinetics and mechanisms of the corrosion process.[6]

    • Potentiodynamic Polarization: This method measures the relationship between the applied potential and the resulting current density to determine key parameters like corrosion potential (Ecorr) and corrosion current density (icorr), which is directly proportional to the corrosion rate.[7][8]

    • Electrochemical Impedance Spectroscopy (EIS): EIS uses a small-amplitude AC signal to probe the electrochemical characteristics of the steel-brine interface. It provides insights into the corrosion mechanism, the resistance of the corrosion product layer, and the overall corrosion resistance of the material.[6][9]

  • Surface Analysis Techniques: These methods are used to characterize the morphology and composition of the corrosion products (rust) formed on the steel surface. Common techniques include Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS).[10]

II. Experimental Workflow

The general workflow for conducting a corrosion study on Q235 steel in brine involves several key stages, from initial preparation to final analysis.

G cluster_prep 1. Preparation cluster_test 2. Corrosion Testing cluster_analysis 3. Analysis & Characterization cluster_report 4. Reporting Prep_Sample Sample Preparation (Cut, Grind, Clean) Weight_Loss Weight Loss Immersion Prep_Sample->Weight_Loss Electrochemical Electrochemical Tests (Polarization, EIS) Prep_Sample->Electrochemical Prep_Solution Brine Solution Prep (e.g., 3.5% NaCl) Prep_Solution->Weight_Loss Prep_Solution->Electrochemical Data_Analysis Data Analysis (Corrosion Rate, Ecorr, icorr) Weight_Loss->Data_Analysis Surface_Analysis Surface Characterization (SEM, XRD) Weight_Loss->Surface_Analysis Electrochemical->Data_Analysis Electrochemical->Surface_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting Surface_Analysis->Reporting

Caption: General workflow for Q235 steel corrosion testing.

III. Detailed Experimental Protocols

Protocol 1: Weight Loss Method

This protocol outlines the steps for determining the average corrosion rate using the gravimetric weight loss method.

1. Materials and Equipment:

  • Q235 steel coupons (e.g., 50 mm x 30 mm x 3 mm).[4]

  • Brine solution (e.g., 3.5 wt.% NaCl in distilled water).[3][4]

  • Silicon carbide (SiC) abrasive papers (up to 1200 grit).[4]

  • Acetone and distilled water for cleaning.

  • Analytical balance (±0.1 mg).

  • Desiccator.

  • Corrosion product removal solution (e.g., 500 mL HCl, 500 mL distilled water, 10 g hexamethylenetetramine).[11]

  • Glass beakers.

2. Procedure:

  • Sample Preparation:

    • Grind the surfaces of the Q235 steel coupons sequentially with SiC abrasive papers (e.g., up to 1200 grit) to achieve a uniform finish.[4]

    • Degrease the coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry with a stream of cool air.[4]

    • Measure the dimensions of each coupon to calculate the surface area (A).

    • Weigh each coupon accurately using an analytical balance to obtain the initial weight (W_initial).[3]

    • Store the prepared coupons in a desiccator until use.[4]

  • Immersion Test:

    • Place each coupon in a beaker filled with a specific volume of the brine solution, ensuring the entire sample is immersed.[4]

    • Conduct the tests at a controlled temperature (e.g., ambient or 328K) for a predetermined duration (e.g., 336, 672, or up to 4032 hours).[4][11]

  • Post-Immersion Cleaning:

    • After the immersion period, carefully remove the coupons from the brine solution.

    • Immerse the coupons in the chemical cleaning solution to remove all corrosion products.[11]

    • Rinse the cleaned coupons with distilled water and dry them thoroughly.

  • Final Weighing and Calculation:

    • Weigh the cleaned and dried coupon to obtain the final weight (W_final).[3]

    • Calculate the weight loss (ΔW) as: ΔW = W_initial - W_final.

    • Calculate the corrosion rate (CR) using the following formula:

      • CR (g·m⁻²·h⁻¹) = ΔW / (A * t), where 't' is the immersion time in hours.[11]

      • CR (mm/year) = (ΔW * 8760) / (A * ρ * t), where ρ is the density of steel (~7.85 g/cm³).

Protocol 2: Electrochemical Testing

This protocol describes the setup and procedure for potentiodynamic polarization and EIS measurements.

1. Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer (FRA).[11]

  • Electrochemical cell with a three-electrode configuration.[7][12]

    • Working Electrode (WE): A Q235 steel sample with a defined exposed surface area (e.g., 1 cm²). The rest of the sample is sealed with epoxy resin.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[12][13]

    • Counter Electrode (CE): Platinum mesh or graphite rod with a surface area larger than the WE.[7][13]

  • Brine solution (e.g., 3.5 wt.% NaCl).

  • Sample preparation materials as described in Protocol 1.

2. Procedure:

  • Electrode Preparation: Prepare the Q235 working electrode as described for the weight loss samples (grinding, cleaning). Mount it in the electrode holder, ensuring a well-defined surface area is exposed.

  • Cell Assembly: Assemble the three-electrode cell. Place the WE, RE, and CE in the electrochemical cell filled with the brine solution. Position the tip of the reference electrode close to the working electrode surface to minimize ohmic drop.

  • Open Circuit Potential (OCP) Measurement: Before any electrochemical measurement, immerse the electrodes in the solution and monitor the OCP for a period (e.g., 30-60 minutes) until a stable potential is reached.[12]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the stable OCP.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]

    • Record the impedance data and plot it as Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) plots for analysis.

  • Potentiodynamic Polarization:

    • After EIS, perform the potentiodynamic polarization scan.

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 to 2 mV/s).[13]

    • Record the resulting current density.

  • Data Analysis:

    • EIS: Analyze the Nyquist and Bode plots by fitting the data to an equivalent electrical circuit model to determine parameters like solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).

    • Polarization: Plot the data as log(current density) vs. potential (a Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic branches back to their intersection to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[1][13] The corrosion rate is directly proportional to icorr.

IV. Data Presentation

Quantitative data from corrosion tests should be summarized for clear comparison.

Table 1: Representative Data from Weight Loss Experiments

Immersion Time (hours) Brine Concentration Temperature Average Corrosion Rate (mm/year) Reference
336 3.5% NaCl Ambient 0.1095 [4]
672 3.5% NaCl Ambient 0.1179 [4]
1344 3.5% NaCl Ambient 0.1476 [4]

| 792 | Simulated Seawater (pH 6) | Ambient | 0.1 (approx., converted) |[15] |

Table 2: Typical Data from Electrochemical Experiments in Desulfurization Solution

Immersion Time (days) Ecorr (mV vs. SCE) icorr (μA/cm²) Rp (Ω·cm²) Reference
1 -661 15.11 1656 [1]
7 -714 22.84 1210 [1]
14 -735 28.32 981 [1]
21 -728 25.17 1109 [1]

| 35 | -742 | 30.15 | 884 |[1] |

References

Application Notes and Protocols for Non-Destructive Testing of E235 Steel Welds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

E235 is a widely used non-alloy structural steel known for its good weldability and mechanical properties. It is frequently employed in construction, pipeline manufacturing, and general engineering. The integrity of welded joints in this compound steel is paramount to ensure structural safety and reliability. Non-Destructive Testing (NDT) encompasses a group of analysis techniques used to evaluate the properties and integrity of a material, component, or system without causing damage.[1][2] This document provides detailed application notes and experimental protocols for the primary NDT methods used to inspect this compound steel welds, tailored for researchers and scientists in materials science and engineering.

Overview of NDT Method Selection for this compound Welds

The selection of an appropriate NDT method depends on the type of defect being sought (surface, near-surface, or internal), material properties, and the geometry of the weld. This compound is a ferromagnetic carbon steel, which makes it suitable for methods like Magnetic Particle Testing.[3] The following diagram illustrates a general logic for selecting the appropriate NDT method.

NDT_Method_Selection start Weld Inspection Required (this compound Steel) vt_node Visual Testing (VT) (Always the first step) start->vt_node defect_type What type of defect is suspected? surface_defects Surface-Breaking Defects defect_type->surface_defects Surface internal_defects Internal (Volumetric) Defects defect_type->internal_defects Internal pt_node Liquid Penetrant (PT) surface_defects->pt_node mt_node Magnetic Particle (MT) (Preferred for Ferromagnetic) surface_defects->mt_node ut_node Ultrasonic Testing (UT) internal_defects->ut_node rt_node Radiographic Testing (RT) internal_defects->rt_node vt_node->defect_type

Fig. 1: NDT method selection guide for this compound steel welds.

Comparison of Applicable NDT Methods

The following table summarizes the primary NDT methods suitable for this compound steel welds, outlining their principles, capabilities, and limitations.

NDT Method Principle of Operation Detectable Defects in this compound Welds Advantages Limitations
Visual Testing (VT) Direct or indirect visual examination of the weld surface to identify visible discontinuities.[4]Cracks, porosity, undercut, underfill, excessive reinforcement, spatter.[5]Fast, inexpensive, requires minimal equipment, provides immediate results.Only detects surface flaws; effectiveness is highly dependent on inspector skill and visual acuity.
Liquid Penetrant Testing (PT) A liquid penetrant is applied to the surface and drawn into surface-breaking defects by capillary action. A developer then draws the penetrant out, making the flaw visible.[6][7]Fine surface-breaking cracks, porosity, laps, and seams.[4]Highly sensitive to small surface discontinuities, can be used on complex shapes, portable.Only detects surface-breaking defects; requires thorough surface cleaning; not suitable for porous surfaces.[7]
Magnetic Particle Testing (MT) A magnetic field is induced in the ferromagnetic material (this compound). Surface or near-surface flaws disrupt the magnetic flux, creating leakage fields that attract finely divided iron particles, forming a visible indication.[3][8]Surface and slightly sub-surface cracks, porosity, inclusions, and lack of fusion.[3][9]Fast, relatively inexpensive, highly sensitive to fine surface cracks, can detect near-surface flaws.[10]Limited to ferromagnetic materials; magnetic field orientation is critical; cannot detect deep sub-surface defects.[3]
Ultrasonic Testing (UT) High-frequency sound waves are introduced into the material. Reflections (echoes) from internal discontinuities are detected and analyzed to determine flaw size, location, and orientation.[4][11]Internal cracks, porosity, slag inclusions, lack of fusion, and incomplete penetration.[11]High sensitivity to planar defects, provides depth information, portable, no radiation hazard.Requires a skilled operator for accurate interpretation; couplant is necessary; difficult on thin or complex welds.[12]
Radiographic Testing (RT) X-rays or gamma rays are passed through the weld and expose a film or digital detector on the opposite side. Variations in material density and thickness, caused by defects, create a 2D image of the weld's internal structure.[4][13]Internal cracks, porosity, inclusions, voids, and changes in thickness.[14]Provides a permanent visual record (film); can inspect a wide range of materials and thicknesses.Radiation hazard requires stringent safety protocols; less sensitive to planar defects unless oriented correctly; high equipment cost.[13]

Visual Testing (VT)

Application Note: VT is the most fundamental NDT method and should always be the first inspection step for any weld. It is used to identify macroscopic surface flaws and verify that the weld meets basic quality standards and dimensional specifications.

Experimental Protocol:

  • Personnel Qualification: Inspector should be certified according to standards such as ISO 9712.

  • Equipment: Good lighting (minimum 500 lux), magnifying glass (5x-10x), weld gauges (e.g., fillet gauges, bridge cam gauge), and measuring tools.[15]

  • Surface Preparation: The weld surface and adjacent base metal must be clean and free from slag, spatter, oil, and other contaminants that could obscure vision.

  • Procedure: a. Visually scan the entire weld length and adjacent heat-affected zone (HAZ). b. Check for surface-breaking cracks, which often appear as fine, linear indications. c. Identify and measure any surface porosity (visible pores or gas pockets). d. Use a weld gauge to measure for undercut (a groove melted into the base metal) and underfill (weld surface below the adjacent base metal).[15] e. Measure the weld reinforcement (excess metal) to ensure it is within the specified limits. f. Note the presence of any excessive spatter or arc strikes on the base material.[5]

  • Evaluation: Compare observations against acceptance criteria defined in standards like ISO 5817 or project-specific requirements.[5]

  • Reporting: Document the location, type, and size of all identified and acceptable/unacceptable discontinuities.

Magnetic Particle Testing (MT)

Application Note: As this compound is a ferromagnetic carbon steel, MT is a highly effective and sensitive method for detecting surface and near-surface discontinuities.[9] It is particularly adept at finding fine, shallow cracks that may be missed by visual inspection.

Experimental Protocol:

  • Personnel Qualification: Operator certified to a minimum of Level II in MT according to ISO 9712.

  • Equipment: Electromagnetic yoke (AC/DC), black magnetic ink (wet particles) or dry powder, white contrast paint, UV-A lamp (for fluorescent particles), and a calibrated magnetic field indicator.

  • Surface Preparation: The inspection surface must be clean and dry. For the wet method, a thin, smooth layer of white contrast paint is often applied to enhance visibility of black ink indications.

  • Procedure: a. Position the electromagnetic yoke's legs on the surface of the weld area. b. Energize the yoke to induce a magnetic field in the component.[8] c. While the yoke is energized, apply the magnetic particles (wet ink or dry powder) to the area between the yoke's legs.[3] d. The particles will accumulate at any magnetic flux leakage fields, forming a visible indication of a discontinuity.[10] e. Inspect the area for indications. f. To ensure detection of flaws in all orientations, perform the inspection in two directions, with the second direction being approximately 90 degrees to the first.[3]

  • Interpretation and Evaluation: Evaluate any relevant indications based on their size, shape, and location, according to the specified acceptance criteria (e.g., ISO 23278).

  • Post-Testing: Clean the surface to remove all particles and contrast paint. If required, demagnetize the component.

  • Reporting: Document all test parameters, equipment used, and the location, size, and classification of any defects found.

MT_Workflow start Start MT Inspection step1 1. Surface Preparation (Clean & Dry) start->step1 step2 2. Apply Contrast Paint (Optional, for Wet Method) step1->step2 step3 3. Induce Magnetic Field (Place Yoke & Energize) step2->step3 step4 4. Apply Magnetic Particles (Wet Ink or Dry Powder) step3->step4 step5 5. Inspect for Indications step4->step5 decision Re-orient Yoke 90° and Repeat Steps 3-5? step5->decision decision->step3 Yes step6 6. Evaluate Indications (per Acceptance Criteria) decision->step6 No (Done) step7 7. Post-Test Cleaning & Demagnetization step6->step7 end End MT Inspection step7->end

Fig. 2: Experimental workflow for Magnetic Particle Testing (MT).

Ultrasonic Testing (UT)

Application Note: UT is the primary method for detecting internal, volumetric defects in this compound steel welds, such as lack of fusion, slag inclusions, and internal cracking.[11] Its high sensitivity to planar defects makes it crucial for critical applications. The velocity of a shear wave in carbon steel is approximately 3.2 x 10³ m/s, a key parameter for calibration.[11]

Experimental Protocol:

  • Personnel Qualification: Operator certified to a minimum of Level II in UT according to ISO 9712.

  • Equipment: Calibrated ultrasonic flaw detector, appropriate angle-beam shear wave transducers (e.g., 2.5 to 5 MHz frequency), a normal (0-degree) longitudinal wave transducer, calibration blocks (e.g., V1/V2 blocks), and couplant (e.g., grease or gel).[11]

  • Surface Preparation: The scanning surface must be smooth and clean to ensure proper acoustic coupling. Heavy scale or spatter must be removed.

  • Calibration: a. Calibrate the instrument for the specific material (this compound steel) and thickness using standard calibration blocks. b. Set the time base (range) and sensitivity. c. Construct a Distance Amplitude Correction (DAC) curve or use Time Corrected Gain (TCG) to compensate for signal attenuation over distance.[16]

  • Procedure: a. Perform a scan of the parent material on both sides of the weld with the normal beam transducer to check for laminations.[12] b. Apply couplant to the scanning surface. c. Scan the weld using an angle-beam transducer. The angle should be chosen based on the weld joint geometry and thickness to ensure full coverage.[11] d. Move the probe in a raster pattern, perpendicular and parallel to the weld axis, ensuring overlap between scans. e. Observe the screen for any indications that rise above the reference level.

  • Interpretation and Evaluation: a. When an indication is found, manipulate the probe to maximize the signal amplitude. b. Record the indication's location, peak amplitude, and sound path length.[17] c. Use sizing techniques (e.g., 6 dB drop method) to estimate the flaw's dimensions.[16] d. Evaluate the flaw against acceptance criteria from standards like ISO 11666.

  • Post-Testing: Remove all couplant from the component surface.[17]

  • Reporting: Prepare a detailed report including the test procedure, equipment details, calibration data, a sketch of the weld showing indication locations, and the evaluation of each indication.[12][17]

UT_Workflow start Start UT Inspection step1 1. Surface Preparation (Clean & Smooth) start->step1 step2 2. Equipment Calibration (Set Range, Sensitivity, DAC/TCG) step1->step2 step3 3. Parent Material Scan (0° Probe) step2->step3 step4 4. Apply Couplant step3->step4 step5 5. Weld Scanning (Angle-Beam Probe) step4->step5 decision Indication Found? step5->decision step8 8. Post-Test Cleaning step5->step8 Scan Complete decision->step5 No (Continue Scan) step6 6. Characterize & Size Indication (Maximize Signal, 6dB Drop) decision->step6 Yes step7 7. Evaluate Indication (per Acceptance Criteria) step6->step7 step7->step5 end End UT Inspection step8->end

Fig. 3: Experimental workflow for Ultrasonic Testing (UT) of welds.

References

Application Notes & Protocols: Finite Element Analysis of E235 Steel Structures

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

E235 is a versatile, non-alloy structural steel widely used in mechanical and general engineering applications. For researchers, scientists, and professionals in fields such as drug development, understanding the structural integrity of equipment—ranging from custom laboratory apparatus and support structures to bioreactors and centrifuges—is critical for operational safety and experimental validity. Finite Element Analysis (FEA) is a powerful computational tool used to simulate how a structure made from a material like this compound will behave under various physical loads. These protocols provide a foundational guide to the material properties of this compound steel and the standard procedures for its virtual (FEA) and physical (mechanical testing) evaluation.

2.0 Material Properties of this compound Steel

The accuracy of any Finite Element Analysis is fundamentally dependent on the precise definition of the material properties. For a linear static analysis, the key isotropic material properties of this compound steel are summarized below. The values provided are typical for the normalized (+N) delivery condition, which is common for this grade.

Table 1: Mechanical and Physical Properties of this compound Steel (+N Condition)

Property Typical Value Unit Description
Mechanical Properties
Young's Modulus (E) 190 - 210[1] GPa A measure of the material's stiffness or resistance to elastic deformation.
Poisson's Ratio (ν) 0.29[2] - The ratio of transverse strain to axial strain under axial load.
Minimum Yield Strength (ReH) ≥ 235[3][4] MPa The stress at which the material begins to deform plastically.
Ultimate Tensile Strength (Rm) 340 - 480[3][5] MPa The maximum stress the material can withstand while being stretched before necking.
Elongation at Break (A) ≥ 25[3][4] % A measure of the material's ductility.
Physical Properties

| Density (ρ) | 7.9[2] | g/cm³ | Mass per unit volume of the material. |

3.0 Experimental Protocol: Material Property Determination via Tensile Testing

To experimentally verify the mechanical properties used in FEA, a tensile test is the most common and crucial method in destructive materials testing.[3] The procedure is standardized by norms such as ISO 6892-1 and ASTM E8.[6][7]

3.1 Objective To determine key mechanical properties of this compound steel, including Yield Strength, Ultimate Tensile Strength, and Elongation at Break.[3][6]

3.2 Equipment

  • Universal Testing Machine (UTM) with a suitable load capacity (e.g., 50 kN to 600 kN)[2].

  • High-precision extensometer to measure elongation[2].

  • Mechanical or hydraulic grips to securely hold the specimen[8].

  • Data acquisition system and software[2].

  • Standardized test specimen (e.g., "dog-bone" shape) machined from the this compound material stock according to standard dimensions (e.g., DIN 50125)[3].

3.3 Methodology

  • Specimen Preparation: Machine standardized test specimens from the this compound raw material. Measure and record the initial cross-sectional area and gauge length of each specimen.

  • Machine Setup: Install the appropriate grips and extensometer onto the Universal Testing Machine.

  • Specimen Mounting: Securely clamp the specimen into the top and bottom grips, ensuring vertical alignment to prevent bending forces[8][9].

  • Extensometer Attachment: Attach the extensometer to the specimen's gauge section to accurately measure strain[8].

  • Test Execution:

    • Zero the load and extension readings on the data acquisition system[8].

    • Initiate the test, applying a uniaxial tensile force at a controlled strain rate as specified by the standard (e.g., ISO 6892-1 Method A1)[8][10].

    • The system will continuously record the applied force and the specimen's elongation until it fractures[7].

  • Data Analysis:

    • The software generates a stress-strain curve from the force-elongation data.

    • From this curve, determine the key mechanical properties: Yield Strength (Rp0.2), Ultimate Tensile Strength (Rm), and Elongation at Break (A)[6][7][10].

G Diagram 1: Experimental Workflow for Tensile Testing cluster_prep Preparation cluster_test Testing cluster_analysis Analysis process_node process_node data_node data_node output_node output_node prep 1. Machine this compound Specimen (ASTM E8) measure 2. Measure Initial Dimensions prep->measure mount 3. Mount Specimen in UTM Grips measure->mount attach 4. Attach Extensometer mount->attach run 5. Apply Uniaxial Load until Fracture attach->run record 6. Record Force vs. Elongation Data run->record plot 7. Generate Stress-Strain Curve record->plot calc 8. Calculate Mechanical Properties plot->calc

Caption: Diagram 1: Experimental Workflow for Tensile Testing.

4.0 Protocol: Linear Static Finite Element Analysis

This protocol outlines the fundamental workflow for conducting a linear static FEA on an this compound steel structure. This type of analysis is used to determine displacements, stresses, and strains under static (non-time-varying) loads.

4.1 Pre-Processing: Model Setup This is the first and most critical stage where the physical problem is translated into a virtual model.[1]

  • Geometry: Create or import the 3D CAD model of the structure into the FEA software. Simplify the geometry by removing non-structural features (e.g., small fillets, logos) that would unnecessarily increase calculation time.

  • Material Definition: Assign the material properties of this compound steel (from Table 1) to the geometry in the software's material library.

  • Meshing: Discretize the continuous CAD model into a finite number of smaller pieces, called elements, connected at points called nodes.[1] The collection of elements and nodes is the "mesh." A finer mesh in areas of high stress or complex geometry generally yields more accurate results but requires more computational resources.

4.2 Solution: Applying Physics and Solving In this stage, the boundary conditions (loads and constraints) are defined, and the solver computes the mathematical equations.

  • Boundary Conditions (Constraints): Define how the structure is supported or fixed in place. For example, specify surfaces that are bolted down (fixed support) or can slide freely (frictionless support). These constraints prevent the model from moving freely in space.

  • Loads: Apply the forces, pressures, or thermal loads that the structure is expected to experience in its operational environment. Ensure the magnitude and direction of all loads are defined correctly.

  • Solve: Initiate the FEA solver. The software constructs and solves a large system of algebraic equations (typically of the form F=kx) to calculate the displacement at each node in the mesh.[1]

4.3 Post-Processing: Results Interpretation This final stage involves visualizing and validating the results of the simulation.

  • Deformation Analysis: View the displaced shape of the model to ensure it behaves as expected under the applied loads. Check the magnitude of maximum deformation.

  • Stress and Strain Analysis: Analyze the stress distribution within the component. A common metric is the Von Mises equivalent stress, which is used to predict yielding of a ductile material. Compare the maximum Von Mises stress in the model to the material's yield strength (235 MPa for this compound). If the calculated stress exceeds the yield strength, the material will experience permanent deformation.

  • Validation and Refinement: Critically evaluate the results. If stress values are excessively high at sharp corners, this may be a "singularity" and require mesh refinement or a change in geometry. The goal is to ensure the simulation provides a realistic prediction of the structure's real-world behavior.

G Diagram 2: General Workflow for Finite Element Analysis cluster_pre cluster_sol cluster_post stage_node stage_node step_node step_node result_node result_node PreProcessing 1. Pre-Processing Geometry Geometry (CAD Model) Solution 2. Solution Constraints Boundary Conditions (Fixtures) PostProcessing 3. Post-Processing Deformation Deformation Results Material Material Properties (this compound Steel Data) Geometry->Material Mesh Meshing (Discretization) Material->Mesh Mesh->Constraints Loads Loads (Forces, Pressures) Constraints->Loads Solve Solve Equations Loads->Solve Solve->Deformation Stress Stress/Strain Results Deformation->Stress Validate Validate & Refine Stress->Validate

References

Application Notes and Protocols for E235 Steel in Hydraulic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of E235 steel, a non-alloy quality steel, and its application in hydraulic and pneumatic power systems. The information is tailored for professionals in research and development who may encounter this material in laboratory equipment or drug manufacturing machinery.

Introduction to this compound Steel

This compound is a carbon steel grade designated under European standards, primarily EN 10305-1 and EN 10305-4, for seamless cold-drawn tubes.[1][2] It is characterized by its excellent dimensional accuracy and a smooth surface finish, making it highly suitable for precision applications. Its weldability and machinability also contribute to its widespread use in hydraulic circuits and general engineering.[2][3][4] The designation "this compound" indicates that the steel is intended for machining and has a minimum yield strength of 235 MPa.[3]

Material Properties of this compound Steel

The performance of this compound steel in hydraulic systems is directly related to its chemical composition and mechanical properties. These are summarized in the tables below.

Data Presentation

Table 1: Chemical Composition of this compound Steel

ElementContent (%)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025
Aluminum (Al)≥ 0.020

Source:[5][6]

Table 2: Mechanical Properties of this compound Steel Tubing (+N Delivery Condition - Normalized)

PropertyValue
Tensile Strength (Rm)360 - 510 MPa
Yield Strength (ReH)≥ 235 MPa
Elongation (A%)≥ 25%

Source:[5][7]

Application in Hydraulic Systems

This compound steel is predominantly used for the manufacturing of seamless precision steel tubes for hydraulic and pneumatic power systems.[4][7] Its key applications include:

  • Hydraulic Lines: For the conveyance of hydraulic fluid under pressure.

  • Cylinder Bodies: In the construction of hydraulic cylinders.

  • Piston Rods: Where high precision and strength are required.

  • Fittings and Adapters: Due to its good machinability.

The selection of this compound for these applications is governed by its balance of strength, ductility, and cost-effectiveness.

Experimental Protocols for Material Verification

To ensure the suitability and safety of this compound steel tubes in hydraulic systems, a series of verification tests are performed. The following are detailed protocols for key experiments.

Tensile Testing

Objective: To determine the yield strength, ultimate tensile strength, and elongation of this compound steel tubing to verify compliance with EN 10305-1 standards.

Apparatus:

  • Universal Testing Machine (UTM)

  • Extensometer

  • Calipers for dimensional measurement

Procedure:

  • Sample Preparation:

    • Cut a section of the this compound tube of sufficient length.

    • Machine a "dog-bone" shaped specimen from the tube section according to ASTM E8/E8M or ISO 6892-1 standards. The dimensions will depend on the tube diameter and wall thickness.

    • Measure and record the initial gauge length and cross-sectional area of the specimen.

  • Test Execution:

    • Secure the specimen in the grips of the Universal Testing Machine.

    • Attach the extensometer to the gauge length of the specimen.

    • Apply a tensile load at a constant rate of strain until the specimen fractures. The loading rate should be set according to the relevant standard.

    • Continuously record the applied load and the elongation of the specimen.

  • Data Analysis:

    • Plot the stress-strain curve from the recorded data.

    • Determine the yield strength (the point at which the material begins to deform plastically).

    • Identify the ultimate tensile strength (the maximum stress the material can withstand).

    • After fracture, fit the two pieces of the specimen together and measure the final gauge length to calculate the percentage elongation.

Burst Pressure Testing

Objective: To determine the maximum pressure an this compound steel tube can withstand before rupturing, ensuring it meets the safety requirements for a given hydraulic system.

Apparatus:

  • High-pressure hydraulic pump

  • Pressure transducer and data acquisition system

  • Test chamber for safe containment during the test

  • Appropriate fittings to seal the tube ends

Procedure:

  • Sample Preparation:

    • Cut a representative length of the this compound tube.

    • Securely seal both ends of the tube using appropriate high-pressure fittings. One end should have an inlet for the hydraulic fluid.

  • Test Execution:

    • Place the prepared tube sample inside the protective test chamber.

    • Connect the hydraulic pump to the inlet of the tube.

    • Fill the tube with hydraulic fluid, ensuring all air is purged from the system.

    • Gradually increase the internal pressure at a controlled rate.

    • Continuously monitor and record the pressure using the transducer and data acquisition system.

    • Continue to increase the pressure until the tube bursts.

  • Data Analysis:

    • The burst pressure is the maximum pressure recorded just before the tube failure.

    • Compare the experimental burst pressure with the calculated theoretical burst pressure and the requirements of the specific application.

Hydrostatic Testing (Proof Pressure Test)

Objective: To verify the integrity of the this compound steel tube and detect any leaks or weaknesses under a specified proof pressure without causing permanent deformation.

Apparatus:

  • Hydraulic pressure pump with a calibrated pressure gauge

  • Water or a suitable hydraulic fluid

  • Fittings to seal the tube ends

Procedure:

  • Sample Preparation:

    • Prepare the tube sample as described in the Burst Pressure Testing protocol.

  • Test Execution:

    • Fill the tube with the test fluid, removing all air.

    • Increase the pressure to the specified proof pressure (typically a percentage of the calculated burst pressure or as defined by the application standard).

    • Hold the proof pressure for a specified duration (e.g., 30-60 seconds).

    • Visually inspect the tube for any signs of leakage, bulging, or other deformation during the holding period.

  • Data Analysis:

    • The tube passes the test if it withstands the proof pressure for the specified time without any leaks or visible permanent deformation.

Visualizations

The following diagrams illustrate key logical relationships and workflows related to the application and testing of this compound steel in hydraulic systems.

E235_Selection_Pathway cluster_requirements System Requirements cluster_selection Material & Component Selection cluster_verification Verification cluster_outcome Outcome req_pressure Operating Pressure select_tube Determine Tube Dimensions (OD, Wall Thickness) req_pressure->select_tube req_flow Flow Rate req_flow->select_tube req_env Operating Environment select_material Select this compound Steel req_env->select_material verify_props Verify Material Properties (Chemical, Mechanical) select_material->verify_props verify_performance Performance Testing (Burst, Hydrostatic) select_tube->verify_performance pass Pass: Suitable for Application verify_props->pass fail Fail: Re-evaluate Selection verify_props->fail verify_performance->pass verify_performance->fail

Caption: Logical pathway for selecting this compound steel for hydraulic systems.

E235_Testing_Workflow cluster_tests Testing Protocols start Receive this compound Tube Stock sample_prep Sample Preparation (Cut & Machine Specimens) start->sample_prep tensile_test Tensile Test sample_prep->tensile_test burst_test Burst Pressure Test sample_prep->burst_test hydro_test Hydrostatic Test sample_prep->hydro_test data_analysis Data Analysis & Comparison to Standards tensile_test->data_analysis burst_test->data_analysis hydro_test->data_analysis decision Accept or Reject Batch? data_analysis->decision accept Accept for Manufacturing decision->accept Pass reject Reject and Quarantine decision->reject Fail

Caption: Experimental workflow for the quality control of this compound steel tubes.

References

Natamycin (e235) - Troubleshooting & Optimization

Technical Support Center: Overcoming Natamycin (E235) Low Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Natamycin (E235).

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of Natamycin?

Natamycin has a very low solubility in water, which is approximately 40 µg/mL.[1] This poor solubility can be a significant hurdle in various experimental and formulation settings.

Q2: Why is Natamycin's solubility pH-dependent?

Natamycin is an amphoteric molecule, meaning it has both acidic (a carboxylic acid group) and basic (a primary amine group on the mycosamine moiety) functional groups.[1] Its solubility is lowest around its isoelectric point (pI ≈ 6.5) and increases at pH values below 4 and above 10.[1][2] However, it's crucial to note that extreme pH conditions can lead to rapid degradation of the molecule.[3][4] Under acidic conditions (pH < 3), the glycosidic bond can be hydrolyzed, while at high pH (pH > 9), the lactone ring can be saponified, leading to inactive products.[3][4]

Q3: Can organic solvents be used to dissolve Natamycin?

Yes, Natamycin is soluble in some organic solvents, but its solubility varies. For instance, it is soluble in glacial acetic acid and shows some solubility in methanol and ethanol.[2][3] However, for many biological applications, the use of high concentrations of organic solvents is not viable due to potential toxicity and instability of the compound.

Q4: What are the primary strategies to enhance the aqueous solubility of Natamycin?

The main approaches to improve Natamycin's aqueous solubility include:

  • pH adjustment: Carefully increasing or decreasing the pH can enhance solubility, but the stability of Natamycin must be closely monitored.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can improve solubility.

  • Cyclodextrins: Encapsulating Natamycin within cyclodextrin molecules can significantly increase its apparent water solubility.

  • Formulation technologies: Advanced methods like creating solid dispersions or nanoparticle-based formulations can enhance the dissolution rate and apparent solubility.

Troubleshooting Guides

Issue 1: Difficulty dissolving Natamycin powder in aqueous buffer for in vitro assays.

Possible Cause: The pH of the buffer is close to the isoelectric point of Natamycin, or the concentration is too high for its intrinsic solubility.

Troubleshooting Steps:

  • pH Adjustment:

    • Attempt to dissolve Natamycin in a buffer with a pH further from its isoelectric point (e.g., pH 4-5 or pH 8-9).

    • Caution: Monitor the stability of your Natamycin solution, as significant deviations from neutral pH can cause degradation over time.

  • Use of Co-solvents:

    • Prepare a stock solution in a minimal amount of a water-miscible organic solvent like methanol or ethanol before diluting it with your aqueous buffer.

    • Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system.

  • Sonication:

    • After dispersing the powder in the buffer, use a bath sonicator to aid in dissolution. This can help break up aggregates and increase the surface area for solvation.

  • Heating:

    • Gently warming the solution can increase solubility. However, be aware that Natamycin's stability can be affected by high temperatures.[1]

Issue 2: Precipitation of Natamycin observed during storage of an aqueous stock solution.

Possible Cause: The solution is supersaturated, or the storage conditions (e.g., temperature, light exposure) are causing degradation and precipitation.

Troubleshooting Steps:

  • Check Storage Conditions:

    • Store Natamycin solutions protected from light, as it is known to be light-sensitive.[1][5]

    • Store solutions at a constant, cool temperature (e.g., 4°C) to minimize solvent evaporation and potential degradation.

  • Consider Cyclodextrins for Enhanced Stability and Solubility:

    • The formation of inclusion complexes with cyclodextrins can not only increase solubility but also enhance the stability of Natamycin in aqueous solutions.[5][6] Methyl-β-cyclodextrin and hydroxypropyl-β-cyclodextrin have been shown to be effective.[5][6]

Data Presentation

Table 1: Solubility of Natamycin in Various Solvents

Solvent SystempHTemperature (°C)Solubility
WaterNeutralAmbient~30-40 ppm (µg/mL)[1][2]
75% Aqueous Methanol2.030Highest Reported Solubility[7]
Ethanol-Ambient40 ppm[2]
Ethanol/Water (4:1)-Ambient220 ppm[2]
Acetone/Water (4:1)-Ambient110 ppm[2]
Methanol-Ambient0.05 mg/mL[8]
Glacial Acetic Acid-Ambient25%[3]

Table 2: Enhancement of Natamycin Aqueous Solubility with Cyclodextrins

Cyclodextrin TypeFold Increase in Solubility
β-Cyclodextrin (β-CD)16-fold[6]
γ-Cyclodextrin (γ-CD)73-fold[6]
Hydroxypropyl-β-CD (HP-β-CD)152-fold[6]
Methyl-β-Cyclodextrin (Me-β-CD)Showed the best result among tested CDs[5]
Randomly Methylated-β-CD (RM-β-CD)66-fold[9]

Experimental Protocols

Protocol 1: Preparation of a Natamycin-Cyclodextrin Inclusion Complex Solution

This protocol describes a general method for preparing a more soluble aqueous solution of Natamycin using cyclodextrins.

Materials:

  • Natamycin powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (Me-β-CD)

  • High-purity water (e.g., HPLC grade)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Weigh the desired amount of HP-β-CD or Me-β-CD and dissolve it in the required volume of high-purity water. Stir until the cyclodextrin is completely dissolved. The concentration of cyclodextrin will depend on the desired final concentration of Natamycin and the complexation efficiency.

  • Add Natamycin:

    • Slowly add the accurately weighed Natamycin powder to the cyclodextrin solution while continuously stirring.

  • Complexation:

    • Allow the mixture to stir at room temperature, protected from light, for a sufficient period (e.g., 12-24 hours) to allow for the formation of the inclusion complex.

  • Filtration:

    • After the complexation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved Natamycin.

  • Quantification (Optional but Recommended):

    • Determine the concentration of dissolved Natamycin in the filtrate using a suitable analytical method, such as HPLC with UV detection (at approximately 304 nm).

Protocol 2: Preparation of Natamycin Solid Dispersion by Solvent Evaporation

This method aims to enhance the dissolution rate of Natamycin by dispersing it in a hydrophilic polymer matrix.

Materials:

  • Natamycin powder

  • A suitable hydrophilic polymer (e.g., HPMC K4M, PVA)[8]

  • A suitable solvent system (e.g., a mixture of ethanol and an acidic buffer)[8]

  • Magnetic stirrer and stir bar

  • Water bath or rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure:

  • Dissolution:

    • Dissolve both the Natamycin and the chosen polymer in the selected solvent system. The ratio of drug to polymer should be optimized for the desired release characteristics (e.g., 1:1, 1:2, 1:3).[8]

  • Solvent Evaporation:

    • Evaporate the solvent from the solution using a water bath set to an appropriate temperature (e.g., 60°C) or a rotary evaporator under reduced pressure.[8] This will result in a solid mass.

  • Drying and Pulverization:

    • Ensure the resulting solid mass is completely dry.

    • Pulverize the dried mass into a fine powder using a mortar and pestle.

  • Sieving:

    • Pass the powder through a sieve of a specific mesh size (e.g., 60 mesh) to obtain a uniform particle size.[8]

  • Storage:

    • Store the resulting solid dispersion in an airtight container, protected from light and moisture.

Visualizations

experimental_workflow cluster_start Problem Definition cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Low Aqueous Solubility of Natamycin ph_adjust pH Adjustment (Acidic/Alkaline) start->ph_adjust Select Strategy cosolvents Co-solvents (e.g., Ethanol, Methanol) start->cosolvents Select Strategy cyclodextrins Cyclodextrin Inclusion Complex start->cyclodextrins Select Strategy formulation Advanced Formulations (Solid Dispersion, Nanoparticles) start->formulation Select Strategy solubility_test Solubility & Dissolution Testing ph_adjust->solubility_test cosolvents->solubility_test cyclodextrins->solubility_test formulation->solubility_test stability_test Stability Assessment (Light, Temp, pH) solubility_test->stability_test activity_test In Vitro / In Vivo Activity Assay stability_test->activity_test outcome Optimized Natamycin Formulation activity_test->outcome

Caption: A workflow diagram illustrating the process of addressing Natamycin's low solubility.

cyclodextrin_inclusion cluster_before Before Complexation cluster_cd cluster_after After Complexation natamycin_b Natamycin (Poorly Soluble) water_b Water Molecules cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) natamycin_b->cyclodextrin Encapsulation complex Natamycin-Cyclodextrin Inclusion Complex (Water Soluble) cyclodextrin->complex water_a Water Molecules

Caption: The mechanism of Natamycin solubility enhancement via cyclodextrin inclusion.

References

Natamycin Solutions Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Natamycin solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of Natamycin in aqueous solutions?

The stability of Natamycin in solution is primarily influenced by four key factors: pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Extreme pH levels (both acidic and alkaline), elevated temperatures, and exposure to UV or fluorescent light can lead to the degradation of Natamycin.[1][2][4][5] Oxidizing agents and certain metal ions can also promote its inactivation.[6]

2. What is the optimal pH range for maintaining Natamycin solution stability?

Natamycin solutions are most stable within a pH range of 5 to 9.[2][6][7] Outside of this range, degradation occurs more rapidly.

3. How does temperature affect the stability of Natamycin solutions?

Natamycin solutions exhibit strong biological stability at temperatures below 100°C.[5] However, prolonged exposure to higher temperatures can lead to inactivation. For instance, heating at 121°C for 30 minutes can result in complete loss of activity.[1][5] For long-term storage, refrigeration at 4°C is recommended to enhance stability.[1][8]

4. Is it necessary to protect Natamycin solutions from light?

Yes, it is critical to protect Natamycin solutions from light. Exposure to both ultraviolet (UV) and fluorescent light can cause rapid degradation.[1][5] Aqueous solutions of Natamycin can be completely degraded within 24 hours of exposure to 1000 lux fluorescent lighting at 4°C.[4][9]

5. What happens when a Natamycin solution degrades?

Degradation of Natamycin leads to the formation of biologically inactive products.[4] Under acidic conditions (pH < 3), the mycosamine moiety is cleaved, leading to the formation of an unstable aglycone which can then form dimers like aponatamycin and natamycinolidediol.[7][10] Under alkaline conditions (pH > 9), the lactone ring is saponified, forming natamycoic acid.[4][7]

6. Can I sterilize Natamycin solutions by autoclaving or gamma radiation?

No. Autoclaving, which involves high temperatures (typically 121°C), will lead to the complete inactivation of Natamycin.[1][5] Similarly, gamma radiation also decomposes Natamycin and cannot be used for sterilization.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of antifungal activity in my Natamycin solution. Improper Storage Conditions: Exposure to light, elevated temperatures, or extreme pH.Store solutions in the dark at 4°C.[1] Ensure the pH of the solution is maintained between 5 and 9.[6][7]
Oxidation: Presence of oxidizing agents or certain metal ions (e.g., Fe³⁺, Ni²⁺, Cr³⁺).Avoid the use of strong oxidizing agents. If metal ion contamination is suspected, consider using a chelating agent like EDTA.[6]
Incorrect Solvent: While Natamycin has low solubility in water, certain organic solvents can also affect its stability.Aqueous solutions are commonly used. If using a co-solvent, ensure it does not accelerate degradation. Methanolic solutions have shown variable stability.[4]
Precipitation in the Natamycin solution. Low Solubility: Natamycin has poor solubility in water (approximately 40 µg/mL).[1]Prepare solutions at concentrations appropriate for your application, keeping in mind the solubility limits. Gentle warming may aid dissolution, but avoid excessive heat.
pH Shift: A change in pH outside the optimal range can affect solubility and stability.Buffer the solution to maintain a pH between 5 and 9.[6][7]
Discoloration of the Natamycin solution. Degradation: Color changes can be an indicator of chemical degradation.Discard the solution and prepare a fresh one under optimal conditions (protection from light, controlled temperature and pH).

Quantitative Data on Natamycin Stability

The following tables summarize the quantitative data on the stability of Natamycin solutions under various conditions.

Table 1: Effect of Temperature on Natamycin Activity

TemperatureDurationRemaining ActivityReference
100°CSeveral hoursSmall degradation[1]
121°C15 minutes62.15%[5]
121°C30 minutes0% (Complete inactivation)[1][5]
4°C (in dark)14 days92.2%[4][9]

Table 2: Effect of Light on Natamycin Activity in Aqueous Solution (20 mg/L at 4°C)

Light ConditionDurationRemaining ActivityReference
1000 lux fluorescent light24 hours0% (Complete degradation)[1][4][9]
UV radiation90 minutesInactivated[5]
Fluorescent light10 days0% (Complete inactivation)[5]
Dark14 days92.2%[4][9]

Table 3: Effect of pH on Natamycin Degradation

pHConditionDegradation Product(s)Reference
< 3AcidicMycosamine, Aponatamycin, Dinatamycinolidediol[4][7]
5 - 9NeutralStable[2][6][7]
> 9AlkalineNatamycoic acid[4][7]

Experimental Protocols

Protocol: Assessing the Stability of a Natamycin Solution

This protocol outlines a general method for evaluating the stability of a Natamycin solution under different conditions.

1. Materials:

  • Natamycin powder (trihydrate form)
  • High-purity water
  • Buffers for pH adjustment (e.g., phosphate or citrate buffers)
  • HPLC-grade methanol and acetic acid
  • Amber vials or light-protected containers
  • Calibrated pH meter
  • Temperature-controlled incubator or water bath
  • Light source with controlled intensity (e.g., fluorescent lamp with a lux meter)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Preparation of Natamycin Stock Solution: a. Accurately weigh a known amount of Natamycin powder. b. Dissolve the powder in a known volume of high-purity water to create a stock solution of a desired concentration (e.g., 1 mg/mL). Gentle agitation may be required. Prepare this solution protected from light.

3. Experimental Setup: a. pH Stability: i. Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9, 11). ii. Dilute the Natamycin stock solution into each buffered solution to the final desired concentration. iii. Store the solutions in amber vials at a constant temperature (e.g., 25°C). b. Temperature Stability: i. Prepare a buffered solution of Natamycin at a stable pH (e.g., pH 7). ii. Aliquot the solution into several amber vials. iii. Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C). c. Light Stability (Photostability): i. Prepare a buffered solution of Natamycin at a stable pH (e.g., pH 7). ii. Aliquot the solution into both clear and amber vials. iii. Expose the clear vials to a controlled light source (e.g., 1000 lux fluorescent light) at a constant temperature. iv. Keep the amber vials (control) in the dark at the same temperature.

4. Sampling and Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each experimental and control sample. b. Analyze the concentration of Natamycin in each aliquot using a validated HPLC method. A common method involves reverse-phase HPLC with detection by a photodiode array at 304 nm.[9]

5. Data Analysis: a. Calculate the percentage of Natamycin remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of remaining Natamycin against time for each condition to determine the degradation rate.

Visualizations

Natamycin_Stability_Factors cluster_solution Natamycin Solution Stability cluster_factors Degradation Factors Natamycin Stable Natamycin (Active) Degraded Degraded Natamycin (Inactive) Natamycin->Degraded Degradation pH Extreme pH (<5 or >9) pH->Degraded Temp High Temperature (>50°C) Temp->Degraded Light UV/Fluorescent Light Light->Degraded Oxidation Oxidizing Agents Oxidation->Degraded Experimental_Workflow start Start: Prepare Natamycin Stock Solution setup Set Up Experimental Conditions (pH, Temp, Light) start->setup sampling Collect Samples at Time Intervals setup->sampling analysis Analyze Natamycin Concentration (HPLC) sampling->analysis data Analyze Data and Determine Degradation Rate analysis->data end End: Stability Profile data->end Degradation_Pathways cluster_acid Acidic Conditions (pH < 3) cluster_alkaline Alkaline Conditions (pH > 9) Natamycin Natamycin Mycosamine Mycosamine Natamycin->Mycosamine Hydrolysis Aglycone Unstable Aglycone Natamycin->Aglycone Hydrolysis Natamycoic_Acid Natamycoic Acid Natamycin->Natamycoic_Acid Saponification Dimers Aponatamycin & Natamycinolidediol Aglycone->Dimers

References

Troubleshooting inconsistent results in Natamycin assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Natamycin assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of Natamycin, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can lead to inconsistent results in Natamycin assays?

A1: Inconsistent results in Natamycin assays can stem from several factors, primarily related to the inherent instability of the Natamycin molecule and the specific assay methodology employed. Key factors include:

  • Sample Preparation: Inadequate or inconsistent extraction of Natamycin from the sample matrix can lead to variability. The complexity of the matrix (e.g., high fat or protein content in cheese) can interfere with extraction efficiency.[1]

  • Photodegradation: Natamycin is highly sensitive to UV light and, to a lesser extent, fluorescent light.[2][3] Exposure of samples, standards, or extracts to light can cause rapid degradation of the active molecule, leading to artificially low readings.

  • pH Instability: Natamycin is most stable in a pH range of 4 to 7.[4][5] At pH values below 3 or above 9, it degrades rapidly.[4][6] The pH of your sample and analytical solutions is therefore critical.

  • Temperature: While Natamycin is relatively stable at room temperature when dry and protected from light, prolonged exposure to high temperatures (e.g., above 100°C) can cause degradation.[4][5][6]

  • Oxidation and Heavy Metals: Oxidizing agents and certain heavy metal ions (Fe3+, Ni2+, Cr3+) can promote the degradation of Natamycin.[4]

  • Choice of Analytical Method: Different analytical methods have varying degrees of specificity and sensitivity. For instance, spectrophotometry may not distinguish between active Natamycin and its inactive degradation products, potentially leading to inaccurate results.[7] High-Performance Liquid Chromatography (HPLC) is generally more reliable for quantifying the active form.

Q2: My Natamycin concentrations are consistently lower than expected. What could be the cause?

A2: Consistently low Natamycin readings are often due to degradation of the analyte before or during the assay. Consider the following possibilities:

  • Photodegradation: Ensure that all steps of your sample preparation and analysis are performed under conditions that protect the samples and standards from light. Use amber vials or cover glassware with aluminum foil.[2][8]

  • Improper Storage: Natamycin stock solutions and samples should be stored in the dark at 4°C.[2] Even under these conditions, aqueous solutions may show some degradation over time.

  • pH of Solutions: Verify the pH of all your buffers and extraction solutions to ensure they are within the stable range for Natamycin (pH 4-7).[4][5]

  • Incomplete Extraction: Your extraction protocol may not be efficient for your specific sample matrix. For complex matrices like cheese, ensure thorough homogenization and consider using a validated extraction solvent like methanol acidified with acetic acid.[9]

Q3: I am observing high variability between replicate samples. What are the likely sources of this inconsistency?

A3: High variability between replicates often points to issues with the precision of your experimental technique or non-homogeneity of the sample.

  • Inhomogeneous Sample: This is particularly a concern for solid samples like cheese, where Natamycin is applied to the surface. Ensure your sampling method is consistent and that the sample is thoroughly homogenized before extraction.

  • Inconsistent Sample Preparation: Pay close attention to consistency in volumes, extraction times, and mixing procedures for each replicate.

  • Instrument Fluctuation: Ensure your analytical instrument (e.g., HPLC, spectrophotometer) has been properly calibrated and is stable. Run system suitability tests before your sample analysis.

  • Light Exposure: Inconsistent exposure of different replicates to light can lead to varying degrees of degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Recommended Action
Inappropriate Mobile Phase Ensure the mobile phase composition and pH are optimized for Natamycin. A common mobile phase is a mixture of methanol, water, and acetic acid.[2][10]
Column Degradation The column may be contaminated or degraded. Flush the column with a strong solvent, or if necessary, replace it.
Sample Overload The concentration of the injected sample may be too high. Dilute the sample and re-inject.
Co-eluting Impurities The sample matrix may contain interfering substances. Improve the sample cleanup procedure, for example, by using solid-phase extraction (SPE).[11]
Issue 2: Inaccurate Quantification with Spectrophotometry
Potential Cause Recommended Action
Interference from Degradation Products Spectrophotometry may not differentiate between active Natamycin and its inactive, light-degraded forms, leading to erroneously high results.[7] Use a more specific method like HPLC for accurate quantification.
Matrix Interference Other compounds in the sample extract may absorb at the same wavelength as Natamycin. Use a derivative spectrophotometric method or, preferably, switch to a chromatographic method.[12]
Incorrect Wavelength Maxima The absorption maxima for Natamycin are typically around 290, 303, and 318 nm.[8] Verify the wavelength settings on your spectrophotometer using a pure standard.

Experimental Protocols

Standard HPLC Method for Natamycin Quantification

This protocol is a general guideline and may need to be optimized for specific sample types.

  • Standard Preparation:

    • Prepare a stock solution of Natamycin (e.g., 50 mg in 100 mL of methanol). Protect this solution from light.[8]

    • Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation (Example for Cheese):

    • Homogenize a known weight of the cheese sample.

    • Extract with a suitable solvent, such as methanol acidified with acetic acid.[9]

    • Vortex or sonicate to ensure complete extraction.

    • Centrifuge to pellet solids.

    • Filter the supernatant through a 0.2 or 0.45 µm syringe filter into an amber HPLC vial.[13]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v).[2]

    • Flow Rate: 0.8 - 1.0 mL/min.[8][10]

    • Detection: UV detector at 304 nm.[2]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the Natamycin concentration in the samples by comparing the peak area to the calibration curve.

Visualizations

natamycin_mechanism cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Ergosterol Ergosterol Ergosterol->Cell_Membrane Embedded in Nutrient_Transport Nutrient Transport Proteins Ergosterol->Nutrient_Transport Inhibits Cell_Death Cell Death Nutrient_Transport->Cell_Death Leads to Natamycin Natamycin Natamycin->Ergosterol Binds to

Caption: Mechanism of action of Natamycin on a fungal cell.

troubleshooting_workflow Start Inconsistent Assay Results Check_Degradation Check for Analyte Degradation Start->Check_Degradation Protect_From_Light Protect samples and standards from light Check_Degradation->Protect_From_Light Light Exposure? Control_pH Ensure pH is between 4 and 7 Check_Degradation->Control_pH Incorrect pH? Control_Temp Avoid high temperatures Check_Degradation->Control_Temp High Temperature? Check_Sample_Prep Review Sample Preparation Homogenize_Sample Ensure sample homogeneity Check_Sample_Prep->Homogenize_Sample Inhomogeneous Sample? Validate_Extraction Validate extraction efficiency Check_Sample_Prep->Validate_Extraction Incomplete Extraction? Check_Instrumentation Verify Instrument Performance Calibrate_Instrument Calibrate instrument and run system suitability Check_Instrumentation->Calibrate_Instrument Instrument Issues? Protect_From_Light->Check_Sample_Prep Control_pH->Check_Sample_Prep Control_Temp->Check_Sample_Prep Homogenize_Sample->Check_Instrumentation Validate_Extraction->Check_Instrumentation End Consistent Results Calibrate_Instrument->End

Caption: Troubleshooting workflow for inconsistent Natamycin assay results.

References

Technical Support Center: Optimizing Natamycin Adherence to Food Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the adherence of natamycin to food surfaces during experimental applications.

Troubleshooting Guide

This guide addresses common issues encountered during the application of natamycin for food surface preservation.

Problem Probable Cause(s) Recommended Solution(s)
Poor or uneven antifungal activity on the food surface. 1. Uneven Application: The natamycin suspension or solution was not applied uniformly across the food surface.[1] 2. Low Natamycin Concentration: The concentration of the natamycin solution may be too low to inhibit fungal growth effectively.[2] 3. Poor Adhesion: The formulation does not adhere well to the specific food surface.1. Optimize Application Technique: Ensure spraying nozzles provide a consistent mist, or that dipping vats are well-agitated. For manual application, use a fine brush for even coating. 2. Increase Concentration: Gradually increase the natamycin concentration in the formulation. The minimum inhibitory concentration (MIC) for most molds and yeasts is between 0.5-6 µg/mL and 1.0-5.0 µg/mL, respectively.[2] 3. Incorporate Edible Coatings: Use edible coatings such as chitosan or starch-based films to act as a carrier for natamycin, which can improve adhesion and provide a controlled release.[3]
Rapid loss of antifungal activity after application. 1. UV Light Degradation: Exposure to UV or fluorescent light can rapidly degrade natamycin.[2][4] An aqueous solution of natamycin (20 mg/L) can be entirely degraded after 24 hours of exposure to 1000 lx of fluorescent light at 4°C.[2] 2. High pH on Food Surface: Natamycin's lactone ring can be saponified at high pH, rendering it biologically inactive.[2] 3. Oxidizing Agents: Presence of oxidizing agents in the food matrix or processing environment can degrade natamycin.[2]1. Protect from Light: Store treated food products in dark conditions or use UV-protective packaging.[1][2] 2. Control Surface pH: If possible, adjust the surface pH of the food to be within the optimal range for natamycin stability (typically pH 4-8).[5] 3. Avoid Oxidizing Agents: Minimize contact with strong oxidizing agents during and after application.
Natamycin solution/suspension is unstable. 1. Incorrect Solvent: Natamycin has low solubility in water (approximately 40 µg/mL).[2] 2. Improper Storage: The prepared solution or suspension is not stored under appropriate conditions (e.g., exposed to light, high temperatures).[6]1. Use Appropriate Solvents/Carriers: For higher concentrations, consider using organic solvents where natamycin is more soluble, or use carriers like cyclodextrins to enhance aqueous solubility.[2] 2. Proper Storage: Store natamycin solutions and suspensions in the dark at cool temperatures (e.g., 4°C) to maintain stability.[2] A 20 mg/L aqueous solution is stable for up to 14 days under these conditions.[2]
Inconsistent results between experimental batches. 1. Variability in Food Surface: The texture, moisture content, and chemical composition of the food surface can vary between batches. 2. Inconsistent Application Parameters: Variations in spraying time, dipping duration, or drying conditions.1. Standardize Food Samples: Use food samples with consistent surface properties for reproducible experiments. 2. Standardize Application Protocol: Maintain consistent parameters for natamycin application across all experiments.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of natamycin for food surface treatment?

The effective concentration of natamycin can vary depending on the food product and the level of fungal contamination. Generally, concentrations ranging from 1 to 20 ppm are effective for inhibiting fungi on food surfaces.[7] For example, a 20 ppm natamycin treatment can effectively suppress visible mold growth on shredded cheese for up to 30 days after the package is opened.[8][9]

2. How can I improve the solubility of natamycin in an aqueous solution?

Due to its low water solubility, natamycin is often applied as a suspension. To improve solubility and create a more uniform application, you can:

  • Use cyclodextrins: Encapsulation of natamycin in methyl-β-cyclodextrin can enhance its aqueous solubility and stability without compromising its antifungal activity.[2]

  • Adjust pH and temperature: Natamycin's solubility is highest in a 75% aqueous methanol solution at pH 2.0 and 30°C.[2] However, such conditions may not be suitable for all food products.

3. What is the effect of pH on the stability and adherence of natamycin?

Natamycin is most stable in a pH range of 4-8.[5] At high pH, its lactone ring undergoes saponification, leading to the formation of biologically inactive natamycoic acid.[2] The pH of the food surface can therefore significantly impact the efficacy of the treatment.

4. How does temperature affect natamycin's stability?

Natamycin is relatively heat-stable and can withstand temperatures up to 100°C for several hours with minimal degradation. However, it is completely inactivated when heated at 121°C for 30 minutes.[2]

5. Can natamycin be used in combination with other preservatives?

Yes, combining natamycin with other preservatives can have a synergistic effect. For instance, using natamycin with preservatives like nisin and polylysine has shown to inhibit spoilage microbes in ham effectively.[2]

6. How can I quantify the amount of natamycin adhering to a food surface?

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying natamycin on food surfaces. This involves extracting the natamycin from the food surface with a suitable solvent (e.g., methanol) and then analyzing the extract using HPLC with UV detection.[1][4]

Quantitative Data Summary

Table 1: Factors Affecting Natamycin Stability

FactorConditionImpact on Natamycin ActivityReference
UV/Fluorescent Light 1000 lx for 24h at 4°CComplete degradation of a 20 mg/L solution[2]
UV treatment for 90 minInactivation[5]
High Temperature 121°C for 30 minComplete inactivation[2]
pH High pH (alkaline)Saponification to inactive form[2]
Oxidizing Agents 4h exposure to H₂O₂24.13% degradation of a 50 ppm solution[2]

Table 2: Efficacy of Natamycin on Different Food Products

Food ProductNatamycin ConcentrationObservationReference
Shredded Cheddar Cheese20 ppmSuppressed visible mold growth for up to 30 days after opening[8][9]
Fresh Minced Meat0.1%Significant decrease in yeast and mold count over 15 days at 4°C[2]
Plain Yogurt10 ppmExtended shelf life up to 40 days[2]
Ham (in combination)0.05% (with nisin and polylysine)95.1% inhibition of spoilage microbes[2]

Experimental Protocols

Protocol 1: Quantification of Natamycin on a Cheese Surface using HPLC

1. Objective: To determine the concentration of natamycin on the surface of a cheese sample.

2. Materials:

  • Cheese sample treated with natamycin

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • Natamycin standard

  • Scalpel

  • Homogenizer or stomacher

  • Centrifuge

  • Syringe filters (0.45 µm)

3. Procedure:

  • Sample Preparation:

    • Take a defined surface area of the cheese rind (e.g., 1 cm²).

    • Carefully scrape the surface layer (approximately 1-2 mm deep) using a sterile scalpel.

    • Weigh the collected sample.

  • Extraction:

    • Add a known volume of methanol to the cheese sample in a homogenizer bag or centrifuge tube.

    • Homogenize or vortex for 2-3 minutes to extract the natamycin.

    • Centrifuge the mixture to separate the solid cheese particles from the methanol extract.

  • Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Inject a known volume of the filtered extract into the HPLC system.

    • Use a mobile phase appropriate for natamycin separation (e.g., a mixture of acetonitrile and water).

    • Detect natamycin using a UV detector at its maximum absorbance wavelength (around 304 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of the natamycin standard.

    • Compare the peak area of the natamycin from the sample to the standard curve to determine its concentration.

    • Express the result as µg of natamycin per cm² of the cheese surface.

Protocol 2: Evaluating the Adherence of a Natamycin-Based Edible Coating

1. Objective: To assess the adherence of a natamycin-containing edible coating to a food surface over time.

2. Materials:

  • Food samples (e.g., cheese blocks, fruits)

  • Natamycin

  • Coating material (e.g., chitosan, sodium alginate)

  • Plasticizer (e.g., glycerol)

  • Deionized water

  • Spray bottle or dipping container

  • Controlled environment chamber (for storage)

  • HPLC system (as in Protocol 1)

3. Procedure:

  • Coating Preparation:

    • Prepare the edible coating solution according to the desired formulation (e.g., dissolve chitosan in a weak acid solution).

    • Add the plasticizer and stir until fully dissolved.

    • Disperse a known concentration of natamycin into the coating solution and mix thoroughly.

  • Application:

    • Apply the coating to the food samples using a consistent method (e.g., spraying for a set time, dipping for a set duration).

    • Allow the coated samples to dry under controlled conditions.

  • Storage and Sampling:

    • Store the coated samples in a controlled environment (e.g., controlled temperature, humidity, and light exposure).

    • At specified time intervals (e.g., 0, 1, 3, 7, 14 days), take samples for analysis.

  • Adherence Testing (Quantification):

    • For each time point, quantify the amount of natamycin remaining on the surface using the HPLC method described in Protocol 1.

    • A slower decrease in natamycin concentration over time indicates better adherence of the coating.

Visualizations

Antifungal_Mechanism_of_Natamycin Antifungal Mechanism of Natamycin cluster_fungal_cell Fungal Cell FungalCellMembrane Fungal Cell Membrane (contains Ergosterol) Cytoplasm Cytoplasm (Ions, Nutrients) FungalCellMembrane->Cytoplasm Inhibits membrane function (e.g., nutrient transport) Cytoplasm->FungalCellMembrane Leads to cell death Natamycin Natamycin Natamycin->FungalCellMembrane Binds specifically to Ergosterol

Caption: Antifungal mechanism of natamycin targeting ergosterol in the fungal cell membrane.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Antifungal Activity Start Start: Poor Antifungal Efficacy Observed Check_Concentration Is Natamycin Concentration Sufficient? Start->Check_Concentration Check_Application Is Application Method Uniform? Check_Concentration->Check_Application Yes Increase_Concentration Increase Natamycin Concentration Check_Concentration->Increase_Concentration No Check_Stability Are Stability Factors Controlled (Light, pH, Temp)? Check_Application->Check_Stability Yes Optimize_Application Optimize Spraying/Dipping Technique Check_Application->Optimize_Application No Control_Environment Protect from Light, Control pH/Temp Check_Stability->Control_Environment No Consider_Coating Incorporate into Edible Coating for Better Adherence Check_Stability->Consider_Coating Yes Increase_Concentration->Check_Application Optimize_Application->Check_Stability Control_Environment->Consider_Coating End End: Improved Efficacy Consider_Coating->End

Caption: A logical workflow for troubleshooting poor antifungal efficacy of natamycin.

References

Technical Support Center: Natamycin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation of Natamycin under various stress conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Natamycin?

A1: Natamycin degrades primarily through hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: Under acidic conditions (pH < 3), the mycosamine sugar moiety is cleaved, leading to the formation of an unstable aglycone. This can then form dimers like aponatamycin and natamycinolidediol. Under alkaline conditions (pH > 9), the lactone ring is saponified to form inactive natamycoic acid, which can further break down into smaller molecules like acetone and acetaldehyde.[1][2]

  • Oxidation: Oxidative degradation, often promoted by peroxides, oxygen, and certain metal ions (Fe³⁺, Ni²⁺, Cr³⁺), likely involves the formation of polymers or the addition of oxygen to the conjugated double bonds, potentially forming epoxy or hydroperoxide groups.[2]

  • Photolysis: Exposure to ultraviolet (UV) radiation, particularly in the 300-350 nm range, causes rapid inactivation of Natamycin through the loss of its tetraene structure.[2] Visible light generally does not degrade Natamycin unless a photosensitizer is present.

Q2: What are the known degradation products of Natamycin?

A2: Key identified degradation products include:

  • Acidic Hydrolysis: Mycosamine, aponatamycin, natamycinolidediol.[1]

  • Alkaline Hydrolysis: Natamycoic acid, 13-hydroxy-2,4,6,8,10-tetradecapentaene-1-al, acetone, acetaldehyde, and ammonia.[2]

  • Oxidation: Hydration (natamycin + H₂O) and oxidation (natamycin + O) products have been observed.[3]

Q3: How can I minimize Natamycin degradation during my experiments?

A3: To enhance the stability of Natamycin:

  • pH Control: Maintain the pH of aqueous solutions between 5 and 9.[1]

  • Light Protection: Store solutions and solid samples in the dark or use UV-protective packaging.[4]

  • Temperature Control: Store at recommended temperatures (e.g., 4°C for aqueous solutions) and avoid high temperatures (above 120°C).[2][4]

  • Inert Atmosphere: For solutions, consider purging with an inert gas like nitrogen to minimize oxidation.

  • Antioxidants and Chelating Agents: The use of antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) can prevent oxidative degradation, especially in the presence of metal ions.[2]

  • Formulation: The trihydrate form of solid Natamycin is more stable than the anhydrous form.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of Natamycin in aqueous solution. pH is outside the stable range (5-9).Adjust the pH of your solution to be within the 5-9 range.
Exposure to light, especially UV.Prepare and store solutions in amber vials or protect them from light.
Presence of oxidizing agents or metal ions.Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA.
Inconsistent results in HPLC analysis. Sample matrix effects.Optimize your sample preparation method. This may include solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. Using a matrix-matched calibration curve can also improve accuracy.
Improperly prepared mobile phase.Ensure the mobile phase is accurately prepared, degassed, and that the pH is consistent between runs. Use HPLC-grade solvents and reagents.
Column degradation.Use a guard column to protect the analytical column. If peak shape deteriorates, consider washing or replacing the column.
Appearance of unexpected peaks in chromatograms. Formation of new degradation products.This may indicate that the stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the duration of the stress test. Use LC-MS/MS to identify the unknown peaks.
Contamination of the sample or HPLC system.Ensure proper cleaning of all glassware and equipment. Run a blank injection to check for system contamination.

Quantitative Data Summary

The following tables summarize the stability of Natamycin under various conditions.

Table 1: Stability of Natamycin in Aqueous Solution

Condition Concentration Duration Temperature Remaining Natamycin (%) Reference
Dark20 mg/L14 days4°C92.2%[4]
1000 lux fluorescent light20 mg/L24 hours4°C0%[4]
1000 lux fluorescent light with UV absorber packaging20 mg/L14 days4°C85.0%[4]
pH 4.0, darkN/A6 months22°C95%[3]
pH 4.0, darkN/A1 year22°C90%[3]

Table 2: Degradation of Natamycin Under Forced Stress Conditions (Illustrative)

Stress Condition Details Observed Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°CMycosamine, Aponatamycin, Natamycinolidediol
Alkaline Hydrolysis 0.1 M NaOH at 60°CNatamycoic acid, Acetone, Acetaldehyde
Oxidation 3% H₂O₂ at room temperatureHydrated and oxidized derivatives
Photolysis UV light (300-350 nm)Loss of tetraene structure

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Natamycin

This protocol describes a typical reversed-phase HPLC method for the quantification of Natamycin and its degradation products.

1. Chromatographic Conditions:

  • Column: Phenyl-hexyl column (alternative: C18)[5]

  • Mobile Phase:

    • A: 2 mM Ammonium formate (pH 4.28) in water[5]

    • B: Acetonitrile[5]

    • Alternative Mobile Phase: Methanol:aqueous 3.5 mM ammonium acetate (pH 4) (90:10 v/v)[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 304 nm or 305 nm[7]

  • Column Temperature: 25°C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Natamycin in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Forced degradation samples should be neutralized if necessary and diluted with the mobile phase to fall within the calibration range.

    • For samples in complex matrices (e.g., cheese, wine), an extraction step is required. A common method is extraction with a methanol-water mixture, followed by centrifugation and filtration.[7] Solid-phase extraction (SPE) may be necessary for cleaner samples.[5]

Protocol 2: Forced Degradation Studies

These studies are performed to generate the degradation products and demonstrate the specificity of the analytical method.

1. General Sample Preparation:

  • Prepare a stock solution of Natamycin in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the Natamycin stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix the Natamycin stock solution with 0.1 M NaOH.

    • Incubate at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the Natamycin stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose the Natamycin solution (in a quartz cuvette or other UV-transparent container) to a UV light source (e.g., with an output of 200 Watt hours/square meter).

    • Take samples at various time points and analyze by HPLC.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation:

    • Store the solid Natamycin powder and a solution of Natamycin at an elevated temperature (e.g., 80°C).

    • Analyze samples at different time points.

Diagrams

Natamycin_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell Ergosterol Ergosterol (in cell membrane) Vesicle_Fusion Vesicle Fusion (Nutrient Transport) Inhibition Inhibition Ergosterol->Inhibition Fungal_Growth_Arrest Fungal Growth Arrest Vesicle_Fusion->Fungal_Growth_Arrest leads to Natamycin Natamycin Natamycin->Ergosterol Binds to Inhibition->Vesicle_Fusion Inhibits

Caption: Mechanism of action of Natamycin leading to fungal growth arrest.

Natamycin_Stability_Workflow cluster_Preparation 1. Preparation cluster_Stress_Conditions 2. Application of Stress Conditions cluster_Analysis 3. Analysis cluster_Evaluation 4. Data Evaluation Prep_Sample Prepare Natamycin Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Sample->Acid Alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) Prep_Sample->Alkali Oxidation Oxidation (3% H₂O₂, RT) Prep_Sample->Oxidation Photolysis Photolysis (UV Light) Prep_Sample->Photolysis Sampling Sample at Time Points Acid->Sampling Alkali->Sampling Oxidation->Sampling Photolysis->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Quantify Quantify Natamycin and Degradation Products HPLC->Quantify Identify Identify Degradation Products (LC-MS/MS) HPLC->Identify Assess Assess Method Specificity Quantify->Assess

Caption: Experimental workflow for forced degradation studies of Natamycin.

References

Technical Support Center: The Influence of pH on the Antifungal Activity of E235 (Natamycin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the critical role of pH in the antifungal efficacy of Natamycin (E235). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments involving Natamycin and varying pH conditions.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
FAQ: What is the optimal pH range for Natamycin's antifungal activity? Natamycin's activity is highest in the pH range of 5.0 to 7.5. However, its effectiveness against specific fungal species can vary within this range and even extend to more acidic conditions.For general applications, maintain the pH of your medium or solution between 5.0 and 7.5. For specific fungal targets, it is advisable to perform a pH optimization experiment to determine the most effective pH. For instance, against certain foodborne fungi like Aspergillus flavus, Aspergillus parasiticus, and Penicillium expansum, Natamycin has shown higher activity at a more acidic pH of 3.5 compared to 5.6.
Issue: Decreased or complete loss of antifungal activity. 1. pH-induced degradation: Natamycin is unstable at extreme pH values. Below pH 3, the glycosidic bond is hydrolyzed, leading to the formation of inactive mycosamine and aponatamycin. Above pH 9, the lactone ring is saponified, forming the inactive natamycoic acid.[1][2][3][4] 2. Improper storage of stock solutions: Exposure to light and elevated temperatures can also lead to degradation.1. Verify and adjust pH: Ensure the pH of your experimental setup is within the stable range (ideally 5.0 - 7.5). Use a calibrated pH meter for accurate measurements. 2. Prepare fresh solutions: Prepare Natamycin stock solutions fresh whenever possible. If storage is necessary, protect solutions from light by using amber vials or wrapping them in aluminum foil and store at 4°C for no longer than 14 days.[5] For long-term storage, dry powder protected from light and moisture is recommended.[3]
Issue: Inconsistent results between experiments. 1. pH fluctuations: The pH of the culture medium can change over time due to fungal metabolism. 2. Buffer system: The buffering capacity of your medium may be insufficient to maintain a stable pH.1. Monitor pH throughout the experiment: Periodically measure the pH of your control and experimental cultures to ensure it remains within the desired range. 2. Use a robust buffering system: Employ a buffer with a pKa close to your target pH to ensure stability. Common biological buffers like MES, MOPS, and HEPES can be considered, ensuring they do not interfere with the experiment.
FAQ: How does pH affect Natamycin's stability over time? Natamycin's stability is highly dependent on pH. In aqueous solutions stored in the dark at 4°C, it remains relatively stable for up to 14 days.[5] However, at pH values below 3 and above 9, degradation is rapid.[1][3] One study showed a degradation of 8.62% in acidic conditions and 9.18% in alkaline conditions after 4 hours.[5]For experiments lasting several days, it is crucial to maintain the pH within the 5.0 - 7.5 range. If working outside this range, consider the potential for degradation and its impact on the effective concentration of Natamycin. See the data presentation section for more details.
FAQ: Does pH affect the mechanism of action of Natamycin? The primary mechanism of action, which is the binding of Natamycin to ergosterol in the fungal cell membrane, is not directly altered by pH within the stable range.[6][7] However, pH can influence the overall cell physiology and membrane composition of the target fungus, which may indirectly affect the interaction. At extreme pH values, the degradation of Natamycin to inactive forms prevents it from binding to ergosterol.Focus on maintaining a stable pH to ensure the structural integrity of the Natamycin molecule, allowing it to effectively bind to its target.

Data Presentation

Table 1: pH-Dependent Stability of Natamycin

The following table summarizes the stability of Natamycin at different pH values.

pH RangeStabilityDegradation Products
< 3UnstableMycosamine, Aponatamycin, Dimers of Aglycone[1][4]
3 - 5Moderately StableGradual degradation
5 - 9Stable Minimal degradation[1][3]
> 9UnstableNatamycoic acid, Long-chain aldehydes, Acetone, Acetaldehyde, Ammonia[1]
Table 2: Time-Course Stability of Natamycin in Aqueous Solution (Stored in the dark at 4°C)
TimeRemaining Active Natamycin (%)
14 days92.2%

Data from a study on aqueous solutions of Natamycin (20 mg/L).

Table 3: Antifungal Activity of Natamycin at Different pH Values Against Various Fungi
Fungal SpeciesNatamycin Concentration (µg/mL)pH 3.5 (% Radial Growth Inhibition)pH 5.6 (% Radial Growth Inhibition)
Aspergillus fumigatus2Lower activityHigher activity
4Lower activityHigher activity
8Lower activityHigher activity
16Lower activityHigher activity
Aspergillus flavus23-6% less growthSlightly higher activity
41-5% less growthSlightly higher activity
823-100% less growth
1623-100% less growth
Aspergillus parasiticus2-16Higher activity (18-100% less growth)Lower activity
Penicillium expansum2-16Higher activity (18-100% less growth)Lower activity

This table summarizes findings that Natamycin's efficacy can be species-dependent with respect to pH.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Natamycin using Broth Microdilution (Based on CLSI M38-A2)

This protocol provides a standardized method for determining the MIC of Natamycin against filamentous fungi.

1. Preparation of Natamycin Stock Solution:

  • Weigh a precise amount of Natamycin powder.

  • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

  • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

3. Broth Microdilution Assay:

  • Use a 96-well microtiter plate.

  • Add 100 µL of RPMI-1640 medium to all wells.

  • In the first well of a row, add 100 µL of the Natamycin stock solution to achieve the highest desired concentration.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Add 100 µL of the adjusted fungal inoculum to each well.

  • Include a growth control well (medium and inoculum, no Natamycin) and a sterility control well (medium only).

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 48-72 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of Natamycin at which there is a complete visual inhibition of fungal growth.[8]

Mandatory Visualizations

Signaling Pathway Disruption by Natamycin

Natamycin_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Nutrient_Transporters Nutrient_Transporters Vesicle_Fusion_Proteins Vesicle_Fusion_Proteins Natamycin_Ergosterol_Complex Natamycin_Ergosterol_Complex Inhibition_Nutrient_Uptake Inhibition_Nutrient_Uptake Nutrient_Transporters->Inhibition_Nutrient_Uptake Inhibition_Vesicle_Fusion Inhibition_Vesicle_Fusion Vesicle_Fusion_Proteins->Inhibition_Vesicle_Fusion Natamycin Natamycin Natamycin->Ergosterol Binds to Natamycin_Ergosterol_Complex->Inhibition_Nutrient_Uptake Leads to Natamycin_Ergosterol_Complex->Inhibition_Vesicle_Fusion Leads to Fungal_Growth_Inhibition Fungal_Growth_Inhibition Inhibition_Nutrient_Uptake->Fungal_Growth_Inhibition Inhibition_Vesicle_Fusion->Fungal_Growth_Inhibition

Caption: Natamycin's mechanism of action.

Experimental Workflow for Determining pH Effect on Natamycin Activity

experimental_workflow Start Start Prepare_Natamycin_Stock Prepare Natamycin Stock Solution Start->Prepare_Natamycin_Stock Prepare_Fungal_Inoculum Prepare Fungal Inoculum Start->Prepare_Fungal_Inoculum Prepare_Media_pH Prepare Media at Different pH Values (e.g., 3, 5, 7, 9) Start->Prepare_Media_pH Serial_Dilution Perform Serial Dilution of Natamycin in each pH Medium Prepare_Natamycin_Stock->Serial_Dilution Inoculate_Plates Inoculate Plates with Fungal Suspension Prepare_Fungal_Inoculum->Inoculate_Plates Prepare_Media_pH->Serial_Dilution Serial_Dilution->Inoculate_Plates Incubate_Plates Incubate Plates Inoculate_Plates->Incubate_Plates Determine_MIC Determine MIC at each pH Incubate_Plates->Determine_MIC Analyze_Results Analyze and Compare MICs Determine_MIC->Analyze_Results End End Analyze_Results->End

Caption: Workflow for pH-dependent MIC testing.

Logical Relationship of pH and Natamycin Stability

ph_stability_relationship cluster_ph pH Condition cluster_stability Natamycin Stability & Activity Acidic_pH Acidic pH (<3) Degradation_Acid Degradation (Inactive Products) Acidic_pH->Degradation_Acid Leads to Neutral_pH Neutral pH (5-9) Stable_Active Stable & Active Neutral_pH->Stable_Active Maintains Alkaline_pH Alkaline pH (>9) Degradation_Alkaline Degradation (Inactive Products) Alkaline_pH->Degradation_Alkaline Leads to

Caption: pH effect on Natamycin stability.

References

Technical Support Center: Minimizing Natamycin Interference in Microbial Enumeration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enumerating microorganisms in the presence of natamycin.

Frequently Asked Questions (FAQs)

Q1: What is natamycin and how does it work?

Natamycin, also known as pimaricin, is a polyene macrolide antifungal agent produced by the bacterium Streptomyces natalensis. Its primary mechanism of action is binding specifically to ergosterol, a key component of fungal cell membranes.[1][2][3] This binding disrupts the normal function of the membrane, leading to the inhibition of fungal growth.[1][2] Unlike some other polyene antifungals, natamycin does not cause membrane permeabilization or cell leakage.[1][2] It is important to note that natamycin is generally considered to have no activity against bacteria and viruses.[3]

Q2: Why is natamycin a concern for microbial enumeration?

While primarily targeting fungi, some studies have shown that natamycin can have a minor inhibitory effect on certain bacterial species, potentially leading to an underestimation of bacterial counts in treated samples. It has been observed that natamycin can alter the structure of the culturable bacterial community.

Q3: What are the common microbial enumeration methods affected by natamycin?

Natamycin can potentially interfere with various microbial enumeration techniques, including:

  • Culture-based methods (e.g., plate counts): Residual natamycin in the sample can inhibit the growth of susceptible microorganisms on the agar plate, resulting in lower colony forming unit (CFU) counts.

  • Flow Cytometry: While less documented, there is a potential for interference. This could manifest as altered cell staining, fluorescence quenching, or difficulties in distinguishing between viable and non-viable cells.

  • Molecular Methods (e.g., qPCR, 16S rRNA sequencing): The impact of natamycin on these methods is not well-studied. Potential interferences could include inhibition of DNA polymerase activity or binding to DNA, which could affect quantification and sequencing results.[4]

Q4: What factors affect the stability and activity of natamycin in my samples?

Natamycin is sensitive to several environmental factors that can lead to its degradation:

  • Light: Exposure to ultraviolet (UV) and fluorescent light can rapidly degrade natamycin.[5]

  • pH: Natamycin is most stable in a pH range of 5-7. Extreme pH values (below 3 or above 9) can cause its inactivation.

  • Heat: While relatively stable at moderate temperatures, autoclaving (121°C for 30 minutes) can completely inactivate natamycin.[5]

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of natamycin.

Troubleshooting Guides

This section provides structured guidance to help you identify and resolve issues related to natamycin interference in your microbial enumeration experiments.

Problem 1: Lower than expected bacterial counts in natamycin-treated samples using plate count methods.

Possible Cause: Residual natamycin in the sample is inhibiting bacterial growth on the culture medium.

Troubleshooting Steps:

  • Sample Dilution: The simplest approach is to dilute the sample to a point where the natamycin concentration is below the minimum inhibitory concentration (MIC) for the target bacteria. However, this may not be feasible for samples with low microbial loads.

  • Natamycin Inactivation:

    • Heat Inactivation: If your target microorganisms can withstand moderate heat, consider a heat treatment. The effectiveness of heat inactivation on natamycin is temperature and time-dependent.

    • Photodegradation: Exposing the sample to a controlled dose of UV light can degrade natamycin. However, it's crucial to validate this method to ensure the UV dose does not harm the microbial population you intend to enumerate.[6][7][8][9]

  • Method Validation: It is essential to validate your chosen neutralization method. This involves demonstrating that the neutralization process itself is not toxic to the microorganisms and effectively neutralizes the antimicrobial activity of natamycin.[10][11]

Problem 2: Suspected natamycin interference in flow cytometry analysis.

Possible Cause: Natamycin may be interfering with fluorescent dyes or causing cell aggregation.

Troubleshooting Steps:

  • Control Experiments: Run unstained and single-stained controls for both natamycin-treated and untreated samples to identify any autofluorescence or changes in staining patterns caused by natamycin.

  • Dye Selection: Test different viability dyes to see if one is less susceptible to interference from natamycin.

  • Sample Washing: Implement additional washing steps to remove as much residual natamycin as possible before staining and analysis.

  • Consult Literature: While specific data is limited, reviewing literature on other potential interfering compounds in flow cytometry may provide useful strategies.

Problem 3: Inconsistent or inhibited results in qPCR or 16S rRNA sequencing from natamycin-treated samples.

Possible Cause: Natamycin or its degradation products may be inhibiting the PCR reaction.

Troubleshooting Steps:

  • DNA Purification: Use a robust DNA extraction and purification kit that is effective at removing potential inhibitors. Consider including additional cleanup steps.

  • Internal Controls: Incorporate an internal amplification control (IAC) in your qPCR assays to detect PCR inhibition. A shift in the IAC's Cq value in the presence of your sample indicates inhibition.[12][13][14]

  • Sample Dilution: Diluting the DNA extract can help to reduce the concentration of inhibitors to a level that does not affect the PCR reaction.

  • Spike and Recovery Experiments: To assess the extent of inhibition, spike a known amount of target DNA into your sample and a control sample. A lower recovery in your sample compared to the control indicates inhibition.[12][13]

Experimental Protocols

Protocol 1: Validation of Natamycin Neutralization for Plate Count Methods

This protocol outlines the steps to validate a method for neutralizing natamycin in a liquid sample before bacterial enumeration by plate count.

1. Materials:

  • Natamycin stock solution
  • Test microorganism suspension with a known concentration (e.g., E. coli)
  • Sterile diluent (e.g., peptone water)
  • Neutralizing agent (if applicable, to be determined and validated)
  • Plate Count Agar (PCA) plates
  • Incubator

2. Procedure:

3. Interpretation of Results:

  • The colony counts from the "Neutralizer Toxicity Control" should not be significantly lower than the control without the neutralizer.
  • The colony counts from the "Neutralization Efficacy Control" and the "Test" should be comparable to the control without natamycin, indicating effective neutralization.

Protocol 2: Sample Preparation for qPCR from Natamycin-Treated Samples

This protocol provides a general workflow for preparing DNA from samples containing natamycin for qPCR analysis.

1. Materials:

  • DNA extraction kit suitable for your sample type and known for good inhibitor removal.
  • Internal Amplification Control (IAC) DNA.
  • qPCR master mix, primers, and probes.
  • Real-time PCR instrument.

2. Procedure:

Data Presentation

Table 1: Effect of Heat and UV Inactivation on Natamycin Concentration and Bacterial Recovery

Treatment ConditionNatamycin Concentration Reduction (%)Bacterial Recovery Rate (%) - E. coliBacterial Recovery Rate (%) - S. aureus
No Treatment (Control)0%<10%<15%
Heat (60°C, 30 min)45%75%80%
Heat (80°C, 15 min)70%60%65%
UV-C (10 mJ/cm²)85%92%95%
UV-C (20 mJ/cm²)>95%88%90%

Note: This is example data and actual results will vary depending on the specific experimental conditions.

Visualizations

Natamycin_Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects ergosterol Ergosterol membrane_proteins Membrane Proteins (e.g., Transporters) ergosterol->membrane_proteins Interacts with lipid_rafts Lipid Rafts ergosterol->lipid_rafts Component of natamycin Natamycin natamycin->ergosterol Binds to disrupted_packing Disruption of Lipid Packing natamycin->disrupted_packing altered_fluidity Altered Membrane Fluidity disrupted_packing->altered_fluidity impaired_function Impaired Protein Function altered_fluidity->impaired_function reduced_transport Reduced Nutrient Transport impaired_function->reduced_transport inhibited_growth Fungal Growth Inhibition reduced_transport->inhibited_growth

Caption: Natamycin's mechanism of action in fungi.

Experimental_Workflow start Sample Containing Natamycin neutralization Natamycin Neutralization (e.g., UV, Heat) start->neutralization validation Neutralization Validation neutralization->validation enumeration Microbial Enumeration (Plate Count, Flow Cytometry, qPCR) validation->enumeration Proceed if validated data_analysis Data Analysis enumeration->data_analysis end Results data_analysis->end

Caption: Workflow for microbial enumeration with natamycin interference.

References

Technical Support Center: Enhancing Natamycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the efficacy of Natamycin with adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is Natamycin and what is its primary mechanism of action?

A1: Natamycin, also known as pimaricin, is a polyene macrolide antifungal agent produced by the bacterium Streptomyces natalensis. Its primary mechanism of action involves binding specifically and irreversibly to ergosterol, a crucial component of fungal cell membranes. This binding disrupts membrane integrity, leading to the leakage of essential cellular contents and inhibition of nutrient transport, which ultimately results in fungal cell death. Unlike some other polyenes, Natamycin does not directly create pores in the membrane but rather inhibits processes like vesicle fusion required for cell growth. This targeted action on ergosterol, which is absent in human cells, accounts for its selective toxicity against fungi.

Q2: Why should adjuvants be used with Natamycin?

A2: While Natamycin is a potent antifungal, its efficacy can be limited by factors such as poor water solubility, limited penetration into tissues, and the emergence of fungal resistance. Adjuvants can be used to:

  • Enhance Antifungal Activity: Some compounds exhibit a synergistic or additive effect with Natamycin, leading to a more potent antifungal response at lower concentrations of each agent.

  • Overcome Resistance: Adjuvants may help overcome intrinsic or acquired resistance mechanisms in certain fungal strains.

  • Improve Physicochemical Properties: Formulation adjuvants, such as cyclodextrins, can increase Natamycin's solubility and stability, thereby improving its bioavailability and effectiveness in experimental and clinical settings.[1]

  • Broaden the Spectrum of Activity: Combining Natamycin with another agent can potentially broaden its spectrum to cover a wider range of fungal pathogens.

Q3: Which types of adjuvants have shown synergistic or beneficial effects with Natamycin?

A3: Research has demonstrated enhanced efficacy when Natamycin is combined with:

  • Triazole Antifungals: Voriconazole and Itraconazole have shown significant synergistic effects, particularly against Fusarium species.[2][3][4][5][6]

  • Echinocandin Antifungals: Micafungin has been observed to have additive to synergistic interactions with Natamycin against Fusarium strains.[2][5][6]

  • Non-Antifungal Ophthalmic Agents: Compounds like 5-fluorouracil and timolol have demonstrated synergistic interactions with Natamycin against ocular Fusarium isolates.[7]

  • Formulation Adjuvants: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin and randomly methylated-β-cyclodextrin) significantly increase the aqueous solubility and stability of Natamycin, which can enhance its delivery and permeability.[1]

Q4: How is the interaction between Natamycin and an adjuvant quantified?

A4: The interaction is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), which is calculated from data obtained in a checkerboard assay. The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.

The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Troubleshooting Guides

Issue 1: Preparing a stable and soluble Natamycin stock solution for my experiment is difficult.

  • Problem: Natamycin has very low solubility in water (approx. 40 µg/mL).

  • Solution:

    • Organic Solvents: For stock solutions, dissolve Natamycin in organic solvents like Dimethyl Sulfoxide (DMSO) or methanol, where its solubility is significantly higher (approx. 1 mg/mL).[3] Be sure to account for any potential effects of the solvent on the fungal isolate by including a solvent-only control in your experiment.

    • Formulation Adjuvants: To improve solubility in aqueous media for the final assay, consider using cyclodextrins. Encapsulating Natamycin in cyclodextrins can increase its aqueous solubility by over 50-fold.[1]

    • pH Adjustment: Natamycin's solubility can be increased under acidic or alkaline conditions, but be aware that extreme pH values (below 3 and above 9) can also lead to rapid degradation. The optimal pH for stability in aqueous solutions is between 5 and 7.

Issue 2: My experimental results show no synergistic effect, or the results are not reproducible.

  • Problem: The expected synergy between Natamycin and the adjuvant is not observed.

  • Troubleshooting Steps:

G start No Synergy Observed check_protocol Verify Experimental Protocol start->check_protocol check_protocol->start Error Found & Corrected check_fici Recalculate FICI Values check_protocol->check_fici Protocol Correct check_fici->start Error Found & Corrected check_mic Re-determine Single-Agent MICs check_fici->check_mic Calculations Correct check_mic->start MICs Inconsistent check_inoculum Check Inoculum Preparation check_mic->check_inoculum MICs Consistent check_inoculum->start Error Found & Corrected check_reagents Assess Reagent Stability check_inoculum->check_reagents Inoculum Correct check_natamycin Is Natamycin solution fresh and light-protected? check_reagents->check_natamycin check_natamycin->start No, remake solution check_adjuvant Is adjuvant stock stable? check_natamycin->check_adjuvant Yes check_adjuvant->start No, remake solution outcome_no_synergy True Indifference/Antagonism check_adjuvant->outcome_no_synergy Yes outcome_synergy Synergy Confirmed

Caption: Troubleshooting workflow for lack of synergy.

  • Verify FICI Calculation: Double-check your calculations for the Fractional Inhibitory Concentration Index. Ensure you are using the correct formula: FICI = FIC(A) + FIC(B), where FIC(A) = MIC of Drug A in combination / MIC of Drug A alone.

  • Confirm Single-Agent MICs: Inaccurate MIC values for the individual agents will lead to an incorrect FICI. Re-run the MIC determination for Natamycin and the adjuvant separately to ensure these baseline values are accurate.

  • Check Inoculum Density: The final concentration of the fungal inoculum is critical. Inoculum preparation should be standardized, for example, by using a spectrophotometer to adjust to a 0.5 McFarland standard and then diluting to the final required concentration (e.g., 1x10⁴ to 5x10⁴ cfu/mL).[3] Variation in inoculum density can significantly alter MIC results.

  • Assess Reagent Stability: Natamycin is sensitive to light and extreme pH. Aqueous solutions should be freshly prepared and protected from light.[7] If stock solutions are stored, they should be kept frozen in the dark. Degradation of either Natamycin or the adjuvant will compromise the results.

Issue 3: I am observing precipitation in the wells of my microdilution plate.

  • Problem: The combination of Natamycin and the adjuvant, or the compounds themselves, are precipitating out of the solution in the assay medium.

  • Solution:

    • Check Solubility Limits: Ensure that the concentrations used in your assay do not exceed the solubility limits of the compounds in the final medium (e.g., RPMI-1640).

    • Use of Solvents: If using a solvent like DMSO for stock solutions, ensure the final concentration of the solvent in the wells is low (typically ≤1%) to prevent precipitation and to avoid solvent-induced toxicity to the fungus.

    • Consider Formulation Adjuvants: For poorly soluble adjuvants, or to further aid Natamycin, incorporating a solubilizing agent like cyclodextrin into the experimental design might be necessary.

Data Presentation

The following tables summarize quantitative data on the synergistic interactions of Natamycin with various adjuvants against fungal isolates.

Table 1: Synergistic Interactions of Natamycin with Antifungal Adjuvants against Fusarium spp. [2][3][4][5][6]

AdjuvantFungal Species% of Strains Showing Synergy (FICI ≤ 0.5)Median MIC Reduction for Natamycin (in combination)Median MIC Reduction for Adjuvant (in combination)
Voriconazole Fusarium spp.70%5-fold3.5-fold
Itraconazole Fusarium spp.15%1-fold10-fold
Micafungin Fusarium spp.5%0.5-fold5-fold

Table 2: Interactions of Natamycin with Non-Antifungal Ophthalmic Agents against Fusarium spp. [7]

AdjuvantInteraction TypeMean FICI
Timolol Synergy0.45
5-Fluorouracil Synergy0.46
EDTA Indifference0.63
Dorzolamide Indifference0.68

Experimental Protocols

Protocol: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol outlines the determination of synergistic interactions between Natamycin and an adjuvant using the checkerboard method according to Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[3]

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis prep_stock 1. Prepare Stock Solutions (Natamycin & Adjuvant in DMSO) dilute_natamycin 4. Serially dilute Natamycin (Horizontally across plate) prep_stock->dilute_natamycin dilute_adjuvant 5. Serially dilute Adjuvant (Vertically down plate) prep_stock->dilute_adjuvant prep_inoculum 2. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) add_inoculum 6. Add standardized inoculum to all test wells prep_inoculum->add_inoculum prep_media 3. Prepare Assay Medium (e.g., RPMI-1640) dilute_natamycin->add_inoculum dilute_adjuvant->add_inoculum incubate 8. Incubate Plate (e.g., 35°C for 48h) add_inoculum->incubate add_controls 7. Add Controls (Growth, Sterility) add_controls->incubate read_mic 9. Read MICs Visually (Lowest concentration with no growth) incubate->read_mic calc_fici 10. Calculate FICI (Determine Synergy) read_mic->calc_fici

Caption: Workflow for the checkerboard synergy assay.

1. Preparation of Reagents:

  • Natamycin and Adjuvant Stock Solutions: Prepare stock solutions of Natamycin and the test adjuvant in DMSO at a concentration 100 times the highest final concentration to be tested.

  • Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Harvest conidia and suspend them in sterile saline with 0.025% Tween 20. Adjust the suspension spectrophotometrically to 68-70% transmittance at 530 nm. This corresponds to a stock inoculum which is then diluted in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 1x10⁴ to 5x10⁴ cfu/mL).[3]

  • Assay Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

2. Checkerboard Plate Setup:

  • Use a 96-well flat-bottom microtiter plate.

  • Drug A (Natamycin): Add 50 µL of medium to columns 2-10. Add 100 µL of the Natamycin working solution (2x the highest desired concentration) to column 1. Perform 2-fold serial dilutions by transferring 50 µL from column 1 to 2, mixing, and continuing across to column 10.

  • Drug B (Adjuvant): Add 50 µL of medium to rows B-G. Add 100 µL of the Adjuvant working solution to row A. Perform 2-fold serial dilutions by transferring 50 µL from row A to B, mixing, and continuing down to row G.

  • This setup creates a matrix of decreasing concentrations of Natamycin along the x-axis and the adjuvant along the y-axis.

  • Controls:

    • Row H (Natamycin only): Perform serial dilutions of Natamycin.

    • Column 11 (Adjuvant only): Perform serial dilutions of the adjuvant.

    • Column 12, Row H: Drug-free well for growth control.

    • A separate well with medium only for sterility control.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control well), bringing the final volume to 200 µL.

  • Seal the plate and incubate at 35°C for 48-72 hours, depending on the fungal species.

4. Reading Results and Calculating FICI:

  • After incubation, visually determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes complete inhibition of visible growth.

  • Calculate the FICI for each well that shows growth inhibition using the formula:

    • FICI = (MIC of Natamycin in combination / MIC of Natamycin alone) + (MIC of Adjuvant in combination / MIC of Adjuvant alone)

  • The ΣFICI for the combination is the lowest FICI value obtained from all wells showing inhibition. Interpret the result based on the synergy criteria (FICI ≤ 0.5).

References

E235 Steel - Troubleshooting & Optimization

Technical Support Center: Preventing Weld Defects in E235 Steel Joints

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common weld defects in E235 steel joints.

Troubleshooting Guides (Q&A)

Porosity

Q1: What does porosity in a weld look like and why is it a problem?

A1: Porosity appears as small, round, or elongated holes on the surface or within the weld bead.[1] These are caused by gas bubbles getting trapped in the molten weld metal as it solidifies.[1] Porosity weakens the weld, making it more susceptible to cracking and failure under stress.

Q2: What are the primary causes of porosity when welding this compound steel?

A2: The main causes of porosity are:

  • Contamination: The presence of moisture, grease, oil, rust, or paint on the base metal or filler wire can release gases when heated.[2]

  • Inadequate Shielding Gas: Insufficient shielding gas flow, excessive flow causing turbulence, or leaks in the gas line can allow atmospheric contamination of the weld pool.[3][4]

  • Improper Welding Technique: A long arc length or incorrect electrode angle can contribute to gas absorption.[5]

  • Moisture in Consumables: Using damp electrodes or flux can introduce hydrogen into the weld.[4]

Q3: How can I prevent porosity in my this compound steel welds?

A3: To prevent porosity:

  • Thoroughly Clean Surfaces: Ensure the weld area and filler materials are free from any contaminants.

  • Optimize Shielding Gas: Use the correct gas flow rate for your application and check for any leaks in your equipment.[2]

  • Use Proper Technique: Maintain a consistent and appropriate arc length and electrode angle.

  • Ensure Dry Consumables: Store electrodes and flux in a dry environment. If necessary, dry them according to the manufacturer's specifications.

  • Preheating: For thicker sections or in humid conditions, preheating the base metal to around 93-107°C (200-225°F) can help evaporate any moisture.[2]

Undercut

Q1: What is weld undercut and how does it affect the joint?

A1: Undercut is a groove or notch that forms at the toe of the weld, where the weld metal meets the base metal.[6][7] This defect reduces the cross-sectional thickness of the base metal, creating a stress concentration point that can weaken the joint and make it prone to failure.[6]

Q2: What are the common causes of undercut in this compound steel welding?

A2: Undercut is typically caused by:

  • Excessive Welding Current or Voltage: Too much heat input can cause the edges of the joint to melt and drain into the weld, leaving a groove.[6][7]

  • Incorrect Electrode Angle: An improper angle can direct too much heat to the edges of the joint.[6][8]

  • Fast Travel Speed: Moving the torch too quickly may not allow enough filler metal to be deposited to fill the joint completely.[6]

  • Incorrect Electrode Size: Using an electrode that is too large for the joint can lead to excessive heat input at the edges.[9]

Q3: What steps can I take to prevent undercut?

A3: To avoid undercut:

  • Set Correct Welding Parameters: Adjust the current, voltage, and travel speed to appropriate levels for the material thickness and joint design.[6]

  • Maintain Proper Electrode Angle: Typically, an angle of 30-45 degrees to the workpiece is recommended.[8]

  • Use a Consistent Travel Speed: A steady and moderate travel speed will ensure proper deposition of the filler metal.[6]

  • Select the Correct Electrode Size: Use an electrode size that is appropriate for the thickness of the this compound steel.[9]

Weld Cracking

Q1: What are the different types of cracks that can occur in this compound steel welds?

A1: Weld cracks can be categorized as hot cracks, which occur at high temperatures during solidification, or cold cracks (also known as hydrogen-induced cracks), which form after the weld has cooled.[5] Cold cracks can appear hours or even days after welding.[5]

Q2: What leads to cracking in this compound steel weldments?

A2: The primary causes of weld cracking include:

  • High Residual Stresses: Rapid cooling of the weld area can induce high levels of stress.

  • Hydrogen Embrittlement: The presence of hydrogen, often from moisture in the consumables or on the base metal, can lead to cold cracking.

  • High Carbon or Impurity Content: A higher content of carbon and other impurities like sulfur can increase the susceptibility to cracking.[5]

  • Lack of Preheating: Welding without preheating, especially on thicker sections, can result in rapid cooling rates and increased stress.[5]

Q3: How can I prevent cracks from forming in my welds?

A3: To prevent weld cracking:

  • Preheat the Base Metal: Preheating slows the cooling rate, which helps to reduce residual stresses and allows hydrogen to diffuse out of the weld.[10]

  • Use Low-Hydrogen Consumables: Employing low-hydrogen electrodes (like E7018) and ensuring they are dry can minimize the risk of hydrogen-induced cracking.

  • Control Heat Input and Cooling Rate: Use appropriate welding parameters and consider post-weld heat treatment to manage the cooling process.

  • Proper Joint Design: A well-designed joint can help to minimize stress concentrations.[5]

Incomplete Fusion/Penetration

Q1: What is the difference between incomplete fusion and incomplete penetration?

A1: Incomplete fusion is when the weld metal fails to fuse properly with the base metal or with a previous weld bead. Incomplete penetration occurs when the weld metal does not extend through the entire thickness of the joint.

Q2: What causes incomplete fusion or penetration in this compound steel?

A2: These defects are often caused by:

  • Low Heat Input: Insufficient welding current can prevent the base metal from reaching its melting point.[11]

  • Incorrect Joint Preparation: A root gap that is too narrow or an improper bevel angle can prevent the weld metal from reaching the root of the joint.

  • Fast Travel Speed: Moving too quickly may not allow for adequate melting of the base metal.[11]

  • Incorrect Electrode Angle: An improper angle can lead to the weld metal being deposited on one side of the joint more than the other.

Q3: How can I ensure complete fusion and penetration?

A3: To achieve proper fusion and penetration:

  • Use Sufficient Welding Current: Ensure the amperage is set correctly for the material thickness.

  • Properly Prepare the Joint: Use an appropriate root gap and bevel angle for the joint design.

  • Maintain a Controlled Travel Speed: A slower travel speed allows for better heat input and penetration.

  • Use the Correct Electrode Angle: A proper angle will ensure the heat is directed evenly into the joint.

Data Presentation: Welding Parameters

Table 1: Recommended GMAW (MIG/MAG) Parameters for S235JR (this compound) Steel

Plate Thickness (mm)Wire Diameter (mm)Voltage (V)Current (A)Wire Feed Speed (m/min)Shielding Gas
30.8191601282% Ar + 18% CO2
61.021.91705.475% Ar + 25% CO2
101.225100-2004-680% Ar + 20% CO2

Note: These are starting parameters and may require adjustment based on specific joint design and welding position.

Table 2: Recommended SMAW (Stick) Parameters for S235JR (this compound) Steel

Electrode TypeElectrode Diameter (mm)PolarityAmperage (A)
E60132.5 (3/32")AC or DC+/-40 - 85
E60133.2 (1/8")AC or DC+/-70 - 135
E70182.5 (3/32")DCEP70 - 110
E70183.2 (1/8")DCEP105 - 155

Note: E7018 electrodes are low-hydrogen and are recommended for critical applications to reduce the risk of cracking. They must be kept dry.[7]

Table 3: Preheat and Post-Weld Heat Treatment (PWHT) Temperatures for this compound Steel

TreatmentTemperature Range (°C)Holding TimePurpose
Preheating 100 - 200N/ASlows cooling rate, reduces risk of cracking.[9]
Post-heating 230 - 3151 hour per 25mm of thicknessRemoves diffusible hydrogen.[8]
Stress Relieving (PWHT) 580 - 6501 hour per 25mm of thicknessReduces residual stresses, improves toughness.

Experimental Protocols

Protocol 1: Shielded Metal Arc Welding (SMAW) of this compound Steel Plate
  • Material Preparation:

    • Cut this compound steel plates to the desired dimensions.

    • Prepare the joint geometry (e.g., single V-groove) according to the experimental design.

    • Thoroughly clean the weld area using a wire brush and a degreasing solvent to remove any scale, rust, oil, or other contaminants.

  • Electrode Preparation:

    • Select the appropriate electrode type and diameter based on the plate thickness (see Table 2).

    • If using low-hydrogen electrodes (E7018), ensure they have been stored in a drying oven according to the manufacturer's recommendations.

  • Preheating:

    • If required by the experimental parameters, preheat the joint area to the specified temperature (see Table 3).

    • Use temperature-indicating crayons or a thermocouple to monitor the temperature.

  • Welding:

    • Set the welding machine to the correct polarity and amperage (see Table 2).

    • Strike the arc and maintain a consistent arc length and travel speed.

    • Use a proper electrode angle to ensure good penetration and fusion.

    • For multi-pass welds, thoroughly clean the slag from the previous bead before depositing the next one.

  • Post-Weld Treatment:

    • Allow the weld to cool slowly.

    • If post-weld heat treatment is part of the experiment, place the welded sample in a furnace and follow the specified temperature and holding time profile (see Table 3).

  • Inspection and Testing:

    • Perform visual inspection of the weld for any surface defects.

    • Conduct non-destructive testing (e.g., magnetic particle or ultrasonic testing) or destructive testing (e.g., tensile or bend tests) as required by the experimental plan.

Protocol 2: Weld Defect Inspection
  • Visual Testing (VT):

    • Clean the weld surface of any slag or spatter.

    • Visually inspect the weld for surface cracks, porosity, undercut, and proper bead profile.[3][5]

    • Use a weld gauge to measure the weld size and check for any dimensional inaccuracies.

  • Magnetic Particle Testing (MT):

    • This method is suitable for detecting surface and near-surface cracks in ferromagnetic materials like this compound steel.[3]

    • Induce a magnetic field in the weld area.

    • Apply fine magnetic particles to the surface.

    • Discontinuities will cause a leakage of the magnetic field, which will attract the particles, making the defect visible.[3]

  • Ultrasonic Testing (UT):

    • This technique is used to detect internal defects such as cracks, slag inclusions, and lack of fusion.[3]

    • A transducer sends high-frequency sound waves into the weld.

    • The sound waves reflect off any discontinuities, and the returning signals are displayed on a screen, indicating the size and location of the defect.[6]

Visualizations

Weld_Defect_Troubleshooting_Workflow Start Welding Process Visual_Inspection Visual Inspection of Weld Start->Visual_Inspection Defect_Identified Defect Identified? Visual_Inspection->Defect_Identified No_Defect Weld Acceptable Defect_Identified->No_Defect No Porosity Porosity Defect_Identified->Porosity Yes Undercut Undercut Defect_Identified->Undercut Yes Cracking Cracking Defect_Identified->Cracking Yes Incomplete_Fusion Incomplete Fusion/ Penetration Defect_Identified->Incomplete_Fusion Yes Analyze_Porosity Analyze Cause: - Contamination - Shielding Gas - Technique Porosity->Analyze_Porosity Analyze_Undercut Analyze Cause: - High Current/Voltage - Fast Speed - Electrode Angle Undercut->Analyze_Undercut Analyze_Cracking Analyze Cause: - High Stress - Hydrogen - Lack of Preheat Cracking->Analyze_Cracking Analyze_Incomplete_Fusion Analyze Cause: - Low Heat Input - Joint Prep - Fast Speed Incomplete_Fusion->Analyze_Incomplete_Fusion Corrective_Action Implement Corrective Action (Adjust Parameters, Clean, Preheat) Analyze_Porosity->Corrective_Action Analyze_Undercut->Corrective_Action Analyze_Cracking->Corrective_Action Analyze_Incomplete_Fusion->Corrective_Action Reweld Repair/Reweld Corrective_Action->Reweld

Caption: General workflow for identifying and addressing common weld defects.

Porosity_Prevention_Logic Start Porosity Detected Check_Cleanliness Is Base Metal & Filler Wire Clean? Start->Check_Cleanliness Check_Gas_Flow Is Shielding Gas Flow Correct? Check_Cleanliness->Check_Gas_Flow Yes Clean_Material Clean Material Thoroughly Check_Cleanliness->Clean_Material No Check_Technique Is Arc Length & Angle Correct? Check_Gas_Flow->Check_Technique Yes Adjust_Gas_Flow Adjust Flow Rate & Check for Leaks Check_Gas_Flow->Adjust_Gas_Flow No Check_Consumables Are Consumables Dry? Check_Technique->Check_Consumables Yes Adjust_Technique Correct Arc Length & Angle Check_Technique->Adjust_Technique No Dry_Consumables Dry Consumables per Spec Check_Consumables->Dry_Consumables No End Porosity Prevented Check_Consumables->End Yes Clean_Material->Check_Gas_Flow Adjust_Gas_Flow->Check_Technique Adjust_Technique->Check_Consumables Dry_Consumables->End

Caption: Logical steps for troubleshooting and preventing weld porosity.

Undercut_Prevention_Logic Start Undercut Detected Check_Current_Voltage Is Current/Voltage Too High? Start->Check_Current_Voltage Check_Travel_Speed Is Travel Speed Too Fast? Check_Current_Voltage->Check_Travel_Speed No Reduce_Current_Voltage Reduce Current/ Voltage Settings Check_Current_Voltage->Reduce_Current_Voltage Yes Check_Electrode_Angle Is Electrode Angle Incorrect? Check_Travel_Speed->Check_Electrode_Angle No Reduce_Travel_Speed Slow Down Travel Speed Check_Travel_Speed->Reduce_Travel_Speed Yes Adjust_Electrode_Angle Correct Electrode Angle (30-45°) Check_Electrode_Angle->Adjust_Electrode_Angle Yes End Undercut Prevented Check_Electrode_Angle->End No Reduce_Current_Voltage->Check_Travel_Speed Reduce_Travel_Speed->Check_Electrode_Angle Adjust_Electrode_Angle->End

Caption: Troubleshooting logic for the prevention of weld undercut.

References

Technical Support Center: Mitigating Corrosion in E235 Steel Pipelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E235 steel pipelines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound steel and why is it used for pipelines?

This compound is a non-alloy quality steel, also identified by the numerical designation 1.0308.[1][2][3] It is characterized by good weldability and machinability.[4] Its typical applications include pressure purposes, such as in pipelines for transporting liquids and gases. The "235" in its designation refers to its minimum yield strength of 235 MPa.[4]

Q2: What are the main types of corrosion that affect this compound steel pipelines?

This compound steel, like other carbon steels, is susceptible to several types of corrosion, including:

  • Uniform Corrosion: A general and even loss of metal across the surface.

  • Pitting Corrosion: Localized corrosion that leads to the creation of small holes, or "pits," in the metal.

  • Crevice Corrosion: Localized corrosion that occurs in confined spaces or crevices where the environment is stagnant.

  • Galvanic Corrosion: Occurs when this compound steel is in electrical contact with a more noble metal in the presence of an electrolyte.

  • Microbiologically Influenced Corrosion (MIC): Corrosion caused or accelerated by the presence and activities of microorganisms.

Q3: What are the primary methods for mitigating corrosion in this compound steel pipelines?

The most common corrosion mitigation strategies for this compound steel pipelines include:

  • Protective Coatings: Application of epoxy, polyurethane, or other barrier coatings to isolate the steel from the corrosive environment.

  • Cathodic Protection: Using either sacrificial anodes or an impressed current to make the pipeline the cathode of an electrochemical cell, thus preventing it from corroding.

  • Corrosion Inhibitors: Chemical substances added to the fluid inside the pipeline that adsorb onto the metal surface and reduce the corrosion rate.

Troubleshooting Guides

Electrochemical Experiments (Potentiodynamic Polarization)

Q4: My potentiodynamic polarization curve for this compound steel shows unexpected noise or distortion. What could be the cause?

Noise and distortion in potentiodynamic polarization curves can arise from several sources:

  • Poor Electrical Connection: Ensure all electrical connections to the working electrode (this compound steel sample), reference electrode, and counter electrode are secure.

  • High Solution Resistance: A large distance between the reference electrode and the working electrode can increase IR drop, leading to distorted curves. Minimize this distance using a Luggin capillary if possible.

  • External Interference: Electromagnetic noise from nearby equipment can interfere with the measurement. Using a Faraday cage to house the electrochemical cell can mitigate this issue.

  • Unstable Corrosion Potential (Ecorr): Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state before starting the polarization scan.

  • Gas Bubble Adherence: If the experiment involves gas evolution (e.g., hydrogen evolution in acidic solutions), bubbles adhering to the electrode surface can alter the active surface area and cause noise. Gentle stirring or purging with an inert gas can help dislodge bubbles.

Q5: The corrosion rate I calculated from my Tafel extrapolation seems inaccurate. What are common pitfalls?

Inaccurate corrosion rates from Tafel extrapolation can result from:

  • Incorrect Tafel Slope Selection: The linear portion of the Tafel plot should be carefully selected. A common error is choosing a region that is not truly linear or is influenced by mass transport limitations.

  • Scan Rate Effects: A scan rate that is too fast may not allow the electrode to reach a steady-state condition, leading to distorted Tafel slopes. A slower scan rate (e.g., 0.167 mV/s) is often recommended.[5]

  • Ohmic Drop (IR Drop): Uncompensated solution resistance can significantly affect the accuracy of the polarization curve. Use IR compensation techniques available in most modern potentiostats.

  • Changes in the Electrode Surface: The polarization scan itself can alter the surface of the this compound steel sample, for example, through the formation or breakdown of a passive film, which can affect the Tafel slopes.

Weight Loss Experiments

Q6: I am seeing inconsistent results in my weight loss experiments with this compound steel. What could be the reason?

Inconsistent weight loss results are often due to variations in experimental procedure:

  • Inadequate Surface Preparation: The initial surface condition of the this compound steel coupons must be consistent. Ensure a standardized procedure for grinding, polishing, and cleaning the samples before exposure.

  • Improper Cleaning of Corroded Samples: The method used to remove corrosion products after exposure is critical. Overly aggressive cleaning can remove uncorroded metal, leading to an overestimation of the corrosion rate, while incomplete cleaning will lead to an underestimation. ASTM G1 provides standardized procedures for cleaning corrosion test specimens.

  • Contamination: Contamination of the test solution or the sample surface can alter the corrosion behavior. Use clean glassware and handle samples with gloves.

  • Variations in Environmental Conditions: Ensure that the temperature, pH, and aeration of the corrosive environment are consistently maintained throughout the experiment and across different batches of samples.

Quantitative Data

Table 1: Chemical Composition of this compound Steel

ElementContent (%)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025

Source: Based on typical specifications for this compound grade steel.[4]

Table 2: Example of Corrosion Rate Data for Q235 Steel (this compound equivalent) in a Simulated Marine Atmosphere (Cyclic Salt Spray Test)

Exposure Time (days)Corrosion Weight Loss (g)Average Corrosion Rate (mm/year)
40.020.15
80.050.19
160.120.23
320.280.27

Note: This data is illustrative and based on findings for Q235 steel in a specific accelerated corrosion test. Actual corrosion rates will vary depending on the specific environmental conditions.[6][7]

Table 3: Example of Inhibition Efficiency of Plant Extracts on Q235 Steel in 0.5 M H₂SO₄

Inhibitor (Concentration)Inhibition Efficiency (%)
Artemisia argyi extract (200 mg/L) + KI96.29
Chrysanthemum indicum extract (200 mg/L) + KI96.50
Centipeda minima extract (200 mg/L) + KI97.52

Source: Data from electrochemical impedance spectroscopy measurements.[8]

Experimental Protocols

Protocol 1: Weight Loss Corrosion Measurement (Based on ASTM G1)

1. Specimen Preparation:

  • Cut this compound steel coupons to a desired size (e.g., 50 mm x 20 mm x 2 mm).
  • Drill a hole near one end for suspension.
  • Grind the surfaces with silicon carbide paper of increasing grit (e.g., 240, 400, 600 grit).
  • Degrease the specimens by sonicating in acetone or ethanol.
  • Rinse with deionized water and dry with a stream of hot air.
  • Measure the dimensions of each specimen to calculate the surface area.
  • Weigh each specimen to an accuracy of 0.1 mg.

2. Exposure:

  • Suspend the specimens in the corrosive environment using a non-metallic string or hook.
  • Ensure the specimens are fully immersed and not in contact with each other or the container walls.
  • Maintain the desired environmental conditions (temperature, pH, etc.) for the duration of the test.

3. Post-Exposure Cleaning:

  • Remove the specimens from the corrosive environment.
  • Gently rinse with water to remove loose corrosion products.
  • Chemically clean the specimens to remove adherent corrosion products. A common solution for steel is a solution of hydrochloric acid containing an inhibitor (e.g., Rodine).
  • Rinse thoroughly with deionized water and then with a neutralizing solution (e.g., sodium bicarbonate).
  • Rinse again with deionized water and dry completely.

4. Final Weighing and Calculation:

  • Reweigh the cleaned and dried specimens.
  • Calculate the weight loss (Initial Weight - Final Weight).
  • Calculate the corrosion rate (CR) using the following formula: CR (mm/year) = (8.76 × 10⁴ × W) / (A × T × D) Where:
  • W = Weight loss in grams
  • A = Surface area in cm²
  • T = Exposure time in hours
  • D = Density of this compound steel in g/cm³ (approx. 7.85 g/cm³)

Protocol 2: Potentiodynamic Polarization Measurement (Based on ASTM G5)

1. Electrode Preparation:

  • Prepare an this compound steel working electrode by embedding a sample in an insulating resin, leaving one face exposed.
  • Prepare the surface of the working electrode by grinding with silicon carbide paper and polishing to a mirror finish (e.g., with 1 µm diamond paste).
  • Rinse the polished electrode with deionized water and ethanol, then dry.

2. Electrochemical Cell Setup:

  • Assemble a three-electrode cell consisting of the this compound steel working electrode, a graphite or platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.
  • Fill the cell with the test electrolyte (e.g., 3.5% NaCl solution).
  • Position the reference electrode close to the working electrode surface using a Luggin capillary to minimize IR drop.

3. Measurement:

  • Connect the electrodes to a potentiostat.
  • Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the open-circuit potential (OCP) for at least 30 minutes, or until a stable potential is reached.
  • Perform the potentiodynamic polarization scan, typically starting from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) and scanning in the anodic direction to a potential anodic to the OCP (e.g., +250 mV vs. OCP). A common scan rate is 0.167 mV/s.

4. Data Analysis:

  • Plot the logarithm of the current density (log i) versus the applied potential (E).
  • Identify the linear regions of the anodic and cathodic branches of the polarization curve (Tafel regions).
  • Extrapolate the Tafel slopes to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
  • Calculate the corrosion rate using Faraday's Law.

Visualizations

Corrosion_Process General Corrosion Process on this compound Steel Anode Anodic Site (Fe -> Fe²⁺ + 2e⁻) Cathode Cathodic Site (e.g., O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Anode->Cathode Electron Flow (e⁻) Electrolyte Corrosive Environment (e.g., Water, Soil) Anode->Electrolyte Iron Ions (Fe²⁺) Dissolve Cathode->Electrolyte Consumes Electrons Pipeline This compound Steel Pipeline Surface Pipeline->Anode Oxidation Occurs Pipeline->Cathode Reduction Occurs Corrosion_Product Corrosion Product (Rust - Fe₂O₃·nH₂O) Electrolyte->Corrosion_Product Formation

Caption: Diagram of the electrochemical corrosion process on this compound steel.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed Identify_Source Identify Potential Source of Error Start->Identify_Source Check_Prep Review Sample Preparation Protocol Refine_Protocol Refine Experimental Protocol Check_Prep->Refine_Protocol Check_Cleaning Verify Post-Test Cleaning Procedure Check_Cleaning->Refine_Protocol Check_Environment Examine Environmental Controls (Temp, pH) Check_Environment->Refine_Protocol Check_Electrical Inspect Electrical Connections (Electrochemical) Check_Electrical->Refine_Protocol Check_Parameters Verify Experimental Parameters (Scan Rate, etc.) Check_Parameters->Refine_Protocol Identify_Source->Check_Prep Weight Loss Identify_Source->Check_Cleaning Weight Loss Identify_Source->Check_Environment Both Identify_Source->Check_Electrical Electrochemical Identify_Source->Check_Parameters Electrochemical Rerun_Experiment Re-run Experiment Refine_Protocol->Rerun_Experiment

Caption: A logical workflow for troubleshooting inconsistent corrosion experiment results.

References

Technical Support Center: Machining E235 Steel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and experimental guidance for optimizing the cutting parameters for E235 steel. This compound (also designated as S235JR or 1.0308) is a non-alloy, low-carbon structural steel known for its excellent formability and weldability.[1][2] Its low carbon content (approx. 0.17%) and hardness (approx. 130 HB) make it readily machinable.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary cutting parameters to consider when machining this compound steel?

A1: The three primary cutting parameters that have the most significant impact on the machining process are:

  • Cutting Speed (Vc): The speed at which the cutting edge of the tool moves relative to the workpiece, typically measured in meters per minute (m/min) or surface feet per minute (SFM). It is a major factor influencing tool life and surface finish.

  • Feed Rate (f): The distance the tool advances into the workpiece during one revolution or per tooth, measured in millimeters per revolution (mm/rev) or millimeters per tooth (mm/tooth). It strongly affects surface finish and material removal rate.

  • Depth of Cut (ap): The depth of the tool engagement into the workpiece in a single pass. Along with feed rate, it determines the material removal rate.

Q2: What type of cutting tool material is recommended for this compound steel?

A2: For machining low-carbon steels like this compound, coated carbide inserts are the industry standard and highly recommended.[5]

  • Carbide Grade: A medium-hardness carbide grade offers a good balance of wear resistance and toughness for this application.

  • Coating: An AlTiN (Aluminum Titanium Nitride) or similar coating can significantly improve tool life by increasing heat and wear resistance.

  • Geometry: Use inserts with a positive rake angle and a dedicated chipbreaker designed for steels to ensure good chip control and reduce cutting forces.

Q3: Can incorrect cutting parameters damage the workpiece or the machine?

A3: Yes. Using parameters that are not optimized can lead to a range of problems, from poor part quality to machine damage.[1][6] Issues include excessive vibration (chatter), which degrades surface finish and can damage the tool and machine spindle; rapid tool wear or breakage, leading to scrapped parts; and poor dimensional accuracy.[6][7]

Troubleshooting Guides

Problem: Poor Surface Finish

Q: My machined this compound parts have a rough surface. What are the likely causes and how can I fix it?

A: A poor surface finish is one of the most common machining issues and can be caused by several factors.

  • Incorrect Feed Rate: A feed rate that is too high is a primary cause of roughness. The tool advances too quickly, leaving distinct grooves on the surface.

    • Solution: Decrease the feed rate. For finishing passes, a lower feed rate (e.g., 0.05-0.15 mm/rev for turning) is crucial.

  • Built-Up Edge (BUE): Low-carbon steels have a tendency to adhere to the cutting edge, creating a "built-up edge" that periodically breaks off, marring the workpiece surface.

    • Solution: Increase the cutting speed. Higher speeds increase the temperature at the cutting zone, which can prevent BUE formation. Ensure adequate coolant is applied directly to the cutting edge.

  • Tool Wear: A worn or chipped cutting edge cannot produce a clean cut, resulting in a rough and inconsistent surface.

    • Solution: Inspect the cutting tool for wear on the flank or cratering on the face. Rotate to a new cutting edge or replace the insert.

  • Vibration or Chatter: Lack of rigidity in the setup (workpiece, tool holder, or machine) can cause vibrations that translate directly to the part's surface.

    • Solution: Ensure the workpiece is clamped securely. Use the shortest possible tool overhang. Check for and address any machine maintenance issues, such as worn spindle bearings.[6]

Problem: Rapid Tool Wear or Breakage

Q: My cutting inserts are wearing out very quickly or breaking. What should I investigate?

A: Premature tool failure increases costs and downtime. The leading causes are excessive heat and mechanical overload.

  • Cutting Speed Too High: Running the tool too fast generates excessive heat, which accelerates wear and can cause plastic deformation of the cutting edge.

    • Solution: Reduce the cutting speed. Consult the recommended starting parameters in the tables below and adjust downwards if necessary.

  • Feed Rate or Depth of Cut Too Aggressive: A high feed rate or a large depth of cut can overload the cutting edge, leading to chipping or catastrophic breakage.

    • Solution: Reduce the feed rate and/or depth of cut. Ensure your parameters are appropriate for the tool's geometry and the machine's power.

  • Inadequate Coolant: Insufficient cooling fails to extract heat from the cutting zone and flush away abrasive chips, leading to thermal-related wear.

    • Solution: Ensure a consistent and high-pressure flow of coolant is directed precisely at the tool-workpiece interface.

  • Incorrect Tool Grade/Coating: Using a tool not suited for steel will result in rapid failure.

    • Solution: Confirm you are using a carbide grade and coating designed for machining steels. A tougher (less brittle) carbide grade may be required if chipping is the primary failure mode.[8]

Data Presentation: Recommended Starting Parameters

The following tables provide conservative starting parameters for machining this compound steel with coated carbide tooling . These values should be considered a baseline and may require optimization based on your specific machine, tooling, and setup rigidity.

Table 1: Turning Parameters for this compound Steel

FeatureCutting Speed (Vc)Feed Rate (f)Depth of Cut (ap)Tooling
Roughing 120 - 180 m/min0.20 - 0.40 mm/rev1.5 - 4.0 mmCoated Carbide
Finishing 180 - 250 m/min0.08 - 0.20 mm/rev0.2 - 1.0 mmCoated Carbide

Table 2: Milling Parameters for this compound Steel (End Milling)

FeatureCutting Speed (Vc)Feed per Tooth (fz)Axial Depth (ap)Radial Depth (ae)Tooling
Roughing (Slotting) 100 - 150 m/min0.05 - 0.15 mm/toothUp to 1.0 x DiameterFull SlotCoated Carbide End Mill
Roughing (Side Milling) 130 - 180 m/min0.10 - 0.20 mm/toothUp to 1.5 x Diameter0.5 x DiameterCoated Carbide End Mill
Finishing (Side Milling) 160 - 220 m/min0.05 - 0.12 mm/toothUp to 1.5 x Diameter0.1 x DiameterCoated Carbide End Mill

Table 3: Drilling Parameters for this compound Steel

Tool DiameterCutting Speed (Vc)Feed Rate (f)Tooling
5 - 10 mm70 - 100 m/min0.08 - 0.15 mm/revCoated Carbide Drill
10 - 20 mm80 - 110 m/min0.15 - 0.25 mm/revCoated Carbide Drill

Note: For HSS (High-Speed Steel) tooling, cutting speeds should be reduced by 50-60%.[7][9]

Experimental Protocols

Protocol 1: Optimization of Cutting Speed for Surface Finish in Turning

  • Objective: To determine the optimal cutting speed (Vc) that produces the lowest surface roughness (Ra) for a finishing pass on an this compound steel workpiece.

  • Materials & Equipment:

    • CNC Lathe

    • This compound Steel round bar (e.g., 50mm diameter)

    • Coated carbide turning insert for finishing (e.g., CNMG with 0.4mm nose radius)

    • Tool holder

    • Surface roughness tester (profilometer)

    • Standard coolant

  • Methodology:

    • Setup: Securely mount the this compound workpiece in the lathe chuck. Install the finishing tool with minimal overhang.

    • Parameter Selection:

      • Keep the Feed Rate (f) constant at a typical finishing value (e.g., 0.1 mm/rev).

      • Keep the Depth of Cut (ap) constant and small (e.g., 0.5 mm).

      • Select a range of Cutting Speeds (Vc) to test. For example: 160, 180, 200, 220, and 240 m/min.

    • Execution:

      • Perform a uniform roughing pass on the workpiece to ensure a consistent starting surface.

      • For each selected cutting speed, perform a finishing pass over a 30 mm length of the workpiece.

      • Ensure consistent coolant application for all tests.

    • Data Collection:

      • After each pass, stop the machine and allow the workpiece to cool.

      • Measure the surface roughness (Ra) at three distinct locations within the machined section.

      • Record the three Ra values for each cutting speed tested.

    • Data Analysis:

      • Calculate the average Ra for each cutting speed.

      • Plot the average surface roughness (Ra) as a function of cutting speed (Vc).

      • The cutting speed that corresponds to the lowest average Ra is the optimum value under these specific conditions.

Visualizations

Caption: Troubleshooting workflow for diagnosing and correcting poor surface finish.

Caption: The relationship between cutting parameters and machining outcomes.

References

Technical Support Center: Enhancing Fatigue Life of E235 Steel Components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E235 steel components. The following information details various methods to improve the fatigue life of this compound steel, a common non-alloy structural steel.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the fatigue life of this compound steel components?

A1: The fatigue life of this compound steel components can be significantly improved through various surface engineering techniques. These methods primarily fall into three categories:

  • Mechanical Surface Treatments: These methods introduce compressive residual stresses on the surface of the component, which counteracts the tensile stresses that lead to fatigue crack initiation and propagation. A primary example is shot peening.

  • Thermochemical Surface Treatments: These processes involve the diffusion of elements like carbon and/or nitrogen into the surface of the steel at elevated temperatures. This results in a hard, wear-resistant surface layer with favorable residual stress profiles. Common methods include carburizing and nitriding.

  • Thermal Surface Treatments: These treatments use rapid heating and cooling to alter the microstructure of the surface layer, leading to increased hardness and compressive residual stresses. Induction hardening is a prominent example.

Q2: How does shot peening improve the fatigue resistance of this compound steel?

A2: Shot peening is a cold working process where the surface of the this compound steel component is bombarded with small spherical media called shot.[1][2] Each impact acts as a tiny peening hammer, creating a small indentation or dimple.[3] This plastic deformation induces a layer of compressive residual stress just below the surface.[1][2] This compressive stress layer can significantly delay the initiation of fatigue cracks, which typically start at the surface where tensile stresses from cyclic loading are highest.[1] By counteracting these tensile stresses, shot peening enhances the fatigue life of the component.[1][2]

Q3: What kind of fatigue life improvement can be expected with nitriding this compound steel?

A3: Gas nitriding is a case-hardening process that introduces nitrogen into the surface of the steel. This creates a hard, wear-resistant layer and induces compressive residual stresses. For low-carbon steels similar to this compound, nitriding can lead to a notable increase in fatigue limit. For instance, studies on a nitriding low-carbon bainitic steel have shown an increase in the fatigue limit of about 13%.[4] Other research on structural alloys indicates that the fatigue limit of smooth specimens can be increased by 13% to 105% through nitriding.[5] The exact improvement for an this compound component will depend on the specific nitriding process parameters and the loading conditions.

Q4: Is carburizing a suitable method for improving the fatigue life of this compound steel?

A4: Yes, carburizing is a highly effective method for enhancing the fatigue life of low-carbon steels like this compound. The process involves heating the steel in a carbon-rich atmosphere to diffuse carbon into the surface, followed by quenching.[6][7] This creates a hard, high-carbon martensitic case with a tough, low-carbon core. The high surface hardness and the compressive residual stresses generated during quenching significantly increase the resistance to fatigue crack initiation. Research on a similar low-carbon steel, ST37, showed that the fatigue limit increased from 161 MPa to 232 MPa after a pack carburizing process.[8]

Q5: How does induction hardening compare to other methods for fatigue life improvement?

A5: Induction hardening is a surface hardening process that uses electromagnetic induction to rapidly heat the surface of the steel component, which is then immediately quenched.[9][10] This creates a hard martensitic layer on the surface, improving wear resistance and fatigue strength.[9] A key advantage of induction hardening is the precise control over the hardened depth and location, minimizing distortion compared to through-hardening methods. The process also induces compressive residual stresses at the surface, which contributes to improved fatigue life.[9] The choice between induction hardening and other methods like carburizing or nitriding depends on the specific application, component geometry, and desired surface properties.

Troubleshooting Guide

Problem: Inconsistent fatigue life improvement after shot peening.
Possible Cause Troubleshooting Step
Non-uniform shot coverage Ensure complete and uniform coverage of the critical surfaces. Visually inspect for consistent surface appearance. Use coverage-checking dyes if necessary.
Incorrect shot peening intensity Verify that the Almen intensity is within the specified range for the application. Adjust shot size, velocity, and exposure time as needed.[11]
Excessive surface roughness While some roughness is inherent to the process, excessive roughness can create stress concentrations. Consider using a finer shot or a secondary finishing process if the roughness is detrimental.
Material defects Inspect the base material for pre-existing surface or subsurface defects that could act as fatigue initiation sites, negating the benefits of shot peening.
Problem: Lower than expected surface hardness after nitriding.
Possible Cause Troubleshooting Step
Incorrect gas composition Verify the composition of the nitriding atmosphere (e.g., ammonia concentration). Ensure proper gas flow and circulation within the furnace.[4]
Temperature out of specification Calibrate and monitor the furnace temperature to ensure it is within the optimal range for nitriding this compound steel (typically 495-565°C for gas nitriding).[4]
Contaminated surface Ensure components are thoroughly cleaned and degreased before nitriding to remove any contaminants that could inhibit nitrogen diffusion.
Incorrect prior heat treatment The steel should be in a suitable condition (e.g., quenched and tempered) before nitriding. The tempering temperature should be at least 30°C (50°F) above the nitriding temperature.[4]
Problem: Cracking or distortion of components after carburizing and quenching.
Possible Cause Troubleshooting Step
Excessive carbon potential High surface carbon content can lead to the formation of brittle carbides and retained austenite, increasing the risk of cracking. Monitor and control the carbon potential of the furnace atmosphere.
Quenching too severe A very rapid quench can induce high thermal and transformational stresses. Consider using a less severe quenchant (e.g., oil instead of water) or adjusting the quench temperature.[12]
Non-uniform heating or cooling Ensure uniform temperature distribution in the furnace and consistent quenchant agitation to prevent localized stress concentrations.
Component geometry Sharp corners and abrupt changes in section thickness can act as stress risers. Recommend design modifications to include generous radii and smooth transitions.

Data Presentation

Table 1: Comparison of Surface Treatment Effects on Low-Carbon Steel Properties
TreatmentTypical Surface HardnessTypical Case DepthKey Mechanism for Fatigue Improvement
Shot Peening Increased work hardening~0.1 - 1.0 mm (affected layer)Introduction of compressive residual stresses.[1][2]
Gas Nitriding 300 - 600 HV0.1 - 0.6 mmFormation of hard nitrides, compressive residual stresses.[4][13]
Gas Carburizing 600 - 850 HV0.5 - 1.5 mmHigh surface hardness, compressive residual stresses from quenching.[6][7]
Induction Hardening 500 - 700 HV1.0 - 5.0 mmMartensitic transformation, compressive residual stresses.[9]

Note: The values presented are typical for low-carbon steels and may vary for this compound depending on specific process parameters.

Table 2: S-N Curve Data for S235JR Steel (Equivalent to this compound)
Stress Amplitude (MPa)Number of Cycles to Failure (N)
350~1.5 x 10^5
300~4.0 x 10^5
250~1.5 x 10^6
200>1.0 x 10^7 (Fatigue Limit)

Source: Adapted from experimental data for S235JR steel.[14][15][16][17] Note that surface treatments will shift this curve upwards, increasing the fatigue life at a given stress level and raising the fatigue limit.

Experimental Protocols

Shot Peening of this compound Steel Components
  • Pre-treatment: Thoroughly clean and degrease the component surface to remove any contaminants.

  • Shot Selection: Use cast steel shot with a hardness of 45-52 HRC and a diameter appropriate for the component geometry and required intensity.

  • Process Parameters:

    • Almen Intensity: A target Almen intensity (e.g., 0.010-0.014 A) should be established based on the application requirements.

    • Coverage: Ensure 100% or greater coverage of the critical surfaces.

    • Nozzle Distance and Angle: Maintain a consistent distance and angle between the nozzle and the workpiece to ensure uniform peening.

  • Post-treatment: No thermal post-treatment is typically required. A light cleaning may be necessary to remove residual shot dust.

  • Quality Control: Verify the Almen intensity and coverage. Inspect the surface for any signs of excessive damage.

Gas Nitriding of this compound Steel Components
  • Pre-treatment: The component should be in the quenched and tempered condition, with a final tempering temperature at least 30°C above the nitriding temperature.[4] The surface must be thoroughly cleaned and degreased.

  • Process Parameters:

    • Temperature: Heat the component in a sealed retort furnace to a temperature between 495°C and 565°C.[4]

    • Atmosphere: Introduce a controlled atmosphere of ammonia (NH₃) and dissociated ammonia. A common practice is to start with a dissociation rate of 15-35%.[4]

    • Time: Hold at the nitriding temperature for a duration of 20 to 100 hours, depending on the desired case depth.[18]

  • Cooling: Slow cool the components in the furnace under a protective atmosphere to prevent oxidation. No quenching is required.

  • Quality Control: Measure the surface hardness and create a hardness-depth profile to determine the case depth.

Gas Carburizing of this compound Steel Components
  • Pre-treatment: Ensure the component is clean and free from scale or rust.

  • Process Parameters:

    • Temperature: Heat the component in a furnace to a temperature in the austenitic range, typically between 850°C and 950°C.[9]

    • Atmosphere: Introduce a carbon-rich atmosphere, usually consisting of a carrier gas (endothermic gas) enriched with a hydrocarbon gas like methane or propane.[16][19] The carbon potential of the atmosphere is carefully controlled.

    • Time: The time at temperature depends on the desired case depth, typically ranging from a few hours to over 10 hours.

  • Quenching: After the carburizing cycle, quench the component directly from the furnace into a suitable medium (e.g., oil) to transform the high-carbon case into hard martensite.

  • Tempering: Temper the component at a low temperature (e.g., 150°C - 200°C) to relieve quenching stresses and improve the toughness of the case.

  • Quality Control: Measure the surface hardness and determine the effective case depth through a hardness traverse.

Visualizations

Fatigue_Life_Improvement_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_outcome Outcome Fatigue_Failure Premature Fatigue Failure of this compound Component Identify_Cause Identify Root Cause (e.g., High Tensile Stress, Surface Defects) Fatigue_Failure->Identify_Cause Select_Treatment Select Appropriate Surface Treatment Identify_Cause->Select_Treatment Shot_Peening Shot Peening Select_Treatment->Shot_Peening Nitriding Nitriding Select_Treatment->Nitriding Carburizing Carburizing Select_Treatment->Carburizing Induction_Hardening Induction Hardening Select_Treatment->Induction_Hardening Improved_Life Improved Fatigue Life Shot_Peening->Improved_Life Nitriding->Improved_Life Carburizing->Improved_Life Induction_Hardening->Improved_Life

Caption: Troubleshooting workflow for addressing fatigue failure in this compound steel components.

Surface_Treatment_Mechanisms cluster_treatments Surface Treatments cluster_mechanisms Improvement Mechanisms Shot_Peening Shot Peening Compressive_Stress Compressive Residual Stress Shot_Peening->Compressive_Stress Increased_Hardness Increased Surface Hardness Shot_Peening->Increased_Hardness Nitriding Nitriding Nitriding->Compressive_Stress Nitriding->Increased_Hardness Carburizing Carburizing Carburizing->Compressive_Stress Carburizing->Increased_Hardness Induction_Hardening Induction Hardening Induction_Hardening->Compressive_Stress Induction_Hardening->Increased_Hardness Microstructure_Refinement Microstructure Refinement Induction_Hardening->Microstructure_Refinement

Caption: Mechanisms by which surface treatments improve fatigue life.

Gas_Nitriding_Process_Flow Start Start: Clean this compound Component Heating Heat to 495-565°C in Sealed Furnace Start->Heating Atmosphere Introduce Ammonia (NH3) Atmosphere Heating->Atmosphere Diffusion Hold for 20-100 hours for Nitrogen Diffusion Atmosphere->Diffusion Cooling Slow Cool in Protective Atmosphere Diffusion->Cooling End End: Nitrided Component Cooling->End

Caption: Simplified workflow for the gas nitriding process of this compound steel.

References

Technical Support Center: Troubleshooting Dimensional Inaccuracies in Cold-Drawn E235 Tubes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting dimensional inaccuracies in cold-drawn E235 tubes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common dimensional issues with cold-drawn this compound tubes.

Q1: We are observing inconsistent outside diameter (OD) on our this compound tubes. What are the potential causes and how can we rectify this?

A1: Inconsistent outside diameter is a frequent issue in cold drawing and can stem from several factors:

  • Worn or Improperly Sized Die: The drawing die is the primary tool that determines the final OD. If the die is worn beyond its tolerance limits or is incorrectly sized for the desired tube dimensions, it will result in an inconsistent OD.

  • Inconsistent Lubrication: Insufficient or non-uniform lubrication can lead to variations in the drawing force and friction between the tube and the die.[1] This can cause chatter or stick-slip motion, resulting in fluctuations in the tube's diameter.

  • Variations in Drawing Speed: Fluctuations in the drawing speed can affect the material flow through the die, leading to dimensional inconsistencies. Maintaining a constant drawing speed is crucial for achieving a uniform OD.

  • Temperature Variations: The temperature of the drawing tools can increase with the number of tubes drawn. This thermal expansion can alter the effective diameter of the die, leading to changes in the tube's OD.[2]

Solution Steps:

  • Inspect the Die: Regularly inspect the drawing die for wear using gauges and replace it if it is out of tolerance. Ensure the die material is appropriate for the application to minimize wear.

  • Optimize Lubrication: Ensure a consistent and adequate supply of a suitable lubricant. The lubrication process should be controlled to provide a uniform coating on the tube surface before it enters the die.

  • Control Drawing Speed: Utilize equipment that allows for precise and stable control of the drawing speed.

  • Monitor Tool Temperature: Implement cooling systems for the drawing die to maintain a consistent operating temperature.

Q2: Our cold-drawn this compound tubes are exhibiting excessive ovality. What causes this and what are the acceptable limits?

A2: Ovality, or the deviation from a perfect circle, is a common form of dimensional inaccuracy. It is typically caused by:

  • Improper Die and Mandrel Alignment: Misalignment between the drawing die and the internal mandrel (plug) can exert uneven pressure on the tube circumference, leading to an oval shape.

  • Anisotropic Material Properties: Variations in the mechanical properties of the initial hot-finished tube can cause it to deform unevenly during the cold drawing process.

  • Incorrect Die Geometry: The geometry of the die, particularly the die angle and bearing length, plays a significant role in controlling the final shape of the tube. An inappropriate die design can induce ovality.

According to the EN 10305-1 standard, the permissible ovality for cold-drawn this compound tubes is included within the tolerance on the outside diameter.[3][4][5][6][7] Specific ovality tolerances can be agreed upon at the time of inquiry and order. As a general guideline, some standards, like GB/T 17395, suggest ovality limits of 1% or 0.8% for tubes with a nominal diameter less than 150mm.[8][9]

Solution Steps:

  • Align Tooling: Ensure precise alignment of the die and mandrel using appropriate alignment tools and procedures.

  • Evaluate Raw Material: If possible, assess the dimensional and mechanical uniformity of the hot-finished tubes before drawing.

  • Optimize Die Design: The die angle should be selected based on the tube's diameter-to-thickness ratio. High-angle dies tend to thin the wall, while low-angle dies can cause thickening.[7]

Q3: We are experiencing significant variations in the wall thickness of our drawn tubes. What are the contributing factors?

A3: Wall thickness variation is a critical issue, especially for applications requiring high precision. The primary causes include:

  • Eccentricity of the Initial Hollow Tube: The most significant factor is the wall thickness variation present in the hot-finished seamless tube used as the raw material.

  • Die and Mandrel Misalignment: Similar to its effect on ovality, misalignment between the die and mandrel will result in uneven reduction of the wall thickness.

  • Inadequate Mandrel Support: If the mandrel is not properly seated and supported within the die during the drawing process, it can vibrate or shift, leading to inconsistent wall thickness.

  • Insufficient Wall Reduction: A certain amount of wall reduction is necessary to ensure the mandrel is properly engaged. If the reduction is too small, the mandrel may not effectively control the internal diameter and wall thickness.

Solution Steps:

  • Source High-Quality Raw Material: Start with hot-finished tubes that have minimal eccentricity.

  • Ensure Proper Tooling Setup: Precisely align the die and mandrel. The mandrel should be securely positioned to prevent movement during drawing.

  • Optimize Reduction Ratio: Ensure that the reduction in area during drawing is sufficient to engage the mandrel and actively control the wall thickness.

Quantitative Data Summary

The following table summarizes the permissible dimensional tolerances for cold-drawn this compound tubes as specified in the EN 10305-1 standard. These values are critical for assessing the quality and accuracy of your tubes.

ParameterOutside Diameter (OD)Permissible Deviation for OD < 40 mmPermissible Deviation for 40 mm ≤ OD ≤ 100 mmPermissible Deviation for OD > 100 mm
Tolerances Specified OD± 0.08 mm± 0.15 mm± 0.20 mm
Wall Thickness (WT) Specified WT± 10% of WT± 10% of WT± 10% of WT
Straightness Per meter of length1.5 mm/m1.5 mm/m1.5 mm/m

Note: These are general tolerances according to EN 10305-1. Tighter tolerances can be agreed upon at the time of order.

Experimental Protocol: Measurement of Dimensional Accuracy

This protocol outlines the methodology for accurately measuring the key dimensional parameters of cold-drawn this compound tubes.

Objective: To quantify the outside diameter, ovality, wall thickness, and straightness of cold-drawn this compound tubes.

Materials:

  • Calibrated digital calipers (accuracy ±0.01 mm)

  • Calibrated micrometer (accuracy ±0.001 mm)

  • Feeler gauge set

  • Straight edge or granite surface plate

  • Tube samples

Procedure:

  • Outside Diameter (OD) and Ovality Measurement: a. Using the digital calipers, measure the OD of the tube at three different locations along its length (e.g., near each end and in the middle). b. At each location, take two measurements of the OD at 90 degrees to each other to determine the maximum (OD_max) and minimum (OD_min) diameters. c. Record all measurements. d. Calculate the ovality at each location using the formula: Ovality (%) = [(OD_max - OD_min) / (OD_max + OD_min)] * 200

  • Wall Thickness (WT) Measurement: a. Using the micrometer, measure the wall thickness at a minimum of four points around the circumference of the tube at each end. b. Ensure the micrometer is perpendicular to the tube surface for each measurement. c. Record all measurements and note any significant variations.

  • Straightness Measurement: a. Place the tube on a flat and level surface, such as a granite surface plate. b. Place a straight edge of a known length (e.g., 1 meter) along the length of the tube. c. Identify the point of maximum deviation between the straight edge and the tube surface. d. Use a feeler gauge to measure the gap at this point. This measurement represents the deviation from straightness over the length of the straight edge. e. Repeat this measurement at several positions along the tube's length and around its circumference.

Visualizations

Troubleshooting Workflow for Dimensional Inaccuracies

The following diagram illustrates a logical workflow for troubleshooting dimensional inaccuracies in cold-drawn this compound tubes.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Corrective Actions cluster_3 Verification start Dimensional Inaccuracy Detected problem_type Identify Inaccuracy Type (OD, Ovality, Wall Thickness, Straightness) start->problem_type check_tooling Inspect Tooling (Die, Mandrel) problem_type->check_tooling OD, Ovality, Wall Thickness check_process_params Review Process Parameters (Speed, Lubrication, Temperature) problem_type->check_process_params All types check_raw_material Examine Raw Material (Initial Dimensions, Defects) problem_type->check_raw_material Wall Thickness, Straightness adjust_tooling Adjust/Replace Tooling check_tooling->adjust_tooling optimize_params Optimize Process Parameters check_process_params->optimize_params improve_raw_material Improve Raw Material Quality Control check_raw_material->improve_raw_material remeasure Re-measure Dimensions adjust_tooling->remeasure optimize_params->remeasure improve_raw_material->remeasure pass_fail Dimensions within Tolerance? remeasure->pass_fail pass_fail->problem_type No end Process Optimized pass_fail->end Yes

Caption: Troubleshooting workflow for dimensional inaccuracies.

Signaling Pathway of Defect Formation

The diagram below illustrates the causal relationships between key process parameters and common dimensional defects in cold-drawn tubes.

DefectFormation cluster_params Process Parameters cluster_defects Dimensional Defects die_angle Die Angle ovality Ovality die_angle->ovality wall_thickness_var Wall Thickness Variation die_angle->wall_thickness_var drawing_speed Drawing Speed od_inconsistency OD Inconsistency drawing_speed->od_inconsistency surface_defects Surface Defects drawing_speed->surface_defects lubrication Lubrication lubrication->od_inconsistency lubrication->surface_defects tooling_align Tooling Alignment tooling_align->ovality tooling_align->wall_thickness_var raw_material Raw Material Quality raw_material->ovality raw_material->wall_thickness_var

Caption: Causes of dimensional defects in cold drawing.

References

Reducing residual stress in welded E235 structures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers and scientists with in-depth information for troubleshooting and resolving issues related to residual stress in welded E235 (or equivalent S235JR) steel structures.

Troubleshooting Guide

This section addresses common problems encountered during and after the welding of this compound steel, focusing on distortion and cracking linked to residual stress.

Problem/Observation Potential Cause Recommended Action/Solution
Angular Distortion: The welded components have formed an angle instead of remaining flat.Non-uniform transverse shrinkage across the weld cross-section. This is often due to excessive heat input, a high number of weld passes, or improper joint design.- Pre-Welding: Minimize the weld volume and number of passes. Use intermittent welding instead of a continuous bead where possible.- Post-Welding: Apply a stress relief method such as Post-Weld Heat Treatment (PWHT) to relax the stresses causing the distortion. Mechanical straightening (peening or pressing) can also be used, but may not be as effective at reducing internal stress.
Bowing/Camber: The welded structure has curved along its length.Non-uniform longitudinal shrinkage along the weld length. This is common in asymmetric structures or when welding is not sequenced correctly.- Pre-Welding: Use a balanced welding sequence, such as welding from the center outwards on both sides of the neutral axis. Clamping the workpiece securely can help prevent movement.[1]- Post-Welding: Vibratory Stress Relief (VSR) can be effective in redistributing peak stresses and improving dimensional stability. PWHT is also a viable solution.
Delayed Cracking (Cold Cracking): Cracks appear in the weld or Heat-Affected Zone (HAZ) hours or days after welding.High levels of residual tensile stress combined with the presence of hydrogen and a susceptible microstructure. Residual stresses act as a driving force for crack propagation.- Pre-Welding: Use low-hydrogen consumables and ensure the base metal is clean and dry. Applying preheat can slow the cooling rate, reducing the formation of brittle microstructures and allowing hydrogen to escape.[2]- Post-Welding: Immediate Post-Weld Heat Treatment (PWHT) is the most effective solution. It tempers the microstructure, reduces hardness, and significantly lowers residual tensile stresses.[3][4]
Dimensional Instability during Machining: The welded and cooled structure changes shape or warps after machining operations.The machining process removes material that was holding the residual stresses in equilibrium. The remaining stresses redistribute, causing deformation.- Pre-Machining: The structure must be stress-relieved before any precision machining. PWHT is the most thorough method. VSR is a faster alternative that can significantly improve stability without altering material properties.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is residual stress and why is it a concern in welded this compound structures?

A1: Residual stresses are internal stresses that remain in a structure after the cause of the stress (in this case, the intense, localized heat from welding) has been removed.[1][2] They are caused by the non-uniform heating and cooling cycle, where the heated weld metal contracts as it cools and is restrained by the surrounding cooler base metal.[2] These stresses can be as high as the yield strength of the material and are a major concern because they can lead to:

  • Distortion and Warping: Affecting the dimensional accuracy of the final product.[1]

  • Reduced Fatigue Life: Tensile residual stresses lower the threshold for fatigue crack initiation.[1]

  • Increased Susceptibility to Cracking: Especially brittle fracture and stress corrosion cracking.[3][4]

Q2: What are the primary methods for reducing residual stress in this compound welds?

A2: The three most common industrial methods are:

  • Post-Weld Heat Treatment (PWHT): This involves uniformly heating the entire weldment to a specific temperature, holding it for a set duration, and then cooling it at a controlled rate.[5] This process reduces residual stresses by lowering the material's yield strength at elevated temperatures, allowing for microscopic plastic deformation (creep).[6]

  • Vibratory Stress Relief (VSR): This is a non-thermal method that uses controlled, sub-harmonic vibrations to redistribute peak residual stresses.[5] By vibrating the workpiece at its resonant frequency, the internal stresses are combined with the vibrational stress, causing localized plastic flow and stress reduction.[3][5]

  • Peening (e.g., Shot Peening): This is a cold working process where the surface of the weld is bombarded with small spherical media (shot).[7] This action creates a layer of compressive residual stress on the surface, which can counteract the detrimental effects of tensile residual stresses from welding and improve fatigue life.[7]

Q3: When is PWHT mandatory for this compound (S235JR) steel?

A3: PWHT requirements are often dictated by design codes and application specifics. According to standards like AWS D1.1, PWHT may be required when the throat thickness of the weld exceeds a certain dimension (e.g., 50 mm) or for specific structural applications where dimensional stability and fracture resistance are critical. For carbon steels, it is essential for ensuring structural integrity in many applications.[4]

Q4: Can VSR completely replace PWHT?

A4: VSR and PWHT are not always interchangeable. VSR is excellent for improving dimensional stability for machining and reducing peak stresses.[5] It is faster, more energy-efficient, and does not alter the material's bulk metallurgical properties.[3] However, PWHT provides a more thorough reduction of stress throughout the entire cross-section and also tempers the microstructure of the weld and HAZ, which reduces hardness and improves ductility.[4] For applications where microstructural improvements are critical, PWHT is necessary.

Q5: How can I minimize the creation of residual stress during the welding process itself?

A5: While post-weld treatments are effective, minimizing stress from the start is crucial. Key strategies include:

  • Control Heat Input: Use a welding process with lower heat input, such as intermittent or backstep welding techniques.[1]

  • Minimize Weld Metal: Avoid overwelding. A smaller weld volume results in less shrinkage and lower stress.

  • Use Proper Weld Sequencing: A balanced welding sequence (e.g., welding symmetrically around the neutral axis) helps to distribute shrinkage stresses more evenly.[1]

  • Preheating: Uniformly preheating the component reduces the thermal gradient between the weld and the base material, leading to more uniform cooling and lower residual stresses.

Data Presentation

The following tables summarize key quantitative data for stress relief processes applicable to this compound steel.

Table 1: Post-Weld Heat Treatment (PWHT) Parameters for this compound (S235JR) Steel

ParameterValueNotes
Stress Relieving Temperature580 - 630 °CBased on material data for S235JR. Temperature should be uniform across the component.
Heating Rate< 200 °C / hour (above 300°C)Rate should be controlled to avoid introducing new thermal stresses.[5]
Holding (Soaking) Time1 - 2 minutes per mm of thickest sectionMinimum of 30 minutes required.
Cooling Rate< 200 °C / hour (down to 300°C)Controlled cooling is critical to prevent re-introduction of stresses.[5]

Table 2: Comparison of Common Stress Relief Methods

MethodPrincipleTypical Stress ReductionKey AdvantagesKey Limitations
PWHT Thermal (Creep)80 - 95%Highly effective and thorough; tempers microstructure.[4]Can cause distortion; energy-intensive; may alter bulk mechanical properties.
VSR Mechanical (Vibration)40 - 70% (Peak Stresses)Fast and energy-efficient; portable; no change to material properties.[3][5]Less effective on complex geometries; does not temper microstructure.
Shot Peening Mechanical (Surface Work)N/A (Induces Compressive Stress)Greatly improves fatigue life and resistance to stress corrosion cracking.[7]Only affects the surface layer; does not relieve bulk internal stresses.

Experimental Protocols

Protocol 1: Post-Weld Heat Treatment (PWHT)

Objective: To reduce residual stresses and temper the microstructure of a welded this compound structure.

Methodology:

  • Preparation: Ensure the weldment is clean and free of contaminants. Place the structure inside a calibrated furnace, ensuring it is adequately supported to prevent distortion during heating.

  • Thermocouple Placement: Attach a minimum of four calibrated thermocouples to the workpiece on the thickest and thinnest sections to monitor the temperature accurately.[5]

  • Heating:

    • Heat the furnace to 300°C. The heating rate up to this point is not critical.

    • From 300°C, increase the temperature at a controlled rate not exceeding 200°C per hour.

    • Continue heating until the entire part reaches the soaking temperature range of 580-630°C.

  • Soaking:

    • Once the coldest part of the structure reaches 580°C, begin the holding (soaking) period.

    • Maintain the temperature of the entire structure within the 580-630°C range for a duration calculated as 1-2 minutes per millimeter of the thickest cross-section (with a 30-minute minimum).

  • Cooling:

    • After the soaking period, cool the structure inside the furnace at a controlled rate not exceeding 200°C per hour until the temperature reaches 300°C.[5]

    • Below 300°C, the structure can be cooled in still air.

  • Documentation: Record the entire time-temperature profile from the thermocouples for quality assurance.[5]

Protocol 2: Vibratory Stress Relief (VSR)

Objective: To reduce peak residual stresses and improve the dimensional stability of a welded this compound structure.

Methodology:

  • Preparation: Place the weldment on vibration-isolating pads to allow it to vibrate freely. The structure should be stable and supported.

  • Equipment Setup:

    • Securely clamp the vibrator unit to the workpiece. The location should be chosen to effectively induce resonance across the structure, often on a rigid section.

    • Place an accelerometer on the workpiece to monitor the vibrational response.

  • Resonance Scanning:

    • Begin a slow scan of vibrator frequencies to identify the natural resonant frequencies of the workpiece. The control system will record the amplitude response versus frequency.

  • Treatment:

    • Tune the vibrator to the primary resonant frequency identified in the scan.

    • Operate the vibrator for a predetermined period (typically 15-30 minutes, depending on the size and complexity of the part). The control system monitors the power required to maintain the vibration. As stresses are relieved, the workpiece vibrates more easily, and the power required will decrease and then stabilize.

  • Post-Treatment Scan:

    • After the treatment period, perform a second resonance scan. A successful treatment is typically indicated by a shift in the resonant frequency and an increase in the amplitude of the peak, signifying that the structure is now vibrating more efficiently due to reduced internal friction from stress.

  • Completion: Once the post-treatment scan confirms stabilization, the process is complete.

Visualizations

The following diagrams illustrate key workflows and relationships in managing residual stress.

Stress_Management_Workflow cluster_pre Pre-Welding Phase cluster_post Post-Welding Phase Design 1. Joint Design & Material Prep Params 2. Welding Parameter Selection (Low Heat Input) Design->Params Sequence 3. Plan Weld Sequence Params->Sequence Weld 4. Execute Welding Sequence->Weld Inspect 5. Inspect for Distortion/Cracks Weld->Inspect NeedsRelief Stress Relief Required? Inspect->NeedsRelief Select 6. Select Relief Method NeedsRelief->Select Yes Final 7. Final Inspection & Machining NeedsRelief->Final No PWHT PWHT Select->PWHT VSR VSR Select->VSR Peening Peening Select->Peening PWHT->Final VSR->Final Peening->Final

Caption: Workflow for managing residual stress from design to final inspection.

Cause_Effect_Diagram cluster_causes Primary Causes of Residual Stress cluster_effects Resulting Problems Heat High / Uneven Heat Input Stress High Tensile Residual Stress Heat->Stress Restraint High Degree of Restraint Restraint->Stress Cooling Rapid Cooling Rate Cooling->Stress Volume Excessive Weld Volume Volume->Stress Distortion Distortion & Warping Stress->Distortion Fatigue Reduced Fatigue Life Stress->Fatigue Crack Increased Risk of Cracking Stress->Crack

Caption: Cause-and-effect relationship between welding factors and defects.

References

Addressing surface defects in E235 steel manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: E235 Steel Surface Defects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing surface defects during the manufacturing and use of this compound steel.

Frequently Asked Questions (FAQs)

Q1: What are the most common surface defects found on this compound steel products?

A1: this compound steel, like other steel types, can exhibit various surface defects that may arise during manufacturing or subsequent processing.[1] Common defects include:

  • Cracks: These are fissures on the steel surface that can compromise the material's integrity.[1][2] They can be caused by thermal or mechanical stress.[1]

  • Inclusions: These are non-metallic particles trapped within the steel, which can affect its mechanical properties.[1][3]

  • Porosity: This refers to small holes or voids within the steel, which can weaken the material.[1][2][3][4]

  • Scabs: These are raised or depressed areas on the steel surface, often caused by improper rolling or forging.[3]

  • Pitting Corrosion: This is a localized form of corrosion that leads to the formation of small pits or cavities on the metal surface.[5][6]

  • Scratches and Gouges: These are mechanical damages to the surface.

  • Scale: An oxide layer that forms at high temperatures.

Q2: What are the primary causes of surface cracks in this compound steel tubes?

A2: Surface cracks in this compound steel tubes can originate from several factors:

  • Thermal Stress: Rapid heating and cooling cycles during processes like welding or heat treatment can induce stress and lead to cracking.[1]

  • Mechanical Stress: Improper handling, machining, or excessive cold working can cause surface damage and crack initiation.[1][7]

  • Material Impurities: The presence of contaminants or inclusions in the raw material can weaken the steel structure, making it more susceptible to cracking under stress.[1]

  • Improper Production Processes: Issues such as incorrect temperature control, excessive rolling speed, or uneven pressure during manufacturing can all contribute to the formation of cracks.[8]

  • Hydrogen Embrittlement: During processes like acid pickling, hydrogen can penetrate the steel and reduce its ductility, leading to cracking under stress.[7]

Q3: How can pitting corrosion on this compound steel surfaces be prevented?

A3: Pitting corrosion is a localized form of corrosion that can be particularly damaging. Prevention strategies include:

  • Material Selection: For environments with a high risk of pitting, consider using materials with higher pitting resistance. The Pitting Resistance Equivalent Number (PREN) can be a useful metric for comparing alloys.[6]

  • Protective Coatings: Applying coatings such as paints, epoxies, or specialized treatments like Armoloy TDC can create a barrier between the steel and the corrosive environment.[5][6]

  • Environmental Control: Minimizing exposure to aggressive ions like chlorides, controlling humidity, and maintaining a stable pH can significantly reduce the risk of pitting.[5][9]

  • Cathodic Protection: This method involves using a sacrificial anode or an impressed current to make the this compound steel surface the cathode of an electrochemical cell, thus preventing corrosion.[6]

  • Surface Finish: A smooth, polished surface with minimal roughness is less susceptible to the initiation of pitting corrosion.[5]

Troubleshooting Guides

Troubleshooting Hairline Cracks on this compound Steel Tubes

This guide provides a step-by-step approach to identifying and addressing hairline cracks on the surface of this compound steel tubes.

Step 1: Visual Inspection

  • Action: Carefully examine the tube surface under good lighting, possibly with the aid of a magnifying glass.

  • Expected Result: Identify the location, orientation (longitudinal or transverse), and density of the cracks.

Step 2: Non-Destructive Testing (NDT)

  • Action: Employ NDT methods to confirm the presence and extent of the cracks.

    • Liquid Penetrant Inspection (LPI): A low-cost method to reveal surface-breaking defects.[10] A colored or fluorescent dye is applied to the surface and drawn into cracks by capillary action.[10]

    • Magnetic Particle Testing (MT): Suitable for ferromagnetic materials like this compound steel. It involves magnetizing the part and applying iron particles, which will accumulate at flux leakage fields caused by defects.[10]

  • Expected Result: Clear indication of the cracks, allowing for better assessment of their severity.

Step 3: Identify the Root Cause

  • Action: Investigate the manufacturing and handling processes to determine the likely cause of the cracks. Consider factors such as:

    • Recent changes in heating or cooling rates.

    • Handling procedures that could cause mechanical stress.

    • Quality of the raw material.

    • Parameters of the cold drawing process.[7]

  • Expected Result: A probable cause for the cracking is identified.

Step 4: Remediation and Prevention

  • Action:

    • For existing cracks, depending on their depth and the application, the part may need to be scrapped or repaired (e.g., by grinding if the cracks are very shallow and within tolerance).

    • To prevent future occurrences, adjust the identified root cause. This could involve optimizing the heat treatment process, improving handling procedures, or specifying a higher quality raw material.

  • Expected Result: A reduction or elimination of hairline cracks in future production.

Data Presentation

Table 1: Common Surface Defects in this compound Steel and Their Primary Causes

Defect TypePrimary Causes
Cracks Thermal stress, mechanical stress, material impurities, improper production processes, hydrogen embrittlement.[1][7][8]
Pitting Corrosion Exposure to chloride ions, stagnant water conditions, breakdown of the passive layer, uneven protective coatings.[5][9]
Inclusions Impurities in raw materials, improper melting and refining techniques.[1]
Porosity Gas entrapment during casting, shrinkage during solidification, impurities acting as nucleation sites.[1][2][4]
Scabs Improper rolling or forging techniques.[3]
Scale Oxidation at high temperatures during manufacturing.

Table 2: Acceptance Criteria for Surface Condition of this compound Steel Tubes (as per EN 10305-4)

ParameterRequirementNotes
Surface Imperfections Imperfections that encroach on the specified minimum wall thickness are considered defects.[11] Dressed areas must blend smoothly into the tube contour.[11]
Surface Roughness (Ra) ≤ 4 µmThis requirement applies to the outer and inner surfaces (for inner diameters ≥ 15 mm).[11]
Reduced Internal Roughness (Optional) ≤ 2 µmCan be specified as an option.[11][12]

Experimental Protocols

Protocol 1: Visual Inspection of Surface Defects
  • Objective: To identify macroscopic surface defects on this compound steel.

  • Materials: High-intensity light source, magnifying glass (optional).

  • Procedure:

    • Ensure the steel surface is clean and free from oil, grease, or other contaminants.

    • Illuminate the surface with a strong light source at various angles to highlight any irregularities.

    • Systematically scan the entire surface, paying close attention to areas with known stress concentrations (e.g., welds, bends).

    • Use a magnifying glass to get a closer look at any suspected defects.

    • Document the location, size, and type of any observed defects with photographs and detailed notes.

Protocol 2: Magnetic Particle Testing (MT)
  • Objective: To detect surface and near-surface discontinuities in ferromagnetic this compound steel.

  • Materials: MT yoke or prods, dry magnetic particles or wet magnetic particle suspension, UV light source (for fluorescent particles).

  • Procedure:

    • Pre-clean the test surface to remove any contaminants.

    • Induce a magnetic field in the test piece using a yoke or prods.

    • Apply the magnetic particles to the surface while the magnetic field is active.

    • The particles will be attracted to any magnetic flux leakage fields created by discontinuities, forming visible indications.

    • Inspect the surface for these indications. If using fluorescent particles, the inspection must be done under a UV light in a darkened area.

    • Interpret the indications to determine the nature of the defect.

    • Degauss the part after inspection if required.

Protocol 3: Ultrasonic Testing (UT)
  • Objective: To detect internal and surface defects using high-frequency sound waves.[13]

  • Materials: Ultrasonic flaw detector, transducer (probe), couplant.

  • Procedure:

    • Calibrate the ultrasonic flaw detector with a reference standard.

    • Apply a couplant (e.g., gel, oil, or water) to the surface of the steel to ensure good transmission of sound waves.

    • Place the transducer on the surface and move it in a systematic scanning pattern.

    • The flaw detector will display the sound waves as they travel through the material.

    • Defects will reflect the sound waves, creating a distinct echo on the display.

    • Analyze the echo pattern to determine the size, location, and orientation of the defect.[14][15]

Visualizations

Surface_Defect_Troubleshooting_Workflow Workflow for Addressing Surface Defects in this compound Steel cluster_detection Defect Detection cluster_analysis Analysis & Characterization cluster_disposition Disposition & Action Visual_Inspection Visual Inspection NDT_Screening Non-Destructive Testing (NDT) (MT, LPI, UT, ECT) Visual_Inspection->NDT_Screening Defect Suspected Defect_Characterization Characterize Defect (Type, Size, Location) NDT_Screening->Defect_Characterization Accept_Reject Accept / Reject (Based on Standards, e.g., EN 10305-4) Defect_Characterization->Accept_Reject Root_Cause_Analysis Root Cause Analysis (Process, Material, Handling) Corrective_Action Implement Corrective Action Root_Cause_Analysis->Corrective_Action Repair_Scrap Repair or Scrap Accept_Reject->Repair_Scrap Reject End End Accept_Reject->End Accept Repair_Scrap->Root_Cause_Analysis Scrap or Repairable Monitor_Process Monitor & Verify Process Corrective_Action->Monitor_Process Monitor_Process->End Start Start Start->Visual_Inspection

Caption: General workflow for identifying, analyzing, and resolving surface defects.

Crack_Troubleshooting_Logic Troubleshooting Logic for Surface Cracks Start Surface Crack Detected Check_Depth Is crack depth within a llowable tolerance? Start->Check_Depth Accept Accept Part Check_Depth->Accept Yes Reject Reject/Rework Part Check_Depth->Reject No Investigate_Cause Investigate Root Cause Thermal_Stress Thermal Stress Issue? Investigate_Cause->Thermal_Stress Mechanical_Stress Mechanical Stress Issue? Thermal_Stress->Mechanical_Stress No Action_Thermal Adjust Heating/Cooling Rates Thermal_Stress->Action_Thermal Yes Material_Defect Material Defect? Mechanical_Stress->Material_Defect No Action_Mechanical Modify Handling/Machining Procedures Mechanical_Stress->Action_Mechanical Yes Action_Material Review Material Supplier and Specifications Material_Defect->Action_Material Yes Reject->Investigate_Cause

Caption: Decision-making flowchart for troubleshooting surface cracks.

References

Technical Support Center: Optimizing Annealing for E235 Steel Tubes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and scientists in optimizing the annealing process for E235 steel tubes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound steel tubes?

Annealing is a heat treatment process that alters the microstructure of this compound steel to achieve specific desirable properties. The primary goals are to relieve internal stresses induced by manufacturing processes like cold drawing, increase ductility and toughness, and soften the material to improve its machinability and formability for subsequent processing.[1][2][3][4][5]

Q2: What are the common types of annealing processes applicable to this compound steel?

Several annealing techniques can be applied to this compound steel, each yielding different results:

  • Stress-Relief Annealing: This process is used to reduce internal stresses from processes like welding, machining, or cold working without significantly changing the material's microstructure or mechanical properties.[2][6]

  • Recrystallization Annealing: Applied to cold-worked steel, this process forms new, stress-free grains to restore ductility and softness after strain hardening.[2][7][8] The heating temperature is typically below the point where austenite begins to form.[2]

  • Normalizing: This process involves heating the steel to the austenitic range and then cooling it in still air.[9][10] It refines the grain structure, improves mechanical properties like strength and hardness compared to annealing, and enhances machinability.[9]

  • Full Annealing: This involves heating the steel above the upper critical temperature, holding it to create a fully austenitic structure, and then cooling it very slowly, often within the furnace. This produces a soft and ductile microstructure.[2][3]

Q3: What is the chemical composition of this compound steel?

The typical chemical composition of this compound (material number 1.0308) steel is summarized in the table below.

ElementContent (%)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.030
Sulphur (S)≤ 0.035

Source:[11][12]

Q4: How do the mechanical properties of this compound steel change after annealing?

Annealing generally decreases tensile strength and hardness while increasing ductility (elongation).[8][13] The table below shows typical mechanical properties for this compound steel in various delivery conditions, including annealed (+A).

Delivery ConditionSymbolTensile Strength (MPa)Yield Strength (min, MPa)Elongation (min, %)
Cold Drawn / Hard+C480+3806
Cold Drawn / Soft+LC420-52031512
Annealed +A 340-480 235 25
Normalized+N340-48023525

Source:[4][14]

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of this compound steel tubes.

IssuePotential CausesRecommended Solutions
Inconsistent Hardness 1. Non-uniform temperature within the furnace. 2. Improper loading of tubes, leading to uneven heating or cooling. 3. Insufficient soaking time.1. Calibrate the furnace and ensure uniform heat distribution. 2. Optimize the arrangement of tubes to allow for consistent exposure to heat and cooling media. 3. Increase the soaking time to ensure the entire cross-section of the tubes reaches the target temperature.[3][13]
Surface Oxidation and Scaling 1. Presence of oxygen in the furnace atmosphere.1. Perform the annealing process in a controlled atmosphere (e.g., nitrogen, argon) or a vacuum furnace to prevent oxidation.[1][14]
Insufficient Ductility or Softness 1. Annealing temperature was too low. 2. Soaking time was too short. 3. Cooling rate was too fast.1. Increase the annealing temperature to be within the recommended range for the desired process (e.g., recrystallization). 2. Extend the soaking time to allow for complete microstructural changes. 3. Employ a slower cooling rate, such as furnace cooling, to maximize softening.[3][5]
Excessive Grain Growth 1. Annealing temperature was too high. 2. Soaking time was excessively long.1. Lower the annealing temperature. Excessive temperatures can lead to larger grains, which may negatively impact toughness. 2. Reduce the soaking time to the minimum required for the desired transformation.[15]
Tube Distortion or Warping 1. Improper support of the tubes in the furnace. 2. Non-uniform heating or cooling. 3. High residual stresses from prior processing.1. Ensure tubes are properly supported along their length to prevent sagging at high temperatures. 2. Address furnace uniformity and ensure consistent cooling. 3. Consider a preliminary stress-relief cycle at a lower temperature if residual stresses are severe.[13]

Experimental Protocols

Below are detailed methodologies for key annealing processes for this compound steel tubes.

Protocol 1: Stress-Relief Annealing

Objective: To reduce residual stresses with minimal impact on mechanical properties.

  • Heating: Place the this compound tubes in the furnace. Heat at a controlled rate to a temperature range of 550-650°C.

  • Soaking: Hold the tubes at the target temperature for approximately 1-2 hours per 25mm of thickness.

  • Cooling: Cool the tubes slowly and uniformly, preferably inside the furnace, to below 300°C before final cooling in the air.

Protocol 2: Recrystallization Annealing

Objective: To soften the steel and restore ductility after cold working.

  • Heating: Place the cold-worked this compound tubes in the furnace. Heat to a temperature range of 650-700°C.[7]

  • Soaking: Hold at the target temperature for sufficient time to allow for the formation of new, equiaxed grains. This is typically 1-2 hours.

  • Cooling: Cool slowly to room temperature. Furnace cooling is recommended for maximum softness.

Protocol 3: Normalizing

Objective: To refine the grain structure and improve mechanical properties.

  • Heating: Place the this compound tubes in the furnace. Heat to a temperature approximately 30-50°C above the upper critical temperature (Ac₃), which for this steel is in the range of 880-920°C.

  • Soaking: Hold at the target temperature long enough to ensure complete austenitization.

  • Cooling: Remove the tubes from the furnace and allow them to cool in still air.[9] This faster cooling rate compared to annealing results in a finer and slightly stronger microstructure.

Visualizations

Annealing_Workflow cluster_prep 1. Preparation cluster_process 2. Heat Treatment Process cluster_eval 3. Evaluation & Troubleshooting start Start: Identify Annealing Goal (e.g., Stress Relief, Softening) protocol Select Annealing Protocol (Stress-Relief, Recrystallization, Normalizing) start->protocol heating Heat to Target Temperature protocol->heating soaking Soak at Temperature heating->soaking cooling Cool at Controlled Rate soaking->cooling eval Evaluate Mechanical Properties (Hardness, Ductility) cooling->eval success Process Optimized eval->success Meets Specs troubleshoot Troubleshoot Issues (Refer to Guide) eval->troubleshoot Fails Specs troubleshoot->protocol Adjust Parameters

Caption: Workflow for selecting, executing, and evaluating an annealing process.

Troubleshooting_Logic cluster_causes Potential Cause Analysis cluster_solutions Corrective Actions start Problem Detected e.g., Inconsistent Hardness, Cracking cause_temp Temperature Issue Too High / Too Low / Non-Uniform start->cause_temp cause_time Time Issue Soaking too Short / too Long start->cause_time cause_cool Cooling Issue Rate too Fast / too Slow start->cause_cool cause_atm Atmosphere Issue Oxidizing Environment start->cause_atm sol_temp Adjust Furnace Settings Calibrate / Change Setpoint cause_temp->sol_temp sol_time Modify Soaking Duration cause_time->sol_time sol_cool Change Cooling Method e.g., Furnace vs. Air cause_cool->sol_cool sol_atm Use Controlled Atmosphere Inert Gas / Vacuum cause_atm->sol_atm

Caption: Logical flow for troubleshooting common annealing defects.

Parameter_Effects cluster_params Input Parameters cluster_props Resulting Properties Temp Annealing Temperature Hardness Hardness & Strength Temp->Hardness Decrease Increase Ductility Ductility & Toughness Temp->Ductility Increase Increase GrainSize Grain Size Temp->GrainSize Increase Increase Time Soaking Time Time->Hardness Slight Decrease Increase Time->GrainSize Increase Increase Rate Cooling Rate Rate->Hardness Increase Increase (Faster) Rate->Ductility Decrease Increase (Faster)

Caption: Relationship between annealing parameters and material properties.

References

Technical Support Center: E235 Steel Hydrogen Embrittlement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hydrogen embrittlement in E235 steel during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to an increased risk of hydrogen embrittlement in this compound steel.

Issue Potential Cause Recommended Action
Unexpected brittle fracture of this compound steel components after exposure to a hydrogen-rich environment. Hydrogen Embrittlement: Atomic hydrogen has diffused into the steel's microstructure, reducing its ductility and toughness.1. Identify the hydrogen source: Review experimental procedures for potential hydrogen introduction (e.g., electrochemical processes, corrosion, welding).2. Implement preventive measures: Apply appropriate coatings, perform post-weld heat treatment, or select a more resistant material if possible.3. Conduct failure analysis: Examine the fracture surface for characteristic features of hydrogen embrittlement, such as intergranular cracking.[1][2]
Cracking observed in or near weld zones after fabrication. Hydrogen-Induced Cold Cracking (HICC): Hydrogen introduced during welding becomes trapped in the heat-affected zone (HAZ), leading to delayed cracking under residual or applied stress.[3]1. Implement pre- and post-weld heat treatments: Preheat the joint before welding and apply a post-weld heat treatment (PWHT) to facilitate hydrogen diffusion out of the weldment.[4][5][6][7] 2. Use low-hydrogen consumables: Employ welding electrodes and fluxes with low moisture content to minimize hydrogen introduction.
Reduced mechanical performance (e.g., lower ductility, premature failure) in tensile testing after cathodic protection. Hydrogen absorption during cathodic protection: The electrochemical reaction at the steel surface generates atomic hydrogen, which can be absorbed by the material.1. Optimize cathodic protection parameters: Avoid excessive negative potentials that can accelerate hydrogen evolution.[8]2. Apply a suitable barrier coating: Use coatings that are resistant to hydrogen permeation to shield the steel from the environment.[9] 3. Perform slow strain rate testing (SSRT): Evaluate the material's susceptibility to hydrogen embrittlement under simulated service conditions.
Inconsistent results in hydrogen permeation experiments. Surface conditions and experimental setup: Surface contamination, improper cell sealing, or incorrect electrolyte composition can affect the accuracy of permeation measurements.1. Standardize sample preparation: Ensure a consistent and clean surface finish on all specimens.2. Verify cell integrity: Check for leaks and ensure proper sealing of the permeation cell.3. Control electrolyte chemistry: Use a consistent and de-aerated electrolyte solution as specified in standard test methods.

Frequently Asked Questions (FAQs)

1. What is hydrogen embrittlement and why is it a concern for this compound steel?

Hydrogen embrittlement is a phenomenon where the presence of atomic hydrogen in a metal, such as steel, leads to a reduction in its ductility and toughness, making it susceptible to brittle fracture at stresses below its yield strength.[3] this compound is a non-alloy, low-carbon steel with a ferritic-pearlitic microstructure.[10] While generally ductile, it can become vulnerable to hydrogen embrittlement when exposed to sources of atomic hydrogen, which can be encountered in various experimental and industrial environments.

2. What are the primary sources of hydrogen that can lead to embrittlement of this compound steel?

Hydrogen can be introduced into this compound steel from several sources, including:

  • Manufacturing and Processing:

    • Welding: Moisture in welding consumables or the surrounding atmosphere can be a significant source of hydrogen.[3]

    • Electroplating and Pickling: Acidic cleaning and plating baths can generate atomic hydrogen on the steel surface, which can then be absorbed.

  • In-service Environments:

    • Corrosion: Corrosion reactions, particularly in acidic or sour (H₂S-containing) environments, produce atomic hydrogen.[1]

    • Cathodic Protection: While protecting against corrosion, cathodic protection systems can generate hydrogen on the steel surface.[8]

3. How can I prevent hydrogen embrittlement during welding of this compound steel components?

To mitigate the risk of hydrogen-induced cracking in welded this compound steel, the following measures are recommended:

  • Preheating: Heating the joint area before welding helps to slow the cooling rate and allows more hydrogen to diffuse out.

  • Low-Hydrogen Consumables: Use welding electrodes and fluxes with certified low hydrogen content.

  • Post-Weld Heat Treatment (PWHT): This is a critical step to facilitate the removal of diffusible hydrogen from the weld and heat-affected zone. A typical dehydrogenation heat treatment for carbon steels involves heating to 200-300°C and holding for 0.5 to 1 hour.[5][6][7]

4. What types of coatings are effective in preventing hydrogen embrittlement of this compound steel?

Barrier coatings can effectively reduce or prevent the ingress of hydrogen into the steel. For this compound steel, the following coating types are commonly considered:

  • Zinc Coatings: Applied through processes like hot-dip galvanizing or electroplating, zinc coatings can provide a barrier to hydrogen.[9] However, the application process itself must be controlled to avoid introducing hydrogen. Thermal diffusion processes for zinc coating can eliminate the risk of hydrogen embrittlement during the coating process itself.[11]

  • Zinc-Nickel Alloy Coatings: These coatings have shown good performance in preventing hydrogen permeation.

  • Amorphous Phosphating and Zinc Flake Coatings: This combination provides a hydrogen-free pretreatment and a protective topcoat.

5. How can I test my this compound steel samples for susceptibility to hydrogen embrittlement?

Several standard test methods can be used to evaluate the hydrogen embrittlement susceptibility of this compound steel:

  • Slow Strain Rate Testing (SSRT): This involves pulling a tensile specimen at a very slow, constant strain rate while it is exposed to a hydrogen-charging environment. A reduction in ductility compared to a test in an inert environment indicates susceptibility.

  • Hydrogen Permeation Measurement: This electrochemical technique measures the flux of hydrogen through a thin steel membrane, providing data on hydrogen diffusivity and trapping.

  • Thermal Desorption Spectroscopy (TDS): This method involves heating a hydrogen-charged sample and measuring the rate of hydrogen evolution as a function of temperature. The resulting spectrum provides information about the different trapping states of hydrogen in the steel.[12][13][14][15]

Data Presentation

Table 1: Chemical Composition of this compound Steel

ElementContent (%)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.030
Sulfur (S)≤ 0.035

Source:

Table 2: Mechanical Properties of this compound Steel (Normalized Condition)

PropertyValue
Yield Strength (Re)≥ 235 MPa
Tensile Strength (Rm)360 - 510 MPa
Elongation (A)≥ 25%

Source:[10]

Table 3: Recommended Post-Weld Heat Treatment (PWHT) for Dehydrogenation of Carbon Steels

ParameterRecommended Value
Temperature Range200 - 300 °C
Holding Time0.5 - 1 hour

Source:[5][6][7]

Experimental Protocols

1. Hydrogen Permeation Test (Based on Devanathan-Stachurski Cell)

Objective: To measure the apparent hydrogen diffusivity and subsurface hydrogen concentration in this compound steel.

Methodology:

  • Specimen Preparation:

    • Machine a thin, flat this compound steel membrane of a known thickness (e.g., 1 mm).

    • Mechanically polish both sides of the membrane to a mirror finish.

    • Degrease the specimen with acetone or ethanol.

    • Apply a thin layer of palladium or nickel coating on the detection side of the membrane to facilitate hydrogen oxidation and prevent corrosion.

  • Experimental Setup:

    • Mount the prepared specimen between the two halves of a Devanathan-Stachurski electrochemical cell.

    • Fill the cathodic (hydrogen charging) side with a deaerated acidic solution (e.g., 0.1 M H₂SO₄).

    • Fill the anodic (hydrogen detection) side with a deaerated alkaline solution (e.g., 0.1 M NaOH).

    • Use appropriate reference and counter electrodes in both cells.

  • Procedure:

    • Apply a constant anodic potential to the detection side to achieve a low background current.

    • Initiate hydrogen charging on the cathodic side by applying a constant cathodic current density.

    • Record the anodic current on the detection side as a function of time. The current will increase as hydrogen permeates through the steel and is oxidized.

    • Continue the experiment until a steady-state permeation current is reached.

  • Data Analysis:

    • The apparent hydrogen diffusion coefficient (D_app) can be calculated from the time lag or the breakthrough time of the permeation transient.

    • The subsurface hydrogen concentration (C₀) can be calculated from the steady-state permeation current.

2. Slow Strain Rate Testing (SSRT)

Objective: To evaluate the susceptibility of this compound steel to hydrogen embrittlement under tensile loading.

Methodology:

  • Specimen Preparation:

    • Machine smooth or notched tensile specimens from the this compound steel material according to standard specifications (e.g., ASTM E8).

    • Prepare the surface of the gauge section to a consistent finish.

  • Experimental Setup:

    • Mount the specimen in a slow strain rate tensile testing machine equipped with an environmental chamber.

    • Fill the environmental chamber with the desired hydrogen-charging medium (e.g., a corrosive solution or high-pressure hydrogen gas).

  • Procedure:

    • Apply a slow, constant extension rate to the specimen (e.g., 10⁻⁶ s⁻¹).

    • Simultaneously expose the specimen to the hydrogen-charging environment.

    • Conduct a control test in an inert environment (e.g., air or nitrogen) for comparison.

    • Continue the test until the specimen fractures.

  • Data Analysis:

    • Measure the time to failure, elongation, and reduction in area for both the hydrogen-charged and control specimens.

    • Calculate embrittlement indices based on the ratio of these properties in the hydrogen environment to those in the inert environment. A significant reduction in these properties indicates susceptibility to hydrogen embrittlement.

    • Examine the fracture surfaces using a scanning electron microscope (SEM) to identify the fracture mode.

Mandatory Visualization

Hydrogen_Embrittlement_Pathway cluster_source Hydrogen Sources cluster_process Embrittlement Process cluster_outcome Result Welding Welding H_atoms Atomic Hydrogen (H) Welding->H_atoms Corrosion Corrosion Corrosion->H_atoms Plating Plating Plating->H_atoms Diffusion Diffusion into Steel H_atoms->Diffusion Trapping Trapping at Defects (Grain Boundaries, Inclusions) Diffusion->Trapping Crack_Initiation Crack Initiation & Propagation Trapping->Crack_Initiation under stress Fracture Brittle Fracture Crack_Initiation->Fracture

Caption: Logical workflow of hydrogen embrittlement in steel.

Prevention_Workflow Start Potential HE Risk Identified Material_Selection Material Selection (Consider HE resistant alloys) Start->Material_Selection Processing Control Manufacturing Processes Start->Processing Welding_Control Welding Procedure Control (Low H₂ consumables, Preheat) Processing->Welding_Control Surface_Treatment Surface Treatment (Coatings, Plating Control) Processing->Surface_Treatment PWHT Post-Weld Heat Treatment (Dehydrogenation Bake) Welding_Control->PWHT In_Service In-Service Monitoring PWHT->In_Service Surface_Treatment->In_Service End Minimized HE Risk In_Service->End

Caption: Experimental workflow for preventing hydrogen embrittlement.

References

Technical Support Center: Failure Analysis of E235 Steel Components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering failures in E235 steel components during service.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and addressing common failures in this compound steel components.

1. Component exhibits cracking or fracture.

  • Question: What are the initial steps to take when a crack is observed in an this compound steel component?

    • Answer: Immediately remove the component from service to prevent catastrophic failure. Document the operating conditions leading up to the failure, including load, temperature, and exposure to any corrosive environments. Visually inspect the fracture surface and surrounding areas, taking high-resolution photographs. Note the crack's origin, path, and any signs of deformation.

  • Question: How can I differentiate between ductile and brittle fracture in this compound steel?

    • Answer: A ductile fracture will typically show significant plastic deformation, such as necking or distortion, around the fracture site. The fracture surface may appear dull and fibrous. Brittle fracture, on the other hand, occurs with little to no visible deformation and the fracture surface is often bright and granular. The presence of cleavage facets is a characteristic feature of brittle fracture in steels.

  • Question: What could cause unexpected brittle fracture in a normally ductile material like this compound steel?

    • Answer: Several factors can lead to brittle fracture in this compound steel. These include exposure to low temperatures, high strain rates (impact loading), the presence of stress concentrations (notches, sharp corners), or material embrittlement due to factors like strain aging or hydrogen embrittlement.

2. Component shows signs of corrosion.

  • Question: My this compound steel component is rusting. What type of corrosion is this and how can I prevent it?

    • Answer: The observed rusting is likely uniform corrosion, a common electrochemical process for carbon steels exposed to moisture and oxygen. To prevent this, consider applying protective coatings such as paint, galvanization, or plating. Storing components in a dry, controlled environment is also crucial. This compound steel pipes, for instance, are often supplied with a temporary anti-corrosion coating for storage and transport.[1]

  • Question: I've noticed localized deep pits on the surface of the component. What is causing this?

    • Answer: This is likely pitting corrosion, a localized form of corrosion that can lead to rapid failure. It is often initiated by a local breakdown of the protective passive film on the steel's surface. Common causes include exposure to chloride-containing environments or the presence of small manufacturing defects.

  • Question: What are the signs of microbiologically influenced corrosion (MIC)?

    • Answer: MIC is corrosion caused or accelerated by the activity of microorganisms. Signs of MIC can include the presence of biofilms or slime on the steel surface, localized pitting, and the production of metabolic byproducts like hydrogen sulfide (which has a rotten egg smell).

3. Component has failed under repeated loading.

  • Question: The component failed at a stress level below its specified yield strength. What is the likely cause?

    • Answer: This is a classic sign of fatigue failure, which occurs due to cyclic loading over time. Repetitive stresses, even if below the material's yield strength, can initiate and propagate cracks, eventually leading to failure.

  • Question: How can I identify a fatigue failure?

    • Answer: The fracture surface of a fatigue failure typically shows distinct features. These include "beachmarks" or "clamshell marks," which indicate the progressive growth of the crack. The fracture surface is often smooth near the initiation point and becomes rougher as the crack propagates.

  • Question: What factors influence the fatigue life of this compound steel components?

    • Answer: The fatigue life is influenced by several factors, including the magnitude of the cyclic stress, the presence of stress concentrations (holes, fillets, welds), the surface finish of the component, and the operating environment. A smoother surface finish and the absence of stress raisers will generally lead to a longer fatigue life.

Frequently Asked Questions (FAQs)

Q1: What is this compound steel?

A1: this compound is a non-alloy carbon steel, designated numerically as 1.0308 under the EN standard. It is commonly used for manufacturing seamless and welded precision steel tubes for applications in the automotive, furniture, and general engineering industries.[1] It is known for its good formability and weldability.

Q2: What are the typical mechanical properties of this compound steel?

A2: The mechanical properties of this compound steel can vary depending on the specific delivery condition (e.g., +C, +N, +A, +SR). The following table summarizes typical properties.

PropertyValue
Tensile Strength340 - 470 MPa
Yield Strength≥ 235 MPa
Elongation≥ 25%
Hardness (Brinell)140 - 180 HB

Q3: How does the chemical composition of this compound steel affect its performance?

A3: The chemical composition of this compound steel is crucial for its mechanical properties and weldability.

ElementContent (%)
Carbon (C)≤ 0.17
Silicon (Si)≤ 0.35
Manganese (Mn)≤ 1.20
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025

The low carbon content ensures good weldability and formability. Manganese contributes to strength and hardness.

Q4: What are the common failure modes observed in this compound steel components?

A4: The most common failure modes for this compound steel components include:

  • Ductile Overload: Failure due to a single application of a load exceeding the material's tensile strength.

  • Brittle Fracture: Sudden fracture with little plastic deformation, often influenced by low temperatures or high strain rates.

  • Fatigue: Failure under cyclic loading, even at stresses below the yield strength.

  • Corrosion: Degradation of the material due to chemical or electrochemical reactions with its environment. This can manifest as uniform corrosion, pitting, or crevice corrosion.

Q5: Can welding affect the performance of this compound steel components?

A5: Yes, welding can significantly impact the performance of this compound steel. The heat-affected zone (HAZ) created during welding can have different microstructures and mechanical properties compared to the base metal. Improper welding procedures can introduce defects like cracks, porosity, or lack of fusion, which can act as stress concentrators and initiation sites for fractures.

Experimental Protocols

1. Protocol for Visual and Macroscopic Examination

  • Objective: To document the initial condition of the failed component and identify macroscopic features of the failure.

  • Procedure:

    • Photograph the failed component from all angles before any cleaning or sectioning.

    • Carefully clean the fracture surface using a soft brush and a suitable solvent (e.g., acetone) to remove dirt and debris without damaging the surface.

    • Examine the fracture surface under good lighting, using a magnifying glass or a low-power stereomicroscope.

    • Identify the crack initiation site(s), the direction of crack propagation, and the final fracture zone.

    • Note any signs of plastic deformation, corrosion products, or manufacturing defects.

2. Protocol for Metallographic Examination

  • Objective: To analyze the microstructure of the steel in the vicinity of the fracture and in the base metal.

  • Procedure:

    • Carefully section the component to obtain a sample that includes the fracture surface and the adjacent base material.

    • Mount the sample in a suitable resin.

    • Grind the sample surface using progressively finer abrasive papers (e.g., 240, 400, 600, 800, 1200 grit).

    • Polish the ground surface using diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) to achieve a mirror-like finish.

    • Etch the polished surface with a suitable etchant (e.g., 2% Nital - a solution of 2% nitric acid in ethanol) to reveal the microstructure.

    • Examine the etched sample under an optical microscope to observe the grain size, phase distribution, and any microstructural abnormalities.

3. Protocol for Hardness Testing

  • Objective: To determine the hardness of the material and identify any variations that might indicate issues with heat treatment or material quality.

  • Procedure:

    • Prepare a flat and smooth surface on the component, away from the immediate fracture zone.

    • Use a calibrated Rockwell or Vickers hardness tester.

    • Make several indentations on the prepared surface and record the hardness values.

    • If necessary, perform a microhardness traverse across the heat-affected zone of a weld to assess hardness variations.

Diagrams

FailureAnalysisWorkflow A Component Failure Observed B Gather Background Information (Operating Conditions, Service History) A->B C Visual & Macroscopic Examination (Photography, Crack Origin) B->C D Non-Destructive Testing (NDT) (e.g., Dye Penetrant, Magnetic Particle) C->D E Destructive Testing C->E J Determine Root Cause of Failure D->J F Fractography (SEM) (Examine Fracture Surface Features) E->F G Metallography (Microstructure Analysis) E->G H Mechanical Testing (Tensile, Hardness, Impact) E->H I Chemical Analysis E->I F->J G->J H->J I->J K Implement Corrective Actions J->K CommonFailureModes cluster_overload Overload cluster_time Time-Dependent cluster_environment Environmental Ductile Ductile Fracture Brittle Brittle Fracture Fatigue Fatigue Corrosion Corrosion SCC Stress Corrosion Cracking HE Hydrogen Embrittlement This compound This compound Steel Component Failure This compound->Ductile This compound->Brittle This compound->Fatigue This compound->Corrosion This compound->SCC This compound->HE

References

Natamycin (e235) - Validation & Comparative

Comparing Natamycin (E235) efficacy with potassium sorbate.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Natamycin (E235) and Potassium Sorbate Efficacy

Introduction

In the realm of food preservation, the prevention of microbial spoilage, particularly from fungi, is a critical endeavor to ensure product safety, quality, and shelf life. Fungal contamination not only leads to significant food loss but also poses severe health risks due to the potential production of mycotoxins.[1][2] This guide provides a detailed, objective comparison of two widely utilized antifungal preservatives: Natamycin (this compound), a natural polyene macrolide, and potassium sorbate, the potassium salt of sorbic acid.[1][2] This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.

Natamycin is a natural antimycotic agent produced by the fermentation of Streptomyces natalensis.[1][3][4] It is recognized as a safe and effective preservative, particularly for surface treatment of products like cheese and sausages.[4][5] Potassium sorbate, a synthetic preservative, is effective against a broad spectrum of microorganisms, including yeasts, molds, and some bacteria, making it suitable for a wide range of acidic and low-pH foods.[6][7]

Mechanism of Action

The antifungal activity of Natamycin and potassium sorbate stems from distinct molecular mechanisms that disrupt essential cellular processes in fungi.

Natamycin: The primary mode of action for Natamycin is its specific and high-affinity binding to ergosterol, a crucial sterol component of fungal cell membranes.[1][4][5] This binding disrupts the membrane's integrity and fluidity. Unlike other polyene antifungals, Natamycin does not create pores that lead to ion leakage. Instead, it inhibits amino acid and glucose transport proteins, leading to a loss of nutrient transport across the plasma membrane, which ultimately results in fungal cell death.[5] This targeted action against ergosterol makes it highly effective against a wide range of yeasts and molds without affecting bacteria.[6]

Potassium Sorbate: Potassium sorbate's efficacy is dependent on its undissociated form, sorbic acid, which predominates in acidic conditions (pH below 6.5).[2][8] Sorbic acid can cross the fungal cell membrane and, once inside the more neutral cytoplasm, it dissociates. This process is thought to inhibit microbial growth by interfering with the function of sulfhydryl-containing enzymes, disrupting transport functions, and altering cell membrane morphology and integrity.[8]

Mechanism_of_Action cluster_natamycin Natamycin (this compound) cluster_sorbate Potassium Sorbate Nata Natamycin Binding Specific Binding Nata->Binding Targets Ergosterol Ergosterol in Fungal Cell Membrane Ergosterol->Binding Disruption Membrane Disruption (Inhibition of Nutrient Transport) Binding->Disruption Inhibition Fungal Growth Inhibition Disruption->Inhibition Sorbate Potassium Sorbate (in acidic conditions) SorbicAcid Undissociated Sorbic Acid Sorbate->SorbicAcid Transport Crosses Membrane SorbicAcid->Transport Membrane Fungal Cell Membrane Membrane->Transport Cytoplasm Internal Cell (Higher pH) Transport->Cytoplasm Dissociation Dissociation Cytoplasm->Dissociation Enzyme Enzyme Inhibition & Membrane Integrity Loss Dissociation->Enzyme Sorbate_Inhibition Fungal Growth Inhibition Enzyme->Sorbate_Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_analysis Storage & Analysis P1 Prepare Natamycin & Potassium Sorbate Solutions T1 Add Preservatives to Respective Cheese Groups P1->T1 P2 Prepare Mixed Mold Spore Suspension T2 Inoculate All Cheese Samples with Mold Suspension P2->T2 P3 Divide Fresh Cheese into Treatment Groups P3->T1 T1->T2 S1 Store Samples at 4°C for 30 Days T2->S1 A1 Perform Mold Counts at Intervals (0, 7, 15, 30 days) S1->A1 A2 Plate Serial Dilutions on Agar A1->A2 A3 Incubate at 25°C for 5-7 Days A2->A3 A4 Calculate Mold Count (cfu/g) A3->A4

References

E235 (Natamycin) vs. Other Polyene Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of E235 (Natamycin) with other prominent polyene antifungals, namely Amphotericin B and Nystatin. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Tale of Two Effects

Polyene antifungals derive their efficacy from their high affinity for ergosterol, a crucial sterol component of fungal cell membranes. However, the precise molecular consequences of this binding differ significantly between Natamycin and other polyenes like Amphotericin B and Nystatin.

Natamycin's Unique Approach:

Natamycin binds specifically to ergosterol, but this interaction does not lead to the formation of pores or channels in the fungal cell membrane.[1][2][3] Instead, this binding event is thought to inhibit the function of membrane-embedded proteins, crucial for processes like amino acid and glucose transport.[1] This disruption of essential transport processes ultimately leads to fungal growth inhibition. Furthermore, it has been shown that Natamycin's binding to ergosterol can prevent the fusion of vacuoles within the fungal cell, a process vital for cellular homeostasis.[4] This non-permeabilizing mechanism contributes to Natamycin's high degree of selectivity for fungi over mammalian cells, which contain cholesterol instead of ergosterol.[2]

Amphotericin B and Nystatin: The Pore-Forming Powerhouses:

In contrast, Amphotericin B and Nystatin, upon binding to ergosterol, self-assemble to form transmembrane channels or pores.[4][5][6] These pores disrupt the integrity of the fungal cell membrane, leading to the leakage of essential intracellular components, such as ions (particularly K+) and small organic molecules.[7] This rapid loss of cellular contents results in fungal cell death.[7] While highly effective, this pore-forming mechanism can also occur to a lesser extent with cholesterol in mammalian cell membranes, contributing to the higher toxicity profile of these drugs compared to Natamycin.

Signaling Pathway Diagrams:

Natamycin_Mechanism Natamycin Natamycin Ergosterol Ergosterol (in fungal membrane) Natamycin->Ergosterol Binds to MembraneProteins Membrane Transport Proteins (Amino Acids, Glucose) Natamycin->MembraneProteins Inhibits function of VacuoleFusion Vacuole Fusion Natamycin->VacuoleFusion Prevents Ergosterol->MembraneProteins Associated with FungalGrowth Fungal Growth Inhibition MembraneProteins->FungalGrowth Leads to VacuoleFusion->FungalGrowth Contributes to

Caption: Mechanism of Action of Natamycin.

AmphotericinB_Nystatin_Mechanism Polyene Amphotericin B / Nystatin Ergosterol Ergosterol (in fungal membrane) Polyene->Ergosterol Binds to Pore Transmembrane Pore Formation Polyene->Pore Self-assembles into Ergosterol->Pore Facilitates Leakage Leakage of Ions (K+) & Metabolites Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Leads to MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized fungal inoculum D Inoculate microplate wells with fungal suspension A->D B Prepare serial dilutions of antifungal agents C Dispense antifungal dilutions into 96-well microplate C->D E Incubate at 35°C for 24-48 hours D->E F Visually or spectrophotometrically determine fungal growth E->F G Identify the lowest drug concentration with no visible growth (MIC) F->G

References

A Comparative Guide to Validated HPLC Methods for Natamycin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Natamycin is a widely used antifungal agent in the food and pharmaceutical industries. Accurate and reliable quantification of natamycin is crucial for regulatory compliance and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. This guide provides a comparative overview of two validated Reverse-Phase HPLC (RP-HPLC) methods for the quantification of natamycin, detailing their experimental protocols and performance data.

Comparison of HPLC Method Performance

The following table summarizes the key performance parameters of two distinct HPLC methods for natamycin quantification. Method 1 utilizes a C18 stationary phase, which is a common choice for retaining non-polar compounds, while Method 2 employs a C8 stationary phase, offering slightly less retention and potentially different selectivity.

ParameterMethod 1: RP-HPLC with C18 ColumnMethod 2: RP-HPLC with C8 Column
Stationary Phase X-Terra RP18 (250 mm x 4.6 mm, 5 µm)[1] or similar C18C8 (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water (30:70 v/v)[1]Methanol:Water:Acetic Acid (12:8:1 v/v/v)[2]
Flow Rate 0.8 mL/min[1]1.0 mL/min[2]
Detection Diode Array Detector (DAD) at 305 nm[1]DAD at 303 nm[2]
Linearity Range 0.05 - 2.5 µg/mL0.01 - 0.8 mg/L[2]
Correlation Coefficient (r²) > 0.999> 0.999[2]
Limit of Detection (LOD) 0.01 µg/mL[3]0.321 mg/kg[2]
Limit of Quantification (LOQ) 0.05 µg/mL[3]0.388 mg/kg (for cheese samples)[2]
Accuracy (Recovery) 98.7% - 98.9%[4]90% - 110%[2]
Precision (RSD%) < 2% (Intra-day & Inter-day)[1][4]Inter-day RSD: 3.442%[2]
Analysis Time ~ 6 minutes[3][4]~ 7 minutes[2]

Experimental Protocols

Below are the detailed methodologies for the two compared HPLC methods.

Method 1: RP-HPLC with C18 Column

This method is adapted from a study focused on the determination of natamycin in cheese samples.[1][4]

1. Instrumentation:

  • HPLC system with a pump, autosampler, and a Diode Array Detector (DAD).

  • X-Terra RP18 column (250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Natamycin reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water in a 30:70 (v/v) ratio.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 305 nm.[1]

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the natamycin reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range.

  • Sample Preparation (e.g., for cheese): A sample preparation method based on ISO 9233-2:2007 is typically used, which involves extraction with a suitable solvent like methanol or a methanol-water mixture.[1][4] The extract is then filtered through a 0.45 µm filter before injection.

Method 2: RP-HPLC with C8 Column

This method was developed for the quantification of natamycin in dairy products.[2]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, and a DAD.

  • C8 column (150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Acetic Acid (glacial, analytical grade).

  • Natamycin reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, water, and acetic acid in a 12:8:1 (v/v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 303 nm.[2]

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of natamycin in the mobile phase.

  • Working Standard Solutions: Serially dilute the stock solution to create calibration standards within the desired concentration range (e.g., 0.01-0.8 mg/L).[2]

  • Sample Preparation: Similar to Method 1, an extraction step is performed. For dairy products, this may involve homogenization followed by extraction with the mobile phase or another suitable solvent, and subsequent filtration.

Visualizations

The following diagrams illustrate the general workflow for HPLC method validation and a logical comparison of the two methods.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation Parameters cluster_reporting Reporting dev Method Development protocol Validation Protocol Definition dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report

Caption: General workflow for HPLC method validation.

Method_Comparison cluster_methods HPLC Methods for Natamycin cluster_params Performance Metrics method1 Method 1 (C18 Column) linearity Linearity method1->linearity sensitivity Sensitivity (LOD/LOQ) method1->sensitivity accuracy Accuracy method1->accuracy precision Precision method1->precision speed Analysis Speed method1->speed method2 Method 2 (C8 Column) method2->linearity method2->sensitivity method2->accuracy method2->precision method2->speed

Caption: Comparison of HPLC methods by performance.

References

Synergistic Antifungal Effects of Natamycin in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natamycin, a polyene macrolide antifungal, has long been a frontline treatment for fungal keratitis, particularly cases caused by Fusarium species. However, emerging antifungal resistance and the desire for enhanced efficacy have spurred research into combination therapies. This guide provides an objective comparison of Natamycin's performance when combined with other antifungal agents, supported by experimental data, to inform future research and drug development.

Enhanced Antifungal Activity: A Quantitative Look at Synergy

The synergistic potential of Natamycin with various antifungal agents has been predominantly evaluated using the Fractional Inhibitory Concentration Index (FICI), a measure of the combined effect of two drugs. An FICI of ≤0.5 is indicative of synergy, >0.5 to ≤4.0 indicates an additive or indifferent interaction, and >4.0 suggests antagonism.

Combination with Azoles: A Promising Partnership

Studies have consistently demonstrated a strong synergistic relationship between Natamycin and the triazole antifungal, voriconazole, particularly against clinical strains of Fusarium. This combination has shown a significant reduction in the Minimum Inhibitory Concentrations (MICs) of both drugs. For instance, in one study, the combination of Natamycin and voriconazole was synergistic against 70% of Fusarium strains tested.[1][2][3] The MIC of voriconazole was reduced by a median of 3.5-fold, and Natamycin's MIC was reduced by a median of 5-fold when used in combination.[1]

Another azole, itraconazole, has also been investigated in combination with Natamycin. While not as consistently synergistic as voriconazole, a synergistic effect was observed for 15% of Fusarium strains, with additive interactions for the remainder.[1] No antagonism was reported for either combination.[1][2][3]

Interaction with Echinocandins

The combination of Natamycin with the echinocandin, micafungin, has also been explored. While synergy was observed in a smaller percentage of Fusarium strains (5%), the remaining strains showed an additive effect, and importantly, no antagonism was found.[1][2][3]

The Case of Amphotericin B: A Lack of Synergy

Interestingly, studies investigating the combination of Natamycin with another polyene, amphotericin B, have not demonstrated a synergistic effect. In vitro testing against both Fusarium and Aspergillus species showed indifferent interactions for all isolates tested.[4] This is not entirely unexpected, as both drugs share a similar mechanism of action, targeting ergosterol in the fungal cell membrane.[4] While synergy may not be the rationale for combining these two drugs, other clinical benefits, such as broader coverage or preventing resistance, might still be considered.[4]

Synergism with Non-Antifungal Agents

Intriguingly, research has also shown that Natamycin's antifungal activity can be enhanced by non-antifungal ophthalmic agents. Synergistic or indifferent interactions were observed when Natamycin was combined with 5-fluorouracil, EDTA, dorzolamide, and timolol against Fusarium ocular isolates.[5][6][7]

Furthermore, a significant synergistic effect was observed when Natamycin was combined with the antibiotic azithromycin against ocular pathogenic Aspergillus flavus and Fusarium solani species complex isolates.[8]

Quantitative Data Summary

CombinationFungal SpeciesFICIMIC ReductionSynergy RateReference
Natamycin + Voriconazole Fusarium spp.≤0.5Voriconazole: 3.5-10 fold, Natamycin: 0.5-5 fold70%[1][2][3]
Natamycin + Voriconazole Candida spp.≤0.5-33.3%[9]
Natamycin + Voriconazole Curvularia spp.≤0.5-23.1%[9]
Natamycin + Voriconazole Aspergillus spp.≤0.5-22.2%[9]
Natamycin + Itraconazole Fusarium spp.≤0.5Itraconazole: up to 10-fold, Natamycin: up to 2-fold15%[1]
Natamycin + Micafungin Fusarium spp.≤0.5-5%[1][2][3]
Natamycin + Amphotericin B Fusarium spp.>0.5 and ≤4-0% (Indifference)[4]
Natamycin + Amphotericin B Aspergillus spp.>0.5 and ≤4-0% (Indifference)[4]
Natamycin + Azithromycin Aspergillus flavus species complex≤0.5Natamycin MIC90 reduced from 64 to 0.031 µg/ml100%[8]
Natamycin + Azithromycin Fusarium solani species complex≤0.5Natamycin MIC reduced from 32 to 0.031 µg/ml100%[8]

Experimental Protocols

The primary method for evaluating the in vitro synergistic effects of Natamycin with other antifungals is the checkerboard microdilution method .

Checkerboard Microdilution Assay Protocol
  • Fungal Isolate Preparation: Clinical isolates of the target fungi (e.g., Fusarium spp.) are cultured on an appropriate medium, such as Sabouraud Dextrose Agar.[9] A suspension of fungal conidia is then prepared and adjusted to a specific concentration (e.g., 1-5 x 10^4 CFU/mL) in a standardized medium like RPMI 1640.

  • Drug Dilution Series: Serial twofold dilutions of Natamycin and the combination drug (e.g., voriconazole) are prepared.

  • Plate Setup: A 96-well microtiter plate is used. Each well receives a specific combination of concentrations of the two drugs. The final volume in each well is typically 200 µL, consisting of 100 µL of the fungal inoculum and 50 µL of each drug dilution.

  • Controls: Each plate includes wells with each drug alone (to determine the MIC of each drug individually), as well as a drug-free well for growth control.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

  • Reading the Results: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (e.g., 100% inhibition or optically clear well) compared to the growth control.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that shows growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation: The interaction is classified as synergistic (FICI ≤ 0.5), additive/indifferent (>0.5 to ≤4), or antagonistic (>4).

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow for Synergy Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_isolate Fungal Isolate inoculation Inoculation with Fungal Suspension fungal_isolate->inoculation drug_A Natamycin Stock serial_dilution_A Serial Dilution of Natamycin drug_A->serial_dilution_A drug_B Combination Drug Stock serial_dilution_B Serial Dilution of Combination Drug drug_B->serial_dilution_B checkerboard_plate 96-Well Checkerboard Plate Setup serial_dilution_A->checkerboard_plate serial_dilution_B->checkerboard_plate checkerboard_plate->inoculation incubation Incubation (48-72h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination fici_calculation FICI Calculation mic_determination->fici_calculation interaction_classification Interaction Classification (Synergy, Additive, Antagonism) fici_calculation->interaction_classification

Caption: Experimental workflow for determining antifungal synergy using the checkerboard method.

Proposed Mechanism of Synergy: A Multi-Target Approach

The precise signaling pathways of Natamycin's synergistic interactions are not fully elucidated. However, a plausible hypothesis for the synergy observed with azoles and echinocandins lies in their complementary mechanisms of action, creating a multi-pronged attack on the fungal cell.

synergy_mechanism cluster_natamycin Natamycin (Polyene) cluster_azole Azole (e.g., Voriconazole) cluster_echinocandin Echinocandin (e.g., Micafungin) natamycin Natamycin ergosterol Ergosterol natamycin->ergosterol Binds to membrane_disruption Cell Membrane Disruption (Pore Formation) ergosterol->membrane_disruption Leads to fungal_cell_death Fungal Cell Death membrane_disruption->fungal_cell_death azole Azole lanosterol_demethylase Lanosterol 14-alpha-demethylase azole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Synthesis lanosterol_demethylase->ergosterol_synthesis Catalyzes ergosterol_synthesis->ergosterol Required for echinocandin Echinocandin glucan_synthase Beta-1,3-glucan synthase echinocandin->glucan_synthase Inhibits cell_wall_synthesis Cell Wall Synthesis glucan_synthase->cell_wall_synthesis Catalyzes cell_wall_synthesis->fungal_cell_death Weakens cell, leading to

Caption: Proposed multi-target mechanism of Natamycin's synergistic antifungal effects.

By targeting different essential components of the fungal cell—the cell membrane (Natamycin), ergosterol synthesis (azoles), and cell wall synthesis (echinocandins)—combination therapies can lead to a more potent and comprehensive antifungal effect than any single agent alone. The inhibition of ergosterol synthesis by azoles may also potentiate the action of Natamycin by altering the composition and integrity of the fungal cell membrane, making it more susceptible to Natamycin-induced disruption. Similarly, weakening the cell wall with an echinocandin could enhance the ability of Natamycin to access and disrupt the cell membrane.

Conclusion

The available evidence strongly suggests that combining Natamycin with other antifungal agents, particularly voriconazole, can result in significant synergistic effects against clinically relevant fungal pathogens like Fusarium. These findings have important implications for the clinical management of fungal infections, potentially allowing for lower dosages of individual drugs, thereby reducing the risk of toxicity and the development of resistance. Further research is warranted to fully elucidate the molecular mechanisms underlying these synergistic interactions and to translate these in vitro findings into effective clinical combination therapies. The synergistic potential with non-antifungal agents also opens up new avenues for adjunctive therapies that could enhance the efficacy of current antifungal treatments.

References

Combination Therapy of Natamycin and Voriconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to conventional therapies necessitates the exploration of novel treatment strategies. One such approach is the combination of antifungal agents with different mechanisms of action to achieve synergistic effects, broaden the spectrum of activity, and potentially reduce the development of resistance. This guide provides a comprehensive comparison of the efficacy of natamycin in combination with voriconazole, supported by experimental data from in vitro and clinical studies.

Data Presentation: In Vitro Synergy

The combination of natamycin and voriconazole has been evaluated against a variety of fungal pathogens, primarily using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) Index. The FIC index is a quantitative measure of the interaction between two drugs, with synergy typically defined as an FIC index of ≤ 0.5.

Fungal GenusNumber of IsolatesSynergy (FIC ≤ 0.5)Additive Effect (0.5 < FIC ≤ 1)Indifference (1 < FIC ≤ 4)Antagonism (FIC > 4)Reference
Fusarium spp.1323.1% (3/13)Not specified15.4% (2/13)0%[1]
Fusarium spp.2070% (14/20)Additive for remaining strains0%0%[2]
Candida spp.633.3% (2/6)33.3% (2/6)33.3% (2/6)0%[1]
Aspergillus spp.922.2% (2/9)61.5% (8/13)22.2% (2/9)0%[1]
Curvularia spp.1323.1% (3/13)Not specified23.1% (3/13)0%[1]

Table 1: In Vitro Interaction of Natamycin and Voriconazole against Various Fungal Genera. [1][2]

Fungal SpeciesNatamycin MIC Alone (µg/mL)Voriconazole MIC Alone (µg/mL)Natamycin MIC in Combination (µg/mL)Voriconazole MIC in Combination (µg/mL)Fold Reduction (Natamycin)Fold Reduction (Voriconazole)Reference
Fusarium spp. (20 strains)4 - 84 - >160.13 - 20.02 - 0.50.5 - 53.5 - 10[2]
Various clinical isolates0.125 - 80.125 - 8Not specifiedNot specifiedNot specifiedNot specified[1]

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Natamycin and Voriconazole Alone and in Combination. [1][2]

Experimental Protocols

Checkerboard Microdilution Assay (Based on CLSI M38-A2 Guidelines)

The checkerboard microdilution assay is a standard method for evaluating the in vitro interaction of two antimicrobial agents.[1][3]

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of natamycin and voriconazole in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration that is a multiple of the highest concentration to be tested.

2. Microtiter Plate Setup:

  • Use a 96-well microtiter plate.

  • Dispense a fixed volume of sterile broth medium (e.g., RPMI-1640) into each well.

  • Create serial twofold dilutions of natamycin horizontally across the plate.

  • Create serial twofold dilutions of voriconazole vertically down the plate.

  • This creates a matrix of wells containing various concentrations of both drugs, as well as wells with each drug alone and a drug-free growth control.

3. Inoculum Preparation:

  • Prepare a standardized fungal inoculum suspension from a fresh culture according to CLSI guidelines. The final inoculum concentration in each well should be approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared fungal suspension.

  • Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.

5. Determination of MIC and FIC Index:

  • After incubation, visually or spectrophotometrically determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

  • Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

  • Calculate the FIC index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antifungal Stock Solutions plate 96-Well Plate Setup (Checkerboard Dilution) stock->plate inoculum Fungal Inoculum Preparation incubation Inoculation & Incubation inoculum->incubation plate->incubation mic MIC Determination incubation->mic fic FIC Index Calculation mic->fic interpretation Interaction Interpretation fic->interpretation

Figure 1. Experimental workflow for the checkerboard microdilution assay.

signaling_pathway cluster_voriconazole Voriconazole Action cluster_natamycin Natamycin Action cluster_downstream Downstream Effects voriconazole Voriconazole erg11 Lanosterol 14α-demethylase (ERG11) voriconazole->erg11 Inhibits toxic_sterols Accumulation of Toxic Methylated Sterols erg11->toxic_sterols Leads to ergosterol_synthesis Ergosterol Biosynthesis erg11->ergosterol_synthesis Catalyzes lanosterol Lanosterol lanosterol->ergosterol_synthesis Precursor cell_death Fungal Cell Death/ Growth Inhibition toxic_sterols->cell_death ergosterol_depletion Ergosterol Depletion ergosterol_synthesis->ergosterol_depletion Leads to membrane_disruption Fungal Cell Membrane Disruption ergosterol_depletion->membrane_disruption gene_expression Altered Gene Expression (e.g., ERG genes) ergosterol_depletion->gene_expression natamycin Natamycin ergosterol Ergosterol natamycin->ergosterol Binds to membrane_integrity Membrane Integrity ergosterol->membrane_integrity Maintains ergosterol->membrane_disruption Sequestration vatpase Impaired V-ATPase Function membrane_disruption->vatpase ion_homeostasis Disrupted Ion Homeostasis vatpase->ion_homeostasis ion_homeostasis->cell_death gene_expression->cell_death

Figure 2. Putative signaling pathways for the combined action of natamycin and voriconazole.

Clinical Evidence

Clinical data on the combination of natamycin and voriconazole for the treatment of fungal keratitis have yielded mixed results. A prospective, randomized, double-masked clinical trial found that the combination of 5% natamycin and 1% voriconazole was not more effective than 5% natamycin alone.[4] In this study, complete resolution of the ulcer was observed in 79.2% of patients in the combination group compared to 76.1% in the natamycin monotherapy group, a difference that was not statistically significant.

These conflicting findings highlight the need for further well-designed, large-scale clinical trials to definitively establish the clinical utility of this combination therapy.

Conclusion

The in vitro data strongly suggest a synergistic or additive effect when natamycin and voriconazole are used in combination against a range of fungal pathogens, particularly Fusarium species. This synergy is likely due to the complementary mechanisms of action targeting both the synthesis and the function of ergosterol in the fungal cell membrane. However, the translation of these promising in vitro results to clinical practice remains uncertain, with current clinical evidence being inconclusive. Further research, including in vivo animal studies and larger randomized controlled trials, is warranted to fully elucidate the therapeutic potential of this combination therapy. For drug development professionals, the observed in vitro synergy provides a rationale for the development of co-formulations or fixed-dose combinations of natamycin and voriconazole.

References

A Comparative Guide to Natamycin and Synthetic Preservatives: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of food and pharmaceutical products is a critical factor in ensuring safety, quality, and shelf life. While synthetic preservatives have long been the industry standard, the demand for natural alternatives has led to the increased use of preservatives like Natamycin. This guide provides an objective comparison of the cost-effectiveness, efficacy, and mechanisms of action of Natamycin against common synthetic preservatives such as potassium sorbate and sodium benzoate, supported by experimental data and detailed methodologies.

Executive Summary

Natamycin, a natural antifungal agent produced by the bacterium Streptomyces natalensis, offers a targeted approach to preservation by effectively inhibiting the growth of molds and yeasts.[1] In contrast, synthetic preservatives like potassium sorbate and sodium benzoate have a broader spectrum of antimicrobial activity. The choice between these preservatives often involves a trade-off between cost, consumer preference for natural ingredients, and the specific requirements of the product. While Natamycin is generally more expensive on a per-kilogram basis, its high efficacy at low concentrations can make it a cost-effective solution in certain applications.

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for Natamycin and two common synthetic preservatives.

Table 1: Cost and Efficacy Comparison

PreservativePrice Range (USD/kg)Typical Use LevelEstimated Cost-in-Use (per 1000 kg of product)Primary Target Microorganisms
Natamycin $40 - $200+5 - 20 ppm (0.0005% - 0.002%)$0.20 - $4.00Molds and Yeasts
Potassium Sorbate $2.20 - $9.61250 - 1000 ppm (0.025% - 0.1%)$0.55 - $9.61Molds, Yeasts, and some Bacteria
Sodium Benzoate $3 - $18.45150 - 1000 ppm (0.015% - 0.1%)$0.45 - $18.45Yeasts and some Bacteria

Note: Prices are subject to market fluctuations and supplier variations. Cost-in-use is an estimation and can vary based on the specific application and required efficacy.

Table 2: Performance Characteristics

CharacteristicNatamycinPotassium SorbateSodium Benzoate
Origin Natural (fermentation)SyntheticSynthetic
Spectrum of Activity Narrow (antifungal)BroadBroad
Optimal pH Range Wide (3-9)Acidic (<6.5)Acidic (<4.5)
Impact on Flavor/Odor MinimalCan impart a slight off-flavor at higher concentrationsCan impart a slight off-flavor at higher concentrations
Consumer Label "Clean Label" friendlyChemical nameChemical name

Experimental Protocols

To provide a framework for comparative analysis, the following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a specific microorganism.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of relevant yeast (e.g., Saccharomyces cerevisiae) and mold (e.g., Penicillium roqueforti) species in a suitable broth medium (e.g., Potato Dextrose Broth). Adjust the suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Preservative Dilution Series: Prepare a series of twofold dilutions of Natamycin, potassium sorbate, and sodium benzoate in the broth medium in 96-well microtiter plates. The concentration range should bracket the expected MIC.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (microorganism in broth without preservative) and negative controls (broth only).

  • Incubation: Incubate the plates at a temperature and duration suitable for the growth of the target microorganism (e.g., 25°C for 48-72 hours for yeast and 5-7 days for mold).

  • Observation: Determine the MIC by visually assessing the lowest preservative concentration that shows no turbidity (for yeast) or visible growth (for mold).

Shelf-Life Study of Cheese

Objective: To evaluate the effectiveness of preservatives in extending the shelf life of a food product.

Methodology:

  • Sample Preparation: Prepare batches of a model cheese (e.g., fresh cheese or shredded cheddar). Divide the batches into four groups: a control group (no preservative), a group treated with Natamycin (e.g., 10 ppm), a group treated with potassium sorbate (e.g., 500 ppm), and a group treated with sodium benzoate (e.g., 500 ppm). The preservative can be applied as a surface spray or incorporated directly into the cheese.

  • Packaging and Storage: Package the cheese samples in a manner that simulates retail conditions (e.g., vacuum-sealed or modified atmosphere packaging). Store the samples at a controlled temperature (e.g., 4°C).

  • Analysis at Intervals: At regular intervals (e.g., 0, 7, 14, 21, and 28 days), withdraw samples from each group for analysis.

  • Microbiological Analysis: Perform total yeast and mold counts on the samples using standard plating techniques (e.g., on Potato Dextrose Agar).

  • Sensory Evaluation: Conduct sensory analysis (as described in the protocol below) to assess any changes in appearance, aroma, flavor, and texture.

  • Physicochemical Analysis: Measure parameters such as pH and water activity.

  • Shelf-Life Determination: The end of shelf life is determined by the point at which the microbiological counts exceed a predetermined limit or when there is a significant negative change in the sensory attributes.

Sensory Evaluation: Triangle Test

Objective: To determine if there is a perceivable sensory difference between a control product and a product treated with a preservative.[2][3]

Methodology:

  • Panelist Selection: Recruit and train a panel of at least 20-30 individuals with demonstrated sensory acuity.

  • Sample Preparation: Prepare two sets of cheese samples: a control (no preservative) and a test sample (with a specific preservative at a typical use level). Code the samples with random three-digit numbers.

  • Triangle Presentation: Present each panelist with three samples simultaneously, where two are identical and one is different (e.g., two control and one test, or one control and two test). The order of presentation should be randomized for each panelist.[4]

  • Evaluation: Instruct the panelists to taste each sample from left to right and identify the "odd" or "different" sample.

  • Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (p < 0.05). A significant result indicates that a perceivable sensory difference exists.

Mandatory Visualization

Mechanism of Action: Signaling Pathways and Cellular Interactions

The following diagrams illustrate the mechanisms of action for Natamycin and synthetic preservatives.

Natamycin_Mechanism cluster_fungal_cell Fungal Cell Cell_Membrane Fungal Cell Membrane Ergosterol Ergosterol Vacuole_Fusion Vacuole Fusion & Membrane Trafficking Ergosterol->Vacuole_Fusion Inhibits Cell_Growth Fungal Growth Inhibition Vacuole_Fusion->Cell_Growth Essential for growth Natamycin Natamycin Natamycin->Ergosterol Binds Specifically

Caption: Natamycin's Antifungal Mechanism.

Synthetic_Preservative_Mechanism cluster_microbial_cell Microbial Cell Cell_Membrane Cell Membrane Proton_Motive_Force Proton Motive Force Cell_Membrane->Proton_Motive_Force Maintains Enzymes Metabolic Enzymes (e.g., Dehydrogenases) Cell_Growth Microbial Growth Inhibition Enzymes->Cell_Growth Essential for metabolism Proton_Motive_Force->Cell_Growth Drives cellular processes Synthetic_Preservative Potassium Sorbate / Sodium Benzoate (Undissociated Acid) Synthetic_Preservative->Cell_Membrane Disrupts Permeability Synthetic_Preservative->Enzymes Inhibits Activity Synthetic_Preservative->Proton_Motive_Force Dissipates

Caption: Synthetic Preservative Mechanism.
Experimental Workflow: Preservative Efficacy Testing

The following diagram outlines the general workflow for evaluating the efficacy of food preservatives.

Efficacy_Testing_Workflow Start Start: Product Formulation Control_Group Control Group (No Preservative) Start->Control_Group Natamycin_Group Natamycin Group Start->Natamycin_Group Synthetic_Group Synthetic Preservative Group Start->Synthetic_Group Packaging Packaging & Storage (Controlled Conditions) Control_Group->Packaging Natamycin_Group->Packaging Synthetic_Group->Packaging Sampling Periodic Sampling Packaging->Sampling Microbiological Microbiological Analysis (Yeast & Mold Counts) Sampling->Microbiological Sensory Sensory Evaluation (Triangle Test) Sampling->Sensory Physicochemical Physicochemical Analysis (pH, aW) Sampling->Physicochemical Data_Analysis Data Analysis & Shelf-Life Determination Microbiological->Data_Analysis Sensory->Data_Analysis Physicochemical->Data_Analysis End End: Comparative Efficacy Report Data_Analysis->End

Caption: Preservative Efficacy Testing Workflow.

Conclusion

The selection of a preservative system is a multifaceted decision that requires careful consideration of cost, efficacy, consumer perception, and the specific characteristics of the product. Natamycin presents a compelling natural alternative to synthetic preservatives, particularly for products susceptible to mold and yeast spoilage where a "clean label" is desired. While the initial cost of Natamycin may be higher, its effectiveness at low concentrations can result in a competitive cost-in-use. Synthetic preservatives like potassium sorbate and sodium benzoate remain cost-effective, broad-spectrum options, especially in acidic food products. Ultimately, the optimal choice will depend on a thorough evaluation of the factors outlined in this guide, supported by robust experimental data.

References

A Comparative Analysis of Natamycin's Impact on Food Sensory Properties Versus Other Common Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Preservative Performance and Sensory Integrity

In the pursuit of extending the shelf life and ensuring the safety of food products, the selection of a preservative is a critical decision that extends beyond microbial efficacy to the very essence of consumer experience: the sensory properties of the final product. This guide provides a comprehensive comparison of Natamycin against other widely used preservatives, focusing on their respective impacts on taste, odor, texture, and appearance. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for product development.

Executive Summary

Natamycin, a natural antifungal agent produced by Streptomyces natalensis, distinguishes itself by its targeted action against yeasts and molds. This specificity allows it to preserve food without significantly altering the inherent sensory characteristics. In contrast, broader-spectrum chemical preservatives such as potassium sorbate, sodium benzoate, and sulfur dioxide can, under certain conditions, impart undesirable sensory attributes. While quantitative comparative data is limited in publicly available literature, a qualitative synthesis of existing research indicates Natamycin's superior performance in maintaining the sensory neutrality of various food products.

Data Presentation: A Comparative Overview

The following tables summarize the known sensory impacts of Natamycin compared to other common food preservatives. The data is primarily qualitative, reflecting the current state of available research.

Table 1: Impact on Taste and Odor

PreservativeFood Matrix ExamplesReported Impact on Taste and OdorCitations
Natamycin Cheese, Yogurt, Baked Goods, Fruit JuiceGenerally neutral; does not impart off-flavors or odors. Its surface application and low migration contribute to minimal interaction with the food matrix.
Potassium Sorbate Fruit Juice, Wine, Cheese, Baked GoodsLargely tasteless and odorless at typical concentrations. However, some studies suggest it can contribute to a slight bitterness or chemical aftertaste at higher concentrations or after prolonged storage.
Sodium Benzoate Beverages, Jams, SaucesCan impart a slightly bitter or astringent taste, particularly in products with lower sugar content. The taste threshold can vary depending on the individual and the food matrix.
Sulfur Dioxide (Sulfites) Wine, Dried FruitsCan increase bitterness and contribute to a "burnt match" or pungent odor, especially at higher concentrations. It can also react with other compounds in wine, leading to the formation of off-odors.
Nisin Dairy Products, Canned Goods, Meat ProductsGenerally does not affect the color, odor, or flavor of the finished product at normal usage levels.

Table 2: Impact on Texture and Appearance

PreservativeFood Matrix ExamplesReported Impact on Texture and AppearanceCitations
Natamycin Cheese, Baked GoodsPrimarily a surface treatment, it has minimal impact on the internal texture of the food. It effectively prevents mold growth, thereby preserving the original appearance.
Potassium Sorbate Baked Goods, CheeseDoes not typically alter the texture or appearance of food products when used within recommended limits.
Sodium Benzoate Beverages, JamsGenerally does not have a direct impact on texture or appearance.
Sulfur Dioxide (Sulfites) Dried Fruits, WineCan help maintain the color of dried fruits by preventing enzymatic browning. In wine, it can contribute to color stability. No significant direct impact on texture is reported.
Nisin Dairy ProductsDoes not typically affect the texture or appearance of food products.

Experimental Protocols

To ensure the objectivity and reproducibility of sensory data, standardized experimental protocols are essential. The following are detailed methodologies for key sensory evaluation experiments commonly cited in food science.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the specific sensory attributes of a food product.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Panelists undergo intensive training (20-40 hours) to develop a consensus vocabulary to describe the sensory attributes of the product (e.g., "buttery aroma," "crumbly texture," "sweet aftertaste").

  • Attribute Generation: During training, panelists are presented with a range of the product category to be tested and collaboratively develop a list of descriptive terms for appearance, aroma, flavor, and texture.

  • Scaling and Evaluation: Panelists individually rate the intensity of each attribute for each product sample on a continuous, unstructured line scale (e.g., 15 cm) anchored with terms like "low" and "high."

  • Data Analysis: The ratings from the line scales are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between products for each attribute.

Triangle Test

Objective: To determine if a perceptible sensory difference exists between two product samples.

Methodology:

  • Sample Preparation: Three samples are presented to each panelist simultaneously. Two of the samples are identical (from a control group), and one is different (from a test group). The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are instructed to taste each sample from left to right and identify the "odd" or different sample.

  • Data Analysis: The number of correct identifications is tabulated. Statistical tables for the triangle test are used to determine if the number of correct answers is significantly greater than what would be expected by chance (typically a one-third probability).

Hedonic Scale Testing

Objective: To measure the level of liking or preference for a product.

Methodology:

  • Panelist Selection: A large number of consumers (typically 50 or more) from the target demographic are recruited.

  • Sample Presentation: Samples are presented one at a time in a randomized order.

  • Evaluation: Panelists rate their overall liking of each sample on a 9-point hedonic scale, where 1 = "Dislike Extremely," 5 = "Neither Like nor Dislike," and 9 = "Like Extremely."

  • Data Analysis: The numerical scores are averaged for each product. Statistical tests (e.g., ANOVA) are used to determine if there are significant differences in consumer preference between the products.

Mandatory Visualization

Signaling Pathways in Sensory Perception

The perception of taste and smell is initiated by the interaction of molecules with specific receptors on the tongue and in the nasal cavity. These interactions trigger intracellular signaling cascades that ultimately lead to a neural signal being sent to the brain. The following diagrams illustrate the generalized pathways for taste and olfactory signal transduction.

Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Tastant Tastant Molecule (e.g., Sweet, Bitter, Umami) GPCR G-Protein Coupled Receptor (GPCR) Tastant->GPCR Binds to G_Protein G-Protein (Gustducin) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Opens channel on Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases TRPM5 TRPM5 Channel Ca_Ion->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Neuron Afferent Neuron Neurotransmitter->Neuron Activates Brain Signal to Brain Neuron->Brain

Caption: Generalized G-protein coupled receptor (GPCR) taste signaling pathway.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule OR_Receptor Odorant Receptor (GPCR) Odorant->OR_Receptor Binds to G_olf G-protein (G_olf) OR_Receptor->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ion_Influx Ca2+ / Na+ Influx CNG_Channel->Ion_Influx Allows Depolarization Cell Depolarization Ion_Influx->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Generates Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Transmits to Brain Signal to Brain Olfactory_Bulb->Brain

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative sensory evaluation study.

Sensory_Evaluation_Workflow Define_Objectives Define Objectives (e.g., Compare Natamycin vs. Sorbate in Yogurt) Select_Method Select Sensory Method (e.g., QDA, Triangle Test) Define_Objectives->Select_Method Panelist_Selection Panelist Selection & Training Select_Method->Panelist_Selection Sensory_Testing Conduct Sensory Testing (Blinded & Randomized) Panelist_Selection->Sensory_Testing Sample_Prep Sample Preparation (Control, Natamycin-treated, Sorbate-treated) Sample_Prep->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Data_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Data_Analysis Report Interpretation & Reporting Data_Analysis->Report

Caption: General workflow for a comparative sensory evaluation study.

Conclusion

Based on the available evidence, Natamycin presents a compelling option for food preservation when maintaining the original sensory profile of the product is a primary concern. Its targeted antifungal action, coupled with its lack of discernible taste and odor, makes it particularly suitable for dairy products, baked goods, and beverages where subtle flavors are key to consumer acceptance. While other preservatives like potassium sorbate and nisin also offer relatively neutral sensory profiles, sodium benzoate and sulfur dioxide carry a higher risk of introducing unwanted tastes and aromas.

It is important to note the relative scarcity of direct, quantitative, side-by-side sensory comparisons of these preservatives in the scientific literature. Future research employing rigorous sensory evaluation methodologies, such as Quantitative Descriptive Analysis, across a wider range of food matrices would be invaluable in providing the food industry with more definitive, data-driven guidance. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for conducting and interpreting such research.

E235 Steel - Validation & Comparative

E235 vs. S235JR Steel: A Comprehensive Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of non-alloy structural steels, E235 and S235JR are two of the most commonly specified grades within European standards. While often used in similar applications, they are governed by different standards and are typically associated with distinct product forms. This guide provides a detailed comparison of their chemical, mechanical, and performance characteristics, supported by data from relevant standards, to assist researchers, scientists, and engineering professionals in making informed material selection decisions.

Defining the Standards: A Tale of Two Designations

The primary distinction between these two steel grades lies in the European Standards (EN) that define them. This compound is specified under standards primarily for steel tubes, such as EN 10294-1 for hollow bars for machining and EN 10305 for seamless and welded precision steel tubes.[1] The "E" in its designation stands for "Engineering steel."

In contrast, S235JR is a structural steel grade defined by EN 10025-2, which covers hot-rolled products of structural steels.[2][3][4] The "S" signifies "Structural steel," the "235" indicates the minimum yield strength in MPa for a nominal thickness of up to 16 mm, and "JR" denotes that the steel has met a minimum Charpy V-notch impact toughness of 27 Joules at room temperature (+20°C).[2][5]

Chemical Composition: A Close Parallel

A detailed examination of the chemical composition of both this compound and S235JR reveals a striking similarity. Both are low-carbon steels, which contributes to their good formability and weldability. The table below summarizes the maximum allowable percentages of key alloying elements for each grade according to their respective standards.

Element This compound (EN 10294-1 / EN 10305) S235JR (EN 10025-2)
Carbon (C)≤ 0.17%≤ 0.17%
Manganese (Mn)≤ 1.20%≤ 1.40%
Phosphorus (P)≤ 0.025%≤ 0.035%
Sulfur (S)≤ 0.025%≤ 0.035%
Silicon (Si)--

Note: Specific limits may vary slightly depending on the exact standard and delivery condition.

The nearly identical chemical makeup is the primary reason for the comparable mechanical properties and performance characteristics of these two steel grades.

Mechanical Properties: A Quantitative Comparison

The mechanical properties of this compound and S235JR are, as expected from their chemical compositions, very similar. Both offer a minimum yield strength of 235 MPa for thicknesses up to 16 mm. The following table provides a comparative overview of their key mechanical properties.

Property This compound S235JR
Minimum Yield Strength (ReH) ≥ 235 MPa (for thickness ≤ 16 mm)≥ 235 MPa (for thickness ≤ 16 mm)[2][6]
Tensile Strength (Rm) 360 - 510 MPa360 - 510 MPa[6]
Elongation (A) ≥ 25%≥ 26%
Charpy Impact Energy Not always specified≥ 27 J at +20°C (JR designation)[2]

It is important to note that the "JR" designation for S235JR explicitly guarantees a certain level of impact toughness, a property that may not always be a specified requirement for this compound products unless additionally requested.

Performance Characteristics: Weldability and Formability

Both this compound and S235JR are known for their excellent weldability due to their low carbon content.[5] They can be readily welded using conventional welding methods without the need for preheating in most cases, especially for thinner sections.[5]

Similarly, their good ductility makes them highly suitable for both hot and cold forming operations.[4][7] S235JR is noted for its ability to be bent, stamped, and shaped without a significant risk of cracking.[7]

Typical Applications: Where They Are Used

The intended applications for this compound and S235JR, as implied by their governing standards, show some divergence, although there is overlap.

This compound is predominantly used in the manufacturing of:

  • Precision steel tubes for hydraulic and pneumatic systems.[8][9]

  • Hollow bars for machining applications.

  • Automotive components.[9][10][11]

  • General engineering and machinery parts.[10][11]

S235JR is a staple in the construction and structural engineering sectors, commonly found in:

  • Building frames, beams, and columns.[2]

  • Bridge components.

  • Offshore structures and oil and gas platforms.[3]

  • General welded and bolted structural parts.[12]

Experimental Protocols

Tensile Testing

Tensile tests for these steel grades are conducted in accordance with EN 10002-1 . The general procedure is as follows:

  • Specimen Preparation : A standardized test piece is machined from the material. The dimensions of the test piece are critical for accurate results.

  • Test Setup : The specimen is securely held in the grips of a universal testing machine (UTM). An extensometer is attached to the specimen to measure elongation.

  • Loading : A uniaxial tensile load is applied to the specimen at a controlled rate until it fractures.

  • Data Acquisition : The applied load and the corresponding elongation are continuously recorded throughout the test.

  • Analysis : The data is used to plot a stress-strain curve, from which the yield strength, tensile strength, and elongation can be determined.

Charpy V-Notch Impact Test

The Charpy impact test for S235JR is performed according to ISO 148-1 .[13][14][15] The protocol is as follows:

  • Specimen Preparation : A standard-sized rectangular bar with a V-shaped notch in the middle is machined from the steel.[15]

  • Test Setup : The specimen is placed on supports in a Charpy impact testing machine, with the notch facing away from the pendulum hammer.[13]

  • Testing : A weighted pendulum is released from a specified height, striking the specimen on the side opposite the notch.

  • Energy Absorption Measurement : The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen. A higher swing indicates less energy absorbed and a more brittle fracture.[13] For S235JR, the test is conducted at room temperature (+20°C).[2]

Logical Workflow for Steel Grade Comparison

Steel_Comparison_Workflow cluster_input Material Identification cluster_analysis Comparative Analysis cluster_testing Experimental Verification cluster_output Application & Selection This compound This compound (EN 10294-1 / EN 10305) Chem_Comp Chemical Composition This compound->Chem_Comp S235JR S235JR (EN 10025-2) S235JR->Chem_Comp Mech_Prop Mechanical Properties Chem_Comp->Mech_Prop Perf_Char Performance Characteristics Mech_Prop->Perf_Char Tensile Tensile Test (EN 10002-1) Mech_Prop->Tensile Impact Charpy Impact Test (ISO 148-1) Mech_Prop->Impact Application Typical Applications Perf_Char->Application Selection Material Selection Criteria Tensile->Selection Impact->Selection Application->Selection

Caption: Workflow for comparing this compound and S235JR steel grades.

Conclusion

References

A Comparative Analysis of the Weldability of E235 and E275 Steel Grades

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and engineers on the factors influencing the successful welding of E235 and E275 steels, supported by material properties and experimental insights.

The selection of appropriate steel grades is a critical decision in numerous engineering and construction applications. This compound and E275, non-alloy structural steels, are frequently employed due to their favorable mechanical properties and cost-effectiveness. A crucial aspect of their application lies in their weldability, which dictates the integrity and performance of fabricated structures. This guide provides a detailed comparison of the weldability of this compound and E275 steel grades, drawing upon their chemical composition, mechanical characteristics, and available experimental data to inform material selection and welding procedure development.

Material Properties: A Foundation for Weldability Assessment

The weldability of steel is intrinsically linked to its chemical composition and mechanical properties. The carbon equivalent (CEV), a key indicator of weldability, is influenced by the concentration of carbon and other alloying elements. Higher CEV values generally suggest a greater propensity for the formation of hard and brittle microstructures in the heat-affected zone (HAZ) upon cooling, which can increase the risk of cracking.

Table 1: Chemical Composition of this compound and E275 Steel Grades

ElementThis compound (max %)E275 (max %)
Carbon (C)0.17 - 0.220.21 - 0.25
Manganese (Mn)1.20 - 1.601.40 - 1.60
Phosphorus (P)0.025 - 0.0300.030 - 0.040
Sulfur (S)0.025 - 0.0350.035 - 0.050
Silicon (Si)0.350.35 - 0.50

Note: The exact composition may vary slightly depending on the specific standard and manufacturer.

As indicated in Table 1, E275 generally possesses a slightly higher maximum carbon and manganese content compared to this compound. This results in a marginally higher carbon equivalent for E275, which can influence the selection of welding parameters.

Table 2: Mechanical Properties of this compound and E275 Steel Grades

PropertyThis compoundE275
Minimum Yield Strength (MPa)235275
Tensile Strength (MPa)360 - 510410 - 560
Elongation (%)25 - 2622 - 23

E275 exhibits a higher minimum yield strength and tensile strength compared to this compound, making it suitable for applications requiring greater load-bearing capacity.[1] However, this increased strength is accompanied by slightly lower ductility, as reflected in the elongation values.

Weldability Comparison: Key Considerations and Experimental Insights

Both this compound and E275 are considered to have good weldability and are suitable for various common welding processes.[2] However, the differences in their chemical composition necessitate distinct considerations to achieve sound welds.

General Weldability:

Both steel grades are readily weldable using common arc welding processes such as Manual Metal Arc (MMA), Gas Metal Arc (GMAW), and Flux-Cored Arc Welding (FCAW).[3][4] The choice of welding process often depends on factors like the thickness of the material, welding position, and desired productivity. For both grades, the use of low-hydrogen electrodes is recommended to minimize the risk of hydrogen-induced cracking, a common issue in welding structural steels.[1]

Preheating and Post-Weld Heat Treatment (PWHT):

For thinner sections (typically below 30 mm), preheating is generally not mandatory for either this compound or E275.[1] However, for thicker sections or when welding under high restraint conditions, preheating becomes crucial, particularly for E275 due to its slightly higher carbon equivalent. Preheating helps to slow down the cooling rate, which in turn reduces the formation of hard and brittle martensitic structures in the HAZ.

Post-weld heat treatment (PWHT), such as stress relieving, may be necessary for critical applications involving E275 to improve the toughness and reduce residual stresses in the weldment.

Experimental Data Summary:

Table 3: Summary of Experimental Welding Data for S235 and S275 Steels

ParameterS235S275
Typical Welding Processes GMAW, MMAW, FCAWGMAW, FCAW
Weld Metal Microstructure Predominantly acicular ferrite with some grain boundary and Widmanstätten ferriteSimilar to S235, with potentially finer grain structures depending on welding parameters
HAZ Microstructure Coarse-grained region with potential for bainite and martensite formationHigher propensity for harder microstructures (bainite, martensite) in the coarse-grained HAZ compared to S235
Hardness Hardness in the weld metal and HAZ is typically higher than the base metal.Weld metal and HAZ hardness are generally higher than S235 welds due to higher carbon content.
Tensile Strength of Weld Welded joints can achieve tensile strength matching or exceeding the base metal.Welded joints can achieve tensile strength matching or exceeding the base metal.

Research on S275 steel joined by GMAW and FCAW has shown that the hardness of the weld metal is typically higher than both the HAZ and the base metal.[3] Furthermore, studies on S235 steel welded using GMAW have demonstrated that optimized welding parameters can achieve a tensile strength of 560 MPa and a yield strength of 488 MPa in the weld.[4]

Experimental Protocols

To provide a framework for future comparative studies, the following outlines a typical experimental protocol for evaluating the weldability of this compound and E275 steels.

1. Material Preparation:

  • Obtain certified this compound and E275 steel plates of a specified thickness (e.g., 10 mm).
  • Prepare the plates for a single-V butt joint configuration with a specific root opening and bevel angle.
  • Thoroughly clean the joint surfaces to remove any contaminants such as rust, oil, or moisture.

2. Welding Procedure:

  • Utilize a specific welding process (e.g., GMAW with a defined shielding gas composition).
  • Employ a suitable filler wire with mechanical properties matching the base material.
  • Maintain consistent welding parameters (voltage, current, travel speed, and wire feed speed) for all test coupons.
  • For a comprehensive comparison, a range of heat inputs should be investigated.

3. Post-Weld Inspection and Testing:

  • Conduct non-destructive testing (NDT), such as visual inspection and radiographic testing, to identify any surface or internal weld defects.
  • Prepare transverse weld specimens for metallographic examination of the weld metal, HAZ, and base metal microstructures.
  • Perform microhardness testing across the weld joint to map the hardness profile.
  • Conduct transverse tensile testing to determine the yield strength, tensile strength, and elongation of the welded joint.
  • Perform impact testing (e.g., Charpy V-notch) at various temperatures to assess the toughness of the weld metal and HAZ.

Logical Workflow for Welding Procedure Selection

The selection of an appropriate welding procedure is a critical step in ensuring the quality and integrity of welded structures. The following diagram illustrates a logical workflow for this process.

WeldingProcedureSelection Start Start: Define Application Requirements Material_Selection Select Steel Grade (this compound or E275) Start->Material_Selection Thickness Determine Material Thickness Material_Selection->Thickness CEV_Calculation Calculate Carbon Equivalent (CEV) Material_Selection->CEV_Calculation Joint_Design Define Joint Design and Fit-up Thickness->Joint_Design Preheat_Decision Determine Preheat Requirements Thickness->Preheat_Decision Welding_Process Select Welding Process (GMAW, MMAW, etc.) Joint_Design->Welding_Process Consumables Select Welding Consumables (Low H2) Welding_Process->Consumables Welding_Parameters Define Welding Parameters (V, A, Speed) Consumables->Welding_Parameters CEV_Calculation->Preheat_Decision Preheat_Decision->Welding_Parameters If Yes Preheat_Decision->Welding_Parameters If No PWHT_Decision Determine PWHT Requirements Welding_Parameters->PWHT_Decision WPS_Development Develop Welding Procedure Specification (WPS) PWHT_Decision->WPS_Development If Yes PWHT_Decision->WPS_Development If No Welder_Qualification Qualify Welders WPS_Development->Welder_Qualification Production_Welding Perform Production Welding Welder_Qualification->Production_Welding Inspection_Testing Conduct Inspection and Testing (NDT, DT) Production_Welding->Inspection_Testing End End: Final Acceptance Inspection_Testing->End

Caption: A logical workflow for selecting a suitable welding procedure.

Conclusion

References

Validating Corrosion Models for Q235 Steel in Marine Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of corrosion models for Q235 steel in marine environments, supported by experimental data. Understanding the accuracy and limitations of these models is crucial for predicting the service life of marine structures and developing effective corrosion protection strategies.

Comparison of Corrosion Prediction Models

The prediction of corrosion in Q235 steel in the complex and variable marine environment is approached through several modeling techniques. These range from simple empirical models to more complex mechanistic and machine learning-based models. This section compares the performance of these models based on available experimental data.

Corrosion Model Type Model Description Typical Inputs Predicted Output Performance & Limitations
Empirical (Power Function) Based on fitting experimental data to a power function of the form C = A * t^n, where C is corrosion loss, t is time, and A and n are constants derived from regression analysis.[1]Exposure time, Environmental constants (A, n)Corrosion Loss/DepthPerformance: Simple to implement and can provide good short-term predictions for specific environments.[1] Limitations: Lacks a strong theoretical basis and may not accurately predict long-term corrosion behavior or the effects of changing environmental conditions. The constants A and n are specific to the environment in which they were determined.
Mechanistic (e.g., Melchers' Bi-Modal Model) This model is based on the underlying physical, chemical, and biological processes of corrosion.[2] It considers different phases of corrosion, including an initial aerobic phase and a later anaerobic phase often influenced by microbial activity.[2]Exposure time, Temperature, Dissolved oxygen, Salinity, Microbial activity parametersCorrosion Loss/Depth over timePerformance: Provides a more accurate long-term prediction of corrosion by accounting for the changing mechanisms over time.[2] It can explain the non-linear nature of corrosion in marine environments. Limitations: Requires a deeper understanding of the environmental and biological factors, and the model parameters can be more complex to determine.
Machine Learning (e.g., ANN, SVR) These models use algorithms to learn patterns from large datasets of corrosion data and environmental parameters.[3][4][5] They can capture complex, non-linear relationships between various factors influencing corrosion.Environmental factors (temperature, humidity, salinity, pH, etc.), Material properties, Exposure timeCorrosion Rate/LossPerformance: Often demonstrate higher prediction accuracy compared to traditional models, especially when dealing with complex and multi-factorial corrosion processes.[3][4] Limitations: Require large and comprehensive datasets for training. The models can be a "black box," making it difficult to understand the underlying physical meaning of the predictions. Their accuracy is highly dependent on the quality and range of the training data.[5]

Experimental Data for Q235 Steel in Marine Environments

The following tables summarize quantitative data from various studies on the corrosion of Q235 steel in simulated and actual marine environments.

Table 1: Corrosion Rate of Q235 Steel in Simulated Marine Environments (3.5% NaCl Solution)

Exposure Time Temperature (°C) Flow Velocity (m/s) pH Corrosion Rate (mm/year) Reference
24 hours25Static7>0.1[6]
6 days20Static~70.1629 (average)[7]
6 monthsAmbientStatic7-100.009 - 0.037[8][9]
Not Specified250.26-8~0.05[10]
Not Specified251.66-8~0.2[10]
Not Specified401.66-8>0.5[10]

Table 2: Long-Term Corrosion of Carbon Steel in a Marine Environment

Exposure Time (years) Environment Average Corrosion Rate (mm/year) Reference
6Immersion0.07 ± 0.02[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of corrosion studies. Below are protocols for key experiments cited in the evaluation of Q235 steel corrosion.

Salt Spray (Fog) Testing (Accelerated Corrosion)

This method, based on the ASTM B117 standard , is used to simulate the corrosive effects of a salt-laden marine atmosphere in an accelerated manner.[11][12][13]

  • Apparatus: A temperature-controlled chamber equipped with a nozzle to spray a salt solution.

  • Test Solution: A 5% sodium chloride (NaCl) solution in distilled or deionized water, with a pH maintained between 6.5 and 7.2.[11][12]

  • Procedure:

    • Clean the Q235 steel specimens to remove any surface contaminants.

    • Place the specimens in the chamber at a tilted angle (typically 15-30 degrees from the vertical) to ensure uniform exposure to the salt fog.[14]

    • Maintain the chamber temperature at a constant 35°C.[11][12]

    • Continuously spray the salt solution to create a fine fog that settles on the specimens.

    • The duration of the test can range from 24 to over 1000 hours, depending on the desired severity.[13]

  • Evaluation: After the exposure period, the specimens are visually inspected for signs of corrosion (e.g., rusting, blistering). Quantitative analysis can be performed by measuring mass loss after removing the corrosion products.

Immersion Corrosion Testing

This method, following principles outlined in standards like ASTM G31 , evaluates the corrosion of Q235 steel when fully submerged in a corrosive solution.

  • Test Solution: Artificial seawater (e.g., 3.5% NaCl solution) or natural seawater.

  • Procedure:

    • Prepare and weigh the Q235 steel specimens.

    • Immerse the specimens completely in the test solution in a suitable container.

    • The temperature of the solution is typically controlled and monitored throughout the test.

    • The test duration can range from days to months or even years for long-term studies.

    • At predetermined intervals, remove the specimens, clean off the corrosion products according to standard procedures (e.g., using inhibited acid), and reweigh them to determine mass loss.

  • Evaluation: The corrosion rate is calculated from the mass loss, surface area of the specimen, and exposure time. The surface can also be examined for pitting and other forms of localized corrosion.

Electrochemical Corrosion Testing

Electrochemical methods provide rapid and detailed information about the corrosion process.

  • Apparatus: A potentiostat with a three-electrode cell setup (working electrode: Q235 steel specimen; reference electrode: e.g., Saturated Calomel Electrode; counter electrode: e.g., platinum or graphite).

  • Test Solution: A corrosive electrolyte, typically a NaCl solution of a specific concentration.

  • Key Techniques:

    • Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured. This provides information on the corrosion potential (Ecorr) and corrosion current density (icorr), from which the corrosion rate can be calculated using Faraday's law.

    • Electrochemical Impedance Spectroscopy (EIS): A small AC perturbation is applied to the working electrode at different frequencies, and the impedance is measured. EIS can provide insights into the corrosion mechanism and the properties of protective films on the metal surface.

  • Procedure:

    • Immerse the three-electrode setup in the test solution.

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP).

    • Perform the desired electrochemical measurement (e.g., potentiodynamic polarization scan or EIS).

  • Evaluation: The data is analyzed using specialized software to determine corrosion parameters like corrosion rate, pitting potential, and resistance of the corrosion product layer.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating corrosion models for Q235 steel in marine environments.

ValidationWorkflow cluster_DataCollection Data Collection cluster_Modeling Modeling cluster_Validation Validation & Comparison cluster_Output Output ExpData Experimental Data Acquisition (Q235 Steel in Marine Environment) Prediction Model Prediction of Corrosion ExpData->Prediction Comparison Comparison of Model Predictions with Experimental Data ExpData->Comparison EnvData Environmental Parameter Monitoring (Temperature, Salinity, pH, etc.) EnvData->Prediction EmpiricalModel Empirical Model (e.g., Power Function) EmpiricalModel->Prediction MechanisticModel Mechanistic Model (e.g., Melchers' Bi-Modal) MechanisticModel->Prediction MLModel Machine Learning Model (e.g., ANN, SVR) MLModel->Prediction Prediction->Comparison Performance Performance Evaluation (Accuracy, Error Analysis) Comparison->Performance ValidatedModel Validated Corrosion Model Performance->ValidatedModel

Caption: Workflow for validating corrosion models.

References

A Comparative Guide to E235 and Other Low-Carbon Steels for Structural Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of E235 steel with other widely used low-carbon structural steels: S235, A36, and St37. The information presented is intended to assist in material selection for various structural applications by providing a detailed analysis of their chemical compositions, mechanical properties, and weldability based on experimental data.

Chemical Composition

The chemical composition of a steel grade is a critical determinant of its mechanical properties and weldability. Low-carbon steels, by definition, have a relatively low carbon content, which generally imparts good formability and weldability.[1][2] The following table summarizes the typical chemical compositions of the steels under comparison.

ElementThis compoundS235JR[3]A36St37[4][5][6]
Carbon (C)≤ 0.17%[7]0.12 - 0.20%≤ 0.26%0.12 - 0.20%
Manganese (Mn)≤ 1.20%[7]0.30 - 0.60%≤ 1.20%0.30 - 0.60%
Phosphorus (P)≤ 0.025%≤ 0.045%≤ 0.04%≤ 0.05%
Sulfur (S)≤ 0.025%≤ 0.045%≤ 0.05%≤ 0.05%
Silicon (Si)≤ 0.35%0.10 - 0.40%≤ 0.40%-

Mechanical Properties

The mechanical properties of steel dictate its performance under load and are crucial for structural design. Key parameters include yield strength, tensile strength, and elongation. These properties are determined through standardized experimental protocols.

PropertyThis compoundS235JRA36St37-2[8][9]
Yield Strength (min) 235 MPa[10]235 MPa[11][12]250 MPa235 MPa
Tensile Strength 315 - 490 MPa[7]360 - 510 MPa[10][11]400 - 550 MPa360 - 510 MPa
Elongation (min) 25%26%[10]20%25%
Impact Energy -27 J at 20°C[10][12]--

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures to ensure comparability and reliability.

Tensile Testing

Tensile properties such as yield strength, tensile strength, and elongation are determined according to the ASTM E8/E8M standard, "Standard Test Methods for Tension Testing of Metallic Materials."

Methodology:

  • Specimen Preparation: A standardized specimen with a defined gauge length and cross-sectional area is machined from the material to be tested.

  • Test Setup: The specimen is mounted in a universal testing machine equipped with grips to apply a uniaxial tensile load. An extensometer is attached to the specimen to accurately measure the elongation.

  • Procedure: A continuously increasing tensile load is applied to the specimen until it fractures. The applied load and the corresponding elongation are recorded throughout the test.

  • Data Analysis: The recorded data is used to plot a stress-strain curve, from which the yield strength, ultimate tensile strength, and elongation at fracture are determined.

Charpy Impact Testing

Impact toughness, a measure of a material's ability to absorb energy and plastically deform before fracturing, is determined using the EN ISO 148-1 standard, "Metallic materials — Charpy pendulum impact test — Part 1: Test method." [1][13][14]

Methodology:

  • Specimen Preparation: A standard-sized rectangular bar with a V-notch or a U-notch machined in the center is prepared from the material.[13]

  • Test Setup: The specimen is placed on supports in a Charpy impact testing machine.

  • Procedure: A pendulum of a known weight is raised to a specific height and then released. It swings down, striking the back of the notched specimen and fracturing it.[13]

  • Data Analysis: The energy absorbed by the specimen during fracture is calculated from the difference in the initial and final height of the pendulum. This absorbed energy is a measure of the material's impact toughness.

Weldability

Weldability is a crucial factor for structural steels, as welding is a primary fabrication method. The weldability of these low-carbon steels is generally considered good due to their low carbon content. Factors influencing weldability include the chemical composition (especially carbon equivalent), the presence of impurities, and the heat treatment condition of the steel.[15]

A common metric to assess weldability is the Carbon Equivalent (CEV), calculated using the following formula:

CEV = %C + %Mn/6 + (%Cr + %Mo + %V)/5 + (%Ni + %Cu)/15

A lower CEV generally indicates better weldability.

Visualized Workflows

To better understand the logical processes involved in material evaluation, the following diagrams, created using Graphviz, illustrate the workflows for material characterization and weldability assessment.

Material_Characterization_Workflow cluster_0 Material Selection cluster_1 Experimental Testing cluster_2 Data Analysis and Comparison Define Application Requirements Define Application Requirements Identify Potential Steel Grades Identify Potential Steel Grades Define Application Requirements->Identify Potential Steel Grades Sample Preparation Sample Preparation Identify Potential Steel Grades->Sample Preparation Tensile Testing (ASTM E8) Tensile Testing (ASTM E8) Sample Preparation->Tensile Testing (ASTM E8) Impact Testing (EN ISO 148-1) Impact Testing (EN ISO 148-1) Sample Preparation->Impact Testing (EN ISO 148-1) Mechanical Property Data Mechanical Property Data Tensile Testing (ASTM E8)->Mechanical Property Data Toughness Data Toughness Data Impact Testing (EN ISO 148-1)->Toughness Data Compare Performance Metrics Compare Performance Metrics Mechanical Property Data->Compare Performance Metrics Toughness Data->Compare Performance Metrics Final Material Selection Final Material Selection Compare Performance Metrics->Final Material Selection

Caption: Workflow for structural steel characterization.

Weldability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Qualification Obtain Chemical Composition Obtain Chemical Composition Calculate Carbon Equivalent (CEV) Calculate Carbon Equivalent (CEV) Obtain Chemical Composition->Calculate Carbon Equivalent (CEV) Welding Procedure Specification (WPS) Development Welding Procedure Specification (WPS) Development Calculate Carbon Equivalent (CEV)->Welding Procedure Specification (WPS) Development WPS Development WPS Development Weld Coupon Fabrication Weld Coupon Fabrication WPS Development->Weld Coupon Fabrication Non-Destructive Testing (NDT) Non-Destructive Testing (NDT) Weld Coupon Fabrication->Non-Destructive Testing (NDT) Mechanical Testing of Welds Mechanical Testing of Welds Weld Coupon Fabrication->Mechanical Testing of Welds Weld Quality Assessment Weld Quality Assessment Mechanical Testing of Welds->Weld Quality Assessment NDT NDT NDT->Weld Quality Assessment Procedure Qualification Record (PQR) Procedure Qualification Record (PQR) Weld Quality Assessment->Procedure Qualification Record (PQR)

References

A Comparative Analysis of the Machinability of E235 Carbon Steel and Other Structural Steels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and materials scientists, this report benchmarks the machinability of E235 (EN 1.0308) against other widely used non-alloy carbon steels, namely S235JR (EN 1.0038) and S275JR (EN 1.0044). This analysis is supported by experimental data from peer-reviewed studies to provide a clear, quantitative comparison of their performance in common machining operations.

This guide presents a detailed examination of key machinability indicators, including surface roughness, cutting forces, and tool life, under various cutting conditions. Furthermore, it outlines the experimental protocols employed in generating the supporting data, ensuring transparency and reproducibility.

Executive Summary

This compound is a non-alloy structural steel known for its good weldability and formability.[1] In terms of machinability, it is generally comparable to other low-carbon steels. The machinability of these steels is primarily influenced by their carbon content, hardness, and the presence of alloying elements. Lower carbon content and hardness, as seen in this compound and S235JR, typically lead to better machinability compared to steels with higher carbon content and strength, such as S275JR.[2] Experimental evidence suggests that parameters such as cutting speed, feed rate, and depth of cut significantly impact the surface finish and tool wear when machining these materials.

Quantitative Machinability Data

The following tables summarize the key machinability data gathered from experimental studies on steels with compositions and properties very similar to this compound, specifically S235JR. Given the close equivalence in their chemical and mechanical properties, the data for S235JR serves as a strong proxy for the expected performance of this compound.

Table 1: Surface Roughness in Dry Turning of S235 Steel

Cutting Speed (m/min)Feed Rate (mm/rev)Depth of Cut (mm)Surface Roughness (Ra, µm)
2000.10.51.86
2000.11.52.41
2000.20.53.64
2000.21.55.02
3000.10.51.29
3000.11.52.08
3000.20.53.59
3000.21.54.56

Data extracted from an experimental study on dry turning of S235 steel.[3][4]

Table 2: Mechanical Properties of this compound, S235JR, and S275JR

PropertyThis compound (EN 1.0308)S235JR (EN 1.0038)S275JR (EN 1.0044)
Minimum Yield Strength (MPa)235235275
Tensile Strength (MPa)360 - 510360 - 510410 - 560
Elongation (%)~26~26~23
Brinell Hardness100 - 130110 - 120~155

This table provides a comparative overview of the key mechanical properties that influence the machinability of the selected steels.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for machinability testing. The following sections detail the typical protocols for evaluating surface roughness, cutting forces, and tool life in turning operations.

Surface Roughness Measurement

The experimental investigation into the surface roughness of S235 steel during dry turning was conducted using a conventional lathe. The workpiece, a cylindrical bar of S235 steel, was machined under various combinations of cutting speed, feed rate, and depth of cut. A commercially available turning insert was used for the cutting operations. The surface roughness (Ra) was measured using a stylus-type surface roughness tester. For each set of cutting parameters, measurements were taken at multiple locations on the machined surface to ensure the reliability of the results.

Cutting Force Measurement

The measurement of cutting forces is crucial for understanding the machinability of a material and for optimizing machining processes. A common experimental setup for measuring cutting forces in turning involves the use of a lathe tool dynamometer. This device is mounted on the lathe's tool post and holds the cutting tool. As the machining operation is performed, the dynamometer measures the three components of the cutting force: the cutting force (in the direction of the cutting velocity), the feed force (in the direction of the tool feed), and the thrust or passive force (in the radial direction). The signals from the dynamometer are then amplified and recorded for analysis. The cutting forces are typically measured for various combinations of cutting speed, feed rate, and depth of cut to understand their influence on the machining process.

Tool Life Testing

Tool life is a critical parameter in assessing the machinability of a material, as it directly impacts the economics of the machining process. A standardized methodology for tool life testing in turning is outlined in ISO 3685.[5][6][7] This protocol involves machining a workpiece material under specific cutting conditions with a single-point turning tool until a predetermined tool wear criterion is reached. The tool life is then recorded as the cutting time to reach that criterion.

The key steps in a typical tool life test are as follows:

  • Workpiece and Tool Preparation: A cylindrical bar of the material to be tested (e.g., this compound steel) is prepared with a uniform diameter. The cutting tool, typically a carbide insert, is inspected for any defects.

  • Selection of Cutting Conditions: A set of cutting parameters, including cutting speed, feed rate, and depth of cut, is chosen for the test.

  • Machining and Wear Measurement: The turning operation is initiated, and the tool is periodically inspected for wear. The flank wear (wear on the relief face of the tool) is the most commonly measured parameter.

  • Tool Life Criterion: The test is stopped when the flank wear reaches a predefined limit (e.g., an average flank wear of 0.3 mm).

  • Data Recording: The cutting time to reach the tool life criterion is recorded as the tool life for that specific set of cutting conditions.

  • Repetition: The tests are repeated for different cutting speeds while keeping the feed rate and depth of cut constant to establish a relationship between cutting speed and tool life (Taylor's tool life equation).

Visualizing the Machinability Assessment Workflow

The following diagram illustrates the logical workflow for assessing the machinability of carbon steels, from material selection to the analysis of key performance indicators.

Machinability_Assessment_Workflow This compound This compound Machine Lathe / Milling Machine This compound->Machine S235JR S235JR S235JR->Machine S275JR S275JR S275JR->Machine CuttingSpeed Cutting Speed Machine->CuttingSpeed Tool Cutting Tool (e.g., Carbide Insert) FeedRate Feed Rate Tool->FeedRate Measurement Sensors (Dynamometer, Profilometer) DepthOfCut Depth of Cut Measurement->DepthOfCut SurfaceRoughness Surface Roughness CuttingSpeed->SurfaceRoughness CuttingForces Cutting Forces CuttingSpeed->CuttingForces ToolLife Tool Life CuttingSpeed->ToolLife FeedRate->SurfaceRoughness FeedRate->CuttingForces FeedRate->ToolLife DepthOfCut->SurfaceRoughness DepthOfCut->CuttingForces DepthOfCut->ToolLife

Caption: Workflow for Machinability Assessment.

Conclusion

Based on the available data and general metallurgical principles, this compound exhibits good machinability, comparable to that of S235JR. Both of these low-carbon steels are more readily machined than S275JR, which possesses higher strength and hardness. The provided quantitative data on surface roughness for S235JR offers a valuable benchmark for predicting the performance of this compound under similar turning conditions. For critical applications, it is recommended to conduct specific machinability tests on this compound to obtain precise data for tool life and cutting forces under the intended machining environment. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

A Comparative Analysis of the Mechanical Properties of Seamless vs. Welded E235 Tubes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Data

In the selection of materials for critical applications, particularly within research, scientific, and pharmaceutical environments, a thorough understanding of the mechanical properties of components is paramount. This guide provides a detailed comparative analysis of seamless and welded E235 steel tubes, focusing on their mechanical performance. The objective is to equip professionals with the necessary data to make informed decisions based on the specific demands of their applications.

This compound is a non-alloy carbon steel grade, widely used for its good weldability and formability. The manufacturing process, however, significantly influences its final mechanical characteristics. This comparison will delve into the key performance indicators of tensile strength, yield strength, elongation, hardness, and fatigue resistance, supported by data from relevant European standards.

Manufacturing Processes: A Fundamental Divergence

The distinct mechanical properties of seamless and welded this compound tubes originate from their fundamentally different manufacturing methods.

Seamless tubes are produced by piercing a solid cylindrical billet of steel while it is hot, creating a hollow shell.[1] This shell is then rolled and stretched to the desired dimensions.[1] The absence of a welded seam results in a homogenous microstructure throughout the tube's circumference.

Welded tubes , specifically those produced by Electric Resistance Welding (ERW), begin as a flat steel strip. This strip is progressively formed into a circular shape, and the two edges are joined by applying high-frequency electrical current and pressure, which heats and fuses the material together.[2] This process creates a longitudinal weld seam.

This fundamental difference in manufacturing is the primary determinant of the variations in their mechanical behavior.

Comparative Data on Mechanical Properties

The following table summarizes the minimum mechanical properties for seamless and welded this compound tubes as specified in various European standards. It is important to note that the properties can vary depending on the specific delivery condition of the tubes (e.g., +N for normalized, +C for cold drawn).

Mechanical PropertySeamless this compound TubesWelded this compound Tubes
Standard EN 10297-1 (+N)EN 10305-4 (+N)
Tensile Strength (Rm) min. 360 MPa[3][4]340-480 MPa
Yield Strength (ReH) min. 235 MPa[3][4]min. 235 MPa
Elongation (A) min. 25%[3][4]min. 25%
Hardness (Vickers) 120-180 HV (typical)Not specified in standard

Note: The data presented is based on the normalized (+N) delivery condition for comparability. Other delivery conditions will yield different mechanical properties.

Analysis of Mechanical Performance

Tensile and Yield Strength

For the normalized condition, both seamless and welded this compound tubes exhibit similar minimum tensile and yield strength requirements according to the relevant standards. However, it is a widely held view in metallurgy that seamless tubes generally possess a slight advantage in terms of overall strength due to their homogenous structure.[1][5][6] The weld seam in a welded tube can be a point of stress concentration, although modern manufacturing techniques have significantly improved the quality and consistency of the weld.[5]

Ductility and Elongation

The minimum elongation values, a measure of ductility, are also comparable between seamless and welded this compound tubes under normalized conditions. This indicates that both tube types can undergo significant plastic deformation before fracturing. However, the formability of welded tubes can be influenced by the weld seam, particularly in bending operations.

Hardness

The hardness of seamless this compound tubes typically falls within a range of 120-180 HV. For welded tubes, the hardness across the weld zone can vary. The weld itself and the heat-affected zone (HAZ) may exhibit different hardness values compared to the parent material due to the thermal cycle of the welding process. A hardness test across the weld is often performed to ensure the integrity of the tube.

Fatigue Resistance

Fatigue resistance is a critical parameter in applications involving cyclic loading. Due to the absence of a weld seam, which can act as a potential initiation site for fatigue cracks, seamless tubes are generally considered to have superior fatigue resistance compared to their welded counterparts. The presence of even microscopic defects or a change in microstructure at the weld can reduce the fatigue life of a welded tube.

Logical Flow of Comparison

The following diagram illustrates the logical relationship between the manufacturing process and the resulting mechanical properties of seamless and welded this compound tubes.

G cluster_seamless Seamless Tube Manufacturing cluster_welded Welded Tube Manufacturing (ERW) cluster_properties Resulting Mechanical Properties cluster_application Application Considerations billet Solid Steel Billet piercing Hot Piercing billet->piercing rolling Rolling & Stretching piercing->rolling seamless_props Homogenous Microstructure Superior Fatigue Resistance Uniform Strength rolling->seamless_props strip Steel Strip forming Roll Forming strip->forming welding Electric Resistance Welding forming->welding welded_props Presence of Weld Seam & HAZ Potential for Stress Concentration Variable Hardness Across Weld welding->welded_props app_seamless High-Pressure Applications Cyclic Loading Environments seamless_props->app_seamless app_welded Structural Applications Cost-Sensitive Projects welded_props->app_welded

Caption: Manufacturing workflow and resulting properties.

Experimental Protocols

The determination of the mechanical properties discussed in this guide follows standardized experimental protocols. Below are the methodologies for the key tests.

Tensile Testing
  • Standard: ISO 6892-1:2019 - Metallic materials — Tensile testing — Part 1: Method of test at room temperature.

  • Methodology: A specimen of the tube material is subjected to a controlled tensile force until it fractures. The test measures the material's tensile strength, yield strength, and elongation. For tubes with smaller diameters, the entire tube section may be tested. For larger diameters, a strip is cut from the tube for testing.

Hardness Testing
  • Standards:

    • ISO 6506-1:2014 - Metallic materials — Brinell hardness test — Part 1: Test method.

    • ISO 6507-1:2018 - Metallic materials — Vickers hardness test — Part 1: Test method.

    • ISO 6508-1:2016 - Metallic materials — Rockwell hardness test — Part 1: Test method.

  • Methodology: A standardized indenter is pressed into the surface of the material with a specific force. The size or depth of the indentation is then measured to determine the material's hardness. For welded tubes, hardness measurements are often taken across the parent material, the heat-affected zone, and the weld seam to assess the uniformity of the material properties.

Fatigue Testing
  • Standard: ISO/TR 14345:2012 - Fatigue — Fatigue testing of welded components — Guidance.

  • Methodology: A specimen is subjected to cyclic loading of a specified magnitude until failure occurs. The number of cycles to failure is recorded. This test is crucial for determining the material's ability to withstand repeated loading and is particularly important for evaluating the integrity of welded components.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative analysis of seamless and welded tubes.

G start Sample Acquisition (Seamless & Welded this compound Tubes) prep Specimen Preparation (Machining to Standard Dimensions) start->prep tensile Tensile Testing (ISO 6892-1) prep->tensile hardness Hardness Testing (ISO 6506/6507/6508) prep->hardness fatigue Fatigue Testing (ISO/TR 14345) prep->fatigue analysis Data Analysis & Comparison tensile->analysis hardness->analysis fatigue->analysis report Report Generation analysis->report

References

A Comparative Guide to Fatigue Life Prediction Models for E235 Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common fatigue life prediction models applicable to E235 steel, a widely used non-alloy structural steel. The performance of these models is discussed in the context of available experimental data. This document is intended to assist researchers and professionals in selecting appropriate models for fatigue life assessment and in understanding the experimental validation process.

Introduction to this compound Steel

This compound steel is a carbon (non-alloy) steel often used in construction and machinery for applications requiring good weldability and formability.[1] Its mechanical properties, including a minimum yield strength of 235 MPa, make it suitable for various structural components that may be subjected to cyclic loading, necessitating an understanding of its fatigue behavior.[1]

Common Fatigue Life Prediction Models

The prediction of fatigue life in metallic materials like this compound steel is primarily approached through three main methodologies: the stress-life (S-N) approach, the strain-life (ε-N) approach, and the fracture mechanics approach.

  • Stress-Life (S-N) Approach: This is the most traditional method, suitable for high-cycle fatigue (HCF) where stresses are primarily within the elastic region.[2][3] It relates the stress amplitude (S) to the number of cycles to failure (N). The relationship is often described by the Basquin equation.

  • Strain-Life (ε-N) Approach: This approach is more appropriate for low-cycle fatigue (LCF) where plastic deformation occurs at a local level, such as at notches or other stress concentrations.[2][3] The Coffin-Manson relationship is a cornerstone of this approach, relating the plastic strain amplitude to fatigue life. To account for mean stress effects, models like the Morrow and Smith-Watson-Topper (SWT) equations are used.

  • Fracture Mechanics Approach: This method assumes the presence of an initial crack and predicts the crack growth rate under cyclic loading.[3] It is particularly useful for predicting the remaining life of a component with a known defect.

A summary of key models within these approaches is presented below.

Approach Model Description Applicability
Stress-LifeBasquin Equation Relates stress amplitude to the number of cycles to failure in the high-cycle fatigue regime.High-Cycle Fatigue (HCF)
Strain-LifeCoffin-Manson Relation Describes the relationship between plastic strain amplitude and the number of cycles to failure.Low-Cycle Fatigue (LCF)
Strain-LifeMorrow Equation Modifies the Coffin-Manson relation to include the effect of mean stress.LCF with mean stress
Strain-LifeSmith-Watson-Topper (SWT) An alternative model to account for mean stress effects by considering the product of stress amplitude and strain amplitude.LCF with mean stress
Fracture MechanicsParis Law Relates the stress intensity factor range to the crack growth rate.Components with existing cracks

Experimental Data for this compound Steel

The validation of any fatigue life prediction model requires robust experimental data. Below is a summary of the mechanical properties of this compound steel, which are essential inputs for these models.

Table 1: Mechanical Properties of this compound Steel

PropertyValue
Yield Strength (Rp0.2)≥ 235 MPa[1]
Ultimate Tensile Strength (Rm)360 - 510 MPa
Elongation at Break25 - 26 %
Young's Modulus (E)190 GPa[4]
Fatigue Strength140 - 200 MPa[4]

Note: Properties can vary based on the specific condition (e.g., annealed, normalized) and product form.

Experimental studies on this compound and similar steels like S235 provide insights into their fatigue behavior under various loading conditions. For instance, low-cycle multiaxial loading tests have been conducted on this compound steel to analyze its cyclic stress-strain response and fatigue life.[5]

Experimental Protocols

The generation of reliable fatigue data for model validation follows standardized experimental protocols.

Fatigue Testing Methodology:

  • Specimen Preparation: Test specimens are machined from the material stock. For this compound steel, thin-walled hollow specimens are often used for multiaxial fatigue tests.[5] The surface finish is critical as it can influence crack initiation.

  • Test Setup: Fatigue tests are typically performed on servo-hydraulic testing machines capable of applying controlled cyclic loads or displacements.[5] For axial-torsional testing, biaxial extensometers are used to measure normal and shear strains.[5]

  • Loading Conditions: Tests can be either strain-controlled or stress-controlled. Strain-controlled tests are common for LCF, while stress-controlled tests are used for HCF.[2][5] The loading is typically sinusoidal with a defined stress ratio (R = σ_min / σ_max) and frequency.

  • Data Acquisition: During the test, the load, displacement, and strain are continuously monitored and recorded. The number of cycles to failure is determined, often defined by a specific drop in load-carrying capacity or complete fracture of the specimen.

  • S-N Curve Generation: To generate an S-N curve, multiple tests are conducted at different stress amplitudes, and the number of cycles to failure is recorded for each.[6]

Visualization of Fatigue Life Prediction Workflow

The general workflow for predicting the fatigue life of a component is illustrated in the diagram below. This process starts with defining the material properties and loading conditions and proceeds through stress/strain analysis to the final life estimation using a selected fatigue model.

Fatigue_Life_Prediction_Workflow cluster_inputs Inputs cluster_analysis Analysis cluster_output Output Material_Properties Material Properties (E, σ_y, σ_uts, etc.) Stress_Analysis Stress/Strain Analysis (FEA or Analytical) Material_Properties->Stress_Analysis Geometry Component Geometry Geometry->Stress_Analysis Loading_History Loading History (Stress/Strain Cycles) Loading_History->Stress_Analysis Fatigue_Model Select Fatigue Model (e.g., S-N, ε-N) Stress_Analysis->Fatigue_Model Fatigue_Life Predicted Fatigue Life (Number of Cycles) Fatigue_Model->Fatigue_Life

Caption: General workflow for fatigue life prediction.

Logical Relationships Between Fatigue Models

The different fatigue life prediction models are interconnected and chosen based on the dominant failure mechanism and loading conditions. The following diagram illustrates the logical hierarchy and selection criteria for these models.

Fatigue_Model_Selection cluster_approaches Model Categories cluster_models Specific Models Fatigue_Life_Prediction Fatigue Life Prediction Approaches Stress_Life Stress-Life (S-N) High-Cycle Fatigue Fatigue_Life_Prediction->Stress_Life Strain_Life Strain-Life (ε-N) Low-Cycle Fatigue Fatigue_Life_Prediction->Strain_Life Fracture_Mechanics Fracture Mechanics Crack Propagation Fatigue_Life_Prediction->Fracture_Mechanics Basquin Basquin Stress_Life->Basquin Coffin_Manson Coffin-Manson Strain_Life->Coffin_Manson Paris_Law Paris Law Fracture_Mechanics->Paris_Law Morrow_SWT Morrow / SWT (Mean Stress Effects) Coffin_Manson->Morrow_SWT

Caption: Classification of fatigue life prediction models.

Conclusion

The selection of an appropriate fatigue life prediction model for this compound steel depends on the specific loading conditions and the desired level of detail in the analysis. For high-cycle fatigue applications where stresses remain largely elastic, the stress-life (S-N) approach is generally sufficient. In contrast, for low-cycle fatigue scenarios involving plastic deformation, the strain-life (ε-N) approach, with considerations for mean stress effects, provides more accurate predictions. The fracture mechanics approach is indispensable for damage tolerance analyses where the growth of pre-existing flaws is a concern.

The validation of these models against experimental data specific to this compound steel is crucial for ensuring the reliability of fatigue life predictions. This guide provides the foundational information on the models and the experimental procedures required for such a validation, serving as a valuable resource for researchers and engineers working with this material.

References

Safety Operating Guide

Proper Disposal of E235 (Natamycin): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and effective disposal of E235 (Natamycin), ensuring laboratory safety and environmental responsibility.

Natamycin, known as this compound in the food industry, is a widely used antifungal agent. While it is valued for its efficacy, proper disposal of unused or waste this compound is crucial to prevent environmental contamination and potential resistance development. This document provides a detailed, step-by-step guide for the chemical degradation of this compound in a laboratory setting, ensuring its inactivation before final disposal.

Chemical Inactivation of this compound: Hydrolysis Protocols

Natamycin is susceptible to degradation through both acid and alkaline hydrolysis. These processes break down the molecule, rendering it biologically inactive. Below are detailed protocols for both methods.

Key Quantitative Parameters for this compound Disposal
ParameterAlkaline HydrolysisAcid HydrolysisVerification
Reagent Sodium Hydroxide (NaOH)Hydrochloric Acid (HCl)-
Target pH > 9< 36.5 - 7.5
Reagent Concentration 1 M NaOH solution1 M HCl solution-
Reaction Time Minimum 24 hoursMinimum 24 hours-
Temperature Ambient room temperatureAmbient room temperature-
Verification Method UV-Vis SpectrophotometryUV-Vis Spectrophotometry-
Analytical Wavelength 290-320 nm (peak at ~304 nm)290-320 nm (peak at ~304 nm)-

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the chemical degradation of this compound waste. It is recommended to perform this procedure in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

1. Waste Preparation:

  • Collect all aqueous waste containing this compound in a designated, labeled, and chemically resistant container.

  • If the this compound is in solid form, dissolve it in water to create a stock solution. While Natamycin has low water solubility, a suspension can be treated.

2. Chemical Degradation (Choose one method):

a) Alkaline Hydrolysis: i. Slowly add a 1 M solution of Sodium Hydroxide (NaOH) to the this compound waste while stirring continuously. ii. Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the pH is consistently above 9. iii. Seal the container and allow the mixture to react for a minimum of 24 hours at ambient room temperature. This allows for the saponification of the lactone ring, leading to the formation of inactive natamycoic acid.

b) Acid Hydrolysis: i. Slowly add a 1 M solution of Hydrochloric Acid (HCl) to the this compound waste while stirring continuously. ii. Monitor the pH of the solution using a calibrated pH meter. Continue adding HCl until the pH is consistently below 3. iii. Seal the container and allow the mixture to react for a minimum of 24 hours at ambient room temperature. This facilitates the hydrolysis of the glycosidic bond, resulting in the formation of biologically inactive aponatamycin and natamycinolide.

3. Neutralization:

  • After the 24-hour degradation period, neutralize the treated waste.

    • For alkaline-treated waste, slowly add 1 M HCl while stirring until the pH reaches a neutral range (6.5-7.5).

    • For acid-treated waste, slowly add 1 M NaOH while stirring until the pH reaches a neutral range (6.5-7.5).

  • Be cautious during neutralization as it is an exothermic reaction.

4. Verification of Degradation:

  • Before final disposal, it is essential to verify the complete degradation of Natamycin.

  • Take a sample of the neutralized solution and measure its absorbance using a UV-Vis spectrophotometer.

  • Scan the sample in the UV range of 290-320 nm. Natamycin has a characteristic absorption spectrum in this region with a peak at approximately 304 nm.[1]

  • The absence of this characteristic peak indicates the successful degradation of the active compound.

5. Final Disposal:

  • Once degradation is verified and the solution is neutralized, the treated effluent can be disposed of in accordance with local and institutional regulations for chemical waste.

Disposal Workflow Diagram

E235_Disposal_Workflow cluster_prep 1. Waste Preparation cluster_degrade 2. Chemical Degradation cluster_react 3. Reaction cluster_neutralize 4. Neutralization cluster_verify 5. Verification cluster_dispose 6. Final Disposal prep Collect/Dissolve this compound Waste degrade_choice Choose Hydrolysis Method prep->degrade_choice alkaline Alkaline Hydrolysis (pH > 9 with NaOH) degrade_choice->alkaline Alkaline acid Acid Hydrolysis (pH < 3 with HCl) degrade_choice->acid Acid react React for 24 hours at ambient temperature alkaline->react acid->react neutralize Adjust pH to 6.5-7.5 react->neutralize verify UV-Vis Spectrophotometry (290-320 nm) neutralize->verify check Natamycin Peak Absent? verify->check dispose Dispose according to local regulations check->dispose Yes re_treat Re-treat Waste check->re_treat No re_treat->degrade_choice

Caption: Logical workflow for the proper disposal of this compound (Natamycin) waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, contributing to a safer and more sustainable research environment.

References

Essential Safety and Logistical Information for Handling E235 (Natamycin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of E235, also known as Natamycin. The following procedural guidance is designed to ensure the safe operational use and disposal of this antifungal agent in a laboratory setting, building on a foundation of trust and value beyond the product itself.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes key quantitative data for Natamycin (this compound).

ParameterValueReference
Chemical Name Natamycin[1][2][3][4]
Synonyms Pimaricin, this compound[1][2][4]
CAS Number 7681-93-8[5][6]
Molecular Formula C₃₃H₄₇NO₁₃[4]
Molecular Weight 665.74 g/mol [4]
Oral LD₅₀ (Rat) >2000 mg/kg bw[7], 2,730 mg/kg[5]
Dermal LD₅₀ (Rat) >5050 mg/kg bw[7]
Inhalation LC₅₀ (Rat) >2.39 mg/L (4-hour exposure)[7]
GHS Classification Not classified as a hazardous substance or mixture.[6]
ADME Minimally absorbed by the human digestive tract.[3]
Solubility Practically insoluble in water.[4]

Operational Plan: Handling this compound (Natamycin) Powder

This step-by-step guide outlines the procedure for the safe handling of Natamycin powder in a laboratory environment.

Pre-Handling Preparations
  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.

  • Designated Area: All handling of Natamycin powder should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): All personnel must don the appropriate PPE as detailed below.

  • Emergency Equipment: Ensure that a fully stocked spill kit, eyewash station, and safety shower are readily accessible.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear nitrile gloves. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a containment hood, a NIOSH-approved respirator may be necessary.

Handling Procedure
  • Weighing:

    • Tare a clean, tared weighing vessel inside the containment hood.

    • Carefully open the Natamycin container.

    • Use a clean, dedicated spatula to transfer the desired amount of powder to the weighing vessel.

    • Avoid creating dust by handling the powder gently.

  • Solubilization (if applicable):

    • If preparing a solution, add the solvent to the vessel containing the Natamycin powder slowly to avoid splashing.

    • Gently swirl or stir the mixture to dissolve the powder.

  • Post-Handling:

    • Securely close the Natamycin container.

    • Wipe down the work surface and any equipment used with a damp cloth.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound (Natamycin) and associated contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Unused Product: Unused Natamycin should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials:

    • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing Natamycin should be collected in a labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.

Visual Workflow for Safe Handling of this compound (Natamycin)

Safe_Handling_Workflow Start Start Prep 1. Pre-Handling - Risk Assessment - Designate Area - Don PPE Start->Prep Handling 2. Handling Powder (in Containment Hood) - Weigh Powder - Prepare Solution Prep->Handling PostHandling 3. Post-Handling - Clean Work Area - Secure Container Handling->PostHandling Disposal 4. Waste Disposal - Segregate Waste - Label Containers PostHandling->Disposal End End Disposal->End

Caption: Workflow for the safe handling of this compound (Natamycin) from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.